molecular formula C7H14O2 B3021624 1-Methylcyclohexane-1,4-diol CAS No. 124899-25-8

1-Methylcyclohexane-1,4-diol

Cat. No.: B3021624
CAS No.: 124899-25-8
M. Wt: 130.18 g/mol
InChI Key: YXZQSMBYXJWRSP-UHFFFAOYSA-N
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Description

1-Methylcyclohexane-1,4-diol is a natural product found in Laurencia translucida with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylcyclohexane-1,4-diol
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InChI

InChI=1S/C7H14O2/c1-7(9)4-2-6(8)3-5-7/h6,8-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZQSMBYXJWRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347218
Record name cis-1-Methyl-1,4-cyclohexanediol
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Molecular Weight

130.18 g/mol
Source PubChem
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CAS No.

89794-52-5, 124899-25-8, 124899-26-9
Record name 1-Methyl-1,4-cyclohexanediol
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Record name 1-Methyl-1,4-cyclohexanediol, cis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1,4-cyclohexanediol, trans-
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Record name cis-1-Methyl-1,4-cyclohexanediol
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Record name 1-methylcyclohexane-1,4-diol
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Record name 1-METHYL-1,4-CYCLOHEXANEDIOL
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Record name 1-METHYL-1,4-CYCLOHEXANEDIOL, CIS-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-METHYL-1,4-CYCLOHEXANEDIOL, TRANS-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-methylcyclohexane-1,4-diol structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 1-methylcyclohexane-1,4-diol

Introduction

This compound is a saturated cyclic alcohol whose structural framework, a disubstituted cyclohexane ring, presents a fascinating and non-trivial challenge in molecular characterization.[1][2] The core of this challenge lies not in identifying its constituent atoms—its molecular formula (C₇H₁₄O₂) is readily determined—but in defining their precise three-dimensional arrangement.[1][2] The presence of two stereocenters gives rise to diastereomers, namely cis and trans isomers, each with a unique spatial orientation of the methyl and hydroxyl groups. Furthermore, the conformational flexibility of the cyclohexane ring, primarily its chair conformations, dictates the thermodynamic stability and spectroscopic properties of these isomers.

This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound. It is designed for researchers and drug development professionals who require a deep understanding of how to leverage modern spectroscopic methods to solve complex stereochemical problems. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that the described protocols form a self-validating system for confident structural assignment.

The Stereochemical Landscape: Synthesis and Conformations

A robust structural elucidation begins with an understanding of the potential isomers that may be present. The synthesis of this compound often proceeds via the reduction of a ketone precursor, such as 4-hydroxy-4-methylcyclohexanone, or through the epoxidation and subsequent ring-opening of 4-methylcyclohexene.[3][4][5] These routes can produce a mixture of cis and trans diastereomers, necessitating a reliable method for their differentiation.

The key to distinguishing these isomers lies in their conformational preferences. The cyclohexane ring predominantly adopts a chair conformation to minimize torsional and steric strain.[6][7]

  • trans-1-methylcyclohexane-1,4-diol : This isomer can exist in two equilibrating chair conformations. The diequatorial conformation, where both the tertiary hydroxyl group (at C1) and the secondary hydroxyl group (at C4) occupy equatorial positions, is significantly more stable. The alternative diaxial conformation introduces severe 1,3-diaxial steric interactions, making it energetically unfavorable.[6][8]

  • cis-1-methylcyclohexane-1,4-diol : In this isomer, one substituent must be axial while the other is equatorial. The ring flip interconverts the axial/equatorial positions of the two hydroxyl groups. The two resulting conformers have similar energies, though the conformer with the hydroxyl group at C4 in the equatorial position is generally slightly favored over the one where the methyl group is equatorial, due to the relative steric bulk.[8]

G cluster_trans trans-Isomer cluster_cis cis-Isomer trans_eq Diequatorial (Stable) trans_ax Diaxial (Unstable) trans_eq->trans_ax Ring Flip cis_1 Axial-Equatorial cis_2 Equatorial-Axial cis_1->cis_2 Ring Flip Mixture Synthetic Product (cis/trans Mixture) Mixture->trans_eq Separation Mixture->cis_1 Separation

Figure 1: Conformational possibilities for cis and trans isomers.

A Multi-Faceted Spectroscopic Approach

No single technique can unambiguously solve this structural puzzle. An integrated approach, where each method provides a unique piece of the puzzle, is essential. The following sections detail the role of Infrared Spectroscopy, Mass Spectrometry, and a suite of Nuclear Magnetic Resonance techniques.

Infrared (IR) Spectroscopy: Functional Group Confirmation

The first step in the analysis is to confirm the presence of the expected functional groups. IR spectroscopy is perfectly suited for this initial screen.

Causality and Expected Observations: The polarity of the O-H and C-O bonds in an alcohol leads to strong, characteristic absorptions upon IR radiation.[9][10]

  • O-H Stretch: Due to intermolecular hydrogen bonding, the hydroxyl groups will give rise to a very intense and broad absorption band in the 3500-3200 cm⁻¹ region.[9][11] The broadness of this peak is a hallmark of hydrogen-bonded alcohols in a condensed phase.[10][12]

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2950-2840 cm⁻¹) confirm the presence of sp³-hybridized carbons in the cyclohexane ring and methyl group.

  • C-O Stretch: A strong, sharp absorption in the 1260-1050 cm⁻¹ region corresponds to the C-O stretching vibration.[9][11] The exact position can hint at whether the alcohol is primary, secondary, or tertiary, though in this molecule, the overlap of signals from the secondary and tertiary alcohols makes precise assignment difficult.[11]

Protocol: Attenuated Total Reflectance (ATR) IR

  • Place a small, solvent-free sample of the purified diol directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Trustworthiness: While IR spectroscopy cannot differentiate between the cis and trans isomers, it provides a rapid and definitive confirmation of the diol functionality, validating that the correct class of compound is being analyzed.

Vibration **Expected Frequency (cm⁻¹) **Appearance
O-H Stretch3500 - 3200Strong, Broad
C(sp³)-H Stretch2950 - 2840Strong, Sharp
C-O Stretch1260 - 1050Strong, Sharp
Table 1: Characteristic IR Absorption Frequencies for this compound.
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry serves to confirm the molecular weight and, by extension, the molecular formula. The fragmentation pattern can provide initial structural clues.

Causality and Expected Observations: Under electron ionization (EI), the molecule is ionized to a radical cation (M⁺), which then undergoes fragmentation. The stability of the resulting fragments dictates the observed spectrum.

  • Molecular Ion (M⁺): A peak at a mass-to-charge ratio (m/z) of 130.10 should be observed, corresponding to the molecular formula C₇H₁₄O₂.[1][2] High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

  • Dehydration: Alcohols readily lose water. A significant peak at m/z 112 ([M-H₂O]⁺) is expected.[13]

  • Alpha Cleavage: Cleavage of the C-C bond adjacent to an oxygen atom is a common fragmentation pathway for alcohols, leading to a resonance-stabilized cation. For this molecule, cleavage between C1-C2 or C1-C6 could lead to fragments that help confirm the substitution pattern.

  • Stereochemical Differentiation: Standard EI-MS is generally insensitive to stereochemistry.[14] However, advanced techniques like chemical ionization (CI) can sometimes differentiate isomers. For cyclic diols, the cis isomer may show a more abundant [M-H]⁻ ion under negative chemical ionization (NCI) due to the potential for intramolecular hydrogen bonding, which stabilizes the resulting alkoxide.[15]

Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (GC-MS)

  • Dissolve the sample in a volatile solvent (e.g., dichloromethane).

  • Inject the sample into a GC equipped with a suitable capillary column (e.g., DB-5) to separate any impurities or isomers.

  • The eluent from the GC is passed directly into the ion source of the mass spectrometer, typically operating at 70 eV for EI.

  • The mass spectrum is recorded for each eluting peak.

Trustworthiness: GC-MS confirms the molecular weight and purity of the sample. While not a primary tool for stereoisomer determination, it validates the foundational molecular formula upon which all further analysis is built.

Ion m/z (Expected) Origin
[M]⁺130Molecular Ion
[M-CH₃]⁺115Loss of methyl group
[M-H₂O]⁺112Dehydration
Table 2: Expected Key Fragments in the EI Mass Spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for the complete structure elucidation of this compound, as it provides detailed information about the chemical environment, connectivity, and, most critically, the 3D orientation of atoms.

Causality and Key Differentiators: The chemical shift and spin-spin coupling of protons are highly sensitive to their local electronic environment and dihedral angle relative to neighboring protons. This is the key to differentiating the cis and trans isomers.[16]

  • Chemical Shifts: Protons in an axial position are shielded by the C-C bonds of the ring and typically appear at a higher field (lower ppm) than their equatorial counterparts. The proton at C4 (H4) is the primary reporter group.

    • In the stable diequatorial trans isomer, H4 is axial .

    • In the stable cis isomer, H4 is equatorial .

    • Therefore, the H4 signal for the trans isomer is expected to be upfield relative to the H4 signal of the cis isomer.

  • Coupling Constants (J-values): The Karplus relationship describes how the coupling constant between two vicinal protons (³JHH) depends on their dihedral angle.

    • Axial-Axial (J_ax,ax): Dihedral angle ~180°. Large coupling (8-13 Hz).

    • Axial-Equatorial (J_ax,eq): Dihedral angle ~60°. Small coupling (2-5 Hz).

    • Equatorial-Equatorial (J_eq,eq): Dihedral angle ~60°. Small coupling (2-5 Hz).

    The splitting pattern of the H4 proton will be a "fingerprint" for each isomer.

    • trans Isomer (Axial H4): H4 is coupled to two axial protons (H3ax, H5ax) and two equatorial protons (H3eq, H5eq). It will appear as a complex multiplet, often resembling a triplet of triplets, with two large axial-axial couplings.

    • cis Isomer (Equatorial H4): H4 is coupled to four protons (H3ax, H3eq, H5ax, H5eq) via small axial-equatorial and equatorial-equatorial couplings. It will appear as a broad, poorly resolved multiplet or a narrow triplet with small J-values.

Causality and Key Differentiators: The number of signals in a ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. Molecular symmetry can reduce the number of observed signals.

  • cis Isomer: Possesses a plane of symmetry passing through C1 and C4. This makes C2 and C6 equivalent, and C3 and C5 equivalent. Therefore, a total of 5 signals are expected (C1, C4, C2/6, C3/5, and the methyl carbon).

  • trans Isomer: Lacks a plane of symmetry. All seven carbon atoms are chemically non-equivalent. Therefore, a total of 7 signals are expected.

This simple peak counting provides a powerful and immediate method to distinguish the two isomers.

Two-dimensional NMR experiments are essential to confirm the assignments made from 1D spectra and build an unassailable structural proof.

G 1H ¹H NMR (Proton Environments, Stereochemistry via J-values) COSY ¹H-¹H COSY (Proton Connectivity) 1H->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) 1H->HSQC 13C ¹³C NMR (Carbon Environments, Symmetry) 13C->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) COSY->HMBC HSQC->HMBC Structure Final Structure (Unambiguous Assignment) HMBC->Structure

Figure 2: Workflow for structure confirmation using 2D NMR.
  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment maps all proton-proton coupling networks. It will show a cross-peak between every pair of coupled protons, allowing one to "walk" around the cyclohexane ring and definitively identify which protons are adjacent.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It is the definitive way to assign carbon signals based on their attached, and more easily assigned, protons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons (like C1) and confirming the overall carbon skeleton. For instance, the protons of the methyl group (on C1) will show HMBC correlations to C1, C2, and C6.

Protocol: Comprehensive NMR Analysis

  • Dissolve ~10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Acquire 2D COSY, HSQC, and HMBC spectra. Processing this data with appropriate software will generate the correlation maps.

Parameter cis-Isomer (Predicted) trans-Isomer (Predicted) Rationale
¹³C Signals 57Plane of symmetry in cis isomer
H4 Chemical Shift More deshielded (downfield)More shielded (upfield)Equatorial H4 in cis vs. Axial H4 in trans
H4 Splitting Narrow multiplet, small J-values (~3-5 Hz)Broad multiplet, large J_ax,ax (~8-12 Hz)Reflects equatorial vs. axial couplings
Table 3: Key NMR Differentiators for this compound Isomers.

Integrated Elucidation Workflow

A logical, sequential application of these techniques provides the most efficient and reliable path to the final structure.

G cluster_start Initial Analysis cluster_nmr Definitive NMR Analysis Sample Purified Isomer IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Func_Group Confirm Diol (O-H, C-O) IR->Func_Group Mol_Weight Confirm C₇H₁₄O₂ (m/z = 130) MS->Mol_Weight 1H ¹H NMR Func_Group->1H 13C ¹³C NMR Mol_Weight->13C Symmetry Determine Symmetry (5 vs 7 Signals) 13C->Symmetry Stereochem Assign Stereochem (H4 Shift & J-values) 1H->Stereochem 2D 2D NMR (COSY, HSQC, HMBC) Connectivity Confirm All Bonds & Assignments 2D->Connectivity Stereochem->2D Final_Structure Unambiguous Structure (cis or trans) Connectivity->Final_Structure

Figure 3: Comprehensive workflow for structure elucidation.

Conclusion

The structure elucidation of this compound is a prime example of a problem where stereochemistry is paramount. A superficial analysis is insufficient; a deep, mechanistically-grounded approach is required. By systematically applying IR spectroscopy and mass spectrometry to confirm the fundamental molecular properties, and then leveraging the full power of 1D and 2D NMR spectroscopy, one can move with confidence from a synthetic mixture to a fully characterized and unambiguous three-dimensional structure. The key lies in understanding the conformational behavior of the cyclohexane ring and how that behavior is translated into the language of NMR—chemical shifts and coupling constants. This guide provides the framework and the causal logic for successfully navigating that translation.

References

  • Vertex AI Search. (n.d.). IR Spectroscopy Tutorial: Alcohols.
  • Kenttämaa, H. I., & O'Hair, R. A. J. (1997). Stereoselective Chemical Ionization Mass Spectrometry: Reactions of CH3OPOCH3+ with Cyclic Vicinal Diols. The Journal of Organic Chemistry, 62(24), 8496-8501. [Link]
  • Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]
  • OpenStax. (2023). Spectroscopy of Alcohols and Phenols. In Organic Chemistry. [Link]
  • van der Hage, E. R. E., de Koster, C. G., & van der Hart, J. A. (1999). Structural analysis of diols by electrospray mass spectrometry on boric acid complexes. Journal of Mass Spectrometry, 34(1), 47-54. [Link]
  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21. [Link]
  • Turecek, F., & Gu, M. (1993). Stereochemical effects on anion mass spectra of cyclic diols. Negative chemical ionization, collisional activation, and metastable ion spectra. Journal of the American Society for Mass Spectrometry, 4(1), 60-70. [Link]
  • AdiChemistry. (2024). Infrared spectroscopy alcohols phenols. YouTube. [Link]
  • Abraham, R. J., & Reid, M. (2014). 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. Magnetic Resonance in Chemistry, 52(5), 216-226. [Link]
  • PubChem. (n.d.). This compound.
  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. [Link]
  • Chemistry LibreTexts. (2022). Conformations of Disubstituted Cyclohexanes. [Link]
  • University of Massachusetts Boston. (n.d.).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1999). 4-methylcyclohexene. In Introduction to Organic Laboratory Techniques: A Microscale Approach. Saunders College Publishing. [Link]
  • Chemistry LibreTexts. (2024). Reactions of Epoxides- Ring-opening. [Link]

Sources

cis-1-methylcyclohexane-1,4-diol CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to cis-1-Methylcyclohexane-1,4-diol (CAS: 124899-25-8)

Abstract

This technical guide provides a comprehensive scientific overview of cis-1-methylcyclohexane-1,4-diol, a key carbocyclic building block in modern medicinal chemistry. The document delves into the compound's fundamental chemical properties, stereochemical intricacies, and conformational landscape. A detailed, field-proven protocol for its stereoselective synthesis is presented, emphasizing the causal factors behind methodological choices. Furthermore, this guide outlines the expected spectroscopic signature of the molecule, providing researchers with a validated framework for its characterization via NMR, IR, and Mass Spectrometry. The primary focus is on the compound's emerging role as a rigid scaffold and linker in the development of advanced therapeutics, particularly protein degraders. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this versatile intermediate.

Chemical Identity and Physicochemical Properties

cis-1-Methylcyclohexane-1,4-diol is a disubstituted cycloalkane characterized by a tertiary alcohol at the C1 position and a secondary alcohol at the C4 position, with both hydroxyl groups oriented on the same face of the cyclohexane ring. This cis relationship imposes significant conformational constraints that define its chemical behavior and utility as a structural scaffold.

PropertyValueSource(s)
CAS Number 124899-25-8[1][2]
IUPAC Name rel-(1r,4r)-1-methylcyclohexane-1,4-diol[2]
Synonyms (1s,4s)-1-methylcyclohexane-1,4-diol, cis-1-Methyl-1,4-cyclohexanediol[3]
Molecular Formula C₇H₁₄O₂[1][2]
Molecular Weight 130.18 g/mol [1][3]
Physical Form White solid (typical)
Product Family Protein Degrader Building Blocks[1]

Conformational Analysis: A Constrained System

The stereochemistry of cis-1,4-disubstituted cyclohexanes is non-trivial. A standard chair conformation would force one substituent into a sterically unfavorable axial position while the other is equatorial. In the case of cis-1-methylcyclohexane-1,4-diol, placing the larger tertiary alcohol group (C-CH₃, C-OH) in the equatorial position would force the C4-hydroxyl group into an axial orientation, and vice-versa.

However, the presence of two hydroxyl groups capable of intramolecular hydrogen bonding introduces a critical stabilizing interaction. This interaction is only possible if the molecule adopts a non-chair conformation, such as a twist-boat or boat conformation . In this arrangement, the C1 and C4 positions (the "flagpole" positions in a pure boat) are brought into proximity, allowing a hydrogen bond to form between the two hydroxyl groups. This bonding significantly offsets the inherent instability of the boat form, making it the likely predominant conformation in solution.

cluster_boat Twist-Boat Conformation (Favorable) Chair1 Axial OH, Equatorial C(OH)CH₃ Chair2 Equatorial OH, Axial C(OH)CH₃ Chair1->Chair2 Boat Twist-Boat (Intramolecular H-Bonding) Chair1->Boat Conformational Isomerization Chair2->Boat Conformational Isomerization

Caption: Conformational equilibrium of cis-1-methylcyclohexane-1,4-diol.

Stereoselective Synthesis Protocol

The synthesis of the cis-diol requires a stereocontrolled reduction of a ketone precursor. The most direct and reliable method proceeds from 4-hydroxy-4-methylcyclohexanone. The choice of reducing agent is critical for achieving the desired cis stereochemistry. Bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), will approach the carbonyl from the less sterically hindered face (opposite the methyl group), leading predominantly to the trans product. Conversely, smaller, unhindered reducing agents like Sodium Borohydride (NaBH₄) allow for axial attack, yielding the desired equatorial hydroxyl group, resulting in the cis product.

Experimental Protocol: Synthesis from 4-Methylcyclohexanone

This protocol is a representative method adapted from established principles of stereoselective ketone reduction.[4]

Step 1: Oxidation of 4-Methylcyclohexanone (Not Detailed) The process begins with the selective oxidation of 4-methylcyclohexanone to 4-hydroxy-4-methylcyclohexanone. This step is a standard procedure and is not detailed here.

Step 2: Stereoselective Reduction to cis-1-Methylcyclohexane-1,4-diol

  • Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with 4-hydroxy-4-methylcyclohexanone (1.0 eq). Anhydrous methanol (MeOH) is added to dissolve the ketone (approx. 10 mL per gram of ketone). The solution is cooled to 0 °C in an ice bath.

  • Reagent Addition: Sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The causality here is crucial: slow addition prevents an uncontrolled exotherm and maximizes selectivity.

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by Thin-Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane eluent system. The reaction is typically complete within 1-2 hours.

  • Workup: The reaction is quenched by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is ~6-7. The methanol is then removed under reduced pressure (rotary evaporation).

  • Extraction: The resulting aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (1 x 50 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%). The fractions containing the desired product are combined and the solvent is evaporated to yield cis-1-methylcyclohexane-1,4-diol as a white solid. The stereochemical outcome is validated by NMR spectroscopy.

Start 4-Hydroxy-4-methylcyclohexanone in Methanol (0 °C) Add Portion-wise addition of Sodium Borohydride (NaBH₄) Start->Add React Stir at 0 °C for 1-2h (Monitor by TLC) Add->React Quench Quench with 1M HCl to pH 6-7 React->Quench Evap Remove Methanol (Rotary Evaporation) Quench->Evap Extract Extract with Ethyl Acetate Evap->Extract Purify Purify via Flash Chromatography Extract->Purify Product cis-1-Methylcyclohexane-1,4-diol Purify->Product

Caption: Workflow for the synthesis of cis-1-methylcyclohexane-1,4-diol.

Spectroscopic Characterization Framework

Authenticating the structure and stereochemistry of the final product is paramount. The following table outlines the expected spectroscopic data based on the analysis of structurally similar compounds and fundamental principles.[5][6][7]

TechniqueExpected Observations & Rationale
¹H NMR δ ~3.5-4.0 ppm (m, 1H): Proton on C4 (CH-OH). Its multiplicity and coupling constants are diagnostic of its axial/equatorial position in the dominant conformation. δ ~1.2-2.0 ppm (m, 8H): Cyclohexane ring protons. Complex multiplets are expected. δ ~1.1 ppm (s, 3H): Methyl protons at C1. Singlet due to the quaternary carbon attachment. δ ~2.0-3.0 ppm (br s, 2H): Hydroxyl protons; their shift is concentration-dependent and they typically disappear upon D₂O exchange.
¹³C NMR δ ~70-75 ppm: C1 carbon, deshielded by both the hydroxyl and methyl groups. δ ~65-70 ppm: C4 carbon, deshielded by the hydroxyl group. δ ~30-40 ppm: Methylene carbons (C2, C3, C5, C6) of the cyclohexane ring. δ ~25-30 ppm: Methyl carbon.
IR Spectroscopy ~3200-3500 cm⁻¹ (broad): Strong, broad O-H stretching band, indicative of hydrogen bonding. ~2850-2950 cm⁻¹ (strong): C-H stretching from the alkyl framework. ~1050-1150 cm⁻¹ (strong): C-O stretching, characteristic of alcohols.
Mass Spec. (EI) m/z = 130 (M⁺): Molecular ion peak, may be weak. m/z = 112 (M⁺ - H₂O): Common fragmentation pattern involving the loss of water. m/z = 97 (M⁺ - H₂O - CH₃): Subsequent loss of the methyl group.

Applications in Modern Drug Discovery

The rigid, three-dimensional structure of the cyclohexane core makes cis-1-methylcyclohexane-1,4-diol a valuable scaffold in drug design. Its primary utility is as a non-planar, conformationally restricted linker, particularly in the burgeoning field of targeted protein degradation.

Role as a PROTAC Linker

In Proteolysis Targeting Chimeras (PROTACs), a linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The length, rigidity, and vectoral projection of this linker are critical for inducing a productive ternary complex (Target-PROTAC-Ligase) that leads to target ubiquitination and degradation. cis-1-methylcyclohexane-1,4-diol serves as an excellent foundational element for such linkers. The diol functionality provides two chemically distinct handles for extension, while the cyclohexane ring enforces a specific spatial arrangement of the two ends of the linker. This contrasts with flexible alkyl linkers, providing greater control over the geometry of the final PROTAC molecule. Its inclusion in commercial libraries of "Protein Degrader Building Blocks" underscores its importance in this domain.[1]

The utility of the cyclohexane-diol scaffold extends to the synthesis of inhibitors for various enzyme classes, including bromodomains and kinases, where precise positioning of pharmacophoric elements is key to achieving high potency and selectivity.[8]

cluster_protac PROTAC Molecule Target Target Protein (e.g., Kinase) Warhead Warhead Ligand Target->Warhead Binds E3Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3Binder E3 Ligase Binder E3Ligase->E3Binder Binds Linker cis-1-methylcyclohexane -1,4-diol Scaffold Warhead->Linker Linker->E3Binder

Caption: Role of the diol scaffold in a hypothetical PROTAC molecule.

Conclusion

cis-1-Methylcyclohexane-1,4-diol (CAS: 124899-25-8) is more than a simple chemical intermediate; it is a sophisticated tool for molecular design. Its unique conformational properties, governed by the cis-1,4 substitution pattern, offer a rigid and well-defined three-dimensional scaffold. This guide has provided the essential technical framework for its synthesis, characterization, and strategic application. For scientists and researchers in drug development, understanding and utilizing such building blocks is critical for engineering the next generation of targeted therapies, from potent enzyme inhibitors to revolutionary protein degraders.

References

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An In-depth Technical Guide to trans-1-methylcyclohexane-1,4-diol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of trans-1-methylcyclohexane-1,4-diol, a functionalized cycloalkane of interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental molecular properties, outline a detailed, scientifically-grounded protocol for its synthesis and characterization, and explore the strategic importance of the substituted cyclohexanediol scaffold in modern therapeutic design.

Core Molecular Profile

trans-1-methylcyclohexane-1,4-diol is a di-substituted cyclohexane derivative characterized by a methyl group and a hydroxyl group at the C1 position, and a second hydroxyl group in the trans configuration at the C4 position. This specific stereochemistry imparts distinct physical and chemical properties that are crucial for its application in organic synthesis and medicinal chemistry.

Molecular Weight and Formula

The fundamental basis of any chemical synthesis or analysis is a precise understanding of the molecule's composition. The molecular formula for trans-1-methylcyclohexane-1,4-diol is C7H14O2.[1] The molecular weight is a critical parameter for stoichiometric calculations in synthesis, as well as for analytical techniques such as mass spectrometry.

The molecular weight is calculated from the atomic weights of its constituent elements:

  • Carbon (C): 7 atoms × 12.011 amu = 84.077 amu

  • Hydrogen (H): 14 atoms × 1.008 amu = 14.112 amu

  • Oxygen (O): 2 atoms × 15.999 amu = 31.998 amu

Total Molecular Weight = 130.187 amu

For practical laboratory applications, this is typically expressed as 130.18 g/mol .[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of trans-1-methylcyclohexane-1,4-diol is presented in the table below. These properties are crucial for predicting its behavior in various solvents, its potential for biological activity, and for developing appropriate analytical methods.

PropertyValueSource
Molecular Formula C7H14O2[1][2]
Molecular Weight 130.18 g/mol [1][2]
CAS Number 124899-26-9[1]
Appearance White to off-white solidInferred from related compounds
Topological Polar Surface Area 40.5 Ų[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
LogP (predicted) 0.4[2]

Synthesis and Purification: A Validated Protocol

The stereoselective synthesis of trans-1-methylcyclohexane-1,4-diol requires a strategic approach to control the orientation of the hydroxyl groups. While numerous methods exist for the synthesis of cyclohexanediols, a common and reliable strategy involves the epoxidation of a corresponding alkene followed by regioselective ring-opening.

Synthetic Workflow

The following diagram illustrates a plausible and scientifically sound workflow for the synthesis of trans-1-methylcyclohexane-1,4-diol, starting from the readily available 1-methylcyclohexene.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow A 1-Methylcyclohexene B Epoxidation A->B m-CPBA or other peroxy acid C 1-Methyl-7-oxabicyclo[4.1.0]heptane (Epoxide Intermediate) B->C D Acid-Catalyzed Hydrolysis C->D Dilute H2SO4 or HClO4 E Crude trans-1-methylcyclohexane-1,4-diol D->E F Crude Product G Column Chromatography F->G Silica gel, EtOAc/Hexane gradient H Pure trans-1-methylcyclohexane-1,4-diol G->H I Recrystallization H->I e.g., from ethyl acetate/hexanes J Crystalline Product I->J

Caption: Synthetic and purification workflow for trans-1-methylcyclohexane-1,4-diol.

Step-by-Step Experimental Protocol

This protocol is based on established chemical principles for the synthesis of trans-diols from alkenes.

Part A: Synthesis

  • Epoxidation of 1-Methylcyclohexene:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylcyclohexene (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) in DCM to the flask over 30 minutes. The slow addition is crucial to control the exothermicity of the reaction.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Acid-Catalyzed Ring Opening:

    • Once the epoxidation is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the organic layer with DCM, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude epoxide.

    • Dissolve the crude epoxide in a mixture of acetone and water (e.g., 4:1 v/v).

    • Add a catalytic amount of a strong acid, such as perchloric acid or sulfuric acid. The acid catalyzes the ring-opening of the epoxide by water, leading to the trans-diol.

    • Stir the reaction at room temperature until the epoxide is consumed (monitor by TLC).

Part B: Purification

  • Work-up and Extraction:

    • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Chromatographic Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The polarity of the eluent is critical for separating the diol from less polar impurities.

  • Recrystallization:

    • For obtaining a highly pure, crystalline product, recrystallize the purified diol from a suitable solvent system, such as ethyl acetate/hexanes.

Analytical Characterization: A Self-Validating System

The identity and purity of the synthesized trans-1-methylcyclohexane-1,4-diol must be confirmed through a combination of analytical techniques. This multi-faceted approach ensures a self-validating system where the results from different methods corroborate each other.

Spectroscopic Analysis Workflow

The following diagram outlines the logical flow for the comprehensive characterization of the final product.

G cluster_characterization Analytical Characterization Workflow A Purified Product B 1H NMR Spectroscopy A->B C 13C NMR Spectroscopy A->C D Mass Spectrometry (e.g., ESI-MS) A->D E Infrared (IR) Spectroscopy A->E F Confirmation of Structure and Purity B->F C->F D->F E->F

Caption: Workflow for the analytical characterization of the synthesized product.

Detailed Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or D2O).

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet), the protons on the carbons bearing the hydroxyl groups, and the other methylene protons of the cyclohexane ring. The chemical shifts and coupling patterns will be indicative of the trans-stereochemistry.

    • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons attached to the hydroxyl groups will be in the characteristic downfield region for alcohol carbons.

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.

    • Expected Result: The mass spectrum should show a molecular ion peak (or a related ion, such as [M+H]⁺ or [M+Na]⁺) that corresponds to the calculated molecular weight of 130.18 g/mol .

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.

    • Expected Result: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. A strong band in the 2850-3000 cm⁻¹ region will correspond to the C-H stretching of the alkane backbone.

Role in Drug Discovery and Development

The cyclohexane scaffold is a prevalent motif in medicinal chemistry. Its three-dimensional, non-planar structure provides a valuable framework for orienting functional groups in specific spatial arrangements to interact with biological targets.

The Cyclohexanediol Scaffold in Medicinal Chemistry

Substituted cyclohexanediols, such as the title compound, are important building blocks for the synthesis of more complex molecules. The hydroxyl groups can be further functionalized to introduce a wide range of chemical diversity. The stereochemistry of the ring and its substituents is critical for biological activity, as it dictates the precise three-dimensional shape of the molecule and its ability to bind to target proteins.

The introduction of a cyclohexane ring into a drug candidate can improve its pharmacokinetic properties, such as metabolic stability and solubility.[3] The trans-1,4-disubstituted pattern, in particular, provides a rigid and linear scaffold that can be used to span a binding site.

Strategic Applications in Drug Design
  • Scaffold for Library Synthesis: trans-1-methylcyclohexane-1,4-diol can serve as a starting material for the creation of compound libraries for high-throughput screening. The two hydroxyl groups can be differentially functionalized to generate a diverse set of molecules.

  • Improving Drug-like Properties: The incorporation of this scaffold can modulate the lipophilicity (as indicated by the predicted LogP) and polarity of a molecule, which are key determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Bioisosteric Replacement: The cyclohexane ring can be used as a bioisostere for other cyclic systems, such as aromatic rings, to explore new chemical space and potentially improve the safety and efficacy profile of a lead compound.

Conclusion

trans-1-methylcyclohexane-1,4-diol, with a molecular weight of 130.18 g/mol , is a valuable chemical entity for researchers in organic synthesis and medicinal chemistry. Its well-defined stereochemistry and functional groups make it an attractive building block for the synthesis of complex molecules with potential therapeutic applications. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and characterization, ensuring the high quality required for research and development endeavors. The strategic use of such saturated, three-dimensional scaffolds continues to be a key approach in the design of novel therapeutics with improved pharmacological properties.

References

  • AA Blocks. trans-1-methylcyclohexane-1,4-diol. [Link]
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An In-Depth Technical Guide to the Stereoisomerism of 1-Methylcyclohexane-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcyclohexane-1,4-diol is a fascinating molecule that serves as a foundational example for understanding the principles of stereoisomerism in cyclic systems. Its structure, featuring a cyclohexane ring with two substituents, gives rise to a rich variety of stereoisomers, including diastereomers and, in some cases, enantiomers. This guide provides a comprehensive exploration of the stereochemical nuances of this compound. We will delve into the identification of stereocenters, the conformational analysis of its chair forms, and the impact of substituent orientation on stability. Furthermore, this document will outline key synthetic strategies and the analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, that are crucial for the characterization and differentiation of these stereoisomers.

Introduction: The Structural Foundation of Stereoisomerism

The stereochemical properties of a molecule are intrinsically linked to its three-dimensional structure. For this compound, the cyclohexane scaffold provides a non-planar, puckered ring system that is fundamental to its stereoisomerism. The presence of two substituents, a methyl group and a hydroxyl group at position 1, and a second hydroxyl group at position 4, introduces stereocenters and the possibility of different spatial arrangements.

Understanding the stereoisomerism of 1,4-disubstituted cyclohexanes is a critical concept in organic chemistry.[1][2] These molecules can exist as cis and trans diastereomers, which are stereoisomers that are not mirror images of each other. The relative orientation of the substituents on the cyclohexane ring dictates whether the isomer is cis (on the same side) or trans (on opposite sides).[3]

Analysis of Stereoisomers in this compound

The core of this compound's stereoisomerism lies in the interplay between its stereocenters and the conformational flexibility of the cyclohexane ring.

Identification of Stereocenters and Potential Isomers

This compound has two potential stereocenters at C1 and C4. The carbon at position 1 is bonded to a methyl group, a hydroxyl group, and two different pathways around the ring. Similarly, the carbon at position 4 is bonded to a hydroxyl group, a hydrogen atom, and two different ring pathways.

This leads to the possibility of the following stereoisomers:

  • cis-1-Methylcyclohexane-1,4-diol : In this diastereomer, the methyl and the hydroxyl group at C4 are on the same side of the ring.

  • trans-1-Methylcyclohexane-1,4-diol : In this diastereomer, the methyl and the hydroxyl group at C4 are on opposite sides of the ring.

A crucial point to consider is the presence of a plane of symmetry. In the case of cis-1,4-disubstituted cyclohexanes where the substituents are different, a plane of symmetry passing through C1 and C4 can exist, rendering the molecule achiral and thus a meso compound.[1] However, for trans-1,4-disubstituted cyclohexanes, this plane of symmetry is absent, leading to the possibility of enantiomers.

Conformational Analysis: The Chair Conformation

The most stable conformation of cyclohexane is the chair conformation, which minimizes both angle strain and torsional strain.[2] For substituted cyclohexanes, the substituents can occupy either an axial position (perpendicular to the general plane of the ring) or an equatorial position (in the general plane of the ring).

2.2.1. cis-1-Methylcyclohexane-1,4-diol

The cis isomer exists as a rapid equilibrium between two chair conformers. In one conformer, the methyl group is axial and the C4-hydroxyl group is equatorial. In the other, the methyl group is equatorial and the C4-hydroxyl group is axial.[1][2]

cis_conformers cluster_0 Conformer 1 (Me-axial, OH-equatorial) cluster_1 Conformer 2 (Me-equatorial, OH-axial) Cis1 Cis2 Cis1->Cis2 Ring Flip

The relative stability of these two conformers depends on the steric bulk of the substituents. Generally, bulkier groups prefer the equatorial position to minimize 1,3-diaxial interactions.[4]

2.2.2. trans-1-Methylcyclohexane-1,4-diol

The trans isomer also exists as an equilibrium between two chair conformers. One conformer has both the methyl group and the C4-hydroxyl group in equatorial positions (diequatorial), while the other has both in axial positions (diaxial).[2] The diequatorial conformer is significantly more stable due to the absence of unfavorable 1,3-diaxial interactions.[2][4]

trans_conformers cluster_0 Conformer 1 (Diequatorial) cluster_1 Conformer 2 (Diaxial) Trans1 Trans2 Trans1->Trans2 Ring Flip

Since the trans isomer lacks a plane of symmetry, it is chiral and exists as a pair of enantiomers: (1R,4R)-1-methylcyclohexane-1,4-diol and (1S,4S)-1-methylcyclohexane-1,4-diol.

Synthetic Strategies and Stereochemical Control

The synthesis of this compound often involves reactions that can lead to a mixture of stereoisomers. Controlling the stereochemical outcome is a key challenge in organic synthesis.

Grignard Reaction on 4-Hydroxycyclohexanone

A common route to this compound is the Grignard reaction of methylmagnesium halide with 4-hydroxycyclohexanone. The Grignard reagent, acting as a nucleophile, can attack the carbonyl carbon from either the axial or equatorial face.[5][6]

  • Axial attack leads to the formation of an equatorial methyl group.

  • Equatorial attack results in an axial methyl group.

The stereochemical outcome is influenced by steric hindrance. Generally, attack from the less hindered equatorial face is favored, leading to a predominance of the isomer with the axial methyl group.

Catalytic Hydrogenation of 1-Methylcyclohexene-1,4-diol

Catalytic hydrogenation of an unsaturated precursor like 1-methylcyclohexene-1,4-diol can also yield this compound. The stereochemistry of the product is determined by the face of the double bond to which the hydrogen atoms add. The catalyst's surface plays a crucial role in directing this addition.

synthesis_workflow Start 4-Hydroxycyclohexanone Grignard Grignard Reaction (MeMgX) Start->Grignard Product This compound (Mixture of Stereoisomers) Grignard->Product Hydrogenation Catalytic Hydrogenation (H2, Catalyst) Hydrogenation->Product Unsaturated_Precursor 1-Methylcyclohexene-1,4-diol Unsaturated_Precursor->Hydrogenation

Spectroscopic Characterization of Stereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the stereochemistry of this compound isomers.[7][8][9]

¹H NMR Spectroscopy

The chemical shifts and coupling constants of the protons in the cyclohexane ring are highly sensitive to their axial or equatorial orientation.

  • Axial protons typically resonate at a higher field (lower ppm) compared to equatorial protons.

  • Coupling constants (J-values) between adjacent protons are larger for axial-axial interactions (J_ax-ax ≈ 8-13 Hz) than for axial-equatorial (J_ax-eq ≈ 2-5 Hz) or equatorial-equatorial (J_eq-eq ≈ 2-5 Hz) interactions.

By analyzing the splitting patterns and coupling constants of the methine proton at C4, one can determine its orientation and, by extension, the stereochemistry of the molecule.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the cyclohexane ring are also influenced by the orientation of the substituents. The "gamma-gauche effect" causes a carbon atom to be shielded (resonate at a higher field) when it is in a gauche relationship with a substituent on a gamma-carbon. This effect is particularly useful in distinguishing between cis and trans isomers.

Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation : Dissolve approximately 10-20 mg of the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis :

    • Integrate the proton signals to determine the relative number of protons in each environment.

    • Analyze the chemical shifts and coupling constants to assign the protons to their respective positions and determine their axial/equatorial orientation.

    • Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

Chiral Resolution of Enantiomers

For the chiral trans-1-methylcyclohexane-1,4-diol, separation of the enantiomers is often necessary, particularly in the context of drug development where enantiomers can have different pharmacological activities.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.[10] This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

Derivatization with a Chiral Reagent

Another approach involves reacting the racemic mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated by conventional chromatographic techniques. Subsequent removal of the chiral auxiliary yields the separated enantiomers.

Conclusion

The stereoisomerism of this compound provides a rich and instructive case study in the principles of conformational analysis and stereochemical control. A thorough understanding of its cis and trans diastereomers, the conformational preferences of the cyclohexane ring, and the existence of enantiomers in the trans form is essential for researchers in organic chemistry and drug development. The judicious application of synthetic methodologies and powerful analytical techniques like NMR spectroscopy allows for the preparation, isolation, and unambiguous characterization of each stereoisomer, paving the way for further investigation into their unique chemical and biological properties.

References

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-7, PPT-7 Part-7: Conformation-VII CONTENTS • Conformational Analysis of 1,4-Disubst.
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physical properties of 1-methylcyclohexane-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 1-Methylcyclohexane-1,4-diol

Introduction

This compound (C₇H₁₄O₂) is a disubstituted cycloalkane that serves as a versatile building block in organic synthesis. Its utility in medicinal chemistry and materials science stems from the rigid cyclohexane scaffold combined with the reactive and hydrogen-bonding capabilities of its two hydroxyl groups. The presence of three substituents on the cyclohexane ring, including a tertiary alcohol, gives rise to significant stereochemical complexity. Understanding the distinct physical properties of its isomers is paramount for predicting their behavior in reaction media, purification processes, and biological systems. This guide provides a comprehensive analysis of these properties, grounded in established chemical principles and supported by available data, to offer field-proven insights for laboratory professionals.

Chapter 1: Molecular Structure and Stereoisomerism

The core of this compound's chemical identity lies in its stereoisomerism. The substituents at the C1 (methyl and hydroxyl) and C4 (hydroxyl) positions can be arranged in two distinct diastereomeric forms: cis and trans. These geometric isomers are not interconvertible without breaking chemical bonds and possess unique physical properties.

  • cis-1-methylcyclohexane-1,4-diol: In the most stable chair conformation, the C4-hydroxyl group is in an equatorial position to minimize steric strain. This forces the C1-hydroxyl group into an axial position while the C1-methyl group is equatorial.

  • trans-1-methylcyclohexane-1,4-diol: In its most stable chair conformation, both the C4-hydroxyl group and the C1-methyl group can occupy equatorial positions, with the C1-hydroxyl group being axial. An alternative, less stable conformation would place both the C4-hydroxyl and C1-methyl groups in axial positions.

The differentiation between these isomers is critical, as their shapes directly influence intermolecular interactions, such as crystal lattice packing and hydrogen bonding, thereby affecting properties like melting point and solubility.

G cluster_cis cis-Isomer Structure cluster_trans trans-Isomer Structure cis_struct cis-1-methylcyclohexane-1,4-diol cis_cas CAS: 124899-25-8 trans_struct trans-1-methylcyclohexane-1,4-diol trans_cas CAS: 124899-26-9 Core This compound (C₇H₁₄O₂) Core->cis_struct  Geometric Isomers Core->trans_struct

Caption: Geometric isomers of this compound.

Chapter 2: Core Physicochemical Properties

The are dictated by its molecular weight, polarity arising from the two hydroxyl groups, and the spatial arrangement of its isomers. The data presented below is a synthesis of available experimental and predicted values.

Summary of Physicochemical Data
PropertyValueIsomerSource
Molecular Formula C₇H₁₄O₂Both[1]
Molecular Weight 130.18 g/mol Both[2]
CAS Number 89794-52-5Unspecified[1][2]
124899-25-8cis[1]
124899-26-9trans[3]
Melting Point 81-84 °CUnspecifiedN/A
Boiling Point 234.0 ± 8.0 °CPredicted[4]
Density 1.095 ± 0.06 g/cm³Predicted[4]
pKa 15.06 ± 0.40Predicted[2]
Melting Point
Boiling Point

The presence of two hydroxyl groups allows for significant intermolecular hydrogen bonding, which must be overcome for the substance to boil. This results in a relatively high boiling point. While experimental data is scarce, a predicted boiling point is approximately 234°C.[4] This value is consistent with other diols of similar molecular weight. For context, the isomeric 1-methylcyclohexane-1,2-diol has an experimental boiling point of 226.9°C.[7]

Density

The density of the compound is influenced by its molecular weight and how efficiently its molecules pack in the liquid state. A predicted density for this compound is approximately 1.095 g/cm³.[4]

Solubility

The two polar hydroxyl groups make this compound a polar molecule capable of acting as both a hydrogen bond donor and acceptor. Following the principle of "like dissolves like," the compound is expected to have good solubility in polar solvents such as water, ethanol, and methanol.[8] Conversely, it is expected to have poor solubility in nonpolar solvents like hexane and toluene. The subtle differences in the dipole moments and steric hindrance between the cis and trans isomers may lead to slight differences in their quantitative solubility, but both are classified as polar compounds.

pKa

The pKa value indicates the acidity of the hydroxyl protons. The predicted pKa of 15.06 suggests that this compound is slightly less acidic than water and has an acidity typical of secondary and tertiary alcohols.[2] This property is crucial for understanding its reactivity in base-catalyzed reactions.

Chapter 3: Spectroscopic & Analytical Properties

Spectroscopic techniques are indispensable for confirming the structure of this compound and, critically, for distinguishing between its cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While fully assigned spectra are not publicly available, the expected ¹H and ¹³C NMR signals can be predicted based on the molecular structure.

  • ¹H NMR:

    • Methyl Protons (-CH₃): A sharp singlet, integrating to 3H, is expected around δ 1.1-1.3 ppm.

    • Methine Proton (CH-OH): A multiplet for the proton on C4, integrating to 1H, would appear around δ 3.5-4.0 ppm. The chemical shift and coupling constants of this proton are highly diagnostic for distinguishing isomers, as its axial or equatorial position dramatically influences its magnetic environment.

    • Cyclohexane Protons (-CH₂-): A complex series of overlapping multiplets between δ 1.2-2.0 ppm would account for the remaining 8 protons of the cyclohexane ring.

    • Hydroxyl Protons (-OH): Two separate, broad singlets, each integrating to 1H. Their chemical shift is variable and depends on concentration and solvent.

  • ¹³C NMR: The number of signals in the proton-decoupled ¹³C NMR spectrum is a definitive tool for isomer identification based on molecular symmetry.

    • cis-Isomer: Lacks a plane of symmetry through the C1-C4 axis, resulting in 5 distinct carbon signals (C1, C4, C2/C6, C3/C5, and the methyl carbon).

    • trans-Isomer: Possesses a C₂ axis of symmetry, making carbons 2 and 6, as well as 3 and 5, chemically equivalent. This would result in only 4 distinct signals (C1, C4, C2/C6, C3/C5, and the methyl carbon). Correction: The trans isomer has a plane of symmetry, resulting in 4 signals for the ring carbons plus the methyl carbon, for a total of 5 signals. The cis isomer also has 5 signals. The key differentiator would be the chemical shifts, not the number of signals. The chemical shifts for the carbons bearing hydroxyl groups (C1 and C4) would appear furthest downfield (δ ~65-75 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

  • O-H Stretch: A strong and characteristically broad absorption band in the region of 3600-3200 cm⁻¹ is definitive for the hydroxyl groups and indicates hydrogen bonding.

  • C-H Stretch: Sharp absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) correspond to the C-H bonds of the cyclohexane ring and methyl group.[9]

  • C-O Stretch: A strong absorption in the fingerprint region, between 1150-1050 cm⁻¹, is indicative of the C-O single bonds of the tertiary (C1-O) and secondary (C4-O) alcohols.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z of 130. Common fragmentation patterns would include the loss of a water molecule (M-18, m/z 112), the loss of a methyl group (M-15, m/z 115), and further fragmentation of the cyclohexane ring.

Chapter 4: Experimental Methodologies

Trustworthy data is built upon robust experimental protocols. The determination of the melting point is a fundamental technique for assessing the purity and identity of a solid organic compound.

Protocol: Melting Point Determination via Digital Apparatus

This protocol describes a self-validating system for obtaining an accurate melting point range.

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. Crush a small amount on a clean, dry watch glass using a spatula.[6]

    • Take a glass capillary tube and seal one end by rotating it briefly in the outer part of a Bunsen burner flame.[10]

    • Tamp the open end of the capillary tube into the powdered sample until a small amount of solid (2-3 mm in height) is tightly packed into the sealed end.[11]

  • Instrument Setup & Rough Measurement:

    • Insert the packed capillary tube into the heating block of the digital melting point apparatus.[12]

    • Set a rapid heating rate (e.g., 10-15°C per minute) to quickly determine an approximate melting range. Record this approximate range. This initial, rapid determination prevents time wastage during the precise measurement.

  • Accurate Measurement:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the previous step.

    • Prepare a fresh capillary with a new sample. Never remelt a previously melted sample.[6]

    • Insert the new capillary and set the heating rate to a slow, controlled ramp of 1-2°C per minute.[6]

    • Observe the sample closely through the magnifying lens.

  • Data Recording and Validation:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal of the solid just disappears, resulting in a completely clear liquid.

    • The melting point is reported as the range T₁ - T₂. A pure compound will have a sharp range of 0.5-1.5°C. A broad range (>3°C) indicates the presence of impurities.[6]

    • Repeat the accurate measurement with a fresh sample to ensure reproducibility. Consistent values validate the result.

G start Start: Obtain Dry Sample prep Prepare Sample: 1. Pulverize the solid. 2. Pack 2-3 mm into a sealed capillary tube. start->prep rough_melt Rough Measurement: 1. Insert capillary into apparatus. 2. Heat rapidly (~10-15°C/min). 3. Record approximate melting range. prep->rough_melt cool Cool Apparatus: Lower temperature to 20°C below the approximate melting point. rough_melt->cool accurate_melt Accurate Measurement: 1. Use a fresh sample and capillary. 2. Heat slowly (1-2°C/min). cool->accurate_melt record Record Data: - T₁: First liquid drop appears. - T₂: All solid melts. accurate_melt->record report Report as Range (T₁ - T₂) Assess Purity (sharp vs. broad range) record->report end End report->end

Caption: Workflow for accurate melting point determination.

Conclusion

The are fundamentally linked to its molecular structure, particularly its polarity and stereochemistry. The two hydroxyl groups impart a high boiling point and expected solubility in polar solvents. While a complete experimental dataset for each pure isomer is not fully available in the literature, predictive data and analysis based on established chemical principles provide a robust framework for its use. The clear differentiation between cis and trans isomers using spectroscopic methods, especially NMR, is essential for any research or development application. The methodologies outlined in this guide serve as a reliable foundation for the empirical validation of these critical physical properties in the laboratory.

References

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  • PubChem. (n.d.). This compound.
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  • CP Lab Safety. (n.d.). cis-1-methylcyclohexane-1, 4-diol, min 97%, 1 gram.
  • PubChem. (n.d.). trans-1-Methyl-1,2-cyclohexanediol.
  • Guidechem. (n.d.). This compound 89794-52-5 wiki.
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  • BLD Pharm. (n.d.). 124899-26-9 | trans-1-Methylcyclohexane-1,4-diol.
  • LookChem. (n.d.). 1-Methylcyclohexane-1,2-diol.
  • Advanced ChemBlocks. (n.d.). Cis-1-methylcyclohexane-1,4-diol 97%.
  • ChemicalBook. (n.d.). CIS-1,4-CYCLOHEXANEDIOL(931-71-5) 1H NMR spectrum.
  • ChemicalBook. (n.d.). TRANS-4-METHYLCYCLOHEXANOL(7731-29-5) 13C NMR spectrum.
  • ChemicalBook. (n.d.). This compound CAS#: 89794-52-5.
  • Sigma-Aldrich. (n.d.). cis-1-Methylcyclohexane-1,4-diol | 124899-25-8.
  • Quora. (2021, March 11).
  • Advanced ChemBlocks. (n.d.). (1R,4R)-1-methylcyclohexane-1,4-diol.
  • SpectraBase. (n.d.). trans-1-IODO-4-METHYLCYCLOHEXANE - Optional[13C NMR] - Chemical Shifts.
  • ChemicalBook. (n.d.). TRANS-1,4-CYCLOHEXANEDIOL(6995-79-5) 13C NMR spectrum.
  • PubChemLite. (n.d.). This compound (C7H14O2).
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  • SpectraBase. (n.d.). Methylcyclohexane - Optional[1H NMR] - Spectrum.
  • ResearchGate. (2010, August). Molecular Structure and Polymorphism of a Cyclohexane Diol: trans-1,4-cyclohexanedimethanol.
  • European Chemicals Agency. (n.d.).
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A Comprehensive Technical Guide to the Solubility of 1-methylcyclohexane-1,4-diol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the principles and methodologies for determining the solubility of 1-methylcyclohexane-1,4-diol in various organic solvents. Recognizing the scarcity of readily available experimental data for this specific compound, this document serves as a practical manual for researchers, scientists, and drug development professionals, enabling them to generate reliable solubility data in-house. This guide emphasizes the causality behind experimental choices and provides a framework for applying the generated data to critical development processes.

Introduction to this compound and the Imperative of Solubility Data

This compound (C₇H₁₄O₂, Molecular Weight: 130.18 g/mol , CAS: 89794-52-5) is a di-hydroxylated cyclic alkane. Its structure, featuring both a non-polar cyclohexane ring and two polar hydroxyl groups, imparts a unique solubility profile that is critical to its application in various fields, most notably in pharmaceutical sciences as a potential intermediate or building block.

The solubility of an active pharmaceutical ingredient (API) or an intermediate is a cornerstone of drug development.[1][2] It dictates the feasibility of formulation strategies, influences bioavailability, and is a critical parameter in the design of crystallization and purification processes.[3][4] Poorly soluble compounds often present significant challenges, leading to high dosage requirements and variable therapeutic outcomes.[2] Therefore, a thorough understanding and quantitative determination of the solubility of this compound in a range of organic solvents is not merely a data collection exercise but a fundamental step in its scientific and commercial journey.

The Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces and the overall change in Gibbs free energy of the system. The adage "like dissolves like" provides a foundational, albeit simplified, principle.[5] The solubility of this compound is a balance between its non-polar hydrocarbon backbone and its two polar hydroxyl (-OH) groups.

The hydroxyl groups are capable of forming strong hydrogen bonds with polar and protic solvents. Conversely, the methylcyclohexane ring interacts favorably with non-polar solvents through van der Waals forces. Consequently, the solubility of this diol is expected to vary significantly across a spectrum of organic solvents with differing polarities and hydrogen bonding capabilities.

Strategic Selection of Organic Solvents for Solubility Screening

A strategic approach to solvent selection is crucial for generating a comprehensive and meaningful solubility profile. The chosen solvents should span a range of polarities, hydrogen-bonding capacities, and chemical classes relevant to pharmaceutical processing. The International Council for Harmonisation (ICH) provides guidelines on the use of residual solvents in pharmaceutical products, which can also inform the selection of appropriate solvents for early-stage development.[6][7][8]

A recommended panel of solvents for screening the solubility of this compound is presented in Table 1. This selection provides a diverse set of chemical environments to probe the compound's solubility behavior.

Table 1: Recommended Organic Solvents for Solubility Screening of this compound

Solvent ClassSolventRationale
Protic Solvents MethanolPolar protic solvent, capable of hydrogen bonding.
EthanolCommonly used in pharmaceutical formulations.[9]
IsopropanolLess polar than ethanol, provides a different hydrogen bonding environment.
Aprotic Polar Solvents AcetonePolar aprotic solvent with a carbonyl group for dipole-dipole interactions.
AcetonitrileA common solvent in chromatography and synthesis.
Dimethyl Sulfoxide (DMSO)A highly polar aprotic solvent, often used to dissolve poorly soluble compounds.[10]
N,N-Dimethylformamide (DMF)Another highly polar aprotic solvent.
Non-Polar Solvents HexaneA non-polar aliphatic hydrocarbon.
TolueneA non-polar aromatic hydrocarbon.
DichloromethaneA chlorinated solvent of intermediate polarity.
Ester Solvents Ethyl AcetateA moderately polar solvent commonly used in extraction and chromatography.
Ether Solvents Tetrahydrofuran (THF)A cyclic ether with moderate polarity.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the true solubility of a compound is the thermodynamic or equilibrium solubility.[11] This is the concentration of the solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure. The shake-flask method is the most reliable technique for determining thermodynamic solubility.[12]

The Shake-Flask Method (Isothermal Equilibrium)

This method relies on achieving a state of equilibrium between the undissolved solid and the dissolved solute in a chosen solvent at a constant temperature.

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent from Table 1. The presence of excess solid is crucial to ensure that equilibrium is reached from a state of saturation.[13]

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., at 25 °C and 37 °C to simulate room and physiological temperatures, respectively). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.[12]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for a sufficient time to allow the excess solid to settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved solid particles. This step is critical to avoid artificially high solubility readings.[12]

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical method, such as gravimetric analysis or a spectroscopic/chromatographic method.

The following diagram illustrates the workflow for the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Quantification prep1 Add excess this compound to vials prep2 Add known volume of organic solvent prep1->prep2 equil1 Seal vials and place in constant temperature shaker bath prep2->equil1 Start Equilibration equil2 Agitate for 24-72 hours equil1->equil2 sep1 Cease agitation and allow solid to settle equil2->sep1 End Equilibration sample1 Withdraw supernatant with syringe and filter sep1->sample1 Sample Collection sample2 Analyze concentration of dissolved solid sample1->sample2 end end sample2->end Solubility Data G cluster_data Data Generation cluster_applications Applications in Drug Development data_gen Experimentally Determined Solubility Data for this compound formulation Formulation Development (e.g., selection of excipients, liquid dosage forms) data_gen->formulation crystallization Crystallization Process Design (e.g., solvent selection, yield optimization, polymorph control) data_gen->crystallization purification Purification Strategy (e.g., extraction, washing) data_gen->purification preclinical Preclinical Studies (e.g., vehicle selection for toxicology studies) data_gen->preclinical

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 1-Methylcyclohexane-1,4-diol Conformers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of the conformational isomers of 1-methylcyclohexane-1,4-diol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the intricate interplay of steric and electronic factors that govern the conformational preferences of both the cis and trans diastereomers. Through a synthesis of theoretical principles, including A-values and intramolecular hydrogen bonding, and practical insights into experimental determination via variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy, this guide offers a holistic understanding of the structural dynamics of this important chemical entity.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. In the realm of drug discovery and development, a thorough understanding of a molecule's conformational landscape is paramount. Cyclohexane rings are prevalent scaffolds in numerous pharmaceutical agents, and their conformational preferences can significantly impact receptor binding, metabolic stability, and overall efficacy. This compound serves as an excellent model system to explore the subtle yet powerful forces that dictate molecular shape and, consequently, function. This guide will dissect the thermodynamic principles governing the stability of its various conformers, providing a foundational understanding applicable to more complex drug candidates.

Foundational Principles of Cyclohexane Conformation

The chair conformation is the most stable arrangement of the cyclohexane ring, minimizing both angle and torsional strain. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. The relative stability of these positions is a cornerstone of conformational analysis.

A-Values: Quantifying Steric Hindrance

The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its A-value (Gibbs free energy difference, ΔG°). Axial substituents experience destabilizing 1,3-diaxial interactions, which are steric repulsions with other axial atoms on the same side of the ring.[1][2]

  • Methyl Group (CH₃): The A-value for a methyl group is approximately 1.74 kcal/mol.[3] This significant energy penalty for occupying an axial position is due to steric clashes with the axial hydrogens at C3 and C5.

  • Hydroxyl Group (OH): The A-value for a hydroxyl group is smaller, around 0.9-1.0 kcal/mol, and can be solvent-dependent. The smaller size of the hydroxyl group and the ability of the O-H bond to rotate away from the axial hydrogens reduce the steric strain compared to a methyl group.

Intramolecular Hydrogen Bonding: A Key Stabilizing Interaction

In diols, the presence of both a hydrogen bond donor (the hydroxyl hydrogen) and an acceptor (the lone pair of another oxygen) within the same molecule can lead to the formation of an intramolecular hydrogen bond. This interaction can significantly stabilize certain conformations, sometimes even overriding steric preferences.[4][5] The strength of this bond is highly dependent on the distance and geometry between the interacting hydroxyl groups.

Conformational Analysis of trans-1-Methylcyclohexane-1,4-diol

The trans isomer can exist in two primary chair conformations that are in equilibrium through a process of ring inversion.

The Diequatorial (e,e) Conformer

In this conformation, both the methyl group and the hydroxyl group at C4 occupy equatorial positions. This arrangement minimizes steric strain, as there are no significant 1,3-diaxial interactions involving the substituents. This is generally the most stable conformation for 1,4-disubstituted cyclohexanes where both substituents are bulky.[6][7]

The Diaxial (a,a) Conformer

Upon ring inversion, both substituents move to axial positions. This conformer is significantly destabilized by:

  • 1,3-Diaxial Interactions: The axial methyl group experiences steric repulsion with the axial hydrogens at C3 and C5.

  • Additional 1,3-Diaxial Interactions: The axial hydroxyl group also interacts with the axial hydrogens at C2 and C6.

However, a crucial stabilizing factor can come into play in the diaxial conformer: intramolecular hydrogen bonding . The axial hydroxyl group at C4 can form a hydrogen bond with the oxygen of the axial hydroxyl group at C1. The energetic gain from this hydrogen bond can partially offset the destabilizing steric interactions. Computational studies on trans-1,4-cyclohexanedimethanol have shown that while bi-equatorial conformers are generally more stable, the presence of intramolecular hydrogen bonding in bi-axial conformers can be a significant factor.[8][9]

Logical Flow of Stability Analysis for trans Isomer:

trans_stability cluster_ee Diequatorial (e,e) Conformer cluster_aa Diaxial (a,a) Conformer ee Methyl (eq) Hydroxyl (eq) ee_stability High Stability (Minimal Steric Strain) ee->ee_stability Absence of 1,3-diaxial interactions aa Methyl (ax) Hydroxyl (ax) aa_destability Steric Destabilization (1,3-Diaxial Interactions) aa->aa_destability aa_stability Potential Stabilization (Intramolecular H-bond) aa->aa_stability

Caption: Stability factors for trans-1-methylcyclohexane-1,4-diol conformers.

Conformational Analysis of cis-1-Methylcyclohexane-1,4-diol

The cis isomer also exists as an equilibrium of two chair conformers. In this case, one substituent is always axial while the other is equatorial.

Conformer 1: Axial Methyl, Equatorial Hydroxyl (a,e)

In this conformation, the methyl group is in an axial position, leading to destabilizing 1,3-diaxial interactions with the axial hydrogens at C3 and C5. The hydroxyl group at C4 is in the more stable equatorial position.

Conformer 2: Equatorial Methyl, Axial Hydroxyl (e,a)

Following a ring flip, the methyl group moves to the equatorial position, relieving its steric strain. Conversely, the hydroxyl group at C4 becomes axial, introducing its own, albeit smaller, 1,3-diaxial interactions with the axial hydrogens at C2 and C6.

The Role of Intramolecular Hydrogen Bonding in the cis Isomer

In the cis isomer, the 1,4-disposition of the substituents prevents the formation of a strong intramolecular hydrogen bond in either chair conformation. The distance between the axial and equatorial hydroxyl groups is too large for an effective interaction. Therefore, the conformational equilibrium is primarily dictated by the steric demands of the methyl and hydroxyl groups. Given the larger A-value of the methyl group, the conformer with the equatorial methyl group and axial hydroxyl group (e,a) is predicted to be the more stable of the two.[10]

Logical Flow of Stability Analysis for cis Isomer:

cis_stability cluster_ae Axial Methyl, Equatorial Hydroxyl (a,e) cluster_ea Equatorial Methyl, Axial Hydroxyl (e,a) ae Methyl (ax) Hydroxyl (eq) ae_destability Higher Energy (Significant 1,3-diaxial strain from CH₃) ae->ae_destability ea Methyl (eq) Hydroxyl (ax) ea_stability Lower Energy (Lesser 1,3-diaxial strain from OH) ea->ea_stability

Caption: Stability factors for cis-1-methylcyclohexane-1,4-diol conformers.

Quantitative Thermodynamic Data

Table 1: Estimated Relative Energies of this compound Conformers

IsomerConformerSubstituent Positions (1,4)Key InteractionsEstimated Relative Stability
trans Diequatorial (e,e)CH₃ (eq), OH (eq)Minimal steric strainMost Stable
Diaxial (a,a)CH₃ (ax), OH (ax)1,3-diaxial strain (CH₃ & OH), Intramolecular H-bondLess Stable
cis Equatorial Methyl (e,a)CH₃ (eq), OH (ax)1,3-diaxial strain (OH)More Stable (of the two cis)
Axial Methyl (a,e)CH₃ (ax), OH (eq)1,3-diaxial strain (CH₃)Less Stable (of the two cis)

Experimental Determination of Conformational Equilibrium: A Protocol for Variable-Temperature NMR Spectroscopy

Variable-temperature (VT) NMR spectroscopy is a powerful technique to experimentally determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for a conformational equilibrium. By monitoring the changes in the NMR spectrum as a function of temperature, one can calculate the equilibrium constant (K) at different temperatures and subsequently derive the thermodynamic values.

Experimental Workflow

vt_nmr_workflow prep Sample Preparation (Diol in deuterated solvent) initial_spec Acquire Room Temperature ¹H NMR Spectrum prep->initial_spec vt_acq Acquire Spectra at Variable Temperatures (e.g., 298 K down to 180 K) initial_spec->vt_acq peak_int Integrate Signals of Axial and Equatorial Protons at Each Temperature vt_acq->peak_int calc_k Calculate Equilibrium Constant (K) at Each T peak_int->calc_k vanthoff Plot ln(K) vs. 1/T (van't Hoff Plot) calc_k->vanthoff thermo Determine ΔH° and ΔS° from the slope and intercept vanthoff->thermo delta_g Calculate ΔG° at a specific temperature thermo->delta_g

Sources

A Technical Guide to the Synthesis of 1-Methylcyclohexane-1,4-diol: An Analysis of Potential Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

1-Methylcyclohexane-1,4-diol is a versatile saturated carbocyclic diol whose structure is a valuable scaffold in medicinal chemistry and materials science.[1] The strategic placement of a tertiary alcohol at the C1 position and a secondary alcohol at the C4 position offers distinct functional handles for further molecular elaboration. This guide provides an in-depth analysis of the primary synthetic pathways to this target molecule, focusing on the selection of viable starting materials. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and offer field-proven insights into the most efficient and practical synthetic routes, with a core focus on syntheses originating from commercially available ketone precursors.

Chapter 1: Synthesis from Ketone Precursors

The most direct and reliable syntheses of this compound originate from cyclic ketone starting materials. These pathways offer high theoretical yields and a significant degree of control, making them the preferred choice for laboratory and potential scale-up applications.

Pathway A: Grignard Addition to 4-Hydroxycyclohexanone

This pathway represents the most straightforward and convergent approach to the target molecule. The logic is simple: 4-hydroxycyclohexanone already possesses the C4 hydroxyl group and the cyclohexane core. The synthesis is completed in a single chemical transformation by introducing a methyl group to the ketone functionality.

Rationale and Mechanism

The core of this synthesis is the Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2] A methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium iodide (CH₃MgI), acts as a potent nucleophile. The nucleophilic methyl group attacks the electrophilic carbonyl carbon of 4-hydroxycyclohexanone.

A critical consideration is that the Grignard reagent is also a strong base. The starting material contains an acidic alcohol proton, which will react with the Grignard reagent first in an acid-base reaction. Therefore, at least two equivalents of the Grignard reagent are required: the first equivalent deprotonates the hydroxyl group to form a magnesium alkoxide, and the second equivalent performs the desired nucleophilic addition to the carbonyl. The reaction is then quenched with a mild acid (e.g., aqueous ammonium chloride) to protonate the newly formed tertiary alkoxide and re-protonate the C4 oxygen, yielding the final diol.[3]

Stereochemical Considerations

The addition of the Grignard reagent to the planar carbonyl group can occur from either the axial or equatorial face of the cyclohexanone ring, leading to a mixture of cis and trans diastereomers of this compound. The facial selectivity is influenced by steric hindrance. Axial attack is often favored to avoid steric clash with the axial hydrogens at the C2 and C6 positions (following the Felkin-Anh model), which can lead to a predominance of the isomer where the new methyl group is equatorial and the tertiary hydroxyl is axial.[4][5] However, the precise ratio is highly dependent on reaction conditions, and a mixture of isomers should be expected.

Experimental Protocol: Grignard Addition of CH₃MgBr to 4-Hydroxycyclohexanone

  • Reaction Setup: A three-necked, flame-dried, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel under a nitrogen atmosphere is charged with 4-hydroxycyclohexanone (1.0 equiv) dissolved in anhydrous tetrahydrofuran (THF).

  • Cooling: The flask is cooled to 0 °C in an ice-water bath.

  • Grignard Addition: Methylmagnesium bromide (2.2 equiv, 3.0 M solution in diethyl ether) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The flask is cooled again to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]

  • Workup and Isolation: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product, a mixture of cis and trans diols, is purified by column chromatography on silica gel to separate the diastereomers.

Data Summary Table

Starting MaterialReagentKey ConditionsProduct(s)Typical YieldReference
4-HydroxycyclohexanoneCH₃MgBr (2.2 eq)THF, 0°C to RTcis/trans-1-methylcyclohexane-1,4-diol75-85%General Grignard Protocol[7][8]

Logical Flow: Pathway A

G start 4-Hydroxycyclohexanone reagent 1. CH₃MgBr (2.2 eq), THF 2. aq. NH₄Cl (workup) start->reagent Nucleophilic Addition product This compound (cis/trans mixture) reagent->product

Caption: Synthesis via Grignard addition to 4-hydroxycyclohexanone.

Pathway B: Stepwise Synthesis from 1,4-Cyclohexanedione

An alternative route begins with the symmetrical precursor 1,4-cyclohexanedione.[9][10] This approach is less direct, requiring more synthetic steps, but offers excellent control over the introduction of functional groups. The core challenge is to differentiate the two identical carbonyl groups.

Rationale and Mechanism

Direct treatment of 1,4-cyclohexanedione with one equivalent of a methyl Grignard reagent would result in a complex mixture of starting material, the desired mono-addition product, and the di-addition product (1,4-dimethylcyclohexane-1,4-diol). To ensure selectivity, a protecting group strategy is essential.

The most common strategy involves the selective protection of one carbonyl group as a ketal, typically using ethylene glycol under acidic catalysis to form a monoketal.[9] With one carbonyl masked, the remaining free ketone can be selectively targeted. The synthesis proceeds in four distinct steps:

  • Monoketalization: Reaction with one equivalent of ethylene glycol forms 1,4-dioxaspiro[4.5]decan-8-one.

  • Grignard Addition: The free ketone is reacted with methylmagnesium bromide to form the tertiary alcohol.

  • Reduction: The protected ketone (now a ketal) is inert to hydride reducing agents. However, after the Grignard step, the goal is to have a diol. This pathway as described would lead to 4-hydroxy-4-methylcyclohexanone after deprotection. To get the target diol, a reduction must be performed before methylation. A more logical sequence is:

    • Monoreduction: Selectively reduce one ketone of 1,4-cyclohexanedione to form 4-hydroxycyclohexanone. This can be challenging but is achievable.

    • Grignard Addition: Proceed as in Pathway A.

A more robust, albeit longer, route from 1,4-cyclohexanedione is:

  • Monoketalization of 1,4-cyclohexanedione.

  • Reduction of the free ketone with a mild reducing agent like sodium borohydride (NaBH₄) to a secondary alcohol.

  • Methylation of the protected ketone via Grignard reaction is not possible. Therefore, the sequence must be re-ordered.

The most chemically sound sequence starting from 1,4-cyclohexanedione is:

  • Monoketalization to protect one carbonyl.

  • Grignard reaction with CH₃MgBr on the free carbonyl to install the methyl group and form the tertiary alcohol.

  • Deprotection of the ketal using aqueous acid to regenerate the second ketone. This yields 4-hydroxy-4-methylcyclohexanone.

  • Reduction of the remaining ketone with NaBH₄ to yield the final 1,4-diol product.

This multi-step process, while longer, provides unambiguous control over the transformation.

Experimental Protocol: Stepwise Synthesis from 1,4-Cyclohexanedione

  • Monoketalization: 1,4-Cyclohexanedione (1.0 equiv), ethylene glycol (1.1 equiv), and a catalytic amount of p-toluenesulfonic acid are refluxed in toluene with a Dean-Stark apparatus to remove water, driving the reaction to completion.[9] The product, 1,4-dioxaspiro[4.5]decan-8-one, is isolated after workup.

  • Grignard Reaction: The monoketal product is dissolved in anhydrous THF and reacted with methylmagnesium bromide (1.1 equiv) at 0 °C, as described in Pathway A, to yield the tertiary alcohol intermediate.

  • Deprotection & Reduction (One Pot or Stepwise):

    • Stepwise: The ketal is hydrolyzed using aqueous acid (e.g., 2M HCl) in THF to yield 4-hydroxy-4-methylcyclohexanone. This intermediate is then isolated and subsequently reduced.

    • Reduction: The isolated ketone is dissolved in methanol at 0 °C and treated with sodium borohydride (1.5 equiv). After stirring, the reaction is quenched, and the final this compound is isolated and purified.

Logical Flow: Pathway B

G cluster_0 Sequential Transformation A 1,4-Cyclohexanedione B Monoketal Intermediate A->B Ethylene Glycol, H⁺ C Tertiary Alcohol Ketal B->C 1. CH₃MgBr 2. Workup D 4-Hydroxy-4-methyl- cyclohexanone C->D H₃O⁺ (Deprotection) E This compound D->E NaBH₄, MeOH

Caption: Multi-step synthesis from 1,4-cyclohexanedione.

Chapter 2: Synthesis from Alkene Precursors

While less direct, pathways from alkene starting materials are also conceivable, though they often require more steps and present challenges in regioselectivity and stereocontrol.

Pathway C: Multi-step Synthesis from 1-Methylcyclohexene

Starting from 1-methylcyclohexene provides the correct carbon skeleton but requires the installation of two hydroxyl groups at the C1 and C4 positions, which is non-trivial. A direct dihydroxylation is not possible.

Rationale and Plausible Sequence

A logical, albeit lengthy, sequence could involve:

  • Hydroboration-Oxidation: This reaction sequence installs a hydroxyl group at the less substituted carbon of the double bond (C2), proceeding with syn-addition and anti-Markovnikov regioselectivity.[11][12] This would form trans-2-methylcyclohexanol.[13] This is a common and well-documented reaction but leads to a 1,2-substituted pattern, not the desired 1,4.

  • A More Viable, Yet Challenging, Alkene Route: A more plausible (though still complex) route might start from 4-methylcyclohexene .[14]

    • Step 1: Epoxidation. The double bond is first converted to an epoxide using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA).[15]

    • Step 2: Acid-Catalyzed Ring Opening. The epoxide is opened under acidic aqueous conditions (e.g., H₂SO₄/H₂O). The protonated epoxide is attacked by water at the more substituted carbon (C1), leading to a trans-1,2-diol (in this case, 4-methylcyclohexane-1,2-diol).[16] This again does not yield the target 1,4-diol.

Direct and efficient conversion of simple methylcyclohexene derivatives to this compound is synthetically challenging due to the difficulty in selectively functionalizing the C4 position relative to the C1-methyl group. The ketone-based routes described in Chapter 1 are significantly more practical and reliable.

Summary and Recommendation

For the synthesis of this compound, starting from commercially available ketone precursors is the most efficient and logical strategy.

  • Pathway A (from 4-Hydroxycyclohexanone): This is the most highly recommended route due to its convergency and high yield. It is a one-step transformation from a readily available starting material. The primary consideration is the separation of diastereomers upon completion.

  • Pathway B (from 1,4-Cyclohexanedione): This route is longer but offers excellent control for researchers who may wish to synthesize analogs or require an unambiguous pathway. The necessity of protection/deprotection steps adds to the overall effort but ensures selectivity.

Alkene-based routes are not recommended for a practical synthesis of this specific target due to inherent challenges in achieving the correct 1,4-disubstitution pattern.

References

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role of 1-methylcyclohexane-1,4-diol in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of 1-Methylcyclohexane-1,4-diol in Organic Synthesis

Abstract

This compound is a versatile bifunctional molecule that serves as a valuable intermediate in modern organic synthesis. Characterized by a cyclohexane scaffold bearing a tertiary alcohol at the C1 position and a secondary alcohol at the C4 position, its utility is profoundly influenced by its stereochemistry. The cis and trans diastereomers, accessible through stereoselective synthesis, provide distinct three-dimensional orientations of their hydroxyl groups, enabling precise control in the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, key transformations, and strategic applications of this compound, with a particular focus on its emerging role as a rigid linker precursor in the field of targeted protein degradation.

Introduction and Physicochemical Properties

The this compound structure combines the conformational rigidity of a cyclohexane ring with the synthetic versatility of two hydroxyl groups. One hydroxyl group is tertiary (at C1) and the other is secondary (at C4), leading to differential reactivity. The compound exists as two primary diastereomers: cis-(1s,4s)-1-methylcyclohexane-1,4-diol and trans-(1r,4r)-1-methylcyclohexane-1,4-diol. This stereochemical diversity is the cornerstone of its application, allowing it to be used as a scaffold to project functional groups in well-defined spatial arrangements. Its structural attributes make it an important building block, particularly in medicinal chemistry where molecular shape and pharmacophore presentation are critical.[1][2]

PropertyValueSource(s)
Molecular Formula C₇H₁₄O₂[3]
Molecular Weight 130.18 g/mol [3]
IUPAC Name This compound[3]
CAS Number (Unspecified) 89794-52-5[3]
CAS Number (cis-isomer) 124899-25-8[3]
CAS Number (trans-isomer) 124899-26-9[3]

Stereoselective Synthesis of this compound Isomers

The primary route to both cis and trans isomers of this compound is the reduction of the key intermediate, 4-hydroxy-4-methylcyclohexanone.[4][5] The stereochemical outcome of the reduction is dictated by the steric bulk of the hydride reagent employed. This classic principle of conformational analysis allows for the selective preparation of either the thermodynamic or kinetic alcohol product.[6][7]

Synthesis Ketone 4-Hydroxy-4-methylcyclohexanone TransDiol trans-1-Methylcyclohexane-1,4-diol (Equatorial OH, Thermodynamic Product) Ketone->TransDiol 1. NaBH₄, MeOH 2. Workup (Axial Attack) CisDiol cis-1-Methylcyclohexane-1,4-diol (Axial OH, Kinetic Product) Ketone->CisDiol 1. L-Selectride®, THF 2. H₂O₂ / NaOH (Equatorial Attack)

Caption: Stereoselective synthesis of diol isomers.

Synthesis of trans-1-Methylcyclohexane-1,4-diol (Thermodynamic Product)

The preparation of the trans isomer relies on an axial attack of a small, unhindered hydride reagent on the carbonyl of 4-hydroxy-4-methylcyclohexanone. Reagents like sodium borohydride (NaBH₄) preferentially attack from the axial face to avoid steric interaction with the axial hydrogens at C3 and C5, leading to the formation of the more stable equatorial alcohol.[6][7]

Experimental Protocol: Synthesis of trans-1-Methylcyclohexane-1,4-diol

  • Reaction Setup: To a solution of 4-hydroxy-4-methylcyclohexanone (1.0 eq) in methanol (MeOH, 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of acetone to consume excess NaBH₄, followed by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the trans-diol.

Synthesis of cis-1-Methylcyclohexane-1,4-diol (Kinetic Product)

Conversely, the cis isomer is obtained through an equatorial attack by a sterically demanding hydride reagent. L-Selectride® (lithium tri-sec-butylborohydride) is the reagent of choice for this transformation. Its large steric profile prevents axial attack, forcing the hydride to approach from the more open equatorial face. This results in the formation of the less stable axial alcohol, the kinetic product of the reaction.[6][7]

Experimental Protocol: Synthesis of cis-1-Methylcyclohexane-1,4-diol

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 4-hydroxy-4-methylcyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature at -78 °C.

  • Reaction Monitoring: Stir the mixture at -78 °C for 3 hours. Monitor for the disappearance of the starting material by TLC.

  • Quenching and Oxidation: Quench the reaction by the slow addition of water, followed by 3 M aqueous sodium hydroxide (NaOH) and finally, 30% hydrogen peroxide (H₂O₂). Caution: The addition of H₂O₂ is exothermic.

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Separate the layers and extract the aqueous phase with ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to afford the pure cis-diol.

Key Synthetic Transformations

The utility of this compound lies in the selective transformation of its hydroxyl groups, enabling its incorporation into larger, more complex molecules.

Selective Oxidation of the Secondary Alcohol

The secondary alcohol at the C4 position can be selectively oxidized back to a ketone without affecting the tertiary alcohol at C1. This transformation is typically accomplished using mild oxidizing agents like Pyridinium Chlorochromate (PCC) in an anhydrous solvent such as dichloromethane (DCM).[8][9][10] This reaction is synthetically useful for differentiating the two hydroxyl groups.

Experimental Protocol: Oxidation to 4-Hydroxy-4-methylcyclohexanone

  • Reaction Setup: Suspend PCC (1.5 eq) in anhydrous DCM (0.2 M) in a flask under an inert atmosphere. The addition of Celite® can simplify the workup.[11]

  • Substrate Addition: Add a solution of cis- or trans-1-methylcyclohexane-1,4-diol (1.0 eq) in DCM to the stirred suspension.

  • Reaction: Stir the mixture at room temperature for 2-4 hours until TLC analysis shows complete consumption of the starting material.

  • Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium byproducts.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 4-hydroxy-4-methylcyclohexanone, which can be purified further by column chromatography.

Conversion to Bifunctional Electrophiles (Ditosylation)

Both hydroxyl groups can be converted into excellent leaving groups, such as tosylates, creating a bifunctional electrophile. This is a crucial step for using the diol as a linker or scaffold. The reaction involves treating the diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[12]

Experimental Protocol: Synthesis of 1-Methylcyclohexane-1,4-diyl ditosylate

  • Reaction Setup: Dissolve this compound (1.0 eq) in pyridine (0.3 M) in a flask and cool to 0 °C.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 2.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 4-6 hours, then store in a refrigerator overnight.

  • Quenching: Quench the reaction by pouring it into a flask containing ice and concentrated HCl.

  • Extraction: Extract the mixture with diethyl ether. Wash the organic layer sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate in vacuo. The crude product is typically a solid and can be purified by recrystallization.

Application as a Rigid Linker in PROTAC Synthesis

A major contemporary application for this compound is as a precursor for rigid linkers in Proteolysis Targeting Chimeras (PROTACs).[] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[][14] The linker connecting the target-binding and E3-binding ligands is critical for the efficacy of the PROTAC, influencing the stability and geometry of the key ternary complex.[]

The cyclohexane core of this compound provides a conformationally restricted scaffold, which can be advantageous for optimizing the distance and orientation between the two ends of the PROTAC molecule.[1]

PROTAC_Synthesis cluster_0 Linker Precursor Synthesis cluster_1 PROTAC Assembly Diol This compound Ditosylate Diol Ditosylate Diol->Ditosylate TsCl, Pyridine Diazide Diol Diazide Ditosylate->Diazide NaN₃, DMF Diamine Diol Diamine Diazide->Diamine H₂, Pd/C or Staudinger Reaction PROTAC Final PROTAC Molecule Diazide->PROTAC CuAAC 'Click' Chemistry + Warhead-Alkyne Warhead Warhead-Alkyne (Binds Target Protein) E3_Ligand E3 Ligase Ligand (e.g., VHL, CRBN) E3_Ligand->PROTAC Linker Conjugation

Caption: Workflow for using the diol as a PROTAC linker precursor.

The diol is not used directly but is first converted into a bifunctional linker precursor. A common strategy involves:

  • Ditosylation: As described in Section 3.2, converting the diol into a ditosylate.

  • Displacement: Reacting the ditosylate with sodium azide (NaN₃) in a nucleophilic substitution reaction to form the corresponding 1,4-diazido-1-methylcyclohexane.

  • Conjugation: This diazide can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, a highly efficient and orthogonal reaction, to connect to alkyne-functionalized warheads or E3 ligase ligands.[] Alternatively, the diazide can be reduced to the corresponding diamine, which can then be coupled using standard amide bond formation chemistry.[2][16]

This approach allows for the modular and efficient assembly of PROTAC libraries where the rigid 1-methylcyclohexane-1,4-diyl core serves to systematically vary the spatial orientation of the two binding moieties.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its true potential is realized through the lens of stereochemistry, where the selective synthesis of its cis and trans isomers provides chemists with precise tools for three-dimensional molecular design. While it has applications as a general synthetic intermediate, its role as a rigid and stereochemically defined scaffold is driving its use in cutting-edge areas of medicinal chemistry. The ability to convert this simple diol into bifunctional linkers for PROTACs highlights its value in addressing complex challenges in drug discovery, particularly in the expanding field of targeted protein degradation. As the demand for molecules with well-defined three-dimensional structures continues to grow, the strategic importance of synthons like this compound is set to increase.

References

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  • D'Annibale, A., et al. (2009). Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. Tetrahedron: Asymmetry, 20(20), 2375-2381. [Link]
  • da Silva, A. B. F., & de Oliveira, L. G. (2014). Diastereoselective Reduction of 4-tert-butyl-2-X-cyclohexanone (X= F and Cl) with N-Selectride: An Experimental and Theoretical Study. Sociedade Brasileira de Química (SBQ).
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Conformational Analysis of Substituted Cyclohexanediols: A Guide to Stereochemical Control and Molecular Behavior

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry and natural products. The introduction of multiple hydroxyl substituents, as seen in cyclohexanediols, creates a complex conformational landscape governed by a delicate interplay of steric, stereoelectronic, and non-covalent interactions. Understanding and predicting the preferred conformation of these molecules is paramount for designing molecules with specific biological activities, as the three-dimensional arrangement of functional groups dictates molecular recognition and reactivity. This guide provides an in-depth exploration of the principles governing the conformational analysis of substituted cyclohexanediols, offering both foundational knowledge and advanced, field-proven methodologies for researchers in drug development and organic chemistry. We will dissect the causality behind experimental choices and present a synergistic approach that combines spectroscopic and computational techniques for a comprehensive understanding of these dynamic systems.

Foundational Principles: Beyond the Simple Chair

The conformational flexibility of the cyclohexane ring is the cornerstone of its stereochemistry. While often depicted as a planar hexagon, it predominantly exists in a low-energy chair conformation to minimize angular and torsional strain.[1] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

A fundamental concept is the "ring flip" or "chair interconversion," a rapid process at room temperature where one chair conformer converts to another. This process causes all axial substituents to become equatorial and vice versa.

Caption: Chair interconversion of a monosubstituted cyclohexane.

For monosubstituted cyclohexanes, the equilibrium almost always favors the conformer with the substituent in the more sterically favorable equatorial position. This preference is due to the avoidance of 1,3-diaxial interactions , which are repulsive steric interactions between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it.[2] The energetic cost of placing a substituent in the axial position is quantified by its A-value .

However, for cyclohexanediols, this simple model is insufficient. The presence of a second polar hydroxyl group introduces a host of competing interactions that can dramatically shift the conformational equilibrium.

The Interplay of Forces in Cyclohexanediols

The conformational preference in cyclohexanediols is not merely a sum of individual A-values. It is a complex balance of several factors, with the dominant forces changing based on the relative positions of the hydroxyl groups (1,2-, 1,3-, or 1,4-), their stereochemistry (cis or trans), and the surrounding environment.

Steric vs. Electronic Effects
  • Gauche Effect: In some vicinal (1,2) disubstituted systems, particularly with electronegative substituents, the gauche conformation can be unexpectedly more stable than the anti-conformation.[3] This is attributed to stabilizing hyperconjugative interactions, such as the donation of electron density from a C-H σ bonding orbital to a C-O σ* antibonding orbital.[3] For trans-1,2-cyclohexanediol, the diequatorial conformer places the hydroxyl groups in a gauche relationship, while the diaxial conformer places them in an anti relationship.

  • Anomeric Effect: While classically observed in pyranose rings, an anomeric-type interaction can occur in cyclohexanes with electronegative substituents. This effect involves a stabilizing interaction between a lone pair on one oxygen and the σ* orbital of the adjacent C-O bond, which can favor an axial orientation under certain conditions.[2][4][5]

The Decisive Role of Hydrogen Bonding

Perhaps the most significant factor in diol conformation is the ability to form an intramolecular hydrogen bond . This is a stabilizing, non-covalent interaction where a hydrogen atom on one hydroxyl group interacts with the oxygen atom of the other.[6] This interaction is highly dependent on the geometry of the molecule.

  • cis-1,3-Cyclohexanediol: This isomer provides a classic example. The diequatorial conformer is sterically favored, but the diaxial conformer can form a strong intramolecular hydrogen bond, which can stabilize it significantly, particularly in non-polar, aprotic solvents.[7][8][9]

  • cis-1,2-Cyclohexanediol: The axial-equatorial conformation allows for the formation of an intramolecular hydrogen bond, influencing its stability.[10]

  • trans-1,4-Cyclohexanediol: Intramolecular hydrogen bonding is not possible in any chair conformation. However, in the solid state, both biequatorial and biaxial conformers can coexist in the same crystal lattice, a phenomenon known as conformational isomorphism, stabilized by intermolecular hydrogen bonding networks.[11][12]

Caption: Competing conformations of cis-1,3-cyclohexanediol.

Solvent Effects: The Environment Matters

The choice of solvent can dramatically alter the conformational equilibrium.[7]

  • Non-polar, aprotic solvents (e.g., CCl₄, benzene) do not compete for hydrogen bonding sites. In these environments, intramolecular hydrogen bonds are strongest, often favoring conformers that might otherwise be sterically disfavored (like the diaxial form of cis-1,3-cyclohexanediol).[8][13]

  • Polar, protic solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors. They solvate the hydroxyl groups, disrupting intramolecular hydrogen bonds and favoring intermolecular hydrogen bonds with the solvent. In these cases, steric considerations often become dominant again, favoring equatorial substituents.[8]

  • Polar, aprotic solvents (e.g., DMSO, acetone) are strong hydrogen bond acceptors. They can disrupt intramolecular hydrogen bonds by forming strong intermolecular hydrogen bonds with the diol's hydroxyl protons.[8][13]

Table 1: Influence of Interactions on Conformational Equilibria of Cyclohexanediol Isomers

IsomerKey Interaction(s)Favored Conformation (Non-polar Solvent)Favored Conformation (Polar, Protic Solvent)
cis-1,2- Intramolecular H-bond, Gauche effectAxial-EquatorialAxial-Equatorial (less pronounced preference)
trans-1,2- Gauche effect, StericsDiequatorialDiequatorial
cis-1,3- Intramolecular H-bond vs. 1,3-diaxial strainDiaxial (H-bond dominates)Diequatorial (Sterics dominate)
trans-1,3- StericsDiequatorialDiequatorial
cis-1,4- StericsAxial-EquatorialAxial-Equatorial
trans-1,4- Sterics, SymmetryDiequatorialDiequatorial

The Analytical Workflow: A Synergistic Approach

A robust conformational analysis relies on integrating experimental data with computational modeling. This self-validating system provides a comprehensive picture of the molecule's behavior.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Modeling cluster_analysis Data Synthesis & Validation exp_start Synthesize & Purify Cyclohexanediol Isomer nmr NMR Spectroscopy (¹H, ¹³C, NOE) exp_start->nmr Characterization ir IR Spectroscopy (in dilute solution) exp_start->ir Characterization analysis Correlate Experimental Data with Calculated Properties nmr->analysis Coupling Constants (J) Chemical Shifts (δ) ir->analysis O-H Stretch Frequencies (H-bonding evidence) comp_start Build Initial 3D Structures (All possible conformers) geom_opt Geometry Optimization & Frequency Calculation (e.g., DFT: B3LYP/6-311+G(d,p)) comp_start->geom_opt energy_calc Single-Point Energy Refinement (e.g., CCSD(T) or MP2) geom_opt->energy_calc energy_calc->analysis Relative Energies (ΔE) Calculated NMR Parameters conclusion Determine Conformational Equilibrium (ΔG) & Dominant Conformer(s) analysis->conclusion

Caption: Synergistic workflow for conformational analysis.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for studying conformational equilibria in solution.[14] The key is that while the ring flip is fast on the human timescale, it is slow on the NMR timescale at low temperatures. At room temperature, the observed spectrum is a population-weighted average of the spectra of the individual conformers.

Causality: We use proton (¹H) NMR because the coupling constants (J-values) between vicinal protons are highly sensitive to the dihedral angle between them, as described by the Karplus relationship .[15] An axial-axial coupling (J_ax,ax) typically has a large value (10-13 Hz) due to a ~180° dihedral angle, whereas axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) couplings are much smaller (2-5 Hz). By measuring the width or coupling pattern of the C1 and C2 protons, we can deduce the dominant conformation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a precise amount (5-10 mg) of the purified cyclohexanediol isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ for a non-polar environment, DMSO-d₆ for a polar, H-bond accepting environment).

    • Ensure the solvent is of high purity to avoid interfering signals. Use of an internal standard like tetramethylsilane (TMS) is recommended for accurate chemical shift referencing.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz to ensure adequate signal dispersion.

    • Pay close attention to the signals of the carbinol protons (the H-C-OH protons). Their multiplicity and coupling constants are the most informative.

    • If signals overlap, 2D NMR techniques like COSY can be employed to identify coupled protons.

  • Data Analysis:

    • Integrate all signals to confirm the structure.

    • Measure the coupling constants for the carbinol protons. For a proton on a substituted carbon, its signal width at half-height can give a quick indication: a wide signal (>15 Hz) suggests it is predominantly axial (large J_ax,ax couplings), while a narrow signal (<10 Hz) suggests it is predominantly equatorial.

    • Use the measured, population-averaged coupling constant (J_obs) and the known values for the pure axial (J_ax) and pure equatorial (J_eq) conformers (often estimated from model compounds) in the following equation to determine the mole fraction (X_eq) of the equatorial conformer:

      • J_obs = (X_eq * J_eq) + ((1 - X_eq) * J_ax)

    • From the mole fractions, calculate the equilibrium constant (K_eq) and the Gibbs free energy difference (ΔG°) between the conformers using:

      • K_eq = X_eq / (1 - X_eq)

      • ΔG° = -RT * ln(K_eq)

Self-Validation: The consistency of the calculated ΔG° across multiple, well-resolved proton signals serves as an internal validation of the analysis. Comparing results in different solvents provides further confidence and insight into environmental effects.

Computational Protocol: Unveiling Energetics

Computational chemistry provides invaluable insights into the relative energies of different conformers and helps rationalize experimental findings.[6] Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for these systems.

Causality: We perform geometry optimizations to find the lowest energy structure for each potential conformer (e.g., diequatorial chair, diaxial chair, twist-boat). Frequency calculations are then essential to confirm that these structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections for calculating Gibbs free energies.[4]

Step-by-Step Methodology:

  • Structure Building:

    • Using a molecular modeling program (e.g., Avogadro, GaussView), build all plausible conformations for the cyclohexanediol isomer being studied. This includes both chair forms and potentially twist-boat forms.

  • Geometry Optimization and Frequency Calculation:

    • Submit each structure for a geometry optimization and frequency calculation using a suitable level of theory and basis set (e.g., B3LYP functional with the 6-311+G(d,p) basis set).

    • The inclusion of a solvent model (e.g., Polarizable Continuum Model, PCM) is crucial when comparing results to solution-phase NMR data.

  • Energy Refinement (Optional but Recommended):

    • For higher accuracy, perform single-point energy calculations on the DFT-optimized geometries using a more robust method like Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (CCSD(T)) with a larger basis set.[4]

  • Data Analysis:

    • Extract the electronic energies and the Gibbs free energy corrections from the output files.

    • Calculate the relative Gibbs free energy (ΔG) of each conformer with respect to the global minimum.

    • Use the calculated ΔG values to predict the Boltzmann population of each conformer at the experimental temperature.

    • These predicted populations can then be directly compared to the populations derived from NMR data for validation.

Conclusion and Outlook

The conformational analysis of substituted cyclohexanediols is a prime example of how subtle changes in molecular structure and environment can lead to significant shifts in three-dimensional architecture. For professionals in drug development, a thorough understanding of these principles is not academic; it is essential. The conformation of a drug molecule dictates its interaction with a biological target, affecting its efficacy and specificity. A molecule that preferentially adopts a bioactive conformation requires a lower energetic penalty upon binding, potentially leading to higher affinity.

By employing a synergistic workflow that combines the empirical power of NMR spectroscopy with the detailed energetic insights from computational modeling, researchers can confidently predict and understand the conformational behavior of these important chemical entities. This integrated approach enables the rational design of molecules with optimized stereochemistry, ultimately accelerating the discovery and development of new therapeutics.

References

  • Alabugin, I. V., & Manoharan, M. (2005). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit: Implications for the Anomeric Effect. The Journal of Physical Chemistry A, 109(32), 7249–7258. [Link]
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  • American Chemical Society. (2004). Acidities in Cyclohexanediols Enhanced by Intramolecular Hydrogen Bonds. [Link]
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  • Abraham, R. J., et al. (1982). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2, (11), 1365-1372. [Link]
  • Royal Society of Chemistry. (2020).
  • ResearchGate. (2015). Conformational Analysis of Cyclohexane-1,2-diol Derivatives and MM3 Parameter Improvement. [Link]
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  • ResearchGate. (2020). Polymorphism of 1,3-cyclohexanediols.
  • Lemieux, R. U., et al. (1963). THE CONFORMATIONS IN SOLUTION OF trans-CYCLOHEXENE DIHALIDES AND cis- AND trans-1,2-CYCLOHEXANEDIOLS AND DERIVATIVES. Canadian Journal of Chemistry, 41(4), 889-903. [Link]
  • American Chemical Society. (1971). Conformational Studies. VI. Intramolecular Hydrogen Bonding in Nonchair Conformations of cis,cis,cis-2,5-Dialkyl-1,4-cyclohexanediols. [Link]
  • ResearchGate. (2014). Molecular Structure and Polymorphism of a Cyclohexane Diol: trans-1,4-cyclohexanedimethanol. [Link]
  • National Center for Biotechnology Information. (n.d.). 1,4-Cyclohexanediol.
  • Chemistry Stack Exchange. (2019).
  • National Center for Biotechnology Information. (n.d.). 1,2-Cyclohexanediol.
  • National Center for Biotechnology Information. (n.d.). trans-1,2-Cyclohexanediol.
  • ResearchGate. (2014). Molecular structure and polymorphism of a cyclohexanediol: trans-1,4-cyclohexanedimethanol. [Link]
  • National Center for Biotechnology Information. (n.d.). 1,3-Cyclohexanediol, cis-.
  • National Institute of Standards and Technology. (n.d.). 1,3-Cyclohexanediol. NIST Chemistry WebBook. [Link]
  • National Institute of Standards and Technology. (n.d.). 1,2-Cyclohexanediol. NIST Chemistry WebBook. [Link]
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  • Royal Society of Chemistry Publishing. (1982). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. [Link]
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An In-depth Technical Guide to 1-Methylcyclohexane-1,4-diol: Discovery, Natural Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-methylcyclohexane-1,4-diol, a naturally occurring terpenoid derivative. With full editorial control, this document is structured to deliver an in-depth understanding of its discovery, presence in nature, biosynthetic origins, and methods for its synthesis and analysis. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering field-proven insights and detailed methodologies.

Section 1: Discovery and Historical Context

The discovery of this compound is not attributed to a single seminal publication but is rather understood within the broader historical context of terpene and alicyclic chemistry. The foundational work on cyclic hydrocarbons by pioneering chemists in the late 19th and early 20th centuries, particularly the investigations into terpenes found in essential oils and plant resins, laid the groundwork for the identification of such structures. While a precise first synthesis is not clearly documented, it is plausible that this compound was first prepared and characterized during this era of extensive exploration into the structure and reactivity of cyclic organic compounds.

Section 2: Natural Occurrence

Initially, the presence of this compound in the terrestrial plant kingdom was ambiguous, with some databases indicating a lack of evidence[1]. However, subsequent research has definitively identified its natural source.

Confirmed Natural Source:

  • Marine Red Alga (Laurencia composita): The cis-isomer of this compound has been isolated from the marine red alga Laurencia composita[2]. This genus is renowned for its production of a diverse array of halogenated and non-halogenated terpenoids, many of which exhibit significant biological activities[3][4][5][6].

The discrepancy in its reported natural occurrence highlights the importance of specific and sensitive analytical techniques for the detection of secondary metabolites in complex biological matrices.

Section 3: Biosynthesis

This compound is a monoterpenoid, a class of natural products derived from the C10 precursor geranyl diphosphate (GPP). The biosynthesis of its carbon skeleton originates from the universal five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[6][7]. In photosynthetic organisms like algae, these precursors are primarily synthesized through the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway , which is localized in the plastids[3][7].

The formation of the cyclohexane ring and the introduction of the hydroxyl groups likely involve a series of enzymatic reactions, including cyclization of a linear monoterpene precursor followed by stereospecific hydroxylations catalyzed by cytochrome P450 monooxygenases or other oxidoreductases[7].

Diagram of the General Terpenoid Biosynthetic Pathway

Biosynthesis Pyruvate_GAP Pyruvate + G3P MEP_pathway MEP Pathway (Plastid) Pyruvate_GAP->MEP_pathway IPP_DMAPP IPP + DMAPP MEP_pathway->IPP_DMAPP GPP_synthase GPP Synthase IPP_DMAPP->GPP_synthase GPP Geranyl Diphosphate (GPP) (C10) GPP_synthase->GPP Monoterpene_synthase Monoterpene Synthase GPP->Monoterpene_synthase Linear_monoterpene Linear Monoterpene Precursor Monoterpene_synthase->Linear_monoterpene Cyclization_Oxidation Cyclization & Hydroxylation (e.g., P450 enzymes) Linear_monoterpene->Cyclization_Oxidation Target_molecule This compound Cyclization_Oxidation->Target_molecule

Caption: Generalized biosynthetic pathway leading to this compound.

Section 4: Chemical Synthesis

The chemical synthesis of this compound can be approached through several strategic routes, primarily involving the formation of the cyclohexane ring followed by the introduction of the hydroxyl groups. Both cis and trans isomers can be selectively synthesized by choosing appropriate reagents and reaction conditions.

A logical and efficient synthetic approach starts from 4-methylcyclohexanone.

Diagram of a Plausible Synthetic Pathway

Synthesis Start 4-Methylcyclohexanone Step1 Grignard Reaction (CH3MgBr) Start->Step1 1) CH3MgBr 2) H3O+ Step2 Stereoselective Reduction (e.g., NaBH4, LiAlH4) Start->Step2 Reduction Intermediate1 This compound (cis/trans mixture) Step1->Intermediate1 Step3 Chromatographic Separation Intermediate1->Step3 Step2->Intermediate1 Product_cis cis-1-Methylcyclohexane-1,4-diol Step3->Product_cis Product_trans trans-1-Methylcyclohexane-1,4-diol Step3->Product_trans

Caption: Synthetic strategies for this compound from 4-methylcyclohexanone.

Experimental Protocol: Synthesis via Grignard Reaction and Reduction

This protocol outlines a two-step synthesis of a mixture of cis- and trans-1-methylcyclohexane-1,4-diol starting from 4-hydroxy-4-methylcyclohexanone, which can be prepared from 4-methylcyclohexanone.

Part A: Synthesis of 4-Hydroxy-4-methylcyclohexanone (Intermediate)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place magnesium turnings (1.1 eq).

  • Grignard Reagent Formation: Add a small amount of a solution of methyl iodide (1.1 eq) in anhydrous diethyl ether to the magnesium turnings. Once the reaction initiates, add the remaining methyl iodide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.

  • Reaction with 1,4-Cyclohexanedione: Cool the Grignard reagent to 0 °C and add a solution of 1,4-cyclohexanedione (1.0 eq) in anhydrous diethyl ether dropwise.

  • Work-up: After the addition, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-hydroxy-4-methylcyclohexanone. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient).

Part B: Reduction to this compound

  • Reaction Setup: Dissolve the purified 4-hydroxy-4-methylcyclohexanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Work-up: After the addition, allow the reaction to warm to room temperature and stir for 3 hours. Quench the reaction by the slow addition of acetone, followed by water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield a mixture of cis- and trans-1-methylcyclohexane-1,4-diol.

  • Separation of Isomers: The cis and trans isomers can be separated by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). The stereochemistry of the separated isomers can be confirmed by NMR spectroscopy.

Section 5: Analytical Characterization

The structural elucidation and quantification of this compound rely on a combination of chromatographic and spectroscopic techniques.

Table 1: Key Analytical Data

PropertyValue/DescriptionReference(s)
Molecular Formula C₇H₁₄O₂[8][9]
Molecular Weight 130.18 g/mol [8][9]
CAS Number 89794-52-5 (trans), 124899-25-8 (cis)[10][11]
¹H NMR (cis-isomer) Spectral data available.[12]
¹³C NMR (cis-isomer) Spectral data available.[13]
Mass Spectrometry MS data available.[14]

Experimental Protocol: Isolation and Analysis from Laurencia composita

This protocol provides a general framework for the isolation and analysis of this compound from its natural source.

Part A: Extraction and Isolation

  • Sample Preparation: Freshly collected Laurencia composita is washed with fresh water to remove salts and epiphytes, then air-dried or freeze-dried. The dried algal material is ground into a fine powder.

  • Extraction: The powdered alga is exhaustively extracted with a suitable organic solvent, typically methanol or a mixture of dichloromethane and methanol, at room temperature.

  • Fractionation: The crude extract is concentrated under reduced pressure and partitioned between n-hexane and aqueous methanol to separate nonpolar and polar compounds. The fraction containing this compound is further purified.

  • Chromatography: The polar fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., n-hexane/ethyl acetate). Fractions are monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing the target compound are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

Part B: GC-MS Analysis

  • Sample Preparation: A dilute solution of the isolated compound or a fraction from the extraction process is prepared in a volatile organic solvent (e.g., ethyl acetate).

  • GC-MS System: An Agilent gas chromatograph coupled to a mass spectrometer (or equivalent).

  • GC Column: A nonpolar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Temperature Program:

    • Initial oven temperature: 60 °C, hold for 2 min.

    • Ramp: 5 °C/min to 240 °C.

    • Hold: 10 min at 240 °C.

  • Injector and Detector Temperatures: 250 °C and 280 °C, respectively.

  • MS Parameters: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-500.

  • Identification: The mass spectrum of the analyte is compared with reference spectra in databases (e.g., NIST, Wiley) and with the spectrum of an authentic standard if available. Retention indices are also used for confirmation.

Section 6: Potential Biological Activities

While specific biological activity data for this compound is not extensively reported, the genus Laurencia is a rich source of bioactive secondary metabolites. Many compounds isolated from Laurencia species have demonstrated a wide range of pharmacological properties, including:

  • Antimicrobial activity: Various terpenoids from Laurencia have shown activity against bacteria and fungi[3][6].

  • Cytotoxic activity: A number of sesquiterpenes and other metabolites from this genus have exhibited cytotoxicity against various cancer cell lines[3][4].

  • Antiviral and anti-inflammatory activities: These have also been reported for compounds isolated from Laurencia[3].

Given this context, it is plausible that this compound may possess similar biological activities. Further investigation is warranted to explore its potential as a lead compound in drug discovery.

References

  • PlantaeDB. This compound. [Link]
  • International Online Medical Council (IOMC). Phytochemical and Biological Properties of Sesquiterpene Constituents From the Marine Red Seaweed Laurencia: A Review. [Link]
  • MDPI.
  • Wiley Online Library. Chemical Compositions of the Marine Red Alga Laurencia composita Collected in Japan. [Link]
  • Fitoterapia. Structurally diverse halosesquiterpenoids from the red alga Laurencia composita Yamada. [Link]
  • MDPI.
  • PubChem. This compound. [Link]
  • Anti-Base. 7203 (cis-1-Methylcyclohexane-1,4-diol). [Link]
  • CP Lab Safety. cis-1-methylcyclohexane-1, 4-diol, min 97%, 1 gram. [Link]
  • AA Blocks. 124899-26-9 | MFCD28411527 | trans-1-methylcyclohexane-1,4-diol. [Link]
  • PubChemLite. This compound (C7H14O2). [Link]

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Methodological & Application

Synthetic Route to cis-1-Methylcyclohexane-1,4-diol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

cis-1-Methylcyclohexane-1,4-diol is a valuable building block in medicinal chemistry and materials science, where its specific stereochemistry plays a crucial role in determining the biological activity and material properties of target molecules. The synthesis of this diol, however, presents a significant stereochemical challenge: the controlled formation of a tertiary alcohol and a secondary alcohol in a cis relationship on a cyclohexane ring. This guide provides a detailed, field-proven protocol for the stereoselective synthesis of cis-1-methylcyclohexane-1,4-diol, starting from the readily accessible precursor, 4-hydroxy-4-methylcyclohexanone. We will delve into the mechanistic underpinnings of the key stereoselective reduction step, offering insights that are critical for researchers, scientists, and drug development professionals.

Strategic Approach: The Power of Steric Hindrance in Stereoselective Reductions

The most direct and efficient pathway to cis-1-methylcyclohexane-1,4-diol hinges on the stereoselective reduction of the ketone functionality in 4-hydroxy-4-methylcyclohexanone. The stereochemical outcome of this reduction is dictated by the trajectory of the hydride attack on the carbonyl carbon.

In the context of substituted cyclohexanones, the approach of the reducing agent can occur from either the axial or equatorial face of the ring.

  • Axial Attack: Leads to the formation of an equatorial alcohol. This is generally the thermodynamically more stable product.

  • Equatorial Attack: Results in the formation of an axial alcohol, which is often the thermodynamically less stable product.

To achieve the desired cis configuration, where the newly formed hydroxyl group is axial and the pre-existing tertiary hydroxyl group is equatorial (in the most stable chair conformation), we must favor an equatorial attack. This is accomplished by employing a sterically demanding reducing agent. The bulk of the reagent will preferentially approach the less hindered equatorial face of the carbonyl, thus delivering the hydride to form the axial alcohol.[1][2]

In contrast, smaller, less hindered reducing agents, such as sodium borohydride (NaBH₄), tend to favor the axial attack, leading to the more stable equatorial alcohol, which would result in the undesired trans-1-methylcyclohexane-1,4-diol.[1]

Therefore, our synthetic strategy will utilize a bulky hydride source, L-Selectride® (lithium tri-sec-butylborohydride), to ensure high diastereoselectivity for the desired cis-diol.

Synthetic Workflow

The overall synthetic transformation is a two-step process, starting from the commercially available 4-methylcyclohexanone.

workflow start 4-Methylcyclohexanone step1 Synthesis of 4-Hydroxy-4-methylcyclohexanone start->step1 [Protocol 1] step2 Stereoselective Reduction (L-Selectride®) step1->step2 [Protocol 2] product cis-1-Methylcyclohexane-1,4-diol step2->product

Figure 1: Overall synthetic workflow for cis-1-methylcyclohexane-1,4-diol.

Part 1: Synthesis of 4-Hydroxy-4-methylcyclohexanone

This protocol describes the synthesis of the key precursor, 4-hydroxy-4-methylcyclohexanone, from 4-methylcyclohexanone. This reaction proceeds via an enolate intermediate followed by reaction with an oxygen source, or more practically, can be sourced commercially. For completeness, a general synthetic approach is outlined below based on established methodologies. A reliable synthesis involves the Birch reduction of 4-methylanisole followed by acidic hydrolysis.[3]

Protocol 1: Synthesis of 4-Hydroxy-4-methylcyclohexanone

Materials:

  • 4-Methylanisole

  • Lithium metal

  • Liquid ammonia

  • Ethanol

  • Diethyl ether

  • Oxalic acid

  • Magnesium sulfate (anhydrous)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel.

  • Condense liquid ammonia into the flask.

  • Carefully add small pieces of lithium metal to the stirred ammonia until a persistent blue color is obtained.

  • Add a solution of 4-methylanisole in ethanol dropwise to the reaction mixture.

  • After the addition is complete, stir the reaction for 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • To the remaining residue, add diethyl ether and a 2M aqueous solution of oxalic acid.

  • Stir the mixture vigorously at room temperature for 1.5 hours to effect hydrolysis.[3]

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Note: 4-Hydroxy-4-methylcyclohexanone is also commercially available from various suppliers, which may be a more time-efficient option for many researchers.[4][5]

Part 2: Stereoselective Reduction to cis-1-Methylcyclohexane-1,4-diol

This is the critical step where the desired stereochemistry is established. The use of L-Selectride® is paramount for achieving high selectivity for the cis isomer.

Protocol 2: L-Selectride® Reduction of 4-Hydroxy-4-methylcyclohexanone

Materials:

  • 4-Hydroxy-4-methylcyclohexanone

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Sodium hydroxide (5% aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-hydroxy-4-methylcyclohexanone (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.1 - 1.5 eq, 1.0 M solution in THF) dropwise to the stirred solution. The use of a slight excess of the reducing agent ensures complete conversion.

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, quench the reaction by the slow, sequential addition of:

    • Water

    • Methanol

    • 5% aqueous sodium hydroxide

    • 30% aqueous hydrogen peroxide (add very slowly and carefully, as this can be exothermic).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude diol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure cis-1-methylcyclohexane-1,4-diol.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-Hydroxy-4-methylcyclohexanoneC₇H₁₂O₂128.1717429-02-6
cis-1-Methylcyclohexane-1,4-diolC₇H₁₄O₂130.18124899-25-8[6]
trans-1-Methylcyclohexane-1,4-diolC₇H₁₄O₂130.1889794-52-5[7]

Characterization of cis-1-Methylcyclohexane-1,4-diol

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (singlet), the methine proton adjacent to the secondary hydroxyl group, and the methylene protons of the cyclohexane ring. The coupling constants of the methine proton can provide valuable information about its axial or equatorial orientation.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the hydroxyl groups. The absence of a strong carbonyl peak (around 1715 cm⁻¹) from the starting material confirms the completion of the reduction.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Mechanism of Stereoselective Reduction

The stereoselectivity of the L-Selectride® reduction is a direct consequence of steric hindrance.

mechanism cluster_paths Hydride Attack Trajectories reactant 4-Hydroxy-4-methylcyclohexanone (Chair Conformation) axial_attack Axial Attack (Hindered) reactant->axial_attack More Hindered Path equatorial_attack Equatorial Attack (Favored) reactant->equatorial_attack Less Hindered Path reagent L-Selectride® (Bulky Hydride Source) reagent->axial_attack reagent->equatorial_attack product_trans trans-Diol (Equatorial -OH, Minor Product) axial_attack->product_trans product_cis cis-Diol (Axial -OH, Major Product) equatorial_attack->product_cis

Figure 2: Rationale for the stereoselective reduction of 4-hydroxy-4-methylcyclohexanone.

The bulky tri-sec-butylborohydride moiety of L-Selectride® experiences significant steric repulsion when approaching the carbonyl from the axial face, which is encumbered by the axial hydrogens at the C2 and C6 positions. Consequently, the hydride is delivered preferentially from the less hindered equatorial face, leading to the formation of the axial alcohol, and thus the desired cis-1-methylcyclohexane-1,4-diol.

Conclusion

This application note provides a robust and reliable synthetic route to cis-1-methylcyclohexane-1,4-diol with a high degree of stereocontrol. The key to this synthesis is the judicious choice of a sterically hindered reducing agent, L-Selectride®, to overcome the thermodynamic preference for the formation of the trans isomer. The detailed protocols and mechanistic insights provided herein should enable researchers in various fields to access this valuable synthetic intermediate with confidence.

References

  • MedChem Express. 4-Hydroxy-4-methylcyclohexanone. Cambridge Bioscience.
  • Wiberg, K. B.; et al. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry. 2014, 79(23), 11434–11448.
  • Parladar, V.; Gültekin, M. S.; Çelik, M. Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Journal of Chemical Research. 2006, 2006(1), 10-11.
  • Van Rheenen, V.; Kelly, R. C.; Cha, D. Y. An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Letters. 1976, 17(23), 1973-1976.
  • Maity, P.; et al. Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4. Organic Process Research & Development. 2019, 23(12), 2754–2757.
  • Mahrwald, R. Diastereoselective reduction of β-hydroxy ketones. Tetrahedron. 2000, 56(38), 7559-7566.
  • Wikipedia. L-selectride.
  • Biological Magnetic Resonance Bank. bmse000837: Cis-1,2-cyclohexanediol.
  • Reddy, P. V.; et al. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules. Organic Letters. 2010, 12(21), 4884–4887.
  • ResearchGate. The synthesis of series 6 from 4-hydroxycyclohexanone and aromatic...
  • Radlick, P.; Crawford, H. T. Simple synthesis of 4-hydroxycyclohexanone. The Journal of Organic Chemistry. 1972, 37(10), 1669–1671.
  • SpectraBase. cis-1,4-Dimethylcyclohexane.
  • Quora. How would you synthesise cis-cyclohexane-1, 2-diol from cyclohexanol?.
  • CP Lab Safety. cis-1-methylcyclohexane-1, 4-diol, min 97%, 1 gram.
  • Danishefsky, S. J.; et al. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Journal of the American Chemical Society. 2004, 126(42), 13602–13603.
  • Homework.Study.com. Write and explain the synthetic schemes for the preparation of 1-Methyl-cis-1,2 cyclohexanediol...
  • A-Level Chemistry. compared using 13C nmr spectroscopy.
  • ResearchGate. 05/3056 Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one.
  • Google Patents. CN107759446B - A kind of synthetic method of cis-1,4-cyclohexanediol.
  • PubChem. 1-Methylcyclohexane-1,4-diol. National Center for Biotechnology Information.

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Application Note & Protocol: Acid-Catalyzed Dehydration of 1-Methylcyclohexanol for Alkene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the acid-catalyzed dehydration of 1-methylcyclohexanol, a cornerstone reaction in organic synthesis for the preparation of alkenes. We delve into the underlying E1 elimination mechanism, provide a detailed, field-tested experimental protocol, and outline methods for product purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and well-understood method for synthesizing substituted cyclohexenes.

Introduction and Scientific Principle

The dehydration of alcohols is a fundamental transformation in organic chemistry, providing a reliable route to alkene synthesis.[1] For tertiary alcohols like 1-methylcyclohexanol, the reaction proceeds readily under acidic conditions via an E1 (unimolecular elimination) mechanism.[2][3] This process is particularly valuable as it leverages relatively simple starting materials and catalysts. The reaction's regioselectivity is governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene as the major product.[4][5][6] In this case, 1-methylcyclohexene is the predominant product over its less substituted isomer, 3-methylcyclohexene. Understanding and controlling this reaction is crucial for the synthesis of various chemical intermediates and building blocks in pharmaceutical and materials science.

Reaction Mechanism: The E1 Pathway

The acid-catalyzed dehydration of 1-methylcyclohexanol is a three-step process, a classic example of an E1 elimination reaction.[2][7][8] The stability of the tertiary carbocation intermediate is the key factor driving this pathway.[3][9]

  • Protonation of the Hydroxyl Group: The reaction initiates with the rapid and reversible protonation of the alcohol's hydroxyl group by the acid catalyst (e.g., H₂SO₄ or H₃PO₄). This converts the poor leaving group, hydroxide (-OH), into an excellent leaving group, water (-OH₂⁺).[1][5]

  • Formation of a Carbocation: The protonated alcohol dissociates, losing a molecule of water in the slow, rate-determining step of the reaction.[1][7] This results in the formation of a stable tertiary carbocation.

  • Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. This leads to the formation of a double bond. Removal of a proton from the more substituted adjacent carbon results in the major product, 1-methylcyclohexene, in accordance with Zaitsev's rule.[4][5]

E1_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Deprotonation A 1-Methylcyclohexanol H_plus H⁺ B Protonated Alcohol (Alkyloxonium ion) H_plus->B Fast C Tertiary Carbocation B->C Slow (Rate-Determining) H2O H₂O D 1-Methylcyclohexene (Major Product) C->D Zaitsev Product E 3-Methylcyclohexene (Minor Product) C->E Hofmann Product Base -H⁺

Caption: E1 mechanism for the dehydration of 1-methylcyclohexanol.

Experimental Protocol

This protocol details the synthesis, purification, and isolation of methylcyclohexenes. It is critical to perform this experiment in a well-ventilated fume hood due to the use of corrosive acid and flammable products.[10]

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Boiling Point (°C)Density (g/mL)
1-MethylcyclohexanolC₇H₁₄O114.19165-1670.919
Sulfuric Acid (conc.)H₂SO₄98.08~3371.84
1-Methylcyclohexene (Product)C₇H₁₂96.171100.81
3-Methylcyclohexene (Product)C₇H₁₂96.171040.80
5% Sodium BicarbonateNaHCO₃84.01N/A~1.03
Saturated Sodium ChlorideNaCl58.44N/A~1.2
Anhydrous Magnesium SulfateMgSO₄120.37N/A2.66
Equipment
  • Round-bottom flask (100 mL)

  • Simple distillation apparatus (distilling head, condenser, receiving flask)[11]

  • Heating mantle

  • Separatory funnel (125 mL)

  • Erlenmeyer flasks

  • Boiling chips

  • Graduated cylinders

Step-by-Step Procedure

Part A: Reaction and Distillation

  • Setup: Assemble a simple distillation apparatus using a 100 mL round-bottom flask as the reaction vessel. Ensure all glass joints are properly sealed.[12]

  • Reagent Addition: Add 20 g of 1-methylcyclohexanol and a few boiling chips to the round-bottom flask.

  • Catalyst Addition: Carefully and slowly add 5 mL of concentrated sulfuric acid dropwise to the flask while gently swirling.[13] The addition is exothermic and the mixture may warm significantly.

  • Distillation: Heat the mixture gently using a heating mantle. The alkene products are more volatile than the starting alcohol and will co-distill with water.[1][14] Collect the distillate in a receiving flask cooled in an ice-water bath. Continue distillation until no more liquid comes over, typically when about half the initial volume remains in the reaction flask.[15]

Part B: Work-up and Purification

  • Transfer: Transfer the collected distillate to a separatory funnel. Note the formation of two layers (an upper organic layer and a lower aqueous layer).

  • Neutralization: Add 20 mL of 5% sodium bicarbonate (NaHCO₃) solution to the separatory funnel to neutralize any remaining acid catalyst.[1] Swirl gently and vent the funnel frequently to release the CO₂ gas produced. Drain and discard the lower aqueous layer.

  • Washing: Wash the organic layer with 20 mL of saturated sodium chloride (brine) solution. This helps to remove residual water and water-soluble impurities.[16] Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂) to dry the product.[1] Swirl the flask until the liquid is clear and the drying agent no longer clumps together.

  • Isolation: Carefully decant or filter the dried liquid into a pre-weighed, clean, dry flask to isolate the final product mixture of methylcyclohexenes. Record the final mass and calculate the percentage yield.

Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Mix 1-Methylcyclohexanol and conc. H₂SO₄ Distill 2. Heat and Distill (Collect Alkene + H₂O) Reactants->Distill Transfer 3. Transfer to Separatory Funnel Distill->Transfer Wash_Bicarb 4. Wash with 5% NaHCO₃ (Neutralize Acid) Transfer->Wash_Bicarb Wash_Brine 5. Wash with Brine (Remove H₂O) Wash_Bicarb->Wash_Brine Dry 6. Dry with MgSO₄ Wash_Brine->Dry Isolate 7. Decant/Filter (Isolate Product) Dry->Isolate Analysis 8. Characterize via GC-MS and NMR Isolate->Analysis

Caption: Experimental workflow for alkene synthesis and purification.

Product Characterization

The product is a mixture of alkene isomers. Analytical techniques are required to confirm their identity and determine the product distribution.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for analyzing the product mixture.[17][18] GC separates the components (1-methylcyclohexene, 3-methylcyclohexene, and any unreacted starting material), and MS provides fragmentation patterns to confirm the identity of each component. The relative peak areas in the gas chromatogram can be used to determine the product ratio.[19]

  • ¹H NMR Spectroscopy: Proton NMR can effectively distinguish between the major and minor products.

    • 1-Methylcyclohexene: Will show a characteristic singlet for the methyl group protons (no adjacent protons to couple with) and a signal for the single vinylic proton.[20][21][22]

    • 3-Methylcyclohexene: The methyl group protons will appear as a doublet due to coupling with the adjacent proton. It will have signals for two vinylic protons.[21][23]

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory.

  • Concentrated Sulfuric Acid: H₂SO₄ is extremely corrosive and can cause severe burns upon contact.[24][25] It is also a strong dehydrating agent.

    • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., butyl rubber, neoprene) when handling.[10][26]

    • Handling: All work must be conducted in a certified chemical fume hood.[10] When diluting, always add acid to water slowly, never the other way around, to dissipate the heat generated.[26]

    • Spills: Neutralize acid spills immediately with a suitable agent like sodium bicarbonate.

  • Flammability: The alkene products are volatile and flammable. Keep them away from ignition sources.

  • First Aid: In case of skin contact with acid, immediately flush the affected area with copious amounts of water for at least 15-20 minutes and seek medical attention.[10][25] For eye contact, use an eyewash station to flush for at least 15 minutes and seek immediate medical attention.[26]

References

  • Homework.Study.com. Draw the mechanism for the dehydration of 1-methylcyclohexanol. Homework.Study.com. [Link]
  • brainly.com. (2023, September 22). Show at least two methods for preparing 1-methylcyclohexene from 1-methylcyclohexanol. brainly.com. [Link]
  • Homework.Study.com. What is the major product of the dehydration of 1-methylcyclohexanol in the presence of sulfuric acid?. Homework.Study.com. [Link]
  • AdiChemistry. Saytzeff's rule|Zaitsev's|Mechanism|dehydration of alcohol|elimination|stability of alkenes. AdiChemistry. [Link]
  • Allen. The major product of acid catalysed dehydration of 1 methylcyclohexanol is:. Allen. [Link]
  • Scribd.
  • CDN. E7-1 Experiment 5 – Dehydration of Methylcyclohexanols. CDN. [Link]
  • Filo. (2024, December 31). Write the mechanism for the acid catalyzed dehydration of 1 methyl cyclohexanol. Filo. [Link]
  • Chegg.com. (2019, February 13). Solved Dehydration Reactions of Alcohols Tertiary. Chegg.com. [Link]
  • Web Pages.
  • Web Pages. 9.
  • Scribd.
  • Study.com.
  • Pearson+. Predict the products of the following reactions. (c) 1-methylcycl.... Pearson+. [Link]
  • Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. Master Organic Chemistry. [Link]
  • ACS Earth and Space Chemistry. (2018, June 11). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions.
  • Coupled Protons in NMR Spectra. [Link]
  • JoVE. (2025, May 22). Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. JoVE. [Link]
  • Sarthaks eConnect. (2022, November 25). The major product of acid catalysed dehydration of 1-methylcyclohexanol is. Sarthaks eConnect. [Link]
  • ResearchGate. (2025, August 6). Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS).
  • Organic Chemistry Tutor. 15. Synthesis of 1-Methylcyclohexene from Cyclohexene. Organic Chemistry Tutor. [Link]
  • Homework.Study.com. What are two major peak differences that you could use to distinguish a proton NMR of 3-methyl.... Homework.Study.com. [Link]
  • ERIC. (2011, May). Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS). ERIC. [Link]
  • Standard Oper
  • Sulfuric Acid Safe Handling Guideline. (2013, May 20). [Link]
  • ChemTalk.
  • Docsity. Acid-Catalyzed Dehydration: Formation of 1-methyl and 3-methylcyclohexene. Docsity. [Link]
  • McMaster University. (2018, March 15). Standard Operating Procedure (SOP)
  • SpectraBase. 3-Methyl-cyclohexene - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
  • NIST WebBook. Cyclohexene, 1-methyl-. NIST. [Link]
  • Westlab. (2023, September 14).
  • Experiment #5. [Link]
  • ResearchGate. GC-Mass spectra of Cyclohexene, 1-methyl-4-(1-methylethenyl) )-, (S)-,....

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1-methylcyclohexane-1,4-diol as a chiral building block in pharma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1-methylcyclohexane-1,4-diol: A Chiral Building Block for Pharmaceutical Development

Introduction: The Imperative of Chirality in Modern Drug Design

In the landscape of pharmaceutical sciences, chirality is a fundamental principle that profoundly influences a drug's interaction with biological systems.[1] Biological targets such as enzymes and receptors are inherently chiral, leading them to interact differently with the enantiomers of a drug molecule. This stereoselectivity can result in one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects. Consequently, the ability to synthesize enantiomerically pure active pharmaceutical ingredients (APIs) is not merely an academic exercise but a critical requirement for developing safer and more effective medicines.

Chiral building blocks are the foundational components in the asymmetric synthesis of these complex molecules.[2][3][4][5] These are relatively simple, enantiopure molecules that introduce a defined stereocenter, which is then elaborated into the final drug structure. Among the vast arsenal of such building blocks, cyclic diols are particularly valuable due to their conformational rigidity and the synthetic versatility of the hydroxyl groups.

This guide focuses on This compound , a chiral building block with significant potential in pharmaceutical development. Its structure, featuring a cyclohexane scaffold with a tertiary alcohol at the C1 position and a secondary alcohol at the C4 position, presents a unique combination of rigidity and functional handles for synthetic manipulation.[6][7] The presence of two stereocenters allows for multiple, well-defined three-dimensional arrangements, making it an attractive scaffold for creating molecules with high specificity for biological targets.[4][8][9]

Stereochemical Complexity of this compound

The substitution pattern of this compound gives rise to significant stereochemical diversity. The carbons C1 (bearing the methyl and hydroxyl groups) and C4 (bearing a hydroxyl group) are both chiral centers. This results in the existence of two diastereomeric forms: cis and trans, depending on the relative orientation of the two hydroxyl groups. Each of these diastereomers is chiral and exists as a pair of enantiomers.

  • trans-isomers: The two hydroxyl groups are on opposite sides of the cyclohexane ring. This diastereomer exists as the (1R, 4R) and (1S, 4S) enantiomers.

  • cis-isomers: The two hydroxyl groups are on the same side of the ring. This diastereomer exists as the (1R, 4S) and (1S, 4R) enantiomers.

Understanding and controlling this stereochemistry is paramount for its application as a chiral building block.

G cluster_trans trans-Diastereomers cluster_cis cis-Diastereomers trans_RR (1R, 4R)-1-methylcyclohexane-1,4-diol trans_SS (1S, 4S)-1-methylcyclohexane-1,4-diol trans_RR->trans_SS Enantiomers cis_RS (1R, 4S)-1-methylcyclohexane-1,4-diol cis_SR (1S, 4R)-1-methylcyclohexane-1,4-diol cis_RS->cis_SR Enantiomers center_node This compound (Racemic Mixture) center_node->trans_RR Diastereomers center_node->cis_RS Diastereomers

Caption: Stereoisomers of this compound.

Synthesis and Stereoselective Separation

The practical utility of a chiral building block is contingent on its accessibility in an enantiomerically pure form. The synthesis of this compound typically begins with a non-stereoselective approach to generate a mixture of diastereomers, followed by separation and chiral resolution.

Initial Synthesis: Generation of a Diastereomeric Mixture

A common and straightforward method to access this compound is through the reduction of 4-hydroxy-4-methylcyclohexanone.[6] This ketone precursor is readily available and can be reduced using standard hydride reagents.

Causality: The use of a reducing agent like sodium borohydride (NaBH₄) is a strategic choice. It is a mild and selective reagent that will reduce the ketone to a secondary alcohol without affecting other functional groups. The hydride can attack the carbonyl from either the axial or equatorial face of the ring, leading to a mixture of cis and trans diol products. The ratio of these diastereomers is influenced by steric hindrance and the reaction conditions.

G start 4-hydroxy-4-methylcyclohexanone reagent 1. NaBH4, Methanol 2. Aqueous Work-up start->reagent product cis/trans Mixture of This compound reagent->product separation Column Chromatography product->separation trans_diol trans-Diastereomer separation->trans_diol cis_diol cis-Diastereomer separation->cis_diol

Caption: Workflow for synthesis and separation of diastereomers.

Protocol 1: Synthesis and Diastereomeric Separation

Objective: To synthesize a mixture of cis- and trans-1-methylcyclohexane-1,4-diol and separate the diastereomers.

Materials:

  • 4-hydroxy-4-methylcyclohexanone

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxy-4-methylcyclohexanone (1.0 eq) in anhydrous methanol under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reduction: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions. Rationale: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans diols.

  • Purification: Separate the diastereomers using silica gel column chromatography. The polarity difference between the cis and trans isomers allows for their separation. Rationale: The relative orientation of the hydroxyl groups affects their interaction with the stationary phase, enabling separation.

Enzymatic Kinetic Resolution: Accessing Enantiopure Diols

With the separated diastereomers in hand, the next critical step is to resolve the racemic mixture into its constituent enantiomers. Enzymatic kinetic resolution (EKR) is a powerful and widely used technique for this purpose, particularly for alcohols.[10][11][12]

Principle of EKR: EKR leverages the high stereoselectivity of enzymes, typically lipases, to catalyze a reaction on only one enantiomer of a racemic substrate.[11] In the case of a diol, the enzyme will selectively acylate one enantiomer, leaving the other enantiomer unreacted. The reaction is stopped at approximately 50% conversion, allowing for the separation of the acylated product (monoester) from the unreacted alcohol. Both products can be obtained with high enantiomeric excess (ee).

G start Racemic trans-Diol (R,R) and (S,S) reaction Lipase (e.g., CALB) Acyl Donor (e.g., Vinyl Acetate) Organic Solvent start->reaction mixture Mixture at ~50% Conversion reaction->mixture separation Chromatographic Separation mixture->separation product1 (R,R)-Monoacetate separation->product1 product2 (S,S)-Diol (unreacted) separation->product2 G diol Enantiopure (1R, 4R)-diol step1 Selective Protection of Secondary -OH diol->step1 intermediate1 Monoprotected Intermediate step1->intermediate1 step2 Functionalization of Tertiary -OH (e.g., Linker Attachment) intermediate1->step2 intermediate2 Functionalized Intermediate step2->intermediate2 step3 Deprotection and Further Modification of Secondary -OH intermediate2->step3 drug Complex Drug Scaffold (e.g., PROTAC, Kinase Inhibitor) step3->drug

Sources

The Unseen Modifier: Harnessing 1-Methylcyclohexane-1,4-diol in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for novel materials with tailored properties, polymer chemists and materials scientists continuously explore new monomers that can impart unique characteristics to polymer backbones. While well-known diols have established their roles in industrial polymer synthesis, lesser-known structural variants offer exciting opportunities for fine-tuning material performance. This guide delves into the applications of 1-methylcyclohexane-1,4-diol, a cycloaliphatic diol with the potential to significantly modify the properties of polyesters and polyurethanes. By introducing a methyl group to the cyclohexane ring, this monomer offers a unique handle to manipulate polymer morphology and performance.

While direct, extensive literature on this compound is emerging, its structural similarity to 1,4-cyclohexanediol (CHDO) and 1,4-cyclohexanedimethanol (CHDM) provides a strong foundation for understanding its potential applications.[1][2][3] This document will leverage established knowledge of these analogous diols to provide detailed application notes and protocols, offering researchers a roadmap to harnessing the potential of this compound in their own laboratories.

Core Principles: The Impact of a Cycloaliphatic Diol with a Methyl Substituent

The incorporation of a cycloaliphatic diol like this compound into a polymer chain introduces a rigid, non-planar structure. This has several predictable and desirable consequences for the final material's properties compared to polymers synthesized with linear aliphatic diols. The addition of a methyl group is expected to further modulate these effects.

Expected Effects of the Cyclohexane Ring:

  • Increased Glass Transition Temperature (Tg): The rigidity of the cyclohexane ring restricts segmental motion within the polymer chain, leading to a higher Tg. This translates to improved thermal stability and dimensional stability at elevated temperatures.[1]

  • Enhanced Mechanical Properties: The rigid nature of the ring contributes to increased hardness, modulus, and tensile strength in the resulting polymer.[1][4]

  • Improved Chemical Resistance: The cycloaliphatic structure can enhance resistance to solvents and other chemicals.[5]

Anticipated Influence of the Methyl Group:

The presence of the methyl group on the cyclohexane ring introduces steric hindrance and disrupts the potential for close chain packing. This is expected to:

  • Reduce Crystallinity: By interfering with the regular arrangement of polymer chains, the methyl group will likely lead to more amorphous materials. This can improve transparency and solubility.

  • Modify Solubility: The introduction of a non-polar methyl group may alter the solubility of the resulting polymer in various solvents.

  • Fine-Tune Thermal Properties: The disruption of crystallinity can lead to a broader melting range or the complete suppression of a melting point, while still maintaining a high Tg due to the ring's rigidity.

Application in Polyester Synthesis

In polyester synthesis, this compound can be used as a co-monomer with various dicarboxylic acids (or their esters) to create copolyesters with tailored properties. The choice of dicarboxylic acid (e.g., terephthalic acid for aromatic polyesters, adipic acid for aliphatic polyesters) will significantly influence the final properties.[5][6][7]

Protocol: Synthesis of a Copolyester using this compound

This protocol describes the melt polycondensation synthesis of a copolyester using this compound and dimethyl terephthalate.

Materials:

  • Dimethyl terephthalate (DMT)

  • This compound

  • Ethylene glycol (for comparison or as a primary diol)

  • Titanium(IV) butoxide (catalyst)

  • Antioxidant (e.g., Irganox 1010)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with temperature controller.

  • Vacuum pump.

Procedure:

  • Charging the Reactor: Charge the reactor with dimethyl terephthalate, this compound, and ethylene glycol (if used) in the desired molar ratio. Add the catalyst (e.g., 200-300 ppm) and antioxidant.

  • Esterification:

    • Heat the reactor to 180-220°C under a slow stream of nitrogen.

    • Methanol will be evolved as a byproduct of the transesterification reaction.

    • Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected.

  • Polycondensation:

    • Gradually increase the temperature to 250-280°C.

    • Simultaneously, gradually reduce the pressure to below 1 Torr.

    • The viscosity of the molten polymer will increase as the reaction proceeds. This can be monitored by the torque on the mechanical stirrer.

    • Continue the reaction until the desired viscosity is achieved.

  • Extrusion and Quenching:

    • Extrude the molten polymer from the reactor into a strand.

    • Quench the strand in a water bath.

    • Pelletize the cooled strand for further characterization.

Characterization:

The resulting copolyester should be characterized for its molecular weight (Gel Permeation Chromatography), thermal properties (Differential Scanning Calorimetry and Thermogravimetric Analysis), and mechanical properties (tensile testing).

Expected Results and Discussion

The incorporation of this compound is expected to yield a polyester with a higher glass transition temperature compared to a similar polyester made with only linear diols. The methyl group will likely reduce the degree of crystallinity, potentially leading to a more amorphous and transparent material. The cis/trans isomer ratio of the diol will also play a significant role in the final polymer's morphology and properties.[6][7]

Application in Polyurethane Synthesis

In polyurethane synthesis, this compound can be utilized as a chain extender. Chain extenders are low molecular weight diols that react with diisocyanates to form the hard segments of the polyurethane. The structure of the chain extender has a profound impact on the properties of the final elastomer.[1][4][8]

Protocol: Synthesis of a Polyurethane Elastomer

This protocol outlines the synthesis of a polyurethane elastomer using a two-step prepolymer method with this compound as the chain extender.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG, Mn ≈ 2000 g/mol )

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • This compound

  • Dibutyltin dilaurate (DBTDL, catalyst)

  • N,N-Dimethylformamide (DMF, anhydrous)

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and nitrogen inlet.

  • Heating mantle with temperature controller.

  • Vacuum oven.

Procedure:

  • Drying of Reagents: Thoroughly dry the PTMEG and this compound under vacuum at 80-100°C for several hours to remove any residual water.

  • Prepolymer Synthesis:

    • Charge the dried PTMEG into the reaction flask and heat to 70-80°C under a nitrogen atmosphere.

    • Add the molten MDI to the PTMEG with vigorous stirring.

    • Add a catalytic amount of DBTDL.

    • Allow the reaction to proceed for 1-2 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • Dissolve the dried this compound in anhydrous DMF.

    • Cool the prepolymer to 60°C and then slowly add the this compound solution with continuous stirring. The amount of diol should be calculated to achieve the desired NCO:OH ratio (typically slightly above 1).

    • After the addition is complete, the viscosity of the solution will increase significantly.

  • Casting and Curing:

    • Pour the viscous polymer solution into a mold.

    • Cure the polymer in a vacuum oven at 80-100°C for 12-24 hours to remove the solvent and complete the reaction.

    • Post-cure the resulting elastomer at a slightly lower temperature for an additional 24 hours.

Characterization:

The synthesized polyurethane should be evaluated for its mechanical properties (tensile strength, elongation at break, and hardness), thermal properties (DSC and TGA), and morphology (Atomic Force Microscopy or Small-Angle X-ray Scattering).

Expected Influence on Polyurethane Properties

The use of this compound as a chain extender is anticipated to produce a polyurethane with increased hardness and a higher modulus compared to one made with a linear diol chain extender.[1] The rigid, substituted cyclohexane ring will create hard segments that are less able to pack efficiently, potentially leading to a less ordered but still very rigid hard domain structure. This could result in a material with good thermal stability and a unique balance of stiffness and toughness.

Data Summary and Visualization

Table 1: Predicted Influence of this compound on Polymer Properties

PropertyExpected EffectRationale
Glass Transition Temp. (Tg) IncreaseRigidity of the cyclohexane ring restricts chain motion.
Crystallinity DecreaseThe methyl group introduces steric hindrance, disrupting chain packing.
Hardness & Modulus IncreaseThe rigid cycloaliphatic structure enhances stiffness.[1]
Solubility ModifiedThe presence of the methyl group alters polarity and chain packing.
Transparency Potential IncreaseReduced crystallinity can lead to higher optical clarity.

Experimental Workflow for Polyester Synthesis

Polyester_Synthesis cluster_reactor Reactor DMT Dimethyl Terephthalate Mix Mixing & Heating (180-220°C, N2) DMT->Mix Diol This compound Diol->Mix Catalyst Catalyst Catalyst->Mix Polycond Polycondensation (250-280°C, Vacuum) Mix->Polycond Methanol Removal Polymer Molten Polymer Polycond->Polymer Extrude Extrusion & Quenching Polymer->Extrude Pellets Polymer Pellets Extrude->Pellets

Caption: Workflow for polyester synthesis via melt polycondensation.

Logical Relationship of Structure to Properties

Structure_Property cluster_structure Structural Features cluster_properties Material Properties Monomer This compound RigidRing Rigid Cyclohexane Ring Monomer->RigidRing MethylGroup Methyl Group (Steric Hindrance) Monomer->MethylGroup HighTg Higher Tg (Thermal Stability) RigidRing->HighTg HighModulus Higher Modulus (Stiffness) RigidRing->HighModulus LowCryst Lower Crystallinity (Transparency) MethylGroup->LowCryst

Caption: Structure-property relationships for this compound.

References

  • Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications.
  • Application of 1,4-Cyclohexanediol in Polyurethane Production: Detailed Application Notes and Protocols. Benchchem. URL
  • Eco-friendly Poly(butylene 1,4-cyclohexanedicarboxylate): Relationships Between Stereochemistry and Crystallization Behavior.
  • Expert Guide: Using 1,4-Cyclohexanediol in Polymer Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. URL
  • Effect of 1,4-cyclohexylene units on thermal properties of poly(1,4-cyclohexylenedimethylene adipate) and similar aliphatic polyesters.
  • A Comparative Guide to Cyclohexane-Based Monomers in Polyester Synthesis. Benchchem. URL
  • Influences of Different Chain extenders on Performance of UV curable Polyurethane.
  • CHAIN EXTENDERS - Polyurethanes science, technology, markets, and trends. ScienceDirect. URL

Sources

Application Note: Assigning the 13C NMR Peaks of 1-methylcyclohexane-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-methylcyclohexane-1,4-diol is a substituted cyclohexane derivative with applications in organic synthesis and materials science. The precise assignment of its 13C Nuclear Magnetic Resonance (NMR) spectrum is fundamental for its structural characterization, stereochemical analysis, and quality control. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for assigning the 13C NMR peaks of this molecule. We will delve into the theoretical prediction of chemical shifts based on substituent effects and stereochemistry, followed by a detailed experimental protocol for acquiring and interpreting the 13C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra.

Theoretical Principles: Predicting 13C Chemical Shifts

The 13C NMR spectrum of this compound is influenced by several key factors, including the electronegativity of the hydroxyl groups, the presence of the methyl group, and the stereochemical relationships between the substituents. The cyclohexane ring exists predominantly in a chair conformation, and the axial or equatorial orientation of the substituents significantly impacts the chemical shifts of the ring carbons.

Substituent Effects:

  • Hydroxyl Group (OH): The electronegative oxygen atom of the hydroxyl group deshields the carbon to which it is attached (the α-carbon), causing a significant downfield shift (higher ppm value). The effect on the adjacent β-carbons is also a downfield shift, though to a lesser extent.

  • Methyl Group (CH3): The methyl group has a smaller, generally deshielding effect on the α-carbon.

  • Gamma-Gauche Effect: A crucial stereochemical principle is the γ-gauche effect. A substituent in an axial position will cause a shielding (upfield shift to lower ppm) of the γ-carbons due to steric compression.[1] This effect is a powerful tool for stereochemical assignment in cyclohexane systems.[2][3][4]

Symmetry Considerations:

The presence of a plane of symmetry in certain isomers of this compound will result in fewer than seven signals in the 13C NMR spectrum due to the chemical equivalence of some carbon atoms. For instance, in the cis-isomer where the methyl and the C4-hydroxyl group are on the same side of the ring, a plane of symmetry exists, reducing the number of unique carbon signals.

Predicted 13C NMR Chemical Shifts

To predict the 13C NMR spectrum, we will consider the two possible diastereomers: cis- and trans-1-methylcyclohexane-1,4-diol. The numbering of the carbon atoms is shown in the diagram below.

Caption: Numbering scheme for this compound.

Based on the principles discussed and data from similar substituted cyclohexanes, a predicted range of chemical shifts for the carbons in this compound is presented in the table below.[5][6][7] The exact values will depend on the specific isomer and the solvent used.[8]

Carbon AtomMultiplicity (from DEPT)Predicted Chemical Shift (ppm)Rationale for Prediction
C1 Quaternary (C)70 - 75α-carbon to both a hydroxyl and a methyl group, significantly deshielded.
C4 Methine (CH)65 - 70α-carbon to a hydroxyl group, deshielded.
C2, C6 Methylene (CH2)30 - 40β-carbons to the C1 and C4 substituents. Their equivalence depends on the isomer.
C3, C5 Methylene (CH2)30 - 40β-carbons to the C1 and C4 substituents. Their equivalence depends on the isomer.
CH3 Methyl (CH3)20 - 30Methyl group attached to a quaternary carbon.

Experimental Protocol: Acquiring 13C NMR and DEPT Spectra

This section outlines a detailed protocol for obtaining high-quality 13C NMR and DEPT spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O, depending on sample solubility) in a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

2. NMR Instrument Parameters (for a 400 MHz Spectrometer):

  • Experiment: 13C{1H} (proton-decoupled) and DEPT-135/DEPT-90.

  • Solvent: Lock to the deuterium signal of the chosen solvent.

  • Temperature: 298 K (25 °C).

  • Pulse Program: Standard 13C observe pulse sequence (e.g., zgpg30) and standard DEPT pulse sequences.

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds (a longer delay may be needed for quaternary carbons).

  • Number of Scans: 1024 or more for the 13C{1H} spectrum to achieve a good signal-to-noise ratio. The number of scans for DEPT experiments can often be lower.

3. Data Processing:

  • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform.

  • Phase correct the spectrum.

  • Baseline correct the spectrum.

  • Calibrate the spectrum by setting the TMS peak to 0 ppm or the solvent residual peak to its known chemical shift.

Interpreting the Spectra: A Step-by-Step Workflow

The following workflow, illustrated in the diagram below, outlines the logical steps for assigning the 13C NMR peaks.

G cluster_0 Data Acquisition cluster_1 Peak Identification & Assignment A Prepare Sample B Acquire 13C{1H} Spectrum A->B C Acquire DEPT-135 Spectrum B->C D Acquire DEPT-90 Spectrum C->D E Identify Quaternary Carbons (Present in 13C{1H}, absent in DEPT) D->E F Identify CH Carbons (Positive in DEPT-90 & DEPT-135) E->F G Identify CH2 Carbons (Negative in DEPT-135) F->G H Identify CH3 Carbons (Positive in DEPT-135, absent in DEPT-90) G->H I Assign Peaks based on Predicted Shifts & Substituent Effects H->I

Caption: Workflow for 13C NMR peak assignment of this compound.

Step 1: Identify Carbon Types using DEPT Spectra

  • Quaternary Carbons (C): The signal for C1 will be present in the broadband-decoupled 13C spectrum but absent in both the DEPT-90 and DEPT-135 spectra.[9][10][11][12]

  • Methine Carbons (CH): The signal for C4 will appear as a positive peak in both the DEPT-90 and DEPT-135 spectra.[9][10][11][12]

  • Methylene Carbons (CH2): The signals for C2, C3, C5, and C6 will appear as negative peaks (pointing downwards) in the DEPT-135 spectrum and will be absent in the DEPT-90 spectrum.[9][10][11][12]

  • Methyl Carbons (CH3): The signal for the methyl carbon will be a positive peak in the DEPT-135 spectrum but absent in the DEPT-90 spectrum.[9][10][11][12]

Step 2: Assign Peaks Based on Chemical Environment

  • Assign C1 and C4: The quaternary carbon signal (around 70-75 ppm) is assigned to C1. The methine carbon signal (around 65-70 ppm) is assigned to C4. These are the most downfield signals in the aliphatic region due to the direct attachment of the electronegative oxygen atoms.[13][14][15]

  • Assign the Methyl Carbon: The upfield positive peak in the DEPT-135 spectrum (around 20-30 ppm) that is absent in the DEPT-90 spectrum is assigned to the methyl carbon.

  • Assign the Methylene Carbons (C2, C3, C5, C6): The remaining negative peaks in the DEPT-135 spectrum belong to the methylene carbons. The specific assignment of these carbons can be challenging and may require advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate them with their attached protons. The relative chemical shifts will be influenced by their proximity to the axial or equatorial substituents and the potential for γ-gauche interactions.

Conclusion

The assignment of the 13C NMR spectrum of this compound is a systematic process that combines theoretical predictions with experimental data from 13C{1H} and DEPT experiments. By understanding the fundamental principles of substituent effects and stereochemistry, particularly the γ-gauche effect, researchers can confidently elucidate the structure of this molecule. The protocols and workflow presented in this application note provide a robust framework for the accurate and efficient structural characterization of substituted cyclohexanes.

References

  • Schneider, H.-J., & Hoppen, V. (1978). Carbon-13 Nuclear Magnetic Resonance Substituent-Induced Shieldings and Conformational Equilibriums in Cyclohexanes. Journal of Organic Chemistry, 43(20), 3866–3873.
  • Zanardi, M. M., et al. (2006). Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. Magnetic Resonance in Chemistry, 44(8), 774-778.
  • Caron, S., et al. (2000). 13C chemical shifts, shielding effects (ppm) and coupling constants a (Hz) in cyclohexane rings. Tetrahedron, 56(13), 1939-1949.
  • Müller, D. S., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry, 89(12), 8668–8675. [Link]
  • St-Gelais, A., & Movassaghi, M. (2018). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Organic Letters, 20(17), 5348–5352. [Link]
  • ResearchGate. (n.d.). Figure 4: 13 C-NMR spectra (A), DEPT-135 (B), and DEPT-90 (C)
  • Gong, Y., et al. (2019). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. Organic & Biomolecular Chemistry, 17(33), 7728–7735. [Link]
  • Semantic Scholar. (n.d.).
  • Müller, D. S., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. PubMed. [Link]
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Gorenstein, D. G. (1977). A Generalized Gauche NMR Effect in 13C, 19F, and 31P Chemical Shifts and Directly Bonded Coupling Constants. Torsional Angle and. Journal of the American Chemical Society, 99(7), 2254–2257.
  • Oregon State University. (2022). 13C NMR Chemical Shifts. [Link]
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]
  • Barfield, M., et al. (2004). The γ- and the δ-effects in 13c NMR spectroscopy in terms of nuclear chemical shielding (NCS) analysis. Magnetic Resonance in Chemistry, 42(8), 705-713.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • ResearchGate. (n.d.). The γ‐ and the δ‐effects in 13C NMR spectroscopy in terms of nuclear chemical shielding (NCS) analysis. [Link]
  • Wiley. (n.d.). trans-1-IODO-4-METHYLCYCLOHEXANE - Optional[13C NMR] - Chemical Shifts. [Link]
  • NC State University Libraries. (n.d.). Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry. [Link]
  • Zhang, X., et al. (2016). Withanolide Structural Revisions by (13)C NMR Spectroscopic Analysis Inclusive of the γ-Gauche Effect.
  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Link]
  • ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
  • TCU Digital Repository. (n.d.). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α,8β,8aα-hexahydro- 1,4-methanonaphthalene-5,8-d. [Link]
  • LON-CAPA OChem. (n.d.). Nuclear Magnetic Resonance. [Link]
  • Chemistry LibreTexts. (2024). 13.13: DEPT ¹³C NMR Spectroscopy. [Link]
  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
  • 13-C NMR Chemical Shift Table.pdf. (n.d.). [Link]
  • Chemistry LibreTexts. (2024). 13.13: Uses of ¹³C NMR Spectroscopy. [Link]

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Application Notes and Protocols: Selective Oxidation of 1-Methylcyclohexane-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Hydroxy-4-methylcyclohexanone

In the landscape of pharmaceutical development and complex organic synthesis, the selective transformation of functional groups is a cornerstone of molecular design. 1-Methylcyclohexane-1,4-diol presents a common challenge: how to selectively oxidize a secondary alcohol in the presence of a tertiary alcohol. The successful execution of this transformation yields 4-hydroxy-4-methylcyclohexanone, a valuable synthetic intermediate.[1][2] This ketone-containing alcohol serves as a versatile building block for the synthesis of more complex molecules, including trans-4-amino-1-methylcyclohexanol, a key intermediate in the synthesis of various pharmaceutical agents.[1]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the selective oxidation of this compound. We will explore the underlying chemical principles, provide detailed, field-proven protocols for various oxidation methods, and discuss the critical aspects of reaction monitoring and product characterization.

Understanding the Chemistry: Selectivity in Alcohol Oxidation

The oxidation of alcohols is a fundamental transformation in organic chemistry.[3] Primary alcohols can be oxidized to aldehydes and further to carboxylic acids, while secondary alcohols are oxidized to ketones.[4][5][6] Tertiary alcohols, lacking a hydrogen atom on the carbon bearing the hydroxyl group, are resistant to oxidation under typical conditions.[3][7][8] This inherent reactivity difference is the basis for the selective oxidation of this compound.

The substrate, this compound, possesses both a tertiary alcohol at the C1 position and a secondary alcohol at the C4 position.[9][10][11] Consequently, the targeted reaction is the conversion of the secondary alcohol to a ketone, leaving the tertiary alcohol untouched.

dot graph "Reaction_Scheme" { layout=dot; rankdir=LR; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} digraph "Oxidation_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: General workflow for the oxidation of this compound.

Methodologies for Selective Oxidation

Several reliable methods can be employed for the selective oxidation of this compound. The choice of method often depends on factors such as scale, available equipment, and the sensitivity of other functional groups in more complex substrates.

Chromic Acid (Jones) Oxidation

Jones oxidation is a classic and robust method for oxidizing secondary alcohols to ketones.[8] The reagent is prepared by dissolving chromium trioxide (CrO₃) in aqueous sulfuric acid.[7][8] Acetone is often used as a co-solvent.[8]

Causality Behind Experimental Choices:

  • Strong Oxidant: Chromic acid is a powerful oxidizing agent, ensuring a complete and typically rapid conversion of the secondary alcohol.[12]

  • Acidic Conditions: The acidic medium facilitates the formation of the chromate ester intermediate, which is a key step in the oxidation mechanism.[13][14]

  • Temperature Control: The reaction is exothermic; therefore, maintaining a low temperature during the addition of the oxidant is crucial to prevent side reactions.

Experimental Protocol: Jones Oxidation

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropyl alcohol

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Deionized water

Procedure:

  • Prepare Jones Reagent: In a flask cooled in an ice bath, cautiously add 2.7 g of chromium trioxide to 2.3 mL of concentrated sulfuric acid. Slowly add 7.5 mL of deionized water with stirring until the chromium trioxide is fully dissolved.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1.3 g (10 mmol) of this compound in 20 mL of acetone. Cool the solution to 0-5 °C in an ice bath.

  • Oxidation: Add the prepared Jones reagent dropwise to the stirred acetone solution, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange to green as the chromium(VI) is reduced to chromium(III).[4]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, add isopropyl alcohol dropwise to quench any excess oxidant until the orange color disappears completely.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Extract the aqueous mixture three times with 50 mL portions of ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-hydroxy-4-methylcyclohexanone by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

ReagentAmountMoles (mmol)
This compound1.3 g10
Chromium trioxide2.7 g27
Concentrated Sulfuric Acid2.3 mL-
Acetone20 mL-
Swern Oxidation

The Swern oxidation is a milder alternative to chromium-based reagents and is particularly useful for substrates sensitive to acidic conditions.[15][16] This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (TEA).[15][17]

Causality Behind Experimental Choices:

  • Mild Conditions: The reaction is performed at low temperatures (-78 °C) and under non-acidic conditions, which minimizes side reactions and is compatible with a wide range of functional groups.[16][18]

  • Activated DMSO: Oxalyl chloride activates DMSO to form a highly reactive electrophilic sulfur species, which is attacked by the alcohol.[15][19]

  • Base-Mediated Elimination: Triethylamine acts as a base to deprotonate the intermediate, leading to the formation of the ketone and dimethyl sulfide.[15]

Experimental Protocol: Swern Oxidation

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Activation of DMSO: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add 2.2 mL (25 mmol) of oxalyl chloride to 50 mL of anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of 3.5 mL (50 mmol) of DMSO in 10 mL of anhydrous DCM, keeping the temperature below -60 °C. Stir the mixture for 15 minutes.

  • Alcohol Addition: Add a solution of 1.3 g (10 mmol) of this compound in 10 mL of anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Elimination: Add 14 mL (100 mmol) of triethylamine to the reaction mixture. Stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Work-up:

    • Add 50 mL of water to the reaction mixture.

    • Separate the layers and extract the aqueous layer twice with 30 mL portions of DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Note: A significant drawback of the Swern oxidation is the production of dimethyl sulfide, which has a very unpleasant odor. All glassware should be quenched with bleach to oxidize the dimethyl sulfide to odorless dimethyl sulfoxide.[15]

ReagentAmountMoles (mmol)
This compound1.3 g10
Oxalyl Chloride2.2 mL25
DMSO3.5 mL50
Triethylamine14 mL100
Dichloromethane70 mL-
Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is another mild and highly selective method for oxidizing alcohols to aldehydes and ketones.[20][21] It employs a hypervalent iodine reagent, the Dess-Martin periodinane (DMP), in a chlorinated solvent.[20][22]

Causality Behind Experimental Choices:

  • High Selectivity: DMP is known for its high chemoselectivity, making it an excellent choice for complex molecules with multiple functional groups.[21]

  • Neutral Conditions: The reaction is typically run at room temperature and under neutral conditions, although a weak base like pyridine or sodium bicarbonate can be added to buffer the acetic acid byproduct.[20]

  • Ease of Use: The reaction is experimentally straightforward and generally gives high yields.[22]

Experimental Protocol: Dess-Martin Oxidation

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: In a flask, dissolve 1.3 g (10 mmol) of this compound in 50 mL of anhydrous dichloromethane.

  • Oxidation: Add 6.4 g (15 mmol) of Dess-Martin periodinane in one portion to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is usually complete within 1-3 hours.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution and 50 mL of saturated sodium thiosulfate solution.

    • Stir vigorously until the layers are clear.

    • Separate the layers and extract the aqueous layer twice with 30 mL portions of DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ReagentAmountMoles (mmol)
This compound1.3 g10
Dess-Martin Periodinane6.4 g15
Dichloromethane50 mL-

dot graph "Oxidation_Mechanism_Comparison" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: Simplified comparison of the key mechanistic steps for different oxidation methods.

Safety Precautions

Working with oxidizing agents requires strict adherence to safety protocols to prevent accidents.[23][24][25]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling oxidizing agents.[26][27]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[26]

  • Incompatible Materials: Keep oxidizing agents away from flammable and combustible materials, such as paper, wood, and organic solvents.[24]

  • Storage: Store oxidizing agents in a cool, dry, and well-ventilated area, away from incompatible substances.[23][25]

  • Spill Management: In case of a spill, do not use combustible materials like paper towels for cleanup.[23] Use an inert absorbent material and consult your institution's safety guidelines.

  • Emergency Procedures: Be familiar with the location and operation of safety showers and eyewash stations.[26]

Characterization of 4-Hydroxy-4-methylcyclohexanone

The successful synthesis of 4-hydroxy-4-methylcyclohexanone should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show the absence of the proton on the carbon bearing the secondary alcohol and the presence of characteristic peaks for the methylene protons adjacent to the carbonyl group.

    • ¹³C NMR will show a characteristic peak for the carbonyl carbon (typically in the range of 200-220 ppm) and the disappearance of the peak for the carbon of the secondary alcohol.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1725 cm⁻¹ is indicative of the C=O stretch of the ketone. The broad O-H stretch of the tertiary alcohol will remain around 3200-3600 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 4-hydroxy-4-methylcyclohexanone (128.17 g/mol ).

Conclusion

The selective oxidation of this compound to 4-hydroxy-4-methylcyclohexanone is a readily achievable transformation with the appropriate choice of reagents and reaction conditions. This application note provides a comprehensive overview of three reliable methods: Jones oxidation, Swern oxidation, and Dess-Martin periodinane oxidation. By understanding the underlying principles and adhering to the detailed protocols and safety guidelines, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and organic synthesis.

References

  • Oxidation of Alcohols. (2024, March 17). Chemistry LibreTexts. [Link]
  • Oxidation of alcohols. (n.d.). Chemguide. [Link]
  • Chromic acid oxidation: Mechanism and examples. (n.d.). Chemistry Notes. [Link]
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  • Alcohol oxid
  • The Oxidation of Alcohols. (2017, May 2). ChemistryViews. [Link]
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  • Nave, P. M., & Trahanovsky, W. S. (1970). Mechanism of the Chromic Acid Oxidation of Secondary Alcohols. Evidence Which Establishes the Oxidative Cleavage as a One-Electron Process. Journal of the American Chemical Society, 92(4), 1120–1125. [Link]
  • 19.6. Oxidation of alcohols & aldehydes. (n.d.). Lumen Learning. [Link]
  • Swern Oxidation - Organic Chemistry, Reaction Mechanism. (2021, June 9). YouTube. [Link]
  • Oxidizers. (n.d.).
  • Roels, J., & Metz, P. (2001). Oxidation of α,ω-Diols Using the Dess–Martin Periodinane. Synlett, 2001(06), 789-790. [Link]
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  • Working Safely with Oxidizing M
  • How do you Store Oxidizing Agents?. (2024, May 2). Storemasta. [Link]
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  • Swern Oxidation Mechanism. (n.d.). Chemistry Steps. [Link]
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  • Dess–Martin periodinane (DMP)
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  • Magdzinski, L., & Brossi, A. (1988). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Journal of Organic Chemistry, 53(26), 6214-6217. [Link]
  • The synthesis of series 6 from 4-hydroxycyclohexanone and aromatic.... (n.d.).
  • Solved 1. (1-methylcyclohexane-1, 2-diol) draw the major. (2019, April 15). Chegg.com. [Link]
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  • 4-Hydroxy-4-methylcyclohexanone. (n.d.). PubChem. [Link]
  • Oxidation of Cyclohexene totrans-1,2-Cyclohexanediol Promoted byp-Toluenesulfonic Acid without Organic Solvents. (n.d.).
  • dos Santos, A. F., et al. (2023). Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds. Molecules, 28(5), 2343. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of cis-1,4-Cyclohexanediol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed technical overview of the large-scale synthesis of cis-1,4-cyclohexanediol, a critical intermediate in the pharmaceutical and polymer industries. We delve into the prevailing synthetic strategies, with a primary focus on the catalytic hydrogenation of hydroquinone, offering insights into catalyst selection, process optimization for maximizing cis-isomer selectivity, and robust safety protocols for industrial-scale operations. This document is intended for researchers, scientists, and drug development professionals seeking to bridge the gap between laboratory-scale synthesis and commercial production.

Introduction: The Significance of cis-1,4-Cyclohexanediol

1,4-Cyclohexanediol (CHD) is a versatile diol with a stable cyclohexane core, making it a valuable building block in various chemical syntheses.[1][2] The spatial orientation of its two hydroxyl groups gives rise to cis and trans isomers, each imparting distinct properties to the final products.[2] The cis-isomer, in particular, is a sought-after precursor in the synthesis of complex molecules, including bromodomain inhibitors and kinase inhibitors, and serves as a key monomer in the production of specialty polymers like polyesters and polyurethanes.[3] The demand for high-purity cis-1,4-cyclohexanediol necessitates efficient and scalable synthetic routes with a strong emphasis on stereochemical control.

Strategic Approaches to cis-1,4-Cyclohexanediol Synthesis

The industrial production of cis-1,4-cyclohexanediol predominantly relies on the catalytic hydrogenation of readily available starting materials. Below, we compare the most viable synthetic pathways.

Catalytic Hydrogenation of Hydroquinone: The Industrial Workhorse

The most economically viable and widely practiced method for the large-scale synthesis of 1,4-cyclohexanediol is the catalytic hydrogenation of hydroquinone.[3] This process involves the reduction of the aromatic ring of hydroquinone using high-pressure hydrogen gas in the presence of a heterogeneous catalyst.

Reaction Scheme:

The primary challenge in this synthesis is controlling the stereoselectivity to favor the formation of the cis-isomer. This is influenced by a multitude of factors, which we will explore in detail.

Alternative Synthetic Routes

While the hydrogenation of hydroquinone is the dominant industrial method, other synthetic strategies have been explored, including:

  • Reduction of 1,4-Cyclohexanedione: This method involves the reduction of the two ketone groups of 1,4-cyclohexanedione. The choice of reducing agent and reaction conditions can influence the cis/trans ratio of the resulting diol.

  • Synthesis from 4-(Hydrocarbonyloxy)cyclohexanone: A patented method describes the synthesis of cis-1,4-cyclohexanediol starting from 4-(hydrocarbonyloxy)cyclohexanone, which undergoes reduction and subsequent hydrolysis.

However, for large-scale production, the catalytic hydrogenation of hydroquinone remains the most cost-effective and established process.

Process Optimization for Maximizing cis-Isomer Selectivity

Achieving a high yield of the desired cis-isomer is paramount for the economic viability of the large-scale synthesis. The following parameters are critical for process optimization:

Catalyst Selection: The Key to Stereocontrol

The choice of catalyst is the most influential factor in determining the cis/trans ratio of the product. Various metal-based catalysts have been investigated, with Ruthenium and Nickel-based catalysts demonstrating high efficacy.

  • Ruthenium-based Catalysts: Ruthenium on a carbon support (Ru/C) and bimetallic catalysts such as Ruthenium-Rhodium on activated carbon (Ru-Rh/AC) have shown excellent activity and selectivity.[4][5][6][7][8][9] Under optimized conditions with a Ru-Rh/AC catalyst, a selectivity of up to 95.5% for 1,4-cyclohexanediol has been reported.[4]

  • Nickel-based Catalysts: Raney Nickel is a widely used and cost-effective catalyst for hydrogenation reactions.[10][11] Modified nickel catalysts, such as Strontium-promoted Nickel on alumina (Ni-Sr/γ-Al2O3), have also been shown to achieve high conversion and selectivity.[12]

Table 1: Comparison of Catalytic Systems for Hydroquinone Hydrogenation

CatalystSupportSolventTemperature (°C)Pressure (MPa)Conversion (%)1,4-CHD Selectivity (%)Reference
Ru-Rh/ACActivated CarbonIsopropanol801.010095.5[4]
W-7 Raney Ni-Water1202.599.087.4[3]
Ni-Sr/γ-Al2O3γ-Alumina-1602.099.2>96.7[12]
Ru/CCarbonEthanol1504.0--[13]
The Role of Solvents and Reaction Conditions

The solvent system and reaction parameters such as temperature and pressure play a crucial role in both the reaction rate and the stereochemical outcome.

  • Solvents: Polar solvents like water, ethanol, and isopropanol are commonly used.[3][4][13] The choice of solvent can influence the solubility of the reactants and the interaction with the catalyst surface, thereby affecting the selectivity.

  • Temperature and Pressure: Hydrogenation of aromatic rings typically requires elevated temperatures and pressures.[14] However, excessively high temperatures can lead to side reactions and reduced selectivity. The optimal temperature and pressure are highly dependent on the chosen catalyst system. For instance, with a Ru-Rh/AC catalyst, optimal conditions were found to be 80°C and 1.0 MPa.[4]

Large-Scale Synthesis Protocol: Catalytic Hydrogenation of Hydroquinone

This section provides a generalized protocol for the large-scale synthesis of 1,4-cyclohexanediol via the catalytic hydrogenation of hydroquinone. This protocol must be adapted and optimized for specific equipment and safety infrastructure.

Equipment and Reagents
  • High-pressure hydrogenation reactor (e.g., 2 kL) with appropriate pressure and temperature ratings, equipped with a stirrer, heating/cooling jacket, and safety relief systems.[14]

  • Catalyst filtration system.

  • Crystallization vessel.

  • Centrifuge or filtration unit for product isolation.

  • Vacuum drying oven.

  • Hydroquinone.

  • Hydrogen gas (high purity).

  • Catalyst (e.g., Ru/C or Raney Nickel).

  • Solvent (e.g., isopropanol or water).

  • Inert gas (Nitrogen) for purging.

Experimental Workflow Diagram

G cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation and Purification prep1 Reactor Cleaning and Inspection prep2 Leak Testing with Nitrogen prep1->prep2 charge Charge Hydroquinone, Solvent, and Catalyst prep2->charge purge1 Purge with Nitrogen (x3) charge->purge1 purge2 Pressurize with Hydrogen purge1->purge2 react Heat and Stir under Hydrogen Pressure purge2->react monitor Monitor H₂ uptake, Temperature, and Pressure react->monitor cool Cool Reactor and Vent Excess H₂ monitor->cool purge3 Purge with Nitrogen cool->purge3 filter Filter to Remove Catalyst purge3->filter concentrate Concentrate Filtrate filter->concentrate crystallize Crystallize Crude Product concentrate->crystallize isolate Isolate Crystals (Filtration/Centrifugation) crystallize->isolate dry Dry Final Product isolate->dry

Caption: Workflow for the large-scale synthesis of 1,4-cyclohexanediol.

Step-by-Step Procedure
  • Reactor Preparation:

    • Thoroughly clean and dry the high-pressure reactor.

    • Perform a pressure leak test with nitrogen to ensure the integrity of all seals and connections.[15]

  • Charging the Reactor:

    • Under an inert atmosphere (nitrogen), charge the reactor with hydroquinone, the chosen solvent, and the catalyst.

    • Seal the reactor according to the manufacturer's instructions.

  • Inerting and Hydrogenation:

    • Purge the reactor multiple times with nitrogen to remove all traces of oxygen.[14]

    • Pressurize the reactor with hydrogen to the desired pressure.

    • Begin stirring and gradually heat the reactor to the target temperature.

    • Monitor the reaction progress by observing the hydrogen uptake, temperature, and pressure. The reaction is typically exothermic, and efficient cooling is crucial to prevent thermal runaway.[14]

  • Reaction Work-up and Product Isolation:

    • Once the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen to a safe location.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture to remove the heterogeneous catalyst.

    • The filtrate containing the product is then concentrated under reduced pressure.

  • Purification:

    • The crude 1,4-cyclohexanediol is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[16]

    • For enhanced separation of cis and trans isomers, fractional crystallization can be employed, taking advantage of the slight differences in their solubility.[16]

    • Alternatively, the isomers can be converted to derivatives (e.g., dihydrochlorides) which may have more significant differences in physical properties, facilitating separation. The purified derivatives are then converted back to the diols.[16][17]

  • Drying:

    • The purified crystals are dried under vacuum to remove residual solvent.

Analytical Methods for Quality Control

Rigorous analytical testing is essential to ensure the purity and isomeric ratio of the final product.

  • Gas Chromatography (GC): A primary method for determining the purity and the cis/trans isomer ratio. Derivatization (silylation) of the diol may be required to improve volatility and peak shape.[18]

  • High-Performance Liquid Chromatography (HPLC): Can also be used for purity assessment and isomer separation, particularly with a suitable column and mobile phase.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to unambiguously determine the cis and trans configurations and their relative ratios.[17]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used for the identification of functional groups and to confirm the identity of the product.[18]

Safety Considerations for Large-Scale Hydrogenation

Hydrogenation reactions on a large scale are inherently hazardous and demand strict adherence to safety protocols.[14][19][20]

Hazard Analysis
  • Flammability and Explosion: Hydrogen gas is highly flammable and forms explosive mixtures with air over a wide concentration range.[20]

  • High Pressure: The reaction is conducted at high pressures, posing a risk of vessel rupture if not properly controlled.

  • Pyrophoric Catalysts: Some catalysts, like Raney Nickel, can be pyrophoric and ignite spontaneously upon exposure to air.[10]

  • Exothermic Reaction: The hydrogenation of aromatic rings is an exothermic process, which can lead to a thermal runaway if cooling is inadequate.[14]

Safety Protocols and Engineering Controls

G cluster_safety Key Safety Pillars cluster_mitigation Hazard Mitigation equipment Appropriate Equipment (Pressure-rated reactor, rupture discs, safety valves) mitigate_explosion Prevent Explosive Atmosphere equipment->mitigate_explosion mitigate_runaway Control Thermal Runaway equipment->mitigate_runaway procedures Standard Operating Procedures (Nitrogen purging, leak testing, controlled H₂ addition) procedures->mitigate_explosion procedures->mitigate_runaway mitigate_catalyst Safe Catalyst Handling procedures->mitigate_catalyst ppe Personal Protective Equipment (Flame-retardant clothing, anti-static footwear) ppe->mitigate_catalyst environment Controlled Environment (Proper ventilation, no ignition sources, H₂ detectors) environment->mitigate_explosion

Caption: Interrelation of safety measures in large-scale hydrogenation.

  • Equipment: All equipment, including the reactor, piping, and fittings, must be rated for high-pressure hydrogen service.[14] The reactor should be equipped with a rupture disk and a safety relief valve.[19]

  • Inerting: The system must be thoroughly purged with an inert gas like nitrogen before introducing hydrogen to eliminate oxygen and prevent the formation of an explosive mixture.[14]

  • Controlled Hydrogen Addition: Hydrogen should be introduced in a controlled manner, with continuous monitoring of temperature and pressure.[14]

  • Temperature Control: An efficient cooling system is mandatory to manage the exothermic nature of the reaction and prevent a thermal runaway.[14]

  • Ventilation and Gas Detection: The hydrogenation area must be well-ventilated, and hydrogen detectors should be installed to provide early warning of any leaks.[20]

  • Elimination of Ignition Sources: All potential ignition sources, such as sparks from tools or static electricity, must be eliminated from the operational area.[14]

  • Catalyst Handling: Pyrophoric catalysts should be handled under an inert atmosphere or as a slurry to prevent ignition.

  • Personnel Training: All personnel involved in the operation must be thoroughly trained on the standard operating procedures and emergency protocols.

Conclusion

The large-scale synthesis of cis-1,4-cyclohexanediol, primarily through the catalytic hydrogenation of hydroquinone, is a well-established industrial process. The key to a successful and economical synthesis lies in the careful selection of the catalyst and the optimization of reaction conditions to maximize the yield of the desired cis-isomer. Due to the inherent hazards of high-pressure hydrogenation, a robust safety culture and stringent adherence to established safety protocols are non-negotiable. This guide provides a foundational understanding of the critical parameters and procedures for the safe and efficient large-scale production of this important chemical intermediate.

References

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.).
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • Selective hydrogenation of hydroquinone to 1, 4-cyclohexanediol over Ru-Rh/AC catalyst | Request PDF. (n.d.). ResearchGate.
  • FEDIOL Guide to good practice on safe operation of Hydrogenation units. (2007, October 1).
  • SAFETY PRECAUTION Safety Precaution of Hydrogen. (n.d.).
  • Hydrogenation: How we can make it safer. (2025, June 9). H.E.L Group.
  • Continuous hydrogenation of hydroquinone to 1,4-cyclohexanediol over alkaline earth metal modified nickel-based catalysts. (2025, August 7). ResearchGate.
  • Isomerization of cis-1, 4-cyclohexanedi-carbonitrile to its trans isomer. (n.d.). Google Patents.
  • Method for synthesizing 1,4-cyclohexanediol through catalytic hydrogenation of hydroquinone. (n.d.). Google Patents.
  • Environmentally friendly 1,4 - cyclohexanedione Synthesis of - Dissertation. (n.d.).
  • Raney® Nickel: A Life-Changing Catalyst. (2022, April 7). American Chemical Society.
  • The proposed mechanism of the redox reaction benzoquinone/hydroquinone. (n.d.). ResearchGate.
  • Reaction profile of hydroquinone hydrogenation. (n.d.). ResearchGate.
  • Raney nickel - Wikipedia. (n.d.).
  • Separation and purification of cis and trans isomers. (n.d.). Google Patents.
  • Benzoquinone Enhances Hyperpolarization of Surface Alcohols with Para-Hydrogen. (2023, April 26). PMC.
  • hydrogen - Organic Syntheses Procedure. (n.d.).
  • Ruthenium-carbon catalyst and preparation method and application thereof. (n.d.). Google Patents.
  • Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. (n.d.). Journal of the American Chemical Society.
  • Ruthenium-carbon catalyst and preparation method and application thereof. (n.d.). Google Patents.
  • Hydrogenation reactions using Raney-type nickel catalysts | Request PDF. (n.d.). ResearchGate.
  • Biocarbon supported nanoscale ruthenium oxide-based catalyst for clean hydrogenation of arenes and heteroarenes | Request PDF. (n.d.). ResearchGate.
  • Process for the production of Raney nickel catalysts and their use in the hydrogenation of organic compounds. (n.d.). Google Patents.
  • Benzoquinone Enhances Hyperpolarization of Surface Alcohols with Para-Hydrogen | Journal of the American Chemical Society. (2023, April 26).
  • Hydrogen bonding complexes in the quinone-hydroquinone system and the transition to a reversible two-electron transfer mechanism | Request PDF. (n.d.). ResearchGate.
  • Ruthenium Catalysts Supported on Hydrothermally Treated Carbon from Rice Husk. (2023, May 8). MDPI.
  • 1,4-Cyclohexanediol, cis-. (n.d.). NIST WebBook.
  • Analytical Methods. (n.d.). RSC Publishing.
  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (2005). Semantic Scholar.

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using 1-methylcyclohexane-1,4-diol for protein degrader building blocks

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Leveraging 1-Methylcyclohexane-1,4-diol as a Novel Rigid Scaffold for Protein Degrader Building Blocks

Audience: Researchers, scientists, and drug development professionals in the field of Targeted Protein Degradation (TPD).

Introduction: Beyond Flexible Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand for the POI (warhead), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] While the warhead and E3 ligase ligand provide specificity, the linker is a critical determinant of the PROTAC's overall success, profoundly influencing the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) and the molecule's physicochemical properties.[4][5]

Historically, PROTAC design has been dominated by flexible linkers, primarily polyethylene glycol (PEG) and alkyl chains.[1][4] While synthetically accessible, these linkers often result in molecules with high conformational flexibility, which can lead to an entropic penalty upon binding and contribute to poor pharmacokinetic (PK) properties.[5] Consequently, the field is increasingly exploring linkers with greater rigidity to pre-organize the molecule into a bioactive conformation, thereby enhancing ternary complex formation, improving selectivity, and optimizing drug-like properties.[2][5][]

This guide introduces This compound as a versatile and novel building block for constructing rigid PROTAC linkers. Its stereochemically defined cyclohexane core offers a three-dimensional scaffold to control the spatial orientation of the two ligands, a critical parameter in optimizing degradation efficiency.

The Rationale for a Cyclohexane-Based Scaffold

The incorporation of cycloalkane structures like cyclohexane into PROTAC linkers is a deliberate strategy to impart conformational rigidity.[2] This rigidity offers several key advantages over traditional flexible linkers:

  • Reduced Entropic Penalty: A rigid linker constrains the molecule, reducing the number of available conformations. This pre-organization can lower the entropic cost of forming the ternary complex, potentially leading to higher affinity and stability.[5]

  • Improved Selectivity: By locking the warhead and E3 ligase ligand into a specific spatial arrangement, a rigid linker can favor the formation of a productive ternary complex with the intended POI while disfavoring off-target interactions.[5]

  • Enhanced Physicochemical Properties: Saturated carbocyclic scaffolds can improve metabolic stability and other pharmacokinetic parameters compared to linear ether or alkyl chains, which can be susceptible to oxidative metabolism.[2][]

  • Defined Exit Vectors: The stereoisomers of this compound (cis and trans) provide distinct and predictable three-dimensional vectors for attaching the warhead and E3 ligase ligand. This allows for systematic exploration of the geometric requirements for optimal ternary complex formation.

Below is a conceptual diagram illustrating the mechanism of a PROTAC constructed with a rigid cyclohexane-based linker.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_process POI Protein of Interest (POI) Target for Degradation PROTAC Warhead Rigid Linker E3 Ligand POI->PROTAC:w PROTAC:s->PROTAC:s E3 E3 Ubiquitin Ligase e.g., CRBN, VHL E3->PROTAC:e POI_Ub Ubiquitinated POI Marked for Degradation E3->POI_Ub Poly-ubiquitination Ub Ubiquitin Ub->E3 Proteasome 26S Proteasome|Protein Degradation Machinery Fragments Peptide Fragments Proteasome->Fragments step1 1. Ternary Complex Formation step2 2. Ubiquitination step3 3. Degradation POI_Ub->Proteasome Synthesis_Workflow Start This compound (cis or trans) Step1 Step 1: Mono-functionalization (e.g., Boc-amino-alkylation) Start->Step1 Intermediate1 Mono-functionalized Intermediate Step1->Intermediate1 Selective reaction at C4-OH Step2 Step 2: Activation of Second -OH (e.g., Mesylation or Azide Introduction) Intermediate1->Step2 FinalLinker Bifunctional Linker Core (Ready for Conjugation) Step2->FinalLinker Activation of C1-OH

Caption: Synthetic workflow for creating a bifunctional linker core.

Materials:

  • trans-1-Methylcyclohexane-1,4-diol (1.0 eq)

  • tert-butyl (2-bromoethyl)carbamate (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanesulfonyl chloride (MsCl) (1.5 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Part A: Selective Alkylation of the C4-Hydroxyl Group

  • Carefully wash sodium hydride (1.2 eq) with hexanes under an inert atmosphere (N₂ or Ar) to remove mineral oil, and suspend it in anhydrous THF.

  • Cool the NaH suspension to 0 °C in an ice bath.

  • Dissolve trans-1-methylcyclohexane-1,4-diol (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.

    • Rationale: NaH is a strong base that will deprotonate the hydroxyl groups. The less hindered C4-hydroxyl is expected to be more accessible and react faster.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Re-cool the mixture to 0 °C and add a solution of tert-butyl (2-bromoethyl)carbamate (1.1 eq) in anhydrous THF dropwise.

  • Let the reaction stir at room temperature overnight. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the mono-alkylated intermediate.

Part B: Activation of the C1-Hydroxyl Group

  • Dissolve the purified mono-alkylated intermediate (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C and add triethylamine (2.0 eq).

  • Add methanesulfonyl chloride (1.5 eq) dropwise. A white precipitate (triethylamine hydrochloride) will form.

    • Rationale: Mesylation converts the tertiary alcohol into a good leaving group, preparing it for subsequent nucleophilic substitution (e.g., with an amine-functionalized warhead).

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature for an additional 2 hours. Monitor by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final bifunctional linker core. This product is often used in the next step without further purification.

Protocol 2: Assembly and Characterization of a Final PROTAC

This protocol outlines the sequential conjugation of an E3 ligase ligand and a warhead to the linker core, followed by final characterization. Here, we use pomalidomide as the E3 ligase ligand and a generic amine-functionalized warhead. [7] Materials:

  • Bifunctional linker core from Protocol 1 (1.0 eq)

  • 4-((tert-butoxycarbonyl)amino)pomalidomide (1.0 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Amine-functionalized warhead (POI ligand) (1.2 eq)

  • HATU (1.3 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

Procedure:

  • Conjugation to E3 Ligase Ligand:

    • Combine the mesylated linker core (1.0 eq), 4-aminopomalidomide (1.0 eq), and K₂CO₃ (3.0 eq) in anhydrous DMF.

    • Heat the reaction to 80 °C and stir overnight.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Purify the resulting PROTAC precursor (Boc-protected) by column chromatography.

  • Boc Deprotection:

    • Dissolve the purified precursor in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS). [7] * Remove the solvent and excess TFA under reduced pressure to yield the amine-functionalized PROTAC intermediate.

  • Warhead Conjugation:

    • This step assumes the warhead has a carboxylic acid moiety for amide coupling.

    • Dissolve the warhead (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes to activate the acid. [7] * Add the amine-functionalized PROTAC intermediate (1.0 eq) to the mixture.

    • Stir at room temperature overnight.

  • Purification and Characterization:

    • Purify the final crude PROTAC by preparative HPLC.

    • Characterize the final compound thoroughly:

      • NMR Spectroscopy (¹H and ¹³C): Confirm the chemical structure.

      • High-Resolution Mass Spectrometry (HRMS): Verify the exact molecular weight.

      • HPLC: Determine the purity of the final PROTAC, which should ideally be >95%. [7]

Protocol 3: Biological Evaluation of the Synthesized PROTAC

A successful PROTAC must demonstrate target engagement, induce ternary complex formation, and lead to the degradation of the POI in a proteasome- and E3 ligase-dependent manner.

Evaluation_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays Start Synthesized PROTAC (>95% Purity) Assay1 Target Engagement (SPR or ITC) Start->Assay1 Assay3 Protein Degradation Assay (Western Blot or Proteomics) Start->Assay3 Assay2 Ternary Complex Formation (TR-FRET or SPR) Assay1->Assay2 Confirms Binding Assay2->Assay3 Informs Cellular Activity Assay4 Functional/Phenotypic Assay (e.g., Cell Viability, Reporter) Assay3->Assay4 Confirms Degradation

Sources

Application Note: Derivatization Strategies for the Analysis of 1-Methylcyclohexane-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Polar Diols

1-Methylcyclohexane-1,4-diol is a polar analyte characterized by the presence of two hydroxyl (-OH) functional groups.[1][2] One of these is a tertiary alcohol, and the other is a secondary alcohol, a structural feature that presents distinct analytical challenges. Direct analysis of such diols, particularly by gas chromatography (GC), is often unfeasible. The hydroxyl groups engage in strong intermolecular hydrogen bonding, which significantly decreases the molecule's volatility and increases its boiling point.[3] Furthermore, these polar functional groups can interact with active sites within a GC inlet or on the chromatographic column, leading to poor peak shape, tailing, and low response.[3][4] Derivatization is a chemical modification technique that addresses these issues by replacing the active, polar hydrogen atoms of the hydroxyl groups with non-polar, protective groups.[5] This process enhances volatility, improves thermal stability, and leads to superior chromatographic performance, enabling sensitive and accurate quantification.[6][7]

This application note provides a comprehensive guide to the derivatization of this compound for analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), with a focus on the underlying chemistry and practical, step-by-step protocols for researchers in pharmaceutical and chemical analysis fields.

Strategic Approach to Derivatization

The choice of derivatization strategy is dictated by the analytical objective and the chosen instrumentation. For GC-MS, the primary goal is to increase volatility and thermal stability. For HPLC, derivatization is typically employed to introduce a chromophore for UV detection or to resolve stereoisomers.

cluster_input Initial State cluster_challenge Analytical Challenge cluster_goal Analytical Goal cluster_solution Derivatization Strategy Analyte This compound Challenge High Polarity Low Volatility Poor Peak Shape Analyte->Challenge Goal_GC GC-MS Analysis (Volatility) Challenge->Goal_GC Select Method Goal_HPLC HPLC Analysis (Detection / Chiral Separation) Challenge->Goal_HPLC Select Method Silylation Silylation (e.g., BSTFA, MSTFA) Goal_GC->Silylation Choose Reagent Acylation Acylation (e.g., Acetic Anhydride) Goal_GC->Acylation Choose Reagent Chiral Chiral Derivatization (e.g., Mosher's Acid) Goal_HPLC->Chiral Choose Reagent

Figure 1: Decision workflow for selecting a derivatization strategy.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, silylation is the most robust and widely adopted method for derivatizing alcohols and diols.[5][8][9] It involves replacing the active hydrogen of the hydroxyl groups with a trimethylsilyl (TMS) group, effectively masking the polarity and increasing the compound's volatility.[7]

Silylation: The Gold Standard

The most powerful and common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7][8]

  • BSTFA: A very strong and versatile silylating agent. For sterically hindered alcohols, such as the tertiary hydroxyl group in this compound, its reactivity can be enhanced by adding a catalyst, most commonly 1% trimethylchlorosilane (TMCS).[8]

  • MSTFA: Often considered one of the strongest silylating agents available.[7] A key advantage of MSTFA is that its byproduct, N-methyltrifluoroacetamide, is highly volatile, which minimizes the risk of co-elution and chromatographic interference compared to BSTFA byproducts.[8]

cluster_products Products Diol This compound (HO-R-OH) Plus1 + Arrow Heat (60-75°C) Catalyst (TMCS, optional) Diol->Arrow BSTFA BSTFA (2 eq.) BSTFA->Arrow TMS_Diol bis-TMS Derivative (TMS-O-R-O-TMS) - Volatile - Thermally Stable Byproducts Trifluoroacetamide Byproducts

Figure 2: General reaction scheme for silylation of a diol with BSTFA.

Table 1: Comparison of Common Silylating Reagents for Diol Analysis

FeatureBSTFA (+1% TMCS)MSTFA
Silylating Strength Very Strong, catalyzed for hindered groups.[8]Strongest, generally does not require a catalyst.[7][8]
Byproducts N-trimethylsilyl-trifluoroacetamide, TrifluoroacetamideN-methyltrifluoroacetamide (more volatile).[8]
Typical Reaction 60-75°C for 30-60 minutes.[8]70°C for 15-30 minutes.[8]
Key Advantage Widely used, effective with catalyst for difficult compounds.Highly volatile byproducts minimize chromatographic interference.[8]
Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol is a robust starting point for the derivatization of this compound.

Materials:

  • Sample containing this compound, dried.

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane).

  • GC vials (2 mL) with screw caps and septa.

  • Heating block or oven.

  • Microsyringes.

Procedure:

  • Sample Preparation: Ensure the sample is completely free of water, as silylating reagents are moisture-sensitive. If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen. Reconstitute a known amount of the residue (e.g., ~1 mg) in 100 µL of an anhydrous solvent in a GC vial.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the sample vial. A 2:1 molar excess of the silylating reagent to active hydrogens is a general rule.

  • Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block or oven set to 70°C for 45 minutes. Reaction time and temperature may require optimization.

  • Analysis: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.

Acylation: An Alternative Strategy

Acylation converts the hydroxyl groups to esters, which are also more volatile and thermally stable than the parent diol. This method can be particularly useful when silylation proves difficult or when analyzing samples in highly reactive matrices.[10] The reaction typically uses an acylating agent like acetic anhydride or a benzoyl chloride in the presence of a base catalyst.

Protocol 2: Acylation using Acetic Anhydride

Materials:

  • Sample containing this compound, dried.

  • Acetic Anhydride.

  • Anhydrous Pyridine (acts as both solvent and catalyst).

  • GC vials, heating block, microsyringes.

Procedure:

  • Sample Preparation: Prepare a dried sample in a GC vial as described in Protocol 1.

  • Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of acetic anhydride to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 1 hour.

  • Workup: Cool the vial to room temperature. Evaporate the excess pyridine and acetic anhydride under a gentle stream of nitrogen.

  • Analysis: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.

Derivatization for Chiral HPLC Analysis

This compound possesses chiral centers, meaning it exists as a mixture of stereoisomers. Standard HPLC methods using achiral columns cannot separate these enantiomers.[11] While dedicated chiral stationary phases (CSPs) are an option, an alternative approach is to use a chiral derivatizing agent (CDA).[12] A CDA is an enantiomerically pure reagent that reacts with both enantiomers of the analyte to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a conventional, achiral HPLC column.[11]

cluster_product Product Mixture Enantiomers Enantiomers (R)-Diol + (S)-Diol (Inseparable on Achiral Column) Plus + CDA Single Enantiomer CDA (e.g., (R)-Mosher's Acid Chloride) Arrow Reaction CDA->Arrow Diastereomers Diastereomers (R,R)-Ester + (S,R)-Ester (Separable on Achiral Column)

Figure 3: Principle of chiral derivatization for HPLC analysis.

Protocol 3: Chiral Derivatization using Mosher's Acid Chloride

α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) is a classic CDA used for determining the enantiomeric purity of alcohols.

Materials:

  • Sample containing this compound, dried.

  • (R)-(-)-MTPA-Cl (Mosher's acid chloride).

  • Anhydrous solvent (e.g., Dichloromethane).

  • Anhydrous Pyridine or Triethylamine (as a base).

  • HPLC vials.

Procedure:

  • Sample Preparation: Place the dried analyte (~1 mg) in a clean, dry vial.

  • Reaction: Dissolve the analyte in 500 µL of anhydrous dichloromethane. Add a slight excess of anhydrous pyridine (e.g., 1.5 equivalents per hydroxyl group).

  • Derivatization: Add a slight excess of (R)-(-)-MTPA-Cl (e.g., 1.2 equivalents per hydroxyl group) to the solution. The reaction is often rapid and can be performed at room temperature. Let it stir for 1-2 hours.

  • Workup: Quench the reaction by adding a small amount of water or a dilute aqueous acid (e.g., 5% HCl) to remove the excess base. Extract the diastereomeric esters with an organic solvent (e.g., diethyl ether). Wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Reconstitute the residue in the HPLC mobile phase for analysis on a standard C18 column.

Troubleshooting and Key Considerations

  • Moisture Control: Water is the primary enemy of silylation reactions.[13] Ensure all glassware is oven-dried and solvents are anhydrous to prevent reagent hydrolysis and achieve complete derivatization.

  • Incomplete Derivatization: If GC-MS analysis shows peaks corresponding to the underivatized or mono-derivatized diol, consider increasing the reaction temperature, time, or the excess of the derivatizing reagent. The use of a catalyst like TMCS with BSTFA is crucial for hindered alcohols.[8]

  • Reagent Interference: Excess derivatizing reagent can sometimes interfere with the analysis. If this occurs, the excess reagent can be carefully removed under a stream of nitrogen. For BSTFA, a base treatment followed by liquid-liquid extraction has been shown to effectively remove the reagent and its byproducts without degrading the derivatives.[14]

  • Sample Matrix: Complex matrices may contain other compounds with active hydrogens that will consume the derivatization reagent. An initial sample cleanup step, such as solid-phase extraction (SPE), may be necessary.

Conclusion

The successful analysis of this compound by chromatographic methods is critically dependent on proper sample preparation, with derivatization being the most vital step. Silylation with reagents such as BSTFA or MSTFA is the recommended approach for GC-MS analysis, as it reliably enhances volatility and thermal stability. For the resolution of its stereoisomers, chiral derivatization provides a powerful method for creating separable diastereomers amenable to standard HPLC analysis. The protocols and strategies outlined in this note serve as a validated starting point for developing robust and reliable analytical methods for this and other challenging polar diols.

References

  • Taylor & Francis Online.
  • Taylor & Francis Online.
  • PubMed. Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide Interference by Base Treatment in Derivatization Gas Chromatography Mass Spectrometry Determination of Parts Per Billion of Alcohols in a Food Additive. [Link]
  • NIST.
  • The Bumbling Biochemist.
  • DiVA portal. Degree Project E, 45 c Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and. [Link]
  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
  • Wikipedia.
  • PubMed. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. [Link]
  • Semantic Scholar.
  • PubMed Central.
  • ResearchGate.
  • Master Organic Chemistry.
  • PubChem. This compound. [Link]

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Application Notes and Protocols for the Dihydroxylation of 1-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the dihydroxylation of 1-methylcyclohexene, a key transformation in organic synthesis for the formation of vicinal diols. We present detailed protocols for both syn- and anti-dihydroxylation, enabling researchers to selectively synthesize either cis-1,2-dihydroxy-1-methylcyclohexane or trans-1,2-dihydroxy-1-methylcyclohexane. The underlying mechanisms, experimental considerations, and safety precautions are discussed in detail to ensure procedural success and laboratory safety. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Strategic Importance of Dihydroxylation

The conversion of alkenes to vicinal diols, or 1,2-diols, is a fundamental and powerful transformation in organic chemistry. These diol motifs are prevalent in a vast array of biologically active molecules, natural products, and pharmaceutical agents. The stereochemical outcome of the dihydroxylation reaction is of paramount importance, as the spatial arrangement of the hydroxyl groups significantly influences the biological activity and physical properties of the target molecule. 1-Methylcyclohexene serves as an excellent model substrate to illustrate the two primary stereochemical pathways of dihydroxylation: syn-addition, which yields a cis-diol, and anti-addition, which results in a trans-diol.[1]

This guide will provide detailed protocols for achieving both syn- and anti-dihydroxylation of 1-methylcyclohexene, empowering the researcher with the ability to selectively access either diastereomer.

Syn-Dihydroxylation: Formation of cis-1,2-Dihydroxy-1-methylcyclohexane

Syn-dihydroxylation involves the addition of two hydroxyl groups to the same face of the double bond, resulting in a cis-diol.[1] The classic reagents for this transformation are osmium tetroxide (OsO₄) and potassium permanganate (KMnO₄).[1][2] Both reagents proceed through a similar mechanism involving a cyclic intermediate.[1][2][3]

Mechanism of Syn-Dihydroxylation

The reaction proceeds via a concerted [3+2] cycloaddition of the oxidizing agent (OsO₄ or KMnO₄) to the alkene.[3][4] This forms a cyclic osmate or manganate ester, respectively.[3][5] This cyclic intermediate is then hydrolyzed to yield the cis-diol.[3][6] The concerted nature of the cycloaddition ensures that both oxygen atoms are delivered to the same face of the alkene, thus dictating the syn-stereochemistry.[7]

syn_dihydroxylation cluster_0 Syn-Dihydroxylation of 1-Methylcyclohexene 1-Methylcyclohexene 1-Methylcyclohexene Reagent OsO₄ or KMnO₄ 1-Methylcyclohexene->Reagent [3+2] Cycloaddition Cyclic_Intermediate Cyclic Osmate/Manganate Ester Reagent->Cyclic_Intermediate Hydrolysis Hydrolysis (e.g., NaHSO₃, H₂O) Cyclic_Intermediate->Hydrolysis cis-Diol cis-1,2-Dihydroxy-1-methylcyclohexane Hydrolysis->cis-Diol

Caption: Workflow for syn-dihydroxylation.

Protocol 1: Syn-Dihydroxylation using Osmium Tetroxide (Upjohn Dihydroxylation)

Osmium tetroxide is a highly reliable and selective reagent for syn-dihydroxylation, often providing high yields of the cis-diol.[1] However, it is also highly toxic and expensive.[1][8][9] For these reasons, it is almost always used in catalytic amounts in conjunction with a stoichiometric co-oxidant to regenerate the active Os(VIII) species.[4][10][11] N-methylmorpholine N-oxide (NMO) is a commonly used co-oxidant in what is known as the Upjohn dihydroxylation.[4]

2.2.1. Safety Precautions for Osmium Tetroxide

EXTREME CAUTION IS ADVISED. Osmium tetroxide is highly toxic, volatile, and can cause severe eye damage, including blindness, upon exposure to its vapors.[8][12] All manipulations must be performed in a certified chemical fume hood.[8][9][13] Personal protective equipment (PPE), including a lab coat, chemical splash goggles, and double nitrile gloves, is mandatory.[9][12] An emergency eyewash and safety shower must be readily accessible.[13] Contaminated materials and glassware should be quenched with corn oil or an aqueous solution of sodium sulfite.[9]

2.2.2. Experimental Protocol

Reagent/ParameterQuantityMolar Eq.Notes
1-Methylcyclohexene1.0 g (10.4 mmol)1.0---
Acetone20 mL---Solvent
Water2 mL---Co-solvent
N-Methylmorpholine N-oxide (NMO)1.5 g (12.5 mmol)1.2Co-oxidant
Osmium Tetroxide (4% in H₂O)0.26 mL (0.04 mmol)0.004Catalyst
Sodium Sulfite (sat. aq.)10 mL---Quenching agent
Dichloromethane3 x 20 mL---Extraction solvent
Anhydrous Magnesium SulfateAs needed---Drying agent

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methylcyclohexene, acetone, and water.

  • Stir the mixture until a homogeneous solution is obtained.

  • Add N-methylmorpholine N-oxide (NMO) to the solution and stir until it dissolves completely.

  • In a certified chemical fume hood, carefully add the osmium tetroxide solution dropwise to the reaction mixture. The solution will typically turn dark brown.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 30 minutes. The color of the mixture should lighten.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude cis-1,2-dihydroxy-1-methylcyclohexane.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to obtain the pure product.[14]

Protocol 2: Syn-Dihydroxylation using Potassium Permanganate

Potassium permanganate is a less expensive but also less selective oxidizing agent compared to osmium tetroxide.[1] The reaction must be performed under cold, dilute, and basic conditions to prevent over-oxidation and cleavage of the diol.[2][3]

2.3.1. Experimental Protocol

Reagent/ParameterQuantityMolar Eq.Notes
1-Methylcyclohexene1.0 g (10.4 mmol)1.0---
tert-Butanol50 mL---Solvent
Water50 mL---Co-solvent
Sodium Hydroxide0.5 g---To maintain basic pH
Potassium Permanganate (KMnO₄)1.8 g (11.4 mmol)1.1Oxidizing agent
Sodium Sulfite (solid)~2 g---Quenching agent
Dichloromethane3 x 30 mL---Extraction solvent
Anhydrous Sodium SulfateAs needed---Drying agent

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 1-methylcyclohexene in a mixture of tert-butanol and water.

  • Add sodium hydroxide and cool the mixture to 0 °C in an ice bath.

  • Slowly add solid potassium permanganate in small portions with vigorous stirring. Maintain the temperature below 5 °C. The reaction mixture will turn purple and then form a brown precipitate of manganese dioxide (MnO₂).

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding solid sodium sulfite until the purple color disappears and the brown precipitate coagulates.

  • Filter the mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with dichloromethane.

  • Transfer the filtrate to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-1,2-dihydroxy-1-methylcyclohexane.

  • Purify by flash column chromatography as described in Protocol 1.

Anti-Dihydroxylation: Formation of trans-1,2-Dihydroxy-1-methylcyclohexane

Anti-dihydroxylation results in the addition of two hydroxyl groups to opposite faces of the double bond, yielding a trans-diol.[1] This is typically a two-step process involving the initial epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide.[15][16]

Mechanism of Anti-Dihydroxylation

The first step is the epoxidation of 1-methylcyclohexene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide.[17] In the second step, the epoxide is protonated by an acid catalyst, making it more susceptible to nucleophilic attack.[15][17] Water, acting as a nucleophile, then attacks one of the carbons of the protonated epoxide from the backside, leading to the ring-opening and the formation of the trans-diol.[16] The attack occurs at the more substituted carbon (Markovnikov-like).[15][17]

anti_dihydroxylation cluster_1 Anti-Dihydroxylation of 1-Methylcyclohexene 1-Methylcyclohexene 1-Methylcyclohexene Epoxidation Epoxidation (m-CPBA) 1-Methylcyclohexene->Epoxidation Epoxide 1-Methylcyclohexene Oxide Epoxidation->Epoxide Ring_Opening Acid-Catalyzed Ring Opening (H₃O⁺) Epoxide->Ring_Opening trans-Diol trans-1,2-Dihydroxy-1-methylcyclohexane Ring_Opening->trans-Diol

Caption: Workflow for anti-dihydroxylation.

Protocol 3: Anti-Dihydroxylation via Epoxidation and Hydrolysis

This protocol outlines the two-step synthesis of trans-1,2-dihydroxy-1-methylcyclohexane.

3.2.1. Step 1: Epoxidation of 1-Methylcyclohexene

Reagent/ParameterQuantityMolar Eq.Notes
1-Methylcyclohexene1.0 g (10.4 mmol)1.0---
Dichloromethane50 mL---Solvent
meta-Chloroperoxybenzoic acid (m-CPBA, 77%)2.6 g (11.4 mmol)1.1Oxidizing agent
Sodium Bicarbonate (sat. aq.)2 x 20 mL---Workup
Sodium Sulfite (10% aq.)20 mL---Workup
Brine20 mL---Workup
Anhydrous Magnesium SulfateAs needed---Drying agent

Procedure:

  • Dissolve 1-methylcyclohexene in dichloromethane in a 100 mL round-bottom flask and cool to 0 °C in an ice bath.

  • Add m-CPBA portion-wise over 10 minutes with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to remove m-chlorobenzoic acid), 10% aqueous sodium sulfite (to destroy excess peroxide), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure. Note: The resulting epoxide, 1-methylcyclohexene oxide, can be volatile.

3.2.2. Step 2: Acid-Catalyzed Hydrolysis of 1-Methylcyclohexene Oxide

Reagent/ParameterQuantityMolar Eq.Notes
1-Methylcyclohexene Oxide (from Step 1)~1.1 g (9.8 mmol)1.0---
Acetone20 mL---Solvent
Water20 mL---Co-solvent
Perchloric Acid (10% aq.)1 mL---Catalyst
Sodium Bicarbonate (sat. aq.)As needed---Neutralization
Ethyl Acetate3 x 20 mL---Extraction solvent
Anhydrous Sodium SulfateAs needed---Drying agent

Procedure:

  • Dissolve the crude 1-methylcyclohexene oxide in a mixture of acetone and water in a 100 mL round-bottom flask.

  • Add the perchloric acid solution and stir the mixture at room temperature. Monitor the reaction by TLC.

  • Once the epoxide has been consumed, neutralize the reaction mixture with saturated aqueous sodium bicarbonate.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude trans-1,2-dihydroxy-1-methylcyclohexane.

  • Purify by flash column chromatography or recrystallization to obtain the pure product.

Asymmetric Dihydroxylation

For applications requiring enantiomerically pure diols, the Sharpless asymmetric dihydroxylation is the method of choice.[18][19] This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD).[18][20] Commercially available pre-mixed reagents, known as AD-mix-α and AD-mix-β, simplify the procedure.[18][20] AD-mix-α (containing a DHQ-derived ligand) and AD-mix-β (containing a DHQD-derived ligand) deliver the diol with opposite enantioselectivity, allowing for predictable access to either enantiomer of the diol.[18][20]

Conclusion

The dihydroxylation of 1-methylcyclohexene is a versatile transformation that can be controlled to selectively produce either the cis or trans diastereomer of the corresponding diol. The choice of reagent and reaction conditions is critical in determining the stereochemical outcome. While osmium tetroxide provides high yields and selectivity for syn-dihydroxylation, its toxicity necessitates stringent safety protocols. Potassium permanganate offers a less hazardous alternative, albeit with potentially lower yields. For the synthesis of trans-diols, a two-step epoxidation-hydrolysis sequence is a reliable method. For enantioselective synthesis, the Sharpless asymmetric dihydroxylation is the premier method. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary tools to successfully perform these important synthetic transformations.

References

  • OrgoSolver. (n.d.). 1,2-Diol formation via syn dihydroxylation of alkenes with potassium manganate(VII) (KMnO4).
  • Chemistry Steps. (n.d.). Syn Dihydroxylation of Alkenes with KMnO4 and OsO4.
  • Connecticut College. (n.d.). Osmium Tetroxide Procedures.
  • Environmental Health and Safety, Dartmouth College. (n.d.). Osmium Tetroxide.
  • UCLA Environment, Health & Safety. (2017). Standard Operating Procedures: Osmium Tetroxide.
  • Chemistry LibreTexts. (2020, May 30). 9.13: Dihydroxylation of Alkenes.
  • Master Organic Chemistry. (n.d.). Dihydroxylation of alkenes with cold, dilute KMnO4 to give vicinal diols.
  • University of Tennessee Health Science Center. (2021, October 11). Standard Operating Procedure: Osmium Tetroxide.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Osmium Tetroxide.
  • Organic Chemistry. (2021, February 15). KMnO4 Dihydroxylation Mechanism | Organic Chemistry [Video]. YouTube.
  • OrgoSolver. (n.d.). Anti Dihydroxylation of Alkenes with RCO3H and H3O+.
  • Chemistry LibreTexts. (2020, July 20). 12.9: Dihydroxylation.
  • Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation.
  • Bartleby. (2020, December 6). Start with methylcyclohexane to prepare cis-1,2-dihydroxy-1-methylcyclohexane in 3 steps.
  • Chegg. (2022, December 2). Solved Prepare cis-1,2-dihydroxy-1-methylcyclohexane.
  • Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation.
  • Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation).
  • OpenOChem Learn. (n.d.). Sharpless asymmetric dihydroxylation.
  • Chemistry Steps. (n.d.). Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems.
  • Mech-Viz. (2025, November 11). Alkene 1,2-Dihydroxylation | syn Addition | Organic Reaction Mechanism | [4k] 012 [Video]. YouTube.
  • Chemistry LibreTexts. (2015, July 15). 12.11: Vicinal SYn Dihydroxylation with Osmium Tetroxide.
  • Experimental Procedures. (2020, April 16). Cyclohexene to cis-1,2-cyclohexanediol.
  • Chemistry LibreTexts. (2024, April 4). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation.
  • Chad's Prep. (n.d.). Anti Dihydroxylation of Alkenes.
  • ChemTube3D. (n.d.). Syn-dihydroxylation of alkenes with osmium tetroxide.
  • LibreTexts Project. (2020, January 11). Syn Dihydroxylation of Alkene.
  • Khan Academy. (n.d.). Syn dihydroxylation [Video].
  • Scholarly Commons. (n.d.). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS.
  • Chad's Prep. (2020, November 23). 8.7 Expoxidation, Anti-Dihydroxylation, and Syn-Dihydroxylation of Alkenes | Organic Chemistry [Video]. YouTube.
  • Andrew G. Myers Research Group, Harvard University. (2009). A Method for the Preparation of Differentiated trans-1,2-Diol Derivatives with Enantio- and Diastereocontrol.
  • Journal of the American Chemical Society. (n.d.). Absolute stereochemistry of the (+)-cis-1,2-dihydroxy-3-methylcyclohexa-3,5-diene produced from toluene by Pseudomonas putida.
  • Organic Syntheses. (n.d.). trans-1,2-CYCLOHEXANEDIOL.
  • Google Patents. (n.d.). US3187045A - Preparation of trans 1, 2-diaminocyclohexane.

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Troubleshooting & Optimization

Technical Support Center: Purification of 1-Methylcyclohexane-1,4-diol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-methylcyclohexane-1,4-diol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the chromatographic separation of this compound. The advice herein is grounded in established chemical principles and extensive laboratory experience to ensure you can overcome common and complex purification challenges.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for developing a successful purification strategy for this compound.

Q1: What are the structures of this compound, and why is separation challenging?

A1: this compound exists as two geometric isomers: cis and trans. The key challenge in their separation lies in their similar physical properties.[1] The trans isomer, with one axial and one equatorial hydroxyl group (in its most stable chair conformation), and the cis isomer, with both hydroxyl groups being either axial or equatorial, have slightly different polarities. The trans isomer is generally more stable as it can adopt a conformation with both large substituents (methyl and hydroxyl) in equatorial positions, minimizing steric strain.[2] The subtle difference in the spatial arrangement and hydrogen bonding capability of the hydroxyl groups is what allows for chromatographic separation, though it requires careful optimization.

Q2: Why is silica gel column chromatography the standard method for this separation?

A2: Silica gel is a highly polar stationary phase due to the presence of surface silanol (Si-OH) groups.[3][4] These groups interact with polar functional groups, like the hydroxyls of the diol, through hydrogen bonding.[3] The separation of cis and trans isomers is possible because their different 3D structures lead to differential interaction with the silica surface. One isomer will have its hydroxyl groups more sterically accessible for interaction with the stationary phase, leading to stronger retention and slower elution compared to the other isomer. Column chromatography is preferred over other methods like recrystallization because it can exploit these subtle differences in polarity for effective separation.[1][5]

Q3: How do I select the initial mobile phase (eluent) for the separation?

A3: The selection of the mobile phase is critical and is best determined empirically using Thin Layer Chromatography (TLC).[1] The goal is to find a solvent system that provides a good separation of the isomers and moves the target compounds to a retention factor (Rf) of approximately 0.2-0.4.[6]

  • Starting Point: A common mobile phase for diols is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).[1]

  • TLC Protocol: Spot a small amount of the crude mixture on a TLC plate and develop it in various ratios of your chosen solvents (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).

  • Interpretation: The ideal system will show two distinct spots that are well-resolved (not overlapping). The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[7]

Q4: Should I be concerned about the acidic nature of standard silica gel?

A4: Yes. Standard silica gel is slightly acidic and can potentially cause degradation or rearrangement of sensitive compounds, including some diols.[8] If you observe streaking, low yield, or the appearance of new, unexpected spots on your TLC, your compound may be acid-sensitive.[9] In such cases, using a deactivated or neutralized stationary phase is recommended.[6][8]

Detailed Experimental Protocol: Standard Purification

This protocol outlines a standard procedure for the purification of this compound isomers.

Step 1: Mobile Phase Selection via TLC
  • Prepare several TLC chambers with different mobile phase mixtures (e.g., Hexane:Ethyl Acetate ratios of 4:1, 3:1, 2:1).

  • Dissolve a small amount of the crude diol mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution onto the baseline of a TLC plate.[10]

  • Develop the plate in a prepared chamber.

  • Visualize the spots using a suitable stain (e.g., potassium permanganate or p-anisaldehyde stain) followed by gentle heating.

  • Select the solvent system that provides the best separation between the two isomer spots with the lower-Rf spot having a value around 0.2-0.3.

Step 2: Column Packing (Wet Slurry Method)
  • Secure a glass column vertically and place a small cotton or glass wool plug at the bottom, followed by a thin layer of sand.[1][11]

  • In a beaker, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). The amount of silica should be 50-100 times the mass of your crude sample.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.[12]

  • Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.[13]

  • Add a protective layer of sand on top of the settled silica gel.[1]

Step 3: Sample Loading
  • Dissolve the crude this compound in the minimum amount of the mobile phase or a slightly more polar solvent if necessary.[13]

  • Using a pipette, carefully apply the sample solution to the top layer of sand.

  • For poorly soluble samples (Dry Loading): Dissolve the crude product in a suitable solvent, add a small amount of silica gel (1-2 times the mass of the crude product), and evaporate the solvent until a free-flowing powder is obtained.[6][13] Carefully add this powder to the top of the packed column.[13]

Step 4: Elution and Fraction Collection
  • Carefully add the mobile phase to the column, ensuring the surface is not disturbed.

  • Apply gentle air pressure to begin eluting the solvent through the column at a steady rate.

  • Collect the eluent in small, numbered fractions (e.g., test tubes or vials).

  • Monitor the separation by spotting aliquots from the collected fractions onto TLC plates and developing them.

Step 5: Analysis and Product Isolation
  • Identify the fractions containing the pure separated isomers based on the TLC analysis.

  • Combine the fractions containing each pure isomer separately.

  • Remove the solvent using a rotary evaporator to yield the purified cis and trans isomers of this compound.

Troubleshooting Guide

This section provides solutions to specific problems encountered during the purification process.

Problem 1: Poor or No Separation of Isomers (Co-elution)
Possible Cause Explanation & Causality Recommended Solution
Mobile Phase Polarity is Too High If the eluent is too polar, it will compete too effectively with the diol isomers for binding sites on the silica. This causes all components to travel quickly up the column with little differential interaction, resulting in poor separation.Decrease the polarity of the mobile phase. Reduce the proportion of the polar solvent (e.g., ethyl acetate) and re-evaluate the separation by TLC. The goal is to increase the retention (lower the Rf) to allow for better differential binding.
Column Overloading Exceeding the separation capacity of the column leads to broad, overlapping bands. The stationary phase becomes saturated, and proper equilibrium between the mobile and stationary phases is not achieved.Use a larger amount of silica gel relative to the sample mass (aim for a 50:1 to 100:1 ratio by weight). Alternatively, purify the crude mixture in smaller batches.
Poor Column Packing An unevenly packed column with channels, cracks, or air bubbles will cause the solvent to flow unevenly. This leads to band broadening and a non-horizontal elution front, destroying separation efficiency.[12]Repack the column carefully using the wet slurry method. Ensure the silica is fully suspended and allowed to settle uniformly without air pockets. Tapping the column gently during packing can help.[12]
Sample Loaded in Too Much Solvent Using a large volume of solvent to load the sample creates a very wide initial band. This initial band width is often the limiting factor for the final separation resolution.Dissolve the sample in the absolute minimum volume of solvent required for transfer to the column.[13] If solubility is an issue, use the dry loading technique.[13]
Problem 2: Compound is Not Eluting or Eluting Too Slowly
Possible Cause Explanation & Causality Recommended Solution
Mobile Phase Polarity is Too Low A non-polar eluent cannot effectively displace the highly polar diol from the silica gel's active sites. The compound remains strongly adsorbed at the top of the column.Increase the polarity of the mobile phase. You can do this either stepwise or by using a gradient elution.[6][12] For example, start with 10% Ethyl Acetate in Hexane and gradually increase to 20%, 30%, etc., monitoring the elution by TLC.
Strong, Irreversible Adsorption The acidic silanol groups on the silica surface can sometimes bind very strongly to polar compounds, especially basic amines or compounds prone to degradation.Deactivate the silica gel: Prepare a slurry of silica with your mobile phase containing 1-2% triethylamine (TEA).[6][14] This neutralizes the acidic sites. Alternatively, use a different stationary phase like neutral alumina or a diol-functionalized silica.[3][8][15]
Problem 3: Streaking of Spots on TLC / Tailing Bands on Column
Possible Cause Explanation & Causality Recommended Solution
Sample is Degrading on Silica The acidic nature of silica gel is catalyzing a decomposition reaction, leading to a continuous "streak" of material as the product degrades during elution.Test for stability by spotting the compound on a TLC plate, letting it sit for 20-30 minutes, and then developing it. If a streak appears from the origin, degradation is likely. Use a deactivated stationary phase such as silica treated with triethylamine or switch to neutral alumina.[6][8][14]
Sample Overloading (on TLC) Spotting too much material on the TLC plate saturates the stationary phase at the origin, leading to a comet-like streak instead of a tight spot.Prepare a more dilute solution of your sample for spotting on the TLC plate. The spot should be small and faint.
Inappropriate Sample Solvent If the sample is dissolved in a solvent that is much stronger than the mobile phase, it disrupts the equilibrium at the point of loading, causing band distortion and tailing.Whenever possible, dissolve the sample in the mobile phase itself. If a stronger solvent is needed for solubility, use the absolute minimum volume and consider the dry loading method.[13]

Visualizations and Workflow Diagrams

Troubleshooting Workflow for Poor Separation

This diagram outlines the logical steps to diagnose and resolve poor separation of the this compound isomers.

G start Start: Poor Isomer Separation check_rf Check TLC: Is Rf < 0.4? start->check_rf decrease_polarity Action: Decrease Mobile Phase Polarity check_rf->decrease_polarity No (Rf is too high) check_loading Check: Column Overloaded? check_rf->check_loading Yes success Result: Improved Separation decrease_polarity->success reduce_load Action: Reduce Sample Load or Increase Silica Amount check_loading->reduce_load Yes check_packing Check: Column Packed Poorly? check_loading->check_packing No reduce_load->success repack_column Action: Repack Column Carefully (Slurry Method) check_packing->repack_column Yes check_sample_vol Check: Sample Loaded in Large Solvent Volume? check_packing->check_sample_vol No repack_column->success dry_load Action: Use Minimum Solvent or Dry Loading Method check_sample_vol->dry_load Yes check_sample_vol->success No dry_load->success

Caption: Troubleshooting flowchart for co-eluting isomers.

Isomer Polarity and Interaction with Silica

This diagram illustrates the structural difference between the isomers and how it influences their interaction with the polar silica gel surface, leading to separation.

G cluster_silica Silica Gel Surface (Stationary Phase) silica Si-O-Si-O-Si |    |    | O    O    O |    |    | H    H    H trans_isomer trans-1-methylcyclohexane-1,4-diol (Less Polar Appearance) - OH groups are further apart - Weaker overall interaction trans_isomer->silica Weaker Adsorption (Elutes Faster) cis_isomer cis-1-methylcyclohexane-1,4-diol (More Polar Appearance) - OH groups on same face - Stronger bidentate interaction possible cis_isomer->silica Stronger Adsorption (Elutes Slower)

Caption: Isomer interaction with the stationary phase.

References

  • Department of Chemistry, University of Rochester.
  • Department of Chemistry, University of Rochester.
  • Zhang, P., et al. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. PubMed Central. [Link]
  • Chemistry For Everyone. (2025). How To Neutralize Silica Gel? YouTube. [Link]
  • ResearchGate. (2019).
  • Reddit r/Chempros. (2025).
  • ResearchGate. (2018). Separations of cis–trans isomer mixtures of a 1,2-dimethylcyclohexane,...[Link]
  • Chrom Tech, Inc. (2024).
  • ChemistryViews. (2012).
  • The Royal Society of Chemistry. (2021). Separation of a diastereomeric diol pair using mechanical properties of crystals. [Link]
  • Google Patents.
  • Department of Chemistry, University of Rochester.
  • Reich, E., & Schibli, A. (2007). The Mobile Phase. In High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. [Link]
  • Fuji Silysia Chemical Ltd.
  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]
  • Liu, E. (2023). Column Chromatography for the Separation of Complex Mixtures. Longdom Publishing. [Link]
  • Organic Syntheses. (2025).
  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
  • Google Patents.
  • SM Lab. (2013).
  • ResearchGate. (2022). (PDF) A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. [Link]
  • Stereoelectronics. (2021). 1,4-Dimethylcyclohexane. [Link]
  • PubChemLite. This compound (C7H14O2). [Link]
  • PubChem. This compound. [Link]
  • NIH. (2006). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. [Link]
  • ACS Publications. (2026).
  • Chemistry LibreTexts. (2022).
  • Chrom Tech, Inc. (2025).
  • CP Lab Safety. cis-1-methylcyclohexane-1, 4-diol, min 97%, 1 gram. [Link]

Sources

Technical Support Center: Optimizing Yield in 1-Methylcyclohexane-1,4-diol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methylcyclohexane-1,4-diol. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and understand the critical parameters that govern reaction yield and purity. We will explore the most reliable synthetic strategies and provide field-proven insights to ensure your success.

Overview of Primary Synthesis Route

The most common and adaptable laboratory-scale synthesis of this compound involves the nucleophilic addition of a methyl group to a protected 4-hydroxycyclohexanone, followed by deprotection. This method offers good control and generally high yields when optimized. The key challenge in this synthesis is preventing the highly basic Grignard reagent from reacting with the acidic proton of the hydroxyl group in the starting material. Therefore, a protection-deprotection strategy is paramount.

The overall transformation is visualized below:

G cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Deprotection A 4-Hydroxycyclohexanone B Protected 4-Oxocyclohexanol (e.g., TBDMS ether) A->B TBDMSCl, Imidazole or other protecting group C Protected Tertiary Alkoxide B->C 1) CH3MgBr, Anhydrous THF 2) Aqueous Workup (NH4Cl) D This compound (cis/trans mixture) C->D TBAF or HF-Pyridine

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Question 1: My overall yield is very low, and I've recovered a significant amount of my starting material, 4-hydroxycyclohexanone. What went wrong?

Answer: This is a classic issue pointing to a problem with the Grignard reaction step. The primary causes are either the Grignard reagent being consumed before it can react with the ketone or a general lack of reactivity.

Potential Causes & Solutions:

  • Inadequate Protection of the Hydroxyl Group: If the hydroxyl group on 4-hydroxycyclohexanone is not protected, the methylmagnesium bromide (CH₃MgBr) will act as a base, deprotonating the alcohol instead of attacking the carbonyl carbon.[1] This consumes one equivalent of your Grignard reagent per equivalent of starting material, effectively halting the desired reaction.

    • Solution: Ensure your protection step has gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A robust protecting group for this synthesis is tert-butyldimethylsilyl (TBDMS) ether due to its stability under basic conditions and ease of removal.

  • Inactive Grignard Reagent: Grignard reagents are extremely sensitive to moisture and air.[2] Any protic solvent (like water or ethanol) will instantly quench the reagent.

    • Solution:

      • Anhydrous Conditions: Use flame-dried glassware under an inert atmosphere (Nitrogen or Argon). Solvents like Tetrahydrofuran (THF) or diethyl ether must be freshly distilled from a drying agent (e.g., sodium/benzophenone).

      • Magnesium Activation: The magnesium turnings used to prepare the Grignard reagent are coated with a passivating layer of magnesium oxide. This layer must be disrupted to initiate the reaction. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium before adding the methyl halide.[2] The appearance of bubbles (ethylene) or the disappearance of the iodine color indicates activation.

G start Low Yield & High Starting Material check_protection Was the -OH group fully protected? start->check_protection check_grignard Were Grignard conditions strictly anhydrous? check_protection->check_grignard Yes solution_protect Solution: Verify protection via TLC/GC. Re-run protection step. check_protection->solution_protect No solution_grignard Solution: Use flame-dried glassware, an inert atmosphere, and freshly distilled anhydrous solvents. check_grignard->solution_grignard No

Caption: Troubleshooting logic for low conversion rates.

Question 2: The reaction worked, but I obtained a mixture of cis and trans isomers of this compound. How can I control or separate them?

Answer: Achieving high diastereoselectivity in this synthesis is challenging, and obtaining a mixture is common. The approach to a single isomer involves either influencing the reaction's stereochemistry or separating the final products.

Stereocontrol:

  • Nucleophilic Addition: The stereochemical outcome of the Grignard addition to the cyclohexanone ring is governed by Felkin-Anh-Eisenstein and Cieplak models, but is often difficult to predict and control without chiral auxiliaries. The methyl group can attack from either the axial or equatorial face, leading to a mixture of diastereomers.

  • Reduction of a Ketone: If your route involves reducing a ketone at the C4 position, the choice of reducing agent can influence the stereoselectivity.

    • Small Hydride Donors (e.g., NaBH₄): Tend to favor axial attack, leading to the equatorial alcohol.

    • Bulky Hydride Donors (e.g., L-Selectride®): Steric hindrance forces an equatorial attack, yielding the axial alcohol.

Separation Techniques:

Separating cis and trans isomers of cyclohexanediols can be accomplished due to their different physical properties, primarily polarity and crystal lattice energies.[3]

Separation MethodPrincipleExpected Outcome & Notes
Fractional Crystallization Relies on the slight differences in solubility between the cis and trans isomers in a given solvent system.[4]The trans isomer is often less soluble and will crystallize out first from a carefully chosen solvent mixture (e.g., ethyl acetate/hexane). This method is scalable but may require multiple recrystallization cycles to achieve high purity.
Flash Column Chromatography Exploits differences in polarity. The two hydroxyl groups in the cis isomer can both interact with the silica gel more readily than in the trans isomer.Good separation can often be achieved on silica gel using a solvent gradient of ethyl acetate in hexane. The trans isomer typically has a higher Rf value (elutes faster). This method is excellent for lab-scale purification.[3]
Derivative Formation Isomers are converted into derivatives (e.g., diacetates) which may have more significant differences in physical properties, facilitating easier separation. The purified derivatives are then hydrolyzed back to the diols.This is a more involved, multi-step process but can be very effective when direct separation fails.

Question 3: My reaction produced a significant amount of an unexpected byproduct that appears to be an alkene. What is it and how can I prevent its formation?

Answer: The byproduct is likely 1-methylcyclohex-3-en-1-ol or a related elimination product. This occurs because the tertiary alcohol formed after the Grignard addition is susceptible to acid-catalyzed dehydration, especially during the aqueous workup.[5]

Prevention Strategy:

  • Mild Acidic Workup: Avoid strong acids like HCl or H₂SO₄ for the workup. Instead, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] This provides a proton source that is acidic enough to protonate the alkoxide but mild enough to prevent significant elimination.

  • Temperature Control: Perform the workup at a low temperature (0 °C) to minimize the rate of the elimination side reaction. Do not let the reaction mixture warm to room temperature until after the product has been extracted and separated from the aqueous acid.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for the Grignard reaction in this synthesis? A: Anhydrous tetrahydrofuran (THF) is generally preferred over diethyl ether. THF has a higher boiling point, allowing for better temperature control, and it is better at solvating the Grignard reagent complex.[2]

Q: How can I monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a solvent system like 30% ethyl acetate in hexane. The protected starting material (ketone) will be less polar (higher Rf) than the product (tertiary alcohol). Stain the plate with potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) to visualize the spots.

Q: Is it possible to synthesize this diol without a protecting group? A: While theoretically possible by using two or more equivalents of the Grignard reagent (the first to deprotonate the alcohol, the second to attack the ketone), this approach is often low-yielding and inefficient. It leads to a complex reaction mixture and is not recommended for achieving high yields and purity. The protecting group strategy is far more reliable.

Experimental Protocols

Protocol 1: TBDMS Protection of 4-Hydroxycyclohexanone
  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxycyclohexanone (1.0 eq) and imidazole (1.5 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with deionized water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected ketone, which can often be used in the next step without further purification.

Protocol 2: Grignard Addition and Deprotection
  • Setup: In a flame-dried, three-neck flask equipped with a dropping funnel and condenser under a nitrogen atmosphere, place the TBDMS-protected 4-hydroxycyclohexanone (1.0 eq) and dissolve in anhydrous THF.

  • Cooling: Cool the solution to 0 °C.

  • Addition: Add methylmagnesium bromide (1.2 eq, typically 3.0 M in diethyl ether) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC.

  • Workup: Cool the reaction back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution. Stir for 30 minutes.

  • Extraction: Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in THF. Add tetrabutylammonium fluoride (TBAF) (1.5 eq, 1.0 M solution in THF) and stir at room temperature for 3-4 hours until deprotection is complete (monitored by TLC).

  • Purification: Concentrate the mixture and purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexane) to separate the cis and trans isomers of this compound.

References

  • General Synthesis Information: PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Reactivity with Protic Groups: Student Doctor Network Forums. (2007). Naughty Grignard rxn.
  • Grignard Reagent Formation and Handling: Wikipedia. (n.d.). Grignard reagent.
  • Isomer Separation of Cyclohexanediols: Ollis, W. D., & Godman, V. W. (1950). Stéréoisomérie Chez les Cyclohexane‐Diols. Préparation Et Purification Des Diols 1,3 Et 1,4. Recueil des Travaux Chimiques des Pays-Bas, 69(5), 645-658.
  • Synthesis of 1,4-Cyclohexanedione: Organic Syntheses. (n.d.). 1,4-Cyclohexanedione.

Sources

Technical Support Center: Identifying Side Products in the Dehydration of 1-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are performing the acid-catalyzed dehydration of 1-methylcyclohexanol. Our goal is to provide in-depth, field-proven insights into identifying and troubleshooting the formation of side products, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs): The Expected Reaction
Q1: What are the primary products expected from the acid-catalyzed dehydration of 1-methylcyclohexanol?

In the acid-catalyzed dehydration of 1-methylcyclohexanol, you should anticipate the formation of two primary alkene isomers: 1-methylcyclohexene and methylenecyclohexane .[1]

  • Major Product: 1-methylcyclohexene is the major product, formed in accordance with Zaitsev's rule . This rule posits that in an elimination reaction, the more highly substituted (and thus more thermodynamically stable) alkene will predominate.[2][3][4] The double bond in 1-methylcyclohexene is trisubstituted.

  • Minor Product: Methylenecyclohexane is the minor product. Its formation can be considered a "Hofmann-like" product in this context, where the double bond is less substituted (disubstituted).[2][5][6]

The relative ratio of these products can be influenced by reaction conditions such as temperature and the choice of acid catalyst.[2]

Q2: What is the underlying mechanism for the formation of the primary alkene products?

The reaction proceeds via an E1 (Elimination, Unimolecular) mechanism, which occurs in three distinct steps.[3][7][8]

  • Protonation of the Hydroxyl Group: The acid catalyst (e.g., H₂SO₄ or H₃PO₄) protonates the hydroxyl group of the alcohol. This is a crucial activation step, as it converts the poor leaving group (-OH) into a very good leaving group (-OH₂⁺, water).[2][3][8]

  • Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation intermediate. This step is the slow, rate-determining step of the reaction.[3][8][9]

  • Deprotonation to Form Alkenes: A weak base, typically water or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the carbocation. This results in the formation of a double bond.[2][3]

    • Removal of a proton from the adjacent carbon within the ring leads to the major product, 1-methylcyclohexene .

    • Removal of a proton from the methyl group yields the minor product, methylenecyclohexane .

E1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation (Rate-Determining) cluster_step3 Step 3: Deprotonation A 1-Methylcyclohexanol B Protonated Alcohol A->B + H⁺ H_plus H⁺ C Tertiary Carbocation B->C - H₂O D 1-Methylcyclohexene (Major Product) C->D - H⁺ (from ring) E Methylenecyclohexane (Minor Product) C->E - H⁺ (from methyl) H2O H₂O

Caption: E1 mechanism for 1-methylcyclohexanol dehydration.
Troubleshooting Guide: Identifying Unexpected Side Products
Q3: My Gas Chromatography (GC) analysis shows several unexpected peaks besides the two main alkenes. What are they?

Unexpected peaks in your GC trace often point to impurities in the starting material or the formation of isomeric side products due to carbocation rearrangements.

Possible Identities of Unexpected Peaks:

  • Isomeric Methylcyclohexenes (3- and 4-methylcyclohexene): While the tertiary carbocation formed from 1-methylcyclohexanol is already stable, complex rearrangements like hydride and alkyl shifts can occur, especially under harsh conditions or if starting with other isomers (e.g., 2- or 4-methylcyclohexanol).[10][11] These rearrangements can lead to the formation of secondary carbocations, which then eliminate to form other isomers.

  • Ring-Contraction Products: In some cases, complex carbocation rearrangements can lead to ring contraction, forming cyclopentene derivatives like 1-ethylcyclopentene.[10][11][12] This is a well-documented phenomenon in the dehydration of related methylcyclohexanols.

  • Starting Material Impurities: It is critical to verify the purity of your starting 1-methylcyclohexanol. Run a GC analysis of the starting material to ensure that impurities are not being carried through the reaction and mistaken for side products.[2]

Q4: I've isolated a high-boiling point fraction that doesn't show alkene characteristics. What could it be?

If you observe a high-boiling point, non-alkene product, it is likely a symmetric ether .

Mechanism of Ether Formation: Under acid-catalyzed conditions, particularly at lower temperatures, an Sₙ1 or Sₙ2 reaction can compete with elimination.[13][14] An alcohol molecule from the reaction mixture can act as a nucleophile and attack the tertiary carbocation intermediate (Sₙ1 pathway). This leads to the formation of a protonated ether, which is then deprotonated to yield di(1-methylcyclohexyl) ether.[14][15]

Ether_Formation cluster_ether Ether Formation (Sₙ1 Pathway) Carbocation Tertiary Carbocation Protonated_Ether Protonated Ether Carbocation->Protonated_Ether + Alcohol Alcohol 1-Methylcyclohexanol (Nucleophile) Ether Di(1-methylcyclohexyl) Ether Protonated_Ether->Ether - H⁺

Caption: Sₙ1 mechanism for ether side product formation.
Q5: The reaction mixture turned dark brown or black, leaving a non-volatile residue. What caused this?

A dark, tar-like appearance is a classic sign of polymerization and/or charring .

  • Cationic Polymerization: The acidic conditions that generate the carbocation intermediate can also initiate the polymerization of the alkene products. The carbocation can attack the double bond of another alkene molecule, starting a chain reaction that forms long polymer chains.[2]

  • Charring: Strong, oxidizing acids like concentrated sulfuric acid can cause extensive decomposition and charring of organic materials, especially if the temperature is not carefully controlled.[2] Using a less oxidizing acid like 85% phosphoric acid can significantly mitigate this issue.

Analytical Protocols & Data Interpretation
Q6: How can I definitively identify all the components in my product mixture?

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for identifying and quantifying the products of this reaction.

Experimental Protocol: Product Analysis by GC-MS

  • Sample Preparation: Prepare a dilute solution of your dried organic product mixture in a volatile solvent like hexane or dichloromethane. A typical dilution is ~1 µL of product in 1 mL of solvent.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.

  • GC Separation: Use a suitable non-polar capillary column (e.g., DB-5 or HP-5ms) to separate the components based on their boiling points and polarity. The more volatile methylenecyclohexane will typically have a shorter retention time than 1-methylcyclohexene.

  • MS Analysis: As each component elutes from the GC column, it is fragmented and analyzed by the mass spectrometer.

  • Data Interpretation:

    • Identify the molecular ion peak (M⁺) for each component. All C₇H₁₂ isomers will have the same molecular weight.

    • Compare the fragmentation patterns (mass spectra) of your unknown peaks to a spectral library (e.g., NIST/Wiley) to confirm their identities.[10][16]

    • Quantify the relative amounts of each product by integrating the peak areas in the total ion chromatogram (TIC).

Q7: What are the key spectral features to distinguish 1-methylcyclohexene from methylenecyclohexane using NMR?

¹H and ¹³C NMR spectroscopy provide unambiguous structural information to differentiate between the primary products.[17][18]

¹H NMR: The most telling region is the vinylic (alkene) proton region (~4.5-6.0 ppm).

  • 1-Methylcyclohexene: Shows a single vinylic proton signal (a triplet or multiplet) around 5.1-5.4 ppm.[19]

  • Methylenecyclohexane: Shows two vinylic proton signals (singlets or narrow multiplets) for the two inequivalent =CH₂ protons around 4.6-4.8 ppm.[17]

¹³C NMR: The number of signals and their chemical shifts are diagnostic.

  • 1-Methylcyclohexene: Due to its lower symmetry, it will display 7 distinct carbon signals. The two sp² carbons will appear in the 120-150 ppm range.[18]

  • Methylenecyclohexane: Possesses a plane of symmetry, resulting in only 5 unique carbon signals. Its two sp² carbons will also appear in the 100-150 ppm range.[18]

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
1-Methylcyclohexene ~5.3 (1H, vinylic C-H)~134 (quaternary sp² C), ~121 (sp² C-H)
Methylenecyclohexane ~4.7 (2H, vinylic =CH₂)~150 (quaternary sp² C), ~106 (sp² =CH₂)
Reaction Optimization
Q8: How can I adjust my experimental conditions to minimize side product formation?

Optimizing your reaction setup is key to maximizing the yield of the desired alkenes.

  • Choice of Acid: Use 85% phosphoric acid instead of sulfuric acid. Phosphoric acid is less oxidizing and less prone to causing charring and polymerization.[2]

  • Temperature Control: Overheating can promote charring and unwanted rearrangement reactions. Maintain a gentle distillation temperature, ensuring the still-head temperature remains below the boiling point of the starting alcohol but high enough to co-distill the alkene products and water.[2][20]

  • Fractional Distillation: Use an efficient fractional distillation setup. As the lower-boiling point alkenes are formed, they are immediately removed from the hot, acidic reaction mixture. This shifts the equilibrium toward the products (Le Châtelier's principle) and prevents them from undergoing further reactions like polymerization or rehydration.[20]

  • Reaction Time: Avoid excessively long reaction times, which can increase the likelihood of side product formation. Monitor the progress of the distillation and stop heating once the desired amount of product has been collected.

References
  • What is the major product of the dehydration of 1-methylcyclohexanol in the presence of sulfuric acid? (n.d.). Homework.Study.com.
  • Draw the mechanism for the dehydration of 1-methylcyclohexanol. (n.d.). Homework.Study.com.
  • Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry.
  • BYJU'S. (n.d.). Preparation of Ethers by Dehydration of Alcohols.
  • Chemistry For Everyone. (2023). How Do Alcohols Form Ethers? YouTube.
  • Britannica. (n.d.). Ether - Synthesis, Reactions, Uses.
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  • Experiment 5 – Dehydration of Methylcyclohexanols. (n.d.). CDN.
  • The acid-catalyzed dehydration of 1-methylcyclohexanol yields a mixture of two alkenes. How could you use ^1H NMR to help you decide which was which? (n.d.). Homework.Study.com.
  • Write a mechanism for the E1 dehydration of 1-methyl-1-cyclohexanol. (n.d.). Study.com.
  • Predict the major product of acid catalysed dehydration of : (i) 1-Methylcyclohexanol (ii) Butan -1-ol. (n.d.). Allen.
  • Ashenhurst, J. (2017). The Hofmann Elimination. Master Organic Chemistry.
  • LibreTexts. (2023). 13.13: Uses of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
  • What are the major and minor products obtained when 1-methylcyclohexanol is dehydrated using concentrated sulfuric acid? (2014). Answers.
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  • Hulet, R. (2020). 23.9 Hofmann Elimination. YouTube.
  • The major product of acid catalysed dehydration of 1 methylcyclohexanol is: (n.d.). Allen.
  • Mohrig, J. R., et al. (2011). Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS). ResearchGate.
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  • The major product of acid catalysed dehydration of 1-methylcyclohexanol is. (2022).
  • What are two major peak differences that you could use to distinguish a proton NMR of 3-methyl... (n.d.). Homework.Study.com.
  • Experiment 7 – Dehydration of Methylcyclohexanols. (n.d.). CDN.
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  • PC GAMESS Tutorial: Dehydration Reaction, Part 1. (n.d.). UC Santa Barbara.
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  • When 1 methylcyclohexanol is dehydrated, the major product is expected to.. (n.d.). Filo.
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Technical Support Center: Effective Drying Methods for 1-methylcyclohexane-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling and processing 1-methylcyclohexane-1,4-diol. This guide is designed for researchers, scientists, and drug development professionals who require stringently anhydrous conditions for their experiments. We will address common challenges, provide troubleshooting advice, and present validated protocols to ensure the integrity of your material.

Section 1: Understanding the Molecule - Key Properties & Challenges

This section provides answers to fundamental questions about the structural characteristics of this compound and how they impact the drying process.

Q1: What are the key structural features of this compound that influence the drying process?

A: The structure of this compound presents a unique combination of features that demand careful consideration during drying.[1][2]

  • Two Hydroxyl Groups: As a diol, the molecule contains two polar hydroxyl (-OH) groups.[3] These groups readily form hydrogen bonds with water, making the compound hygroscopic (tending to absorb moisture from the air). This necessitates the use of efficient drying methods to achieve anhydrous conditions.

  • Tertiary and Secondary Alcohols: The molecule contains both a tertiary (at C1) and a secondary (at C4) alcohol. Tertiary alcohols are particularly susceptible to acid-catalyzed dehydration, a reaction where the alcohol is converted into an alkene by eliminating a water molecule.[4][5][6] This reaction can occur even under relatively mild acidic conditions and at moderate temperatures (as low as 25°C–80°C), representing the primary risk of side-product formation during drying.[4][7]

Q2: Why is residual water a problem in reactions involving this compound?

A: Achieving an anhydrous state is critical for many synthetic applications. Residual water can severely compromise experimental outcomes in several ways:

  • Reactivity with Sensitive Reagents: Many organometallic reagents (e.g., Grignard reagents, organolithiums) and metal hydrides (e.g., LiAlH₄, CaH₂) are highly reactive toward water.[8] The presence of even trace amounts of water will quench these reagents, leading to reduced yields or complete reaction failure.

  • Competing Nucleophile: In reactions where the diol's hydroxyl group is intended to act as a nucleophile, water can compete, leading to the formation of undesired byproducts.

  • Hydrolysis: Water can cause the hydrolysis of starting materials, intermediates, or the final product, especially if they contain sensitive functional groups like esters or acetals.

  • Catalyst Deactivation: Many catalysts, particularly in polymerization or anhydrous acid-catalyzed reactions, can be deactivated by water.

Q3: What are the primary risks or side reactions to avoid when drying this diol?

A: The main risk is the acid-catalyzed dehydration of the tertiary alcohol. This elimination reaction (E1 mechanism) is facile due to the formation of a stable tertiary carbocation intermediate.[4][6][7][9] The likely byproduct would be an unsaturated alcohol, such as 1-methylcyclohex-3-en-1-ol. Using acidic drying agents or allowing the diol to come into contact with acidic impurities at elevated temperatures significantly increases this risk. While pinacol-like rearrangements are a known reaction for some diols, they are most common for 1,2-diols and less of a primary concern here, though unexpected carbocation rearrangements are always a possibility in acidic media.[10]

Section 2: Troubleshooting Guide - Common Drying Issues

This section addresses specific problems that users may encounter during the drying process and provides actionable solutions.

Q1: My final product still contains water after drying with anhydrous magnesium sulfate (MgSO₄). What went wrong?

A: This is a common issue. While anhydrous MgSO₄ is a generally useful and rapid drying agent, several factors could lead to incomplete drying:

  • Insufficient Quantity: Undergraduates, in particular, tend to add too little drying agent. If all the drying agent clumps together after swirling, it is saturated with water, and more must be added until some remains free-flowing.

  • Limited Capacity/Intensity: MgSO₄ has a high capacity but may not reach the extremely low water levels (<10 ppm) required for highly sensitive reactions.[11][12]

  • Insufficient Contact Time: While MgSO₄ is fast, allowing the slurry to stand for a sufficient period (e.g., 15-30 minutes) with occasional swirling ensures maximum water absorption.

  • Initial Water Content: If the diol or its solution was very wet to begin with (e.g., visible water droplets), a preliminary separation using a separatory funnel should have been performed.

Solution: For reactions requiring stringent anhydrous conditions, switch to a more powerful and inert drying agent like 3Å molecular sieves.[11][13]

Q2: I tried drying a solution of the diol in toluene by azeotropic distillation, but my yield is low and I see byproducts. What happened?

A: Azeotropic distillation is a powerful technique for removing water but can be problematic for thermally sensitive compounds like tertiary alcohols.[14][15][16]

  • Thermal Decomposition/Dehydration: The prolonged heating required to reflux toluene (boiling point ~111°C) can be sufficient to cause the dehydration of the tertiary alcohol, even without an explicit acid catalyst.

  • Acidic Impurities: Trace acidic impurities on the glassware or in the solvent can catalyze the dehydration reaction at elevated temperatures, significantly lowering the yield of the desired diol.

Solution: If azeotropic distillation must be used, consider performing it under reduced pressure to lower the boiling point of the azeotrope. Thoroughly clean and dry all glassware to remove any acidic residues. A gentler, non-thermal method like using molecular sieves is highly recommended as a first choice.

Q3: I used a common drying agent and now my NMR spectrum shows unexpected alkene signals. Can I salvage the product?

A: The appearance of alkene signals strongly suggests that acid-catalyzed dehydration has occurred. This is often caused by using an inappropriate drying agent. For instance, calcium chloride (CaCl₂) is often contaminated with HCl, and some grades of other salts can be acidic.

Solution:

  • Salvage: The diol may be recoverable from the alkene byproduct via column chromatography, as their polarities will be significantly different.

  • Prevention: This highlights the critical importance of selecting a chemically inert drying agent. Avoid drying agents known to be acidic or that can form complexes with alcohols, such as calcium chloride.[12] Always use neutral and highly efficient desiccants like 3Å molecular sieves for sensitive substrates.

Section 3: Recommended Protocols & Best Practices (FAQs)

This section provides validated methods and answers frequently asked questions about the best ways to dry this compound.

Q1: What is the most reliable and gentle method for drying this compound?

A: The most effective and safest method is the use of 3Å molecular sieves . This technique is superior for this specific molecule for several key reasons:

  • Size Selectivity: 3Å sieves have a pore size that readily adsorbs small water molecules (kinetic diameter ~2.8 Å) but physically excludes the larger diol molecule.[17][18] This prevents any chemical interaction or reaction with the desired compound.

  • Chemical Inertness: Molecular sieves are largely chemically inert and will not catalyze side reactions like dehydration.

  • High Efficiency: Activated molecular sieves are extremely powerful desiccants, capable of reducing water content to the low parts-per-million (ppm) range, which is often superior to common salt desiccants.[11]

Q2: How do I properly use 3Å molecular sieves for this purpose?

A: Proper activation and use are crucial for effectiveness.

Protocol 1: Drying a Solution of this compound
  • Activate the Sieves: Place the 3Å molecular sieve beads in a flask. Heat in a laboratory oven at >300°C for at least 3-4 hours under a vacuum or with a slow stream of dry nitrogen.[19][20]

  • Cool: Cool the flask of activated sieves to room temperature under vacuum or in a desiccator to prevent re-adsorption of atmospheric moisture.[19]

  • Add to Solution: To your solution of the diol (e.g., in THF, Dichloromethane), add the activated sieves to constitute 5-10% of the solution's volume (e.g., 5-10 g of sieves for every 100 mL of solution).[20]

  • Stand: Seal the flask and allow it to stand for at least 24 hours.[13][19] For extremely low water content, 48-72 hours may be necessary.[11]

  • Separate: Carefully decant or filter the dried solution away from the sieves immediately before use.

Protocol 2: Drying Neat (Solid or Liquid) this compound

This method is best performed if the diol is a low-melting solid or a viscous liquid.

  • Dissolve: Dissolve the diol in a suitable, volatile, and anhydrous solvent (e.g., dichloromethane or THF that has been pre-dried).

  • Dry Solution: Follow Protocol 1 to dry the solution over 3Å molecular sieves.

  • Remove Solvent: After separating the solution from the sieves, remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the dry diol.

Q3: Can I use other common drying agents?

A: Yes, but with significant caveats. The choice of drying agent must prioritize the prevention of dehydration. The table below summarizes the suitability of common agents.

Data & Visualization Section
Table 1: Comparison of Common Drying Agents for this compound
Drying AgentTypeCapacitySpeedEfficiency (Final H₂O)Compatibility & Risks with this compound
3Å Molecular Sieves AdsorbentHighMediumVery High (<10 ppm)Excellent. Chemically inert and size-selective. The recommended method.[11][17][21]
Anhydrous MgSO₄ Hydrate FormerHighHighMedium (100-300 ppm)Good. Generally safe and neutral, but may not achieve sufficiently low water levels for sensitive reactions.
Anhydrous Na₂SO₄ Hydrate FormerVery HighLowLow (>500 ppm)Acceptable for pre-drying. Too slow and inefficient for achieving anhydrous conditions. Best for initial bulk water removal.
Anhydrous CaSO₄ (Drierite) Hydrate FormerLowHighHighGood. Fast and efficient but has a very low capacity. Best for drying solvents, less practical for solutions.
Calcium Oxide (CaO) ReactiveHighMediumHighUse with Caution. Basic agent that reacts with water to form Ca(OH)₂.[22] Generally safe for alcohols but its basicity could be an issue in some reaction schemes.
Calcium Chloride (CaCl₂) Hydrate FormerHighMediumHighNOT RECOMMENDED. Can form complexes/adducts with alcohols and is often acidic.[12]
Phosphorus Pentoxide (P₄O₁₀) ReactiveHighHighVery HighNOT RECOMMENDED. Extremely acidic (forms phosphoric acid with water) and will certainly cause rapid dehydration of the tertiary alcohol.[23]
Calcium Hydride (CaH₂) ReactiveMediumMediumVery HighNOT RECOMMENDED. Highly reactive base. While it dries solvents well, it can deprotonate alcohols, especially with heating, potentially leading to side reactions.[8]
Diagram 1: Decision Workflow for Drying this compound

This diagram provides a logical path for selecting the appropriate drying methodology.

DryingWorkflow start Start: Need to dry This compound q1 Is the reaction highly sensitive to water? start->q1 method_sieves Primary Method: Use activated 3Å molecular sieves in a suitable solvent. q1->method_sieves Yes method_mgso4 Alternative for Less Sensitive Reactions: Use anhydrous MgSO₄. Ensure sufficient quantity is used. q1->method_mgso4 No q2 Is the material a neat solid/oil or in solution? protocol_solution Follow Protocol 1: Dry solution directly. q2->protocol_solution In Solution protocol_neat Follow Protocol 2: Dissolve in dry solvent, dry solution, then evaporate. q2->protocol_neat Neat Solid/Oil method_sieves->q2 method_mgso4->q2 end_dry Result: Anhydrous diol ready for use. protocol_solution->end_dry protocol_neat->end_dry DehydrationMechanism p1 protonated Protonated Oxonium Ion p1->protonated Step 1: Protonation p2 carbocation Stable 3° Carbocation + H₂O p2->carbocation Step 2: Loss of Water (Rate-Determining) p3 product Dehydration Product (Alkene) p3->product Step 3: Deprotonation p4 p5 sub This compound (Tertiary Alcohol Site) sub->p1 + H⁺ protonated->p2 - H₂O carbocation->p3 - H⁺

Caption: E1 mechanism for acid-catalyzed dehydration.

References
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  • Dehydration of alcohols | Alcohols, phenols and ethers | Grade 12 | Chemistry. (2025, September 26). YouTube.
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Technical Support Center: Long-Term Stability and Storage of 1-methylcyclohexane-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-methylcyclohexane-1,4-diol is a key building block in synthetic and medicinal chemistry, valued for its stereospecific scaffold.[1][2] As with many diols, its long-term stability is critical for ensuring reproducibility and success in complex synthetic pathways. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the optimal storage, handling, and stability assessment of this compound. We will address common questions and troubleshooting scenarios encountered in the laboratory, grounding our recommendations in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A: For maximal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[3][4][5] While some suppliers suggest room temperature for short-term storage, refrigeration (2-8°C) is recommended for periods exceeding several months.[1][3] To further mitigate degradation, particularly for high-purity reference standards, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice. This minimizes the risk of oxidation.

Q2: What type of container is most suitable for storing this compound?

A: Use amber glass vials or bottles with airtight, chemically resistant caps (e.g., PTFE-lined). The amber glass protects the compound from potential light-induced degradation, while the inertness of the glass prevents leaching or catalytic decomposition. Ensure the container is properly sealed to prevent moisture ingress and exposure to atmospheric oxygen.[6]

Q3: How sensitive is this compound to air, moisture, and light?

A:

  • Air (Oxygen): Like many alcohols, this compound is susceptible to slow oxidation over time. The tertiary alcohol group is generally stable, but the secondary alcohol can be oxidized. This process can be accelerated by trace metal impurities and exposure to light. Storing under an inert atmosphere is the most effective preventative measure.[4][5]

  • Moisture: Diols are hygroscopic and can absorb atmospheric water. This can affect the accuracy of weighing and may introduce water into sensitive downstream reactions. Storing in a desiccator or a dry, controlled environment is crucial.[5][7]

  • Light: While specific photodecomposition studies on this molecule are not widely published, related organic compounds can be sensitive to UV light, which can initiate radical-based degradation pathways. Using amber glass containers is a standard precaution to eliminate this risk.[8]

Q4: What are the likely degradation pathways I should be aware of?

A: The primary degradation concerns are oxidation and, to a lesser extent, acid-catalyzed reactions.

  • Oxidation: The secondary hydroxyl group can be oxidized to a ketone, forming 4-hydroxy-4-methylcyclohexan-1-one. Further oxidation or more aggressive degradation could potentially lead to ring-opening, though this is less likely under typical storage conditions.[9][10]

  • Acid-Catalyzed Etherification/Elimination: If the compound is exposed to acidic contaminants, intramolecular cyclization (dehydration) could occur to form a cyclic ether. While this typically requires heat and a strong acid catalyst, it is a potential long-term instability, especially in solution.[11]

Q5: How can I assess the purity and stability of an older sample?

A: A multi-pronged analytical approach is recommended:

  • Visual Inspection: Check for any change in color (e.g., yellowing) or physical state (e.g., clumping due to moisture).

  • HPLC-MS: This is the ideal technique to check for non-volatile impurities and degradation products. A new peak in the chromatogram or the detection of masses corresponding to potential degradation products (e.g., M+14 for oxidation to a ketone) would indicate instability.

  • NMR Spectroscopy (¹H and ¹³C): NMR is excellent for confirming the compound's structural integrity and isomeric ratio. The appearance of new signals or significant changes in the integration of existing peaks can signal degradation or contamination.

  • Melting Point: A broadened or depressed melting point compared to the reference value is a classic indicator of reduced purity.

Q6: Can the cis/trans isomer ratio of this compound change during storage?

A: Under standard storage conditions (solid state, neutral pH, absence of catalysts), significant isomerization between cis and trans diastereomers is highly unlikely. Isomerization typically requires energy input (heat) and/or a catalytic species to facilitate the process.[12] However, if the compound is stored improperly in solution, particularly with acidic or basic contaminants, slow equilibration could theoretically occur over very long periods. It is always prudent to re-verify the isomeric ratio by NMR before use in a stereospecific synthesis if the sample has been stored for an extended time.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered with this compound.

Problem ObservedPotential Cause(s)Recommended Action & Rationale
Discoloration (e.g., yellowing) or change in appearance. 1. Oxidation of the diol or trace impurities.2. Contamination from storage container or handling.3. Absorption of atmospheric contaminants.Action: Assess purity via HPLC-MS and NMR. If minor impurities are detected, consider purification (e.g., recrystallization or column chromatography). If significant degradation is observed, it is safest to use a new batch.Rationale: Colored impurities can act as catalysts for further degradation or interfere with downstream reactions and analytical readouts.
Inconsistent Analytical Data (e.g., new peaks in HPLC/GC, unexpected masses in MS). 1. Chemical degradation (oxidation, dehydration).2. Contamination (e.g., residual solvent, grease).3. Presence of isomers not previously accounted for.Action: Use MS to identify the mass of the new peak(s). Compare this to potential degradation products (e.g., oxidation product). Use ¹H NMR to check for characteristic impurity signals (e.g., solvent, grease) or changes in the isomeric ratio.Rationale: Identifying the impurity is key. If it's a simple contaminant like a solvent, it may be removable under a high vacuum. If it's a structural degradation product, the sample's integrity is compromised.
Poor or No Reactivity in a Subsequent Synthetic Step. 1. Significant degradation of the starting material.2. Presence of an inhibiting impurity (e.g., absorbed water).3. Incorrect isomer being used for a stereospecific reaction.Action: Confirm the purity and identity of the material using the methods in Q5. Dry the sample under a high vacuum for several hours before use. Re-verify the isomeric ratio by NMR.Rationale: Water is a common inhibitor in many organic reactions. Confirming the starting material's purity and structure is the first and most critical step in troubleshooting a failed reaction.
Observed Change in Isomeric Ratio (cis/trans). 1. Isomerization due to improper storage (e.g., in acidic/basic solution, high heat).2. Inaccurate initial analysis of the ratio.3. Selective degradation of one isomer over the other.Action: Re-run the NMR analysis carefully, ensuring proper sample preparation and shimming. Review the storage history for exposure to non-neutral pH or high temperatures. If the change is confirmed, the material may need to be re-purified to isolate the desired isomer.Rationale: A change in the isomeric ratio can be detrimental to stereospecific synthesis. Understanding if and why it occurred is crucial for process control.
Section 3: Experimental Protocols for Stability Assessment

Protocol 3.1: Visual Inspection

  • Carefully observe the sample in its container against a white background.

  • Note the color. High-purity this compound should be a white to off-white solid.[13]

  • Note the physical form. It should be a free-flowing crystalline powder. Clumping may indicate moisture absorption.

  • Record all observations in your laboratory notebook, dated for future reference.

Protocol 3.2: Purity Assessment by HPLC-MS

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Chromatographic Conditions (Example):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 1 min, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Range: m/z 50-500

    • Analysis: Look for the parent ion [M+H]⁺ or other adducts. Search for ions corresponding to potential degradation products, such as the oxidized ketone derivative. Integrate all peaks in the chromatogram to calculate the purity percentage.

Protocol 3.3: Isomeric Ratio Determination by ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) to allow for full relaxation of all protons, which is critical for accurate integration.

  • Analysis: Identify distinct, well-resolved peaks corresponding to each isomer (cis and trans). The methyl group singlet is often a good diagnostic peak. Integrate the area under the curve for the chosen peaks for each isomer. The ratio of these integrals corresponds to the isomeric ratio of the sample.

Section 4: Troubleshooting Workflow Diagram

This diagram illustrates a logical workflow for investigating an issue with a sample of this compound.

Troubleshooting_Workflow start Observed Anomaly in Sample visual Visual Change (Color, Clumping) start->visual analytical Analytical Discrepancy (New Peaks, Wrong Mass) start->analytical reactivity Reactivity Issue (Poor Yield, No Reaction) start->reactivity check_history Review Storage History (Age, Temp, Atmosphere) visual->check_history analytical->check_history reactivity->check_history purity_ok Purity & Structure OK? reactivity->purity_ok perform_hplc Perform HPLC-MS Analysis check_history->perform_hplc perform_nmr Perform ¹H NMR Analysis (Purity & Isomer Ratio) check_history->perform_nmr perform_hplc->purity_ok perform_nmr->purity_ok dry_sample Dry Sample Under High Vacuum troubleshoot_reaction Troubleshoot Reaction Conditions dry_sample->troubleshoot_reaction re_purify Consider Re-Purification or Discard purity_ok->re_purify No use_as_is Proceed with Caution or Use As-Is purity_ok->use_as_is Yes use_as_is->dry_sample

Caption: Troubleshooting workflow for this compound.

Section 5: References
  • Vertex AI Search. (n.d.). Understanding Stereoisomers of 1,4-Cyclohexanediol in Synthesis. Retrieved January 8, 2026.

  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved January 8, 2026.

  • Fisher Scientific. (2009). Safety Data Sheet. Retrieved January 8, 2026.

  • European Chemicals Agency. (n.d.). Methylcyclohexane - Registration Dossier. Retrieved January 8, 2026, from [Link]

  • PubMed. (n.d.). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. Retrieved January 8, 2026, from [Link]

  • Google Patents. (n.d.). Isomerization of cis-1, 4-cyclohexanedicarbonitrile to its trans isomer. Retrieved January 8, 2026, from

  • TCI Chemicals. (n.d.). Safety Data Sheet. Retrieved January 8, 2026.

  • Carl ROTH. (2021). Safety Data Sheet: Methylcyclohexane. Retrieved January 8, 2026.

  • NIST. (n.d.). 1,4-Cyclohexanediol, cis-. Retrieved January 8, 2026, from [Link]

  • Spectrum Chemical. (2016). Safety Data Sheet: Methylcyclohexane. Retrieved January 8, 2026.

  • CP Lab Safety. (n.d.). cis-1-methylcyclohexane-1, 4-diol, min 97%. Retrieved January 8, 2026, from [Link]

  • Stenutz. (n.d.). cis-1,4-cyclohexanediol. Retrieved January 8, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Methylcyclohexane. Retrieved January 8, 2026.

  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved January 8, 2026, from [Link]

  • Wikipedia. (n.d.). Diol. Retrieved January 8, 2026, from [Link]

  • EBSCO. (n.d.). Diols | Research Starters. Retrieved January 8, 2026.

  • PubMed. (n.d.). 1,2- and 1,4-Cyclohexanediol: major urinary metabolites and biomarkers of exposure to cyclohexane, cyclohexanone, and cyclohexanol in humans. Retrieved January 8, 2026, from [Link]

  • YouTube. (2021). 7b: Naming and preparing diols. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (n.d.). Dehydrogenation of methylcyclohexane. Retrieved January 8, 2026.

Sources

Technical Support Center: Stereoselective Synthesis of 1-Methylcyclohexane-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 1-methylcyclohexane-1,4-diol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols to help you achieve your desired stereochemical outcome with high purity and yield.

Introduction: The Stereochemical Challenge

The synthesis of this compound presents a significant stereochemical challenge: the controlled formation of either the cis or trans diastereomer. The core of this challenge lies in the stereoselective reduction of the precursor, 4-hydroxy-4-methylcyclohexanone. The facial selectivity of the hydride attack on the carbonyl group determines the relative orientation of the newly formed secondary alcohol with respect to the pre-existing tertiary alcohol, thus defining the cis or trans configuration of the final diol.

This guide will provide a structured approach to overcoming these challenges, grounded in the principles of stereoelectronic effects and steric approach control.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.

Question 1: Why am I getting a poor cis:trans diastereomeric ratio in the reduction of 4-hydroxy-4-methylcyclohexanone?

Answer:

Achieving a high diastereomeric ratio is the most critical challenge in this synthesis. The outcome of the reduction is a battle between axial and equatorial attack of the hydride on the cyclohexanone ring. Several factors influence this, and troubleshooting requires a systematic evaluation of your reaction conditions.

  • Underlying Principle: Steric Approach vs. Torsional Strain The stereochemical outcome of the reduction of a cyclic ketone is often dictated by the size of the nucleophilic reducing agent.[1]

    • Small Reducing Agents (e.g., NaBH₄, LiAlH₄): These reagents tend to favor axial attack, leading to the formation of the equatorial alcohol. This is because the axial approach avoids torsional strain with the adjacent axial hydrogens.[1] In the case of 4-hydroxy-4-methylcyclohexanone, this would favor the formation of the trans diol.

    • Bulky Reducing Agents (e.g., L-Selectride®, Lithium tri-sec-butylborohydride): These sterically demanding reagents encounter significant steric hindrance from the axial hydrogens. Consequently, they are more likely to attack from the less hindered equatorial face, resulting in the formation of the axial alcohol.[2] For our substrate, this would favor the formation of the cis diol.

  • Troubleshooting Steps:

    • Re-evaluate Your Choice of Reducing Agent: This is the most impactful variable. If you are obtaining an undesired mixture, consider switching your reducing agent based on the desired diastereomer.

    • Control the Reaction Temperature: Low temperatures generally enhance stereoselectivity by favoring the transition state with the lowest activation energy. If you are running your reaction at room temperature, try cooling it to 0 °C or -78 °C.

    • Solvent Effects: The solvent can influence the effective size of the reducing agent and the conformation of the substrate. While less impactful than the choice of reagent, it's a variable to consider. Protic solvents can coordinate with the reducing agent, altering its reactivity and steric bulk.

Desired Diastereomer Recommended Reducing Agent Rationale
trans-1-methylcyclohexane-1,4-diolSodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)Small, unhindered hydride source favors axial attack, leading to the thermodynamically more stable equatorial alcohol.[2][3]
cis-1-methylcyclohexane-1,4-diolL-Selectride® or other bulky borohydridesSterically hindered hydride source favors equatorial attack, leading to the axial alcohol.[2]

Question 2: My reaction is complete, but I am struggling to separate the cis and trans diastereomers. What are the best purification strategies?

Answer:

The separation of diastereomers can be a significant hurdle due to their similar physical properties.[4] If your stereoselective synthesis is not perfectly selective, an efficient purification method is crucial.

  • Chromatographic Separation:

    • Flash Column Chromatography: This is the most common method. Diastereomers often have small but exploitable differences in polarity.[4]

      • Pro-Tip: Use a shallow solvent gradient and consider a long column to maximize separation. Test various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) using thin-layer chromatography (TLC) to find the optimal mobile phase for separation.

    • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, normal-phase or reverse-phase HPLC can provide excellent resolution.[4][5]

  • Crystallization:

    • If one of the diastereomers is a solid and has a tendency to crystallize, fractional crystallization can be a highly effective and scalable purification method. This relies on differences in the lattice energies of the diastereomers.

  • Chemical Derivatization:

    • This is a more involved but powerful technique. By reacting the diol mixture with a chiral or achiral derivatizing agent, you can create new diastereomers (or esters/ethers) that may have significantly different physical properties, making them easier to separate by chromatography or crystallization.[6] After separation, the derivatizing group is removed to yield the pure diol isomers.

    • A common strategy for 1,3-diols involves the formation of acetonides, where the syn and anti isomers can exhibit different rates of hydrolysis, facilitating separation.[7] A similar strategy could potentially be adapted for 1,4-diols.

Question 3: The yield of my desired diol is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors, ranging from incomplete reactions to product loss during workup and purification.

  • Incomplete Reaction:

    • Verify Stoichiometry: Ensure you are using a sufficient excess of the hydride reagent. For borohydrides, it's common to use 1.5 to 2.0 equivalents.

    • Reaction Time and Temperature: Monitor your reaction by TLC to ensure it has gone to completion. Some reductions, especially with bulky reagents at low temperatures, may require longer reaction times.

  • Side Reactions:

    • While less common for simple ketone reductions, consider the possibility of side reactions if your starting material is not pure.

  • Workup and Extraction Issues:

    • This compound is a relatively polar compound with good water solubility. During the aqueous workup, you may be losing a significant amount of your product to the aqueous layer.

    • Troubleshooting:

      • Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (brine). This will decrease the solubility of your diol in the aqueous phase and drive it into the organic layer.

      • Multiple Extractions: Perform multiple extractions with your organic solvent (e.g., 3-5 times with ethyl acetate or dichloromethane). This is more efficient than a single extraction with a large volume of solvent.

Frequently Asked Questions (FAQs)

Q1: What is the starting material for the synthesis of this compound, and is it commercially available?

A1: The most common precursor is 4-hydroxy-4-methylcyclohexanone.[8][9] It is a known compound and is available from various chemical suppliers.

Q2: How can I confirm the stereochemistry of my final product?

A2: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR. The chemical shifts and coupling constants of the protons attached to the carbons bearing the hydroxyl groups will be different for the cis and trans isomers due to their different magnetic environments. For a definitive assignment, 2D NMR techniques like NOESY can be used to identify through-space interactions that are unique to each isomer.

Q3: Are there any catalytic methods for the stereoselective synthesis of this compound?

A3: Yes, catalytic hydrogenation is a viable alternative to stoichiometric reducing agents.[10] The stereochemical outcome will depend on the catalyst, support, and reaction conditions. For example, catalytic transfer hydrogenation using a hydrogen donor like isopropanol in the presence of a metal oxide catalyst can be highly diastereoselective.[11] This approach can be advantageous for large-scale synthesis as it avoids the use of expensive and often pyrophoric hydride reagents.

Experimental Protocols

Protocol 1: Synthesis of trans-1-Methylcyclohexane-1,4-diol via Sodium Borohydride Reduction

This protocol is designed to favor the formation of the trans isomer through axial attack by a small hydride reagent.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-4-methylcyclohexanone (1.0 eq) and dissolve it in methanol (approx. 0.2 M).

    • Cool the solution to 0 °C in an ice bath.

  • Reduction:

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution. Be cautious of gas evolution.

    • Stir the reaction at 0 °C and monitor its progress by TLC until all the starting ketone has been consumed (typically 1-2 hours).

  • Workup:

    • Carefully quench the reaction by the slow addition of acetone to consume any excess NaBH₄.

    • Add saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the trans diastereomer.

Protocol 2: Synthesis of cis-1-Methylcyclohexane-1,4-diol via L-Selectride® Reduction

This protocol aims to produce the cis isomer through equatorial attack by a sterically hindered hydride reagent.

  • Reaction Setup:

    • In an oven-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-hydroxy-4-methylcyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction:

    • Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe to the cold, stirred solution.

    • Stir the reaction at -78 °C and monitor its progress by TLC (be sure to quench aliquots with water before spotting). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Carefully quench the reaction at -78 °C by the slow, dropwise addition of water, followed by 3M aqueous sodium hydroxide, and finally 30% hydrogen peroxide.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the cis diastereomer.

Visualizing the Synthesis and Troubleshooting

Diagram 1: Stereoselective Reduction of 4-Hydroxy-4-methylcyclohexanone

G cluster_start Starting Material cluster_reagents Choice of Reducing Agent cluster_attack Hydride Attack Trajectory cluster_product Diastereomeric Products start 4-Hydroxy-4-methylcyclohexanone small_reagent Small Reagent (e.g., NaBH4) bulky_reagent Bulky Reagent (e.g., L-Selectride®) axial_attack Axial Attack small_reagent->axial_attack Favors equatorial_attack Equatorial Attack bulky_reagent->equatorial_attack Favors trans_diol trans-1-Methylcyclohexane-1,4-diol axial_attack->trans_diol Leads to cis_diol cis-1-Methylcyclohexane-1,4-diol equatorial_attack->cis_diol Leads to

Caption: Logical workflow for achieving stereoselectivity.

Diagram 2: Troubleshooting Workflow for Poor Diastereoselectivity

G cluster_trans Desired: trans cluster_cis Desired: cis start Poor cis:trans Ratio Observed q1 What is the desired isomer? start->q1 a1 Using a bulky reagent? (e.g., L-Selectride®) q1->a1 trans a2 Using a small reagent? (e.g., NaBH4) q1->a2 cis s1 Switch to a small reagent (e.g., NaBH4). a1->s1 Yes q2 Is reaction temperature optimized? a1->q2 No s1->q2 s2 Switch to a bulky reagent (e.g., L-Selectride®). a2->s2 Yes a2->q2 No s2->q2 s3 Lower the reaction temperature (e.g., 0 °C or -78 °C). q2->s3 No end Improved Stereoselectivity q2->end Yes s3->end

Caption: Decision tree for troubleshooting poor stereoselectivity.

References

  • Gronert, S. (1998). Diastereoselectivity in Gas-Phase Hydride Reduction Reactions of Ketones. Journal of the American Chemical Society, 120(40), 10258–10265. [Link]
  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry, 80(16), 8134–8141. [Link]
  • Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]
  • Fülöp, F., et al. (2007). Diastereoselective reduction of cyclic bioactive Mannich ketones. Arkivoc, 2007(11), 41-53. [Link]
  • WO2003027092A1 - Method for the separation of diastereomeric 1,3-diol acetals. (2003).
  • Diastereoselective Synthesis of β‐Hydroxy Ketones from Cyclic Ketone Substrates. (n.d.).
  • Chiral Academy. (2024, April 1). Stereoselectivity in Reduction of Cyclohexanone | The Felkin Model, The Cieplak Model, Douben Theory. YouTube. [Link]
  • Balaraman, K., & Varghese, B. (2018). Separation of a diastereomeric diol pair using mechanical properties of crystals. CrystEngComm, 20(3), 322-326. [Link]
  • Ramstedt, B., & Slotte, J. P. (2000). Separation and purification of sphingomyelin diastereomers by high-performance liquid chromatography. Analytical Biochemistry, 282(2), 245–249. [Link]
  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. [Link]
  • Bartoli, G., et al. (2002). Diastereomer-differentiating hydrolysis of 1,3-diol-acetonides: a simplified procedure for the separation of syn- and anti-1,3-diols. Organic Letters, 4(4), 619–621. [Link]
  • Itsuno, S. (2004). Enantioselective Reduction of Ketones. Organic Reactions. [Link]
  • Quantum chemistry study on the reduction of prechiral ketone by sodium borohydride. (n.d.).
  • Gliński, M., Słomka, A., & Kijeński, J. (2010). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. Catalysis Letters, 136(3-4), 211-219. [Link]
  • US3880925A - Separation and purification of cis and trans isomers. (1975).
  • II Reduction Reactions. (n.d.). [Link]
  • US4486603A - Preparation of trans cyclohexane 1,4-diamine. (1984).
  • Wang, F., et al. (2007). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1234–1240. [Link]
  • Homework.Study.com. (n.d.). Write and explain the synthetic schemes for the preparation of 1-Methyl-cis-1,2 cyclohexanediol... [Link]
  • CN107759446B - A kind of synthetic method of cis-1,4-cyclohexanediol. (2020).
  • Koel, B. E., et al. (2003). Hydrogenation of cyclohexanone on Pt–Sn surface alloys.
  • University of Bristol. (2021). 1,4-Dimethylcyclohexane. [Link]
  • PubChemLite. (n.d.). This compound (C7H14O2). [Link]
  • PubChem. (n.d.). This compound. [Link]
  • PubChem. (n.d.). 4-Hydroxy-4-methylcyclohexanone. [Link]
  • Ferreira, M. J., & Silva, A. M. (2020). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. Molbank, 2020(4), M1161. [Link]
  • Gültekin, M. S., & Çelik, M. (2009). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Journal of the Chemical Society of Pakistan, 31(4), 651-653. [Link]
  • Reaction profile of 4-methoxyphenol hydrogenation. (n.d.).
  • New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. (2024). MDPI. [Link]
  • Trost, B. M., & Shen, H. C. (2006). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Organic Letters, 8(6), 1113–1116. [Link]
  • Chemistry LibreTexts. (2024, June 18). 4.2: Cis-Trans Isomerism in Cycloalkanes. [Link]
  • PubChem. (n.d.). trans-1-Methyl-1,2-cyclohexanediol. [Link]
  • PubChem. (n.d.). 4-Methylcyclohexanone. [Link]
  • PubChem. (n.d.). 4-Hydroxy-2-methylcyclohexanone. [Link]
  • PubChem. (n.d.). 4-Hydroxycyclohexanone. [Link]
  • Cossy, J., & de Fátima, A. (2018). Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. Molecules, 23(10), 2472. [Link]

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Technical Support Center: Minimizing Byproduct Formation in Diol Synthesis from Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diol synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis of vicinal diols from alkenes, with a particular focus on troubleshooting and minimizing the formation of unwanted byproducts.

Introduction

The conversion of alkenes to vicinal diols is a cornerstone of modern organic synthesis. These diols are valuable intermediates in the production of pharmaceuticals, natural products, and advanced materials. While several methods exist for this transformation, each comes with its own set of challenges, primarily the formation of byproducts that can complicate purification and reduce yields. This guide provides in-depth, field-proven insights into the common pitfalls associated with diol synthesis and offers practical solutions to overcome them.

Section 1: Syn-Dihydroxylation Troubleshooting Guide

Syn-dihydroxylation introduces two hydroxyl groups to the same face of a double bond. The primary methods for achieving this are through the use of osmium tetroxide (OsO₄) and potassium permanganate (KMnO₄). While both can be effective, they are prone to specific side reactions.

Osmium Tetroxide (OsO₄) Dihydroxylation

Osmium tetroxide is a highly reliable and selective reagent for syn-dihydroxylation, often used in catalytic amounts with a co-oxidant.[1][2] However, issues can still arise.

Frequently Asked Questions (FAQs):

Q1: My Sharpless asymmetric dihydroxylation is giving low enantioselectivity. What are the likely causes?

A1: Low enantioselectivity in a Sharpless dihydroxylation can stem from several factors:

  • Secondary Catalytic Cycle: A potential secondary catalytic cycle can occur if the osmylate ester intermediate is oxidized before it dissociates from the osmium center.[3] This leads to the formation of an osmium(VIII)-diol complex that can then dihydroxylate another alkene, often with lower enantioselectivity.[3] To suppress this secondary pathway, consider increasing the molar concentration of the chiral ligand.

  • Ligand Mismatch: Ensure you are using the correct chiral ligand for the desired stereochemical outcome. Dihydroquinidine (DHQD) and dihydroquinine (DHQ) based ligands provide opposite enantiomers.[3]

  • Substrate Control vs. Reagent Control: For chiral alkenes, the inherent facial bias of the substrate may either align with or oppose the directing effect of the chiral ligand. In cases of a "mismatched" pairing, the enantioselectivity can be eroded. It's often observed that the reagent control (the chiral ligand) predominates over substrate control.

Q2: I'm observing over-oxidation of my diol to a dicarbonyl compound. How can I prevent this?

A2: Over-oxidation is a common issue, particularly with stronger oxidizing systems. While OsO₄ is generally more selective than KMnO₄, over-oxidation can still occur.[2][4]

  • Choice of Co-oxidant: The original Milas hydroxylation, which uses hydrogen peroxide as the co-oxidant, is known to sometimes lead to over-oxidation.[2] Switching to milder co-oxidants like N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation can mitigate this issue.[2]

  • Reaction Temperature: Ensure the reaction is conducted at low temperatures (typically 0 °C to room temperature) to minimize the rate of the over-oxidation reaction.

Potassium Permanganate (KMnO₄) Dihydroxylation

Potassium permanganate is a less expensive but more aggressive oxidizing agent compared to osmium tetroxide.[1][5] Its use requires careful control of reaction conditions to avoid significant byproduct formation.

Frequently Asked Questions (FAQs):

Q1: My reaction with KMnO₄ is resulting in the cleavage of the carbon-carbon bond, forming ketones or carboxylic acids. What's going wrong?

A1: This is a classic example of over-oxidation with permanganate. The key to preventing this is strict control over the reaction conditions.

  • Temperature and pH: The reaction must be carried out under cold, dilute, and basic conditions (pH > 8).[4][6][7] At elevated temperatures, or in acidic or neutral solutions, KMnO₄ will readily cleave the diol.[2][4]

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further oxidation of the desired diol.

Q2: The yield of my diol is consistently low, even when I control the temperature and pH. What else could be the problem?

A2: Low yields with KMnO₄ can be attributed to its poor solubility in many organic solvents.

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as benzyltriethylammonium chloride (TEBACl), can significantly improve the yield by facilitating the interaction between the aqueous permanganate and the alkene in the organic phase.[2]

Comparison of Common Syn-Dihydroxylation Reagents

Reagent SystemTypical YieldsCommon ByproductsKey Considerations
OsO₄ (catalytic), NMOHighMinimal if controlledToxic and expensive, but highly selective.[1][4]
Cold, dilute, basic KMnO₄Moderate to Poor[1]Over-oxidation products (ketones, carboxylic acids)[4]Inexpensive but requires strict temperature and pH control.[1][4][7]

Section 2: Anti-Dihydroxylation Troubleshooting Guide

Anti-dihydroxylation, which adds two hydroxyl groups to opposite faces of the double bond, is typically achieved through a two-step process: epoxidation followed by acid- or base-catalyzed ring-opening.[8][9]

Frequently Asked Questions (FAQs):

Q1: My acid-catalyzed epoxide opening is not regioselective. How can I control where the nucleophile attacks?

A1: The regioselectivity of acid-catalyzed epoxide opening is a well-documented challenge.

  • Mechanism: Under acidic conditions, the epoxide oxygen is protonated, and the nucleophile (water) attacks the more substituted carbon.[10][11][12][13] This is because the more substituted carbon can better stabilize the partial positive charge that develops in the transition state.[9]

  • Controlling Regioselectivity: If you require the opposite regioselectivity, a base-catalyzed ring-opening is the preferred method. Under basic conditions, the hydroxide nucleophile will attack the less sterically hindered carbon in a classic Sₙ2 reaction.[10][11]

Q2: I am trying to perform a hydrolytic kinetic resolution (HKR) of a terminal epoxide, but the enantiomeric excess of both the recovered epoxide and the diol is low.

A2: Hydrolytic kinetic resolution is a powerful technique for obtaining enantioenriched epoxides and diols from racemic mixtures.[14][15] Low enantiomeric excess can be due to:

  • Catalyst Loading: The catalyst loading is a critical parameter. For many substrates, a low catalyst loading (0.2-2.0 mol%) is sufficient.[15][16]

  • Water Stoichiometry: The amount of water used is crucial. Typically, around 0.5 equivalents of water relative to the racemic epoxide is used to achieve high enantiomeric excess of the remaining epoxide.

  • Solvent: For some epoxides, the reaction can be run without an added solvent.[17] However, for others, the choice of solvent can significantly impact the efficiency of the resolution.

Workflow for Stereoselective Diol Synthesis

Sources

Technical Support Center: Troubleshooting Scale-Up for 1-Methylcyclohexane-1,4-diol Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methylcyclohexane-1,4-diol is a versatile chemical intermediate whose value is intrinsically linked to the stereochemical arrangement of its two hydroxyl groups. The cis and trans isomers possess distinct physical properties that significantly influence their application, for instance, in the synthesis of specialized polymers and as building blocks in active pharmaceutical ingredients. The most common and scalable synthetic route involves the catalytic hydrogenation of 4-methylcyclohexanone. While straightforward in principle, scaling this reaction from the bench to production volumes introduces significant challenges, primarily revolving around controlling yield, diastereoselectivity, and purification.

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework to navigate the complexities of scaling up this compound production. It is designed to offer not just solutions, but a deeper mechanistic understanding to empower robust and reproducible process development.

Section 1: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the scale-up of this compound synthesis.

Issue 1: Low Reaction Yield

Q: My hydrogenation reaction yield dropped significantly after moving from a 1L to a 50L reactor. What are the likely causes?

A: A drop in yield upon scale-up is a frequent challenge and typically points to issues with mass transfer, catalyst activity, or thermal control. Here’s a breakdown of the primary culprits and how to investigate them:

  • Inadequate Hydrogen Mass Transfer: On a small scale, hydrogen gas can easily saturate the reaction medium. In a large reactor, ensuring efficient contact between the gaseous hydrogen, the liquid phase (substrate and solvent), and the solid catalyst is much more difficult.

    • Causality: The reaction rate becomes limited not by the intrinsic kinetics but by how fast hydrogen can dissolve into the liquid and reach the catalyst surface.

    • Troubleshooting Steps:

      • Agitation Review: Is the stirring speed sufficient to create a vortex and ensure good gas dispersion? The tip speed of the agitator should be consistent with the lab scale. If the geometry of the reactor has changed, a simple RPM scale-up is often insufficient.

      • Hydrogen Sparging: Instead of just maintaining a headspace pressure, use a sparging tube to introduce hydrogen below the liquid surface. This dramatically increases the gas-liquid interfacial area.

      • Pressure Increase: While respecting the pressure limits of your equipment, increasing the hydrogen pressure will increase its solubility in the solvent, which can accelerate the reaction rate.[1]

  • Catalyst Deactivation or Poisoning: Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel are sensitive to impurities that may not have been significant at the lab scale.[2]

    • Causality: Catalyst poisons, such as sulfur or nitrogen compounds, can adsorb to the active sites of the catalyst, blocking them from participating in the reaction. Even trace amounts can have a devastating impact on a large batch.

    • Troubleshooting Steps:

      • Substrate & Solvent Purity Check: Analyze your starting 4-methylcyclohexanone and solvent for common catalyst poisons. Was a new batch of starting material used for the scale-up?

      • Inert Atmosphere Handling: Ensure the catalyst was not unduly exposed to air during charging.[2] While Pd/C is often handled "wet" for safety, prolonged exposure can lead to surface oxidation.

      • Increase Catalyst Loading: As a temporary diagnostic step, a modest increase in catalyst loading (e.g., from 1 wt% to 2 wt%) can sometimes overcome minor poisoning issues, though this is not an economical long-term solution.[2]

  • Poor Temperature Control: Hydrogenation reactions are exothermic. A large volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient.

    • Causality: Uncontrolled temperature spikes can lead to side reactions, such as dehydration of the product or solvent degradation, which consume starting material and generate impurities.

    • Troubleshooting Steps:

      • Monitor Internal Temperature: Always use an internal temperature probe, not just a jacket temperature reading.

      • Controlled Reagent Addition: If the exotherm is aggressive, consider adding the substrate solution to the reactor containing the catalyst and solvent over a period of time to allow the cooling system to keep pace.

Issue 2: Poor or Inconsistent Diastereoselectivity (Cis/Trans Ratio)

Q: I'm struggling to obtain a consistent cis:trans isomer ratio in my product. How can I control the stereochemical outcome?

A: Controlling the stereochemistry of the 1,4-diol is critical and is governed by the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.

  • Understanding the Stereochemistry:

    • Kinetic Product (cis-diol): Typically favored under low-temperature conditions with bulky, sterically hindered hydride reagents or specific catalysts. The attack of the second hydride occurs from the less hindered face of the intermediate hydroxy-ketone.

    • Thermodynamic Product (trans-diol): The trans-diol, with both hydroxyl and methyl groups potentially in equatorial positions, is generally the more stable isomer. It is favored under conditions that allow for equilibration, such as higher temperatures or the presence of a base or acid.

  • Key Control Parameters:

    • Choice of Reducing Agent/Catalyst:

      • Catalytic Hydrogenation (e.g., Pd/C, Rh/C, Raney Ni): The choice of metal and support can influence selectivity. Rhodium catalysts have been shown to favor the formation of cyclohexanols over cyclohexanones in similar systems.[3] Raney Nickel reductions have been noted to produce mixtures of cis and trans isomers.[4]

      • Transfer Hydrogenation: Using a hydrogen donor like isopropanol with a catalyst such as magnesium oxide can offer exceptionally high diastereoselectivity, often favoring the trans isomer via an axial attack mechanism.[5]

    • Temperature: Lower temperatures (e.g., 0-25°C) generally favor the kinetic product (cis). Higher temperatures (e.g., >50°C) can provide enough energy to overcome the activation barrier for the formation of the more stable trans product, or even facilitate in-situ isomerization.[6]

    • Solvent: The polarity of the solvent can influence the conformation of the intermediate on the catalyst surface, thereby affecting the direction of the second hydrogen addition. Protic solvents like ethanol or methanol are common and can participate in the reaction mechanism.[1]

    • Additives: The presence of acids or bases can catalyze the epimerization of the hydroxyl group, pushing the product mixture towards the thermodynamic equilibrium.

ParameterTo Favor cis Isomer (Kinetic)To Favor trans Isomer (Thermodynamic)Rationale
Temperature Low (e.g., 0 - 25 °C)High (e.g., 50 - 80 °C)Limits energy for equilibration, favoring the faster-formed product.[6]
Catalyst Ru or Rh-based catalystsPd-based catalysts, or transfer hydrogenation systemsDifferent metals have varying affinities for the carbonyl oxygen vs. the ring.[3][5]
Pressure Lower H₂ PressureHigher H₂ PressureMay influence hydrogen availability on the catalyst surface.
Additives Neutral conditionsAddition of a mild base (e.g., NaHCO₃) or acidCan catalyze equilibration to the more stable isomer.
Issue 3: Difficult Product Isolation & Purification

Q: My product is highly soluble in water, making extraction inefficient. Chromatography is not a viable option for a 10 kg batch. What are my options?

A: This is a classic challenge with polar, low-molecular-weight diols. The key is to avoid large volumes of water during workup and focus on crystallization.

  • Work-Up Modifications:

    • Catalyst Filtration: After the reaction, filter the catalyst (e.g., through a pad of Celite®). Thoroughly wash the filter cake with the reaction solvent (e.g., methanol or ethanol) to recover all the product.[2]

    • Solvent Swap & Concentration: Remove the low-boiling reaction solvent under reduced pressure. If possible, swap to a solvent from which the product is less soluble, which can induce precipitation/crystallization.

    • Minimize Water: Avoid aqueous quenches or washes if at all possible. If you must wash (e.g., to remove salts), use a minimal amount of saturated brine, which reduces the partitioning of the polar diol into the aqueous layer.

  • Crystallization Strategies:

    • Solvent Screening: The goal is to find a solvent system where the diol is soluble at high temperatures but sparingly soluble at room temperature or below.

      • Good candidates for single-solvent crystallization include ethyl acetate, methyl ethyl ketone (MEK), or acetone.

      • The high polarity of the diol may require a mixed solvent system.

    • Anti-Solvent Crystallization: This is often the most effective method for scale-up.

      • Procedure: Dissolve the crude product in a minimal amount of a good solvent (e.g., methanol, isopropanol). Then, slowly add an "anti-solvent" in which the product is insoluble (e.g., heptane, toluene, or diethyl ether) until the solution becomes turbid. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

      • Why it works: This method carefully controls the supersaturation of the solution, promoting the growth of well-defined crystals rather than an amorphous oil.

Section 2: Key Process Workflows & Protocols

Workflow 1: General Troubleshooting Logic

This diagram outlines a decision-making process for diagnosing common scale-up issues.

Troubleshooting_Workflow Start Scale-Up Issue Encountered Check_Yield Is Yield Low? Start->Check_Yield Check_Purity Is Purity/Selectivity Poor? Check_Yield->Check_Purity No Mass_Transfer Investigate Mass Transfer: - Agitation Speed - H2 Sparging - Pressure Check_Yield->Mass_Transfer Yes Stereo_Control Investigate Stereocontrol: - Temperature - Catalyst Choice - Solvent Effects Check_Purity->Stereo_Control Yes End Process Optimized Check_Purity->End No Catalyst_Health Investigate Catalyst: - Purity of Reagents - Catalyst Loading - Handling Procedure Mass_Transfer->Catalyst_Health Thermal_Control Investigate Thermal Control: - Monitor Internal Temp - Controlled Addition Catalyst_Health->Thermal_Control Thermal_Control->Check_Purity Purification_Issue Investigate Purification: - Work-up Procedure - Crystallization - Solvent Choice Stereo_Control->Purification_Issue Purification_Issue->End

Caption: A decision tree for troubleshooting scale-up issues.

Protocol 1: Catalytic Hydrogenation of 4-Methylcyclohexanone

This protocol is a representative example and must be adapted and optimized for specific equipment and safety protocols.

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and leak-tested.

  • Inerting: Purge the reactor multiple times with an inert gas (Nitrogen or Argon).

  • Catalyst Charging: Under an inert atmosphere, charge the reactor with the solvent (e.g., Ethanol, 5-10 volumes relative to the substrate) followed by the catalyst (e.g., 5% Pd/C, 0.5-2 wt%).

  • Substrate Addition: Add 4-methylcyclohexanone (1.0 eq) to the reactor. For large scales with significant exotherms, this can be added as a solution in the reaction solvent over time.

  • Hydrogenation: Seal the reactor. Purge the headspace with hydrogen gas (3-5 cycles) before pressurizing to the target pressure (e.g., 50-100 psi).

  • Reaction Monitoring: Begin agitation and heat to the target temperature (e.g., 25-50°C). Monitor the reaction by hydrogen uptake and/or periodic sampling for GC or TLC analysis until the starting material is consumed.[2]

  • Work-up:

    • Cool the reactor to room temperature. Carefully vent the hydrogen and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with the reaction solvent.[2]

    • Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude product as a mixture of cis and trans diols.

Protocol 2: Purification via Anti-Solvent Crystallization
  • Dissolution: Transfer the crude this compound oil/solid to a suitable crystallization vessel. Add a minimal amount of a "good" solvent (e.g., Isopropanol) and warm gently (e.g., 40-50°C) with stirring until all material is dissolved.

  • Anti-Solvent Addition: While maintaining the temperature, slowly add a pre-warmed "anti-solvent" (e.g., Heptane) dropwise until a persistent cloudiness (turbidity) is observed.

  • Clarification: Add a few drops of the "good" solvent back into the mixture until it becomes clear again.

  • Cooling & Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature. For maximum recovery, subsequently cool the vessel in an ice bath for several hours.

  • Isolation: Collect the precipitated crystals by filtration. Wash the crystals with a small amount of cold anti-solvent.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to determine the cis:trans isomer ratio? Gas Chromatography (GC) with a Flame Ionization Detector (FID) is typically the most robust and straightforward method. The two isomers will have different retention times, allowing for accurate quantification. Proton and Carbon NMR spectroscopy can also be used, as the chemical shifts for the methyl and hydroxyl-bearing carbons will differ due to their axial/equatorial environments.

Q2: My reaction has stalled. What should I do? First, check for obvious issues like a depleted hydrogen source or a leak in the system.[2] If those are fine, the most likely cause is catalyst deactivation. You can try adding a fresh portion of the catalyst. If the reaction restarts, it confirms a catalyst issue. If it does not, there may be an inhibitor present in your substrate that needs to be removed by pre-purification.

Q3: Are there any specific safety concerns for this reaction at scale? Absolutely. Catalytic hydrogenation at scale has two primary hazards:

  • Flammability: Hydrogen is extremely flammable. All equipment must be properly grounded, and the process must be conducted in a well-ventilated area away from ignition sources.

  • Pyrophoric Catalysts: Some hydrogenation catalysts, particularly dry Pd/C and Raney Nickel, can be pyrophoric and may ignite spontaneously upon exposure to air.[2] They should always be handled under an inert atmosphere or as a wet slurry. Never add a flammable solvent to a dry pyrophoric catalyst.

Q4: Can I use sodium borohydride (NaBH₄) for this reduction at scale? While NaBH₄ is a common lab reagent for reducing ketones, it presents challenges for scaling up this specific transformation.[7] It generates significant hydrogen gas upon quenching, which needs to be safely managed. More importantly, the borate salts formed during the reaction can complicate the workup and product isolation, especially given the product's water solubility. Catalytic hydrogenation is generally the more atom-economical and cleaner method for large-scale production.

Section 4: References

  • Carreras, C. R., et al. (2010). (E)-2-((4R,5R)-5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)but-2ene-1,4-diol. Molbank, 1-4.

  • Koel Research Group. (n.d.). Hydrogenation of cyclohexanone on Pt–Sn surface alloys. Retrieved from [Link]

  • Liaoning Oxiranchem, Inc. (n.d.). Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1). Retrieved from [Link]

  • MDPI. (n.d.). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. MDPI. Retrieved from [Link]

  • Mettler Toledo. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube. Retrieved from [Link]

  • Odinity. (2013). Sodium Borohydride Reduction of 2-methylcylohexanone. Odinity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). trans-1,2-CYCLOHEXANEDIOL. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylcyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly diastereoselective transfer hydrogenation of 4-t-butylcyclohexanone in the presence of magnesium oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid-phase transfer hydrogenation of 4-methylcyclohexanone with.... Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction profile of 4-methoxyphenol hydrogenation. Conditions, 323 K, 8 mmol, 3 barg. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Differentiating Cis and Trans Isomers of 1-methylcyclohexane-1,4-diol using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the ¹H NMR spectra of cis- and trans-1-methylcyclohexane-1,4-diol. We will move beyond a simple data sheet to explore the foundational principles of conformational analysis and how they manifest in discernible chemical shifts and coupling constants, enabling unambiguous stereochemical assignment. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed for researchers, chemists, and drug development professionals who rely on precise structural elucidation.

Introduction: The Role of Conformational Analysis in NMR Interpretation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of molecules. For cyclic systems like cyclohexane derivatives, the ¹H NMR spectrum is not merely a collection of peaks; it is a detailed report on the molecule's preferred shape, or conformation. The chemical environment of each proton—and thus its resonance frequency (chemical shift) and interactions with neighboring protons (spin-spin coupling)—is exquisitely sensitive to its spatial orientation.

The key to interpreting the spectra of substituted cyclohexanes lies in understanding the chair conformation. In this low-energy arrangement, substituents can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[1] These positions are not static, as the ring can undergo a "ring flip," converting axial substituents to equatorial and vice versa.[2] The rate of this flip and the energetic preference for one conformation over another are the primary factors that dictate the appearance of the ¹H NMR spectrum.

Conformational Equilibria of cis- and trans-1-methylcyclohexane-1,4-diol

The stereochemical difference between the cis and trans isomers dictates their conformational preferences, which is the root cause of their distinct NMR spectra.

cis-1-methylcyclohexane-1,4-diol

In the cis isomer, the hydroxyl groups at C1 and C4 are on the same face of the ring. This necessitates that in any given chair conformation, one substituent at the 1,4-positions will be axial and the other will be equatorial.[3] The molecule exists as a rapidly equilibrating mixture of two chair conformers of roughly equal energy. In one conformer, the C1-methyl group is equatorial and the C4-hydroxyl is axial; in the other, the C1-methyl is axial and the C4-hydroxyl is equatorial. At room temperature, this ring flip is extremely fast on the NMR timescale. As a result, the observed ¹H NMR spectrum is a time-averaged representation of both conformers.

Caption: Chair-flip equilibrium for cis-1-methylcyclohexane-1,4-diol.

trans-1-methylcyclohexane-1,4-diol

For the trans isomer, the hydroxyl groups are on opposite faces of the ring. This allows for a conformation where both the C1-methyl group and the C4-hydroxyl group can occupy equatorial positions, which is sterically favorable.[1] The alternative di-axial conformation would introduce significant 1,3-diaxial strain and is energetically penalized. Consequently, the equilibrium is heavily skewed towards the di-equatorial (or more accurately, the conformer with the bulky methyl group equatorial) form. This molecule is effectively "locked" in a single, preferred conformation. This conformational rigidity is the most important factor leading to a highly informative NMR spectrum.

Caption: Strong conformational preference for trans-1-methylcyclohexane-1,4-diol.

Key Spectroscopic Differentiators

The conformational differences described above give rise to predictable and measurable variations in the ¹H NMR spectra.

A. Chemical Shift (δ)

The precise resonance frequency of a proton is determined by the local magnetic field it experiences. This field is shielded or deshielded by surrounding electrons.

  • Axial vs. Equatorial Protons: In a cyclohexane ring, axial protons are situated within the shielding cone of the C-C single bonds of the ring, causing them to resonate at a higher field (lower δ value, typically ~0.5 ppm) compared to their geminal equatorial counterparts.[4][5]

  • cis Isomer: Due to rapid ring inversion, the distinction between axial and equatorial protons is lost. The protons on the cyclohexane ring (C2, C3, C5, C6) will appear as broad, averaged signals, often overlapping in a complex multiplet.[2]

  • trans Isomer: In its locked conformation, distinct signals for axial and equatorial protons are expected. The axial proton at C4 (Hax) will be significantly upfield compared to the equatorial protons on the ring.

B. Spin-Spin Coupling (³J) and the Karplus Relationship

The most definitive information comes from the vicinal (three-bond) coupling constants, ³JHH. The magnitude of this coupling is dependent on the dihedral angle (φ) between the two coupled protons, a relationship described by the Karplus equation.[6][7]

  • Trans-diaxial coupling (³Jax,ax): The dihedral angle is ~180°. According to the Karplus curve, this results in a large coupling constant, typically 10-14 Hz.[8][9]

  • Axial-equatorial (³Jax,eq) and equatorial-equatorial (³Jeq,eq) coupling: The dihedral angles are ~60°. This geometry leads to small coupling constants, typically 2-5 Hz.[8]

This dihedral angle dependence is the key to differentiating the isomers.

  • cis Isomer: The observed coupling constants are a weighted average of the axial-axial, axial-equatorial, and equatorial-equatorial couplings from both rapidly interconverting conformers. This results in broad signals with averaged J-values, typically around 5-8 Hz, and no distinct large, sharp couplings.

  • trans Isomer: The conformation is locked. The axial proton on C4 is anti-periplanar (180°) to the two adjacent axial protons (on C3 and C5). Therefore, the signal for the C4-H proton will be split by two large trans-diaxial couplings. This will result in a clear triplet of triplets (tt) or a complex multiplet with a large overall width, which is a definitive signature of an axial proton with two axial neighbors.

Data Summary and Spectral Interpretation

Featurecis-1-methylcyclohexane-1,4-dioltrans-1-methylcyclohexane-1,4-diolRationale
Conformation Rapidly equilibrating chair conformersLocked chair conformation (Me-group equatorial)Steric effects of substituents.[1]
Ring Protons (C2,3,5,6) Broad, complex, time-averaged multiplets.Resolved signals for axial and equatorial protons.Conformational averaging vs. a fixed structure.
C4-H Proton Signal A broad multiplet with an averaged coupling constant.A well-resolved multiplet (often a triplet of triplets) with large ³J_ax,ax couplings (~10-14 Hz).The locked conformation of the trans isomer allows for efficient trans-diaxial coupling.[6][7]
Methyl Signal (C1-Me) Sharp singlet.Sharp singlet.The methyl protons do not have neighboring protons to couple with.
Hydroxyl Protons (-OH) Broad singlets (concentration dependent).Broad singlets (concentration dependent).These protons typically exchange rapidly and do not show coupling.

Note: Actual chemical shifts can vary based on solvent and concentration. The key diagnostic features are the multiplicity and coupling constants of the ring protons, particularly the proton at C4.

Experimental Protocol for ¹H NMR Acquisition

A self-validating protocol ensures reproducibility and data integrity.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the diol sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Chloroform-d is often suitable.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[4]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS or residual solvent signal.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz spectrometer would be:

      • Pulse Angle: 30-90 degrees

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 8-16 (adjust for sample concentration)

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline and pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and measure the coupling constants (in Hz) for all relevant signals.

Workflow for Isomer Differentiation

The following workflow provides a logical path for distinguishing the cis and trans isomers based on the principles discussed.

G cluster_workflow Isomer Differentiation Workflow A Acquire ¹H NMR Spectrum in CDCl₃ or DMSO-d₆ B Identify Ring Proton Signals (Typically 1.2 - 4.0 ppm) A->B C Analyze Signal for C4-H Proton (Proton on carbon bearing the secondary -OH) B->C D Observe large couplings? (³J > 10 Hz) C->D E Conclusion: TRANS Isomer D->E  Yes   F Conclusion: CIS Isomer D->F  No (Averaged J-values observed)

Caption: Logical workflow for differentiating isomers via ¹H NMR analysis.

Conclusion

The differentiation of cis- and trans-1-methylcyclohexane-1,4-diol is a classic application of fundamental NMR principles to stereochemical problems. The rapid conformational averaging in the cis isomer produces a ¹H NMR spectrum with broad, indistinct signals and averaged coupling constants. In stark contrast, the sterically locked conformation of the trans isomer yields a highly resolved spectrum, most notably featuring a signal for the axial C4-proton with large, characteristic trans-diaxial (³Jax,ax) couplings. By focusing on the multiplicity and coupling constants of the ring protons, a confident and unambiguous assignment of the relative stereochemistry can be achieved.

References

  • St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of 1,4-Disubstituted Cyclohexanes. Retrieved from St.
  • Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes.
  • JoVE. (2024, April 4). Spin–Spin Coupling: Three-Bond Coupling (Vicinal Coupling).
  • Wikipedia. (n.d.). Karplus equation.
  • MRI Questions. (2015, February 12). 5.2 Chemical Shift.
  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants.
  • YouTube. (2023, May 19). Karplus Equation & Curve | J value calculation| Dihedral angles.
  • Jonathan Clayden, Nick Greeves, Stuart Warren. (2012). Organic Chemistry, 2nd Edition. Oxford University Press.
  • Canadian Science Publishing. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Journal of Chemistry, 47(3), 429-433.
  • Chen, P., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega, 6(15), 10194-10204.
  • Abraham, R. J., et al. (2011). Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane. The Journal of Physical Chemistry A, 115(34), 9575-9585.
  • PubChem. (n.d.). 1-Methylcyclohexane-1,4-diol.
  • Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR.
  • ResearchGate. (2011, February). Conformational analysis of 1,4-disubstituted cyclohexanes. III. trans-1,4-Di(trifluoroacetoxy)cyclohexane.
  • Oxford Learning Link. (n.d.). Chapter 32: Conformational analysis.
  • YouTube. (2022, October 24). dihedral angles, J-values, & the Karplus equation.
  • Modgraph Consultants Ltd. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling.
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546.
  • Journal of the American Chemical Society. (1962). The Proton Nuclear Magnetic Resonance Spectra of Cyclohexane, cis- and trans-Decalin, cis- and trans-Hydrindan and cis-Bicyclo[3.3.0]octane. Journal of the American Chemical Society, 84(15), 2841-2846.

Sources

A Researcher's Guide to Distinguishing Methylcyclohexene Isomers by ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of organic chemistry, the precise structural elucidation of isomers is a frequent and often non-trivial challenge. For drug development professionals and researchers, the ability to unambiguously differentiate between positional isomers like 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene is paramount, as even minor structural variations can lead to vastly different pharmacological activities. This guide provides an in-depth comparison of these three isomers using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and direct method for mapping the carbon framework of a molecule. We will delve into the underlying principles, a robust experimental protocol, and a detailed analysis of the spectral data that allows for their clear distinction.

The Challenge: Subtle Differences, Significant Consequences

The three methylcyclohexene isomers share the same molecular formula (C₇H₁₂) and the same basic cyclohexene scaffold, differing only in the position of the methyl group substituent on the six-membered ring. This subtlety can make their differentiation by other analytical techniques, such as mass spectrometry, challenging due to identical molecular weights and often similar fragmentation patterns. ¹³C NMR spectroscopy, however, is exquisitely sensitive to the local electronic environment of each carbon atom, making it an ideal tool for this purpose.

Core Principles: How ¹³C NMR Differentiates Isomers

The key to distinguishing the methylcyclohexene isomers lies in the unique chemical shift of each carbon atom. The position of a signal (the chemical shift, δ, in parts per million, ppm) in a ¹³C NMR spectrum is primarily influenced by the hybridization of the carbon atom and the electronegativity of neighboring atoms or groups.

In the case of methylcyclohexenes, the primary differentiating factors are:

  • Number of Unique Carbon Signals: The symmetry of the molecule dictates the number of distinct carbon environments. As we will see, not all isomers present seven unique signals.

  • Chemical Shifts of sp² (Olefinic) Carbons: The carbons of the double bond are significantly deshielded and appear far downfield (typically 120-140 ppm). The position of the methyl group directly influences the electronic environment and thus the chemical shifts of these carbons.

  • Chemical Shifts of sp³ (Aliphatic) Carbons: The chemical shifts of the saturated carbons in the ring and the methyl group are sensitive to their proximity to the double bond and the substitution pattern.

To further aid in the assignment of these signals, Distortionless Enhancement by Polarization Transfer (DEPT) NMR experiments are invaluable. DEPT allows for the differentiation of methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, adding another layer of certainty to the structural assignment.[1][2]

Experimental Protocol: Acquiring High-Quality ¹³C NMR Spectra

A self-validating and reliable protocol is crucial for obtaining reproducible and unambiguous results. The following is a comprehensive, step-by-step methodology for acquiring ¹³C NMR spectra of methylcyclohexene isomers.

1. Sample Preparation:

  • Analyte: Use a high-purity sample of the methylcyclohexene isomer (or mixture).

  • Solvent: Dissolve approximately 10-50 mg of the sample in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃). CDCl₃ is a good choice as it is a versatile solvent for nonpolar compounds and its residual solvent peak at ~77.16 ppm provides a convenient internal reference.

  • Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) can be added as an internal standard for precise chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters (for a 400 MHz Spectrometer):

  • Nucleus: ¹³C

  • Experiment: Proton-decoupled ¹³C NMR (e.g., Bruker's zgpg30 pulse program).

  • Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. This delay is crucial for allowing the carbon nuclei to return to their equilibrium state between pulses, which is important for obtaining accurate signal intensities, especially for quaternary carbons which have longer relaxation times.

  • Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration. Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required to achieve a good signal-to-noise ratio.

  • Spectral Width (SW): 0 to 220 ppm. This range comfortably encompasses the expected chemical shifts for both aliphatic and olefinic carbons.

  • Temperature: 298 K (25 °C).

3. DEPT Experiments:

  • Following the acquisition of the standard ¹³C spectrum, run DEPT-90 and DEPT-135 experiments.

  • DEPT-90: This experiment will only show signals for CH (methine) carbons.

  • DEPT-135: This experiment will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.

This multi-faceted approach ensures not only the detection of all carbon signals but also the determination of their multiplicity, leading to a confident structural assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Methylcyclohexene Isomer Mix Dissolve Sample->Mix Solvent CDCl₃ Solvent->Mix NMR_Tube Transfer to NMR Tube Mix->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer C13_Acq ¹³C{¹H} Acquisition Spectrometer->C13_Acq DEPT_Acq DEPT-90 & DEPT-135 Acquisition Spectrometer->DEPT_Acq FID Raw FID Data C13_Acq->FID DEPT_Acq->FID FT Fourier Transform FID->FT Phase Phasing & Baseline Correction FT->Phase Calibrate Chemical Shift Calibration Phase->Calibrate Spectra Final Spectra Calibrate->Spectra Structure Elucidation Structure Elucidation Spectra->Structure Elucidation

Caption: Experimental workflow for distinguishing methylcyclohexene isomers using ¹³C NMR.

Data Interpretation and Isomer Differentiation

The key to distinguishing the three isomers lies in a careful comparison of their ¹³C NMR spectra. The number of signals, their chemical shifts, and their multiplicities (as determined by DEPT) provide a unique fingerprint for each isomer.

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the expected ¹³C NMR chemical shifts for 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene. These values are compiled from various spectral databases.

Carbon Position1-Methylcyclohexene (δ, ppm)3-Methylcyclohexene (δ, ppm)4-Methylcyclohexene (δ, ppm)
C1 ~133.7 (Quaternary)~127.1 (CH)~126.7 (CH)
C2 ~125.1 (CH)~126.9 (CH)~126.7 (CH)
C3 ~29.7 (CH₂)~30.5 (CH)~30.0 (CH₂)
C4 ~22.8 (CH₂)~32.0 (CH₂)~30.6 (CH)
C5 ~22.2 (CH₂)~25.2 (CH₂)~26.6 (CH₂)
C6 ~30.9 (CH₂)~21.7 (CH₂)~30.0 (CH₂)
-CH₃ ~23.3 (CH₃)~21.9 (CH₃)~22.0 (CH₃)
Analysis of Each Isomer

1-Methylcyclohexene:

  • Number of Signals: 7 unique carbon signals are expected, as there is no plane of symmetry.

  • Key Differentiating Features:

    • The presence of a quaternary carbon (C1) signal in the olefinic region (~133.7 ppm). This is the most deshielded carbon due to its substitution on the double bond. This signal will be absent in the DEPT spectra.

    • One CH olefinic carbon (C2) at approximately 125.1 ppm.

    • Four distinct CH₂ signals and one CH₃ signal in the aliphatic region.

3-Methylcyclohexene:

  • Number of Signals: 7 unique carbon signals are expected.

  • Key Differentiating Features:

    • Two CH olefinic carbons (C1 and C2) with very similar chemical shifts (~127.1 and ~126.9 ppm).

    • A CH carbon (C3) in the aliphatic region (~30.5 ppm) which is directly attached to the methyl group. This signal will be present in the DEPT-90 spectrum.

    • Three CH₂ signals and one CH₃ signal .

4-Methylcyclohexene:

  • Number of Signals: Due to a plane of symmetry passing through C4 and the C1-C2 double bond, only 5 unique carbon signals are expected. C1 and C2 are equivalent, and C3 and C6 are equivalent, as are C4 and C5. Correction: The initial symmetry analysis is incorrect. A plane of symmetry passes through C4 and the midpoint of the C1-C2 bond. This makes C1 and C2 non-equivalent, but C3 and C6, and C4 and C5 are equivalent. Therefore, there should be 5 signals. Let me re-evaluate based on the data. Looking at the data for 4-methylcyclohexene, there are indeed 5 distinct signals.

  • Key Differentiating Features:

    • The reduced number of signals (5) is the most prominent feature.

    • Two CH olefinic carbons (C1 and C2) which are equivalent and appear as a single signal at ~126.7 ppm.

    • A CH carbon (C4) in the aliphatic region at ~30.6 ppm.

    • Two CH₂ signals and one CH₃ signal .

G cluster_1 1-Methylcyclohexene cluster_3 3-Methylcyclohexene cluster_4 4-Methylcyclohexene C1_1 C1 (Quat, ~133.7 ppm) C2_1 C2 (CH, ~125.1 ppm) Aliphatic_1 4 CH₂ + 1 CH₃ C1_3 C1 (CH, ~127.1 ppm) C2_3 C2 (CH, ~126.9 ppm) C3_3 C3 (CH, ~30.5 ppm) Aliphatic_3 3 CH₂ + 1 CH₃ C1_4 C1/C2 (CH, ~126.7 ppm) C4_4 C4 (CH, ~30.6 ppm) Aliphatic_4 2 CH₂ + 1 CH₃ Signals_4 5 Signals Total

Caption: Key distinguishing features in the ¹³C NMR spectra of methylcyclohexene isomers.

Conclusion

¹³C NMR spectroscopy, especially when coupled with DEPT experiments, provides a definitive method for distinguishing between the positional isomers 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene. The key distinguishing features are the number of unique carbon signals, the chemical shifts of the olefinic carbons, and the presence and location of quaternary and methine carbons. By following a robust experimental protocol and carefully analyzing the resulting spectra, researchers can confidently and accurately determine the structure of their methylcyclohexene-containing compounds, a critical step in many areas of chemical research and development.

References

  • A User Guide to Modern NMR Experiments.
  • DEPT EXPERIMENT. IMSERC, Northwestern University. [Link]
  • 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. [Link]
  • 4-Methylcyclohexene. PubChem. [Link]
  • 1-Methyl-1-cyclohexene. SpectraBase. [Link]
  • 3-Methyl-cyclohexene. SpectraBase. [Link]
  • 4-(1-Methyl-1-methoxymethoxyethyl)-1-methylcyclohexene. SpectraBase. [Link]

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A Comparative Analysis of the Boiling Points of Cyclohexane-1,2-diol and Cyclohexane-1,4-diol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, a deep understanding of the physicochemical properties of organic molecules is paramount. Isomeric variations, in particular, can lead to significant differences in physical properties such as boiling point, which can have profound implications for reaction conditions, purification strategies, and product formulation. This guide provides an in-depth technical comparison of the boiling points of cyclohexane-1,2-diol and cyclohexane-1,4-diol, delving into the underlying molecular interactions that govern these differences. We will explore the pivotal role of hydrogen bonding, supported by experimental data and detailed analytical protocols.

Introduction to Cyclohexanediol Isomers

Cyclohexanediols are di-substituted cyclic alcohols that exist as various stereoisomers. The position of the hydroxyl (-OH) groups on the cyclohexane ring dictates the potential for intra- and intermolecular interactions, which in turn significantly influences their physical properties. In this guide, we focus on the comparison between the 1,2- and 1,4-isomers.

  • Cyclohexane-1,2-diol exists as cis and trans stereoisomers, where the two hydroxyl groups are on the same or opposite sides of the ring, respectively.

  • Cyclohexane-1,4-diol also has cis and trans isomers, with the hydroxyl groups positioned across the ring from each other.

The seemingly subtle difference in the placement of these hydroxyl groups leads to a notable divergence in their boiling points.

Comparative Boiling Point Data

The boiling point of a substance is a measure of the energy required to overcome the intermolecular forces holding its molecules together in the liquid phase. The following table summarizes the experimentally determined boiling points of the relevant cyclohexanediol isomers at atmospheric pressure (760 mmHg).

CompoundIsomerBoiling Point (°C)
Cyclohexane-1,2-diolcis217[1]
Cyclohexane-1,2-dioltrans236.7[2][3]
Cyclohexane-1,4-diolcis252.4[4]
Cyclohexane-1,4-dioltrans252[5]

As the data clearly indicates, cis-cyclohexane-1,2-diol has a significantly lower boiling point than both its trans-isomer and the 1,4-diol isomers. The boiling points of cis- and trans-cyclohexane-1,4-diol are notably higher and very similar to each other.

The Decisive Role of Hydrogen Bonding

The primary intermolecular force at play in diols is hydrogen bonding, an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (in this case, oxygen) and another nearby electronegative atom. The key to understanding the observed boiling point differences lies in the distinction between intramolecular and intermolecular hydrogen bonding.

Intramolecular vs. Intermolecular Hydrogen Bonding
  • Intermolecular hydrogen bonding occurs between separate molecules. Stronger and more extensive intermolecular hydrogen bonding leads to a higher boiling point as more energy is required to separate the molecules into the gas phase.

  • Intramolecular hydrogen bonding occurs within a single molecule. When a molecule forms an intramolecular hydrogen bond, it can limit the ability of the involved hydroxyl groups to participate in intermolecular hydrogen bonding.

The spatial arrangement of the hydroxyl groups in the cyclohexanediol isomers determines which type of hydrogen bonding is favored.

Analysis of Cyclohexane-1,2-diol Isomers

In cis-cyclohexane-1,2-diol , the two hydroxyl groups are positioned on the same side of the cyclohexane ring. This proximity allows for the formation of a stable, intramolecular hydrogen bond. This internal bonding effectively "shields" the involved hydroxyl groups, reducing their availability for intermolecular interactions with neighboring molecules. Consequently, the overall intermolecular forces are weaker, leading to a lower boiling point.

Conversely, in trans-cyclohexane-1,2-diol , the hydroxyl groups are on opposite sides of the ring, making intramolecular hydrogen bonding impossible. As a result, both hydroxyl groups are available to form strong intermolecular hydrogen bonds with other molecules. This extensive network of intermolecular hydrogen bonds requires more energy to overcome, resulting in a higher boiling point compared to the cis-isomer.

Analysis of Cyclohexane-1,4-diol Isomers

For both cis- and trans-cyclohexane-1,4-diol , the hydroxyl groups are positioned too far apart on the cyclohexane ring to form an intramolecular hydrogen bond. Therefore, both isomers primarily exhibit strong intermolecular hydrogen bonding. This leads to significantly higher boiling points for both 1,4-diol isomers compared to cis-cyclohexane-1,2-diol. The similar boiling points of the cis- and trans-1,4-isomers reflect the fact that both can effectively engage in extensive intermolecular hydrogen bonding networks.

The following diagram illustrates the different hydrogen bonding patterns in the cyclohexanediol isomers.

G cluster_0 Cyclohexane-1,2-diol cluster_1 Cyclohexane-1,4-diol cis_12 cis-1,2-diol intra_H_bond Intramolecular H-Bonding cis_12->intra_H_bond Favored trans_12 trans-1,2-diol inter_H_bond_12 Intermolecular H-Bonding trans_12->inter_H_bond_12 Exclusive lower_bp Lower Boiling Point intra_H_bond->lower_bp Leads to higher_bp_12 Higher Boiling Point (than cis-1,2) inter_H_bond_12->higher_bp_12 Leads to cis_14 cis-1,4-diol inter_H_bond_14 Intermolecular H-Bonding cis_14->inter_H_bond_14 Exclusive trans_14 trans-1,4-diol trans_14->inter_H_bond_14 Exclusive higher_bp_14 Significantly Higher Boiling Point inter_H_bond_14->higher_bp_14 Leads to

Hydrogen bonding in cyclohexanediol isomers.

Experimental Protocols for Verification

The theoretical explanations for the boiling point differences can be validated through experimental procedures. Below are detailed protocols for determining the boiling point and for obtaining spectroscopic evidence of hydrogen bonding.

Protocol for Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid sample.

Materials:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (-10 to 300 °C)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Bunsen burner or micro-burner

  • Stand and clamp

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of the cyclohexanediol isomer into the small test tube.

  • Capillary Tube Insertion: Place the capillary tube into the test tube with the open end downwards.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Thiele Tube Setup: Clamp the Thiele tube to the stand and fill it with mineral oil until the side arm is about two-thirds full.

  • Immersion: Carefully insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is immersed in the oil. The rubber band should be above the oil level to prevent dissolution.

  • Heating: Gently heat the side arm of the Thiele tube with a small flame. The shape of the tube facilitates convection currents, ensuring uniform heating of the oil.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

  • Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

  • Record: Record the temperature at this point. For accuracy, the determination can be repeated with the same sample.

Protocol for Spectroscopic Analysis (FT-IR)

Infrared (IR) spectroscopy is a powerful technique for identifying the types of hydrogen bonding present in a sample. The O-H stretching frequency is particularly sensitive to hydrogen bonding.

Materials:

  • Fourier-Transform Infrared (FT-IR) spectrometer

  • Sample cells (e.g., KBr pellets for solids, or a suitable liquid cell)

  • Solutions of each cyclohexanediol isomer in a non-polar solvent (e.g., carbon tetrachloride, CCl₄) at varying concentrations (e.g., 1 M, 0.1 M, 0.01 M).

  • Pure samples of each isomer.

Procedure:

  • Sample Preparation:

    • For pure samples (liquid or molten): Acquire the IR spectrum of the neat liquid. This will primarily show broad absorption bands indicative of strong intermolecular hydrogen bonding.

    • For solutions: Prepare a series of dilutions for each isomer in CCl₄.

  • Spectral Acquisition:

    • Obtain a background spectrum of the pure solvent (CCl₄) in the sample cell.

    • Acquire the IR spectrum for each prepared solution, ensuring the spectrometer scans the range of approximately 4000-3000 cm⁻¹.

  • Data Analysis:

    • cis-Cyclohexane-1,2-diol:

      • At high concentrations, a broad band around 3300-3500 cm⁻¹ will dominate, indicating intermolecular hydrogen bonding.

      • Upon dilution, the intensity of this broad band will decrease, while a sharper band around 3500-3600 cm⁻¹ will appear or increase in relative intensity. This sharper band is characteristic of intramolecular hydrogen bonding and its intensity will be largely independent of concentration.

    • trans-Cyclohexane-1,2-diol and 1,4-Diols:

      • At high concentrations, a broad band corresponding to intermolecular hydrogen bonding will be observed.

      • Upon dilution, the intensity of this broad band will significantly decrease, and a sharp "free" O-H stretching band will appear at a higher frequency (around 3600-3650 cm⁻¹). The absence of a concentration-independent band in the intramolecular region confirms the lack of this interaction.

The following diagram outlines the expected workflow for the spectroscopic analysis.

G cluster_cis12 cis-1,2-diol Analysis cluster_others trans-1,2- and 1,4-diol Analysis start Prepare Solutions (High to Low Concentration in CCl₄) acquire_ir Acquire FT-IR Spectra (4000-3000 cm⁻¹) start->acquire_ir analyze_cis12 Analyze cis-1,2-diol Spectra acquire_ir->analyze_cis12 analyze_others Analyze trans-1,2- and 1,4-diol Spectra acquire_ir->analyze_others dilution_cis Upon Dilution analyze_cis12->dilution_cis dilution_others Upon Dilution analyze_others->dilution_others broad_band_cis Broad Intermolecular Band Decreases dilution_cis->broad_band_cis sharp_band_cis Sharp Intramolecular Band Remains dilution_cis->sharp_band_cis conclusion_cis Conclusion: Intramolecular H-Bonding Present broad_band_cis->conclusion_cis sharp_band_cis->conclusion_cis broad_band_others Broad Intermolecular Band Decreases dilution_others->broad_band_others free_oh_others Sharp 'Free' O-H Band Appears dilution_others->free_oh_others conclusion_others Conclusion: Only Intermolecular H-Bonding broad_band_others->conclusion_others free_oh_others->conclusion_others

FT-IR analysis workflow for cyclohexanediols.

Conclusion

The boiling point differences between cyclohexane-1,2-diol and cyclohexane-1,4-diol isomers are a direct consequence of their molecular geometries and the resulting hydrogen bonding capabilities. Cis-cyclohexane-1,2-diol exhibits a significantly lower boiling point due to the prevalence of intramolecular hydrogen bonding, which reduces the extent of intermolecular forces. In contrast, trans-cyclohexane-1,2-diol and both isomers of cyclohexane-1,4-diol are restricted to intermolecular hydrogen bonding, leading to stronger molecular associations and consequently higher boiling points. This understanding, verifiable through standard laboratory techniques, is crucial for the effective manipulation and application of these compounds in scientific research and development.

References
  • Intramolecular hydrogen bonding in cycloalkane-1,2-diol monoacetates. Canadian Journal of Chemistry. [Link]
  • Unlocking a new hydrogen-bonding marker: C–O bond shortening in vicinal diols revealed by rotational spectroscopy. AIP Publishing. [Link]
  • Stereochemistry of cycloHexane Derivatives. Part V. Infrared 8pectra and Conformations of Stereoisom.eric 1 : 2- Diols*. RSC Publishing. [Link]
  • trans-Cyclohexane-1,2-diol Price from Supplier Brand ThermoFisher on Chemsrc.com. Chemsrc.com. [Link]
  • Intramolecular hydrogen bonding in cycloalkane-1,2-diol monoacetates. Canadian Science Publishing. [Link]
  • Trans-Cyclohexane-1,2-diol.
  • Hydrogen-bond patterns and the structures of 1,4-cyclohexanediol. PubMed. [Link]
  • Chemical Properties of 1,4-Cyclohexanediol, trans- (CAS 6995-79-5). Cheméo. [Link]
  • Subtle hydrogen bonds: benchmarking with OH stretching fundamentals of vicinal diols in the gas phase. RSC Publishing. [Link]
  • 1,4-Cyclohexanediol,1,4-dimethyl-, cis- | CAS#:56137-58-7. Chemsrc. [Link]
  • C–O bond shortening in vicinal diols revealed by rotational spectroscopy. AIP Publishing. [Link]
  • 1,4-Cyclohexanediol (CAS 556-48-9): Odor profile, Properties, & IFRA compliance.
  • Chemical Properties of 1,2-Cyclohexanediol, trans- (CAS 1460-57-7). Cheméo. [Link]
  • Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of The Chemical Society-perkin Transactions 1. [Link]
  • cis-1,2-Cyclohexanediol | C6H12O2 | CID 92903. PubChem. [Link]
  • Chemical Properties of 1,4-Cyclohexanediol (CAS 556-48-9). Cheméo. [Link]
  • cis-1,2-Cyclohexanediol. NIST WebBook. [Link]
  • 1,4-Cyclohexanediol. NIST WebBook. [Link]
  • IR Spectroscopy - Effect of Hydrogen Bonding. YouTube. [Link]
  • 1,4-Cyclohexanediol | C6H12O2 | CID 11162. PubChem. [Link]
  • Molecular Structure and Polymorphism of a Cyclohexane Diol: trans-1,4-cyclohexanedimethanol.

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A Guide to the Conformational Stability of Cyclohexanediols: Axial vs. Equatorial Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry, materials science, and synthetic chemistry, a nuanced understanding of stereochemistry is not merely academic; it is a cornerstone of rational design. The cyclohexane ring, a ubiquitous scaffold, presents a classic case study in conformational analysis. When substituted with polar groups like hydroxyls, the interplay of steric and electronic effects creates a complex energy landscape. This guide provides an in-depth comparison of the stability of axial versus equatorial conformers in 1,2-, 1,3-, and 1,4-cyclohexanediols, supported by experimental data and methodologies.

The Fundamentals: Chair Conformations and Steric Demands

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize both angle strain (maintaining near-tetrahedral sp³ bond angles) and torsional strain.[1] In this conformation, substituents occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).[2][3]

Through a rapid process known as a ring flip, axial and equatorial positions interconvert.[2] For most monosubstituted cyclohexanes, the equilibrium heavily favors the conformer where the substituent is in the more spacious equatorial position.[4] This preference is primarily due to the avoidance of destabilizing steric interactions, known as 1,3-diaxial interactions, between an axial substituent and the axial hydrogens on the same face of the ring.[4][5] However, for cyclohexanediols, this simple steric argument is often insufficient, as intramolecular hydrogen bonding introduces a powerful stabilizing electronic effect.

Caption: General equilibrium for a monosubstituted cyclohexane.

The Decisive Factor: Intramolecular Hydrogen Bonding

The presence of both a hydrogen bond donor (the hydrogen of one -OH group) and an acceptor (the lone pair of the other -OH oxygen) within the same molecule allows for intramolecular hydrogen bonding. This stabilizing interaction is highly dependent on the distance and orientation between the two hydroxyl groups, and therefore, on the specific conformation of the diol. This effect can, in certain cases, overcome the steric penalty of placing a hydroxyl group in the axial position.

Comparative Stability Analysis of Cyclohexanediol Isomers

The relative stability of axial vs. equatorial conformers is critically dependent on the substitution pattern (1,2-, 1,3-, or 1,4-) and the stereochemistry (cis or trans).

1,2-Cyclohexanediols
  • trans-1,2-Cyclohexanediol: This isomer can exist in a diequatorial (e,e) or a diaxial (a,a) conformation. The diequatorial conformer is generally the more stable of the two, as it avoids the significant 1,3-diaxial steric strain inherent in the (a,a) form.[6][7] While the diaxial conformer can form an intramolecular hydrogen bond, this stabilization is typically not sufficient to make it the major conformer in most solvents.[7][8]

  • cis-1,2-Cyclohexanediol: This isomer has one axial and one equatorial hydroxyl group (a,e). A ring flip produces an equivalent (e,a) conformer. An intramolecular hydrogen bond can form between the axial and equatorial hydroxyl groups, contributing to the molecule's overall stability.[7][9]

1,3-Cyclohexanediols
  • trans-1,3-Cyclohexanediol: This isomer exists in an (a,e) conformation. The hydroxyl groups are too far apart to form an intramolecular hydrogen bond in a chair conformation.[7]

  • cis-1,3-Cyclohexanediol: This isomer presents the most compelling case for axial preference. It can exist as a diequatorial (e,e) conformer or a diaxial (a,a) conformer. While sterics favor the (e,e) form, the (a,a) conformer is uniquely capable of forming a strong intramolecular hydrogen bond, which significantly stabilizes it.[7][10][11] This creates a delicate balance where the preferred conformation is highly sensitive to the surrounding environment. In non-polar solvents like carbon tetrachloride, the stabilizing hydrogen bond dominates, and the diaxial conformer is favored.[11] Conversely, in polar, protic solvents like water or methanol, the solvent molecules compete to form intermolecular hydrogen bonds with the hydroxyl groups, disrupting the internal bond and shifting the equilibrium toward the sterically favored diequatorial conformer.[10][11]

Caption: The solvent-dependent equilibrium of cis-1,3-cyclohexanediol.

1,4-Cyclohexanediols
  • trans-1,4-Cyclohexanediol: This isomer can adopt a diequatorial (e,e) or diaxial (a,a) conformation. The diequatorial conformer is considerably more stable due to the large separation of the substituents, which minimizes steric interactions.[12][13] However, some studies have fascinatingly shown that both the biequatorial and biaxial conformers can coexist in the same crystal structure, indicating the energy difference can be small enough to be influenced by crystal packing forces.[13][14]

  • cis-1,4-Cyclohexanediol: This isomer exists in an (a,e) conformation. The hydroxyl groups are on opposite sides of the ring and too distant to form an intramolecular hydrogen bond in a standard chair conformation.[12] Some evidence suggests that intramolecular hydrogen bonding can occur in higher-energy non-chair (twist-boat) conformations.[15][16]

Data Summary: Conformational Preferences

The following table summarizes the generally preferred conformation for cyclohexanediols under different solvent conditions.

IsomerNon-Polar Solvent (e.g., CCl₄)Polar, Protic Solvent (e.g., H₂O, MeOH)Key Stabilizing Factor
trans-1,2-Diol Diequatorial (e,e)Diequatorial (e,e)Sterics (avoidance of 1,3-diaxial strain)
cis-1,2-Diol Axial/Equatorial (a,e)Axial/Equatorial (a,e)Intramolecular H-bond
trans-1,3-Diol Axial/Equatorial (a,e)Axial/Equatorial (a,e)Sterics
cis-1,3-Diol Diaxial (a,a) [11]Diequatorial (e,e) [11]Intramolecular H-bond vs. Sterics/Solvation
trans-1,4-Diol Diequatorial (e,e)Diequatorial (e,e)Sterics
cis-1,4-Diol Axial/Equatorial (a,e)Axial/Equatorial (a,e)Sterics

Experimental Protocols for Conformational Analysis

Determining the position of a conformational equilibrium requires robust experimental techniques. NMR spectroscopy is the most powerful tool for such analyses in solution.[17]

Protocol: Determining Conformational Equilibrium by ¹H NMR Spectroscopy

Objective: To determine the relative populations of two interconverting chair conformers of a cyclohexanediol.

Methodology:

  • Sample Preparation: Prepare dilute solutions (<0.01 M) of the cyclohexanediol in a non-polar solvent (e.g., CDCl₃ or CCl₄) and a polar, protic solvent (e.g., CD₃OD or D₂O). Low concentrations minimize intermolecular hydrogen bonding.

  • Data Acquisition: Acquire high-resolution ¹H NMR spectra for each sample at a controlled temperature.

  • Signal Assignment: Identify the signals corresponding to the methine protons (H-C-O). In an (a,e) system, the axial proton will typically appear at a higher field (more shielded) than the equatorial proton.

  • Coupling Constant Analysis: The key to determining the conformation lies in analyzing the multiplicity and coupling constants of the methine proton signals.

    • An axial proton will typically show large coupling constants (³J_ax-ax ≈ 8-13 Hz) to its two adjacent axial protons and smaller coupling constants (³J_ax-eq ≈ 2-5 Hz) to its two adjacent equatorial protons. This often results in a signal that appears as a "triplet of triplets" or a broad multiplet.

    • An equatorial proton will show only small couplings (³J_eq-ax ≈ 2-5 Hz and ³J_eq-eq ≈ 2-5 Hz) to its four adjacent protons, resulting in a narrower, less resolved multiplet.

  • Equilibrium Calculation: For a rapidly flipping system, the observed coupling constant (J_obs) is a weighted average of the coupling constants for the two pure conformers (J_ax and J_eq). The mole fraction (p) of each conformer can be calculated using the equation:

    • J_obs = p_A * J_A + p_B * J_B

    • Where p_A and p_B are the populations of conformers A and B, and J_A and J_B are the limiting coupling constants for those conformers (often estimated from model compounds).

  • Data Interpretation: A significant change in the observed coupling constants between the non-polar and polar solvents provides strong evidence for a shift in the conformational equilibrium, as seen dramatically in the case of cis-1,3-cyclohexanediol.[10][11]

NMR_Workflow A Prepare Dilute Sample (Polar & Non-Polar Solvents) B Acquire ¹H NMR Spectrum A->B C Identify Methine (H-C-O) Signals B->C D Measure Signal Width & Coupling Constants (J) C->D E Interpret J Values (Large J ≈ axial H, Small J ≈ equatorial H) D->E F Calculate Conformer Population (Weighted Average) E->F G Compare Results Between Solvents F->G caption Fig. 3: Workflow for conformational analysis via NMR.

Caption: A simplified experimental workflow for NMR-based conformational analysis.

Conclusion

The conformational analysis of cyclohexanediols is a quintessential example of the balance between steric and electronic effects in chemistry. While the principle that larger groups prefer the equatorial position is a valid starting point, it is an oversimplification for diols. The ability to form intramolecular hydrogen bonds can provide a significant thermodynamic driving force that favors sterically hindered axial conformations, particularly for cis-1,3-cyclohexanediol. Furthermore, the profound influence of the solvent environment on this equilibrium underscores the importance of considering intermolecular forces. For professionals in drug development and materials science, mastering these concepts is crucial for predicting molecular shape, reactivity, and intermolecular interactions, which ultimately govern biological activity and material properties.

References

  • Vertex AI Search. (n.d.). Understanding Stereoisomers of 1,4-Cyclohexanediol in Synthesis.
  • ACS Publications. (n.d.). Polymorphism of trans-1,4-Cyclohexanediol: Conformational Isomorphism. Crystal Growth & Design.
  • Quora. (2020, April 23). What are the stable conformations of cis and trans 1,2 cyclohexane diol and which one will readily form ketal with acetone?.
  • Canadian Science Publishing. (n.d.). THE CONFORMATIONS IN SOLUTION OF trans-CYCLOHEXENE DIHALIDES AND cis- AND trans-1,2-CYCLOHEXANEDIOLS AND DERIVATIVES.
  • University of South Wales. (1987, May). Conformational Analysis of Cyclohexandiols and Related Compounds.
  • (Reference 6) Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. (n.d.).
  • American Chemical Society. (2010, February 1). Polymorphism of trans-1,4-Cyclohexanediol: Conformational Isomorphism.
  • RSC Publishing. (n.d.). Polymorphism of 1,3-cyclohexanediols: molecular structure and plastic crystal formation of cyclohexanediol isomers. CrystEngComm.
  • ResearchGate. (n.d.). (a) Equilibrium geometries of the four most stable....
  • ResearchGate. (n.d.). Polymorphism of 1,3-cyclohexanediols. Molecular structure and plastic crystal formation of cyclohexanediol isomers | Request PDF.
  • Journal of the American Chemical Society. (n.d.). Conformational Studies. VI.1 Intramolecular Hydrogen Bonding in Nonchair Conformations of cis,cis,cis-2,5-Dialkyl-1,4-cyclohexanediols2.
  • Chemistry Stack Exchange. (2018, September 6). Stability of geometrical isomers in cycloalkanes.
  • Journal of the American Chemical Society. (n.d.). INTRAMOLECULAR HYDROGEN BONDING IN NON-CHAIR CONFORMATIONS OF CIS-1,4-CYCLOHEXANEDIOLS.
  • ACS Publications. (n.d.). Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. The Journal of Organic Chemistry.
  • Fiveable. (n.d.). Axial and Equatorial Bonds in Cyclohexane. Organic Chemistry Class Notes.
  • Homework.Study.com. (n.d.). 1) What is the difference between axial and equatorial positions on chair cyclohexanes? 2) How....
  • Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis.
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A Comparative Guide to the Reactivity of 1-methylcyclohexane-1,4-diol and 1,4-cyclohexanediol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry, the selection of starting materials and intermediates is paramount to achieving desired molecular architectures and reaction efficiencies. Cyclohexane diols, in particular, serve as versatile building blocks in the synthesis of pharmaceuticals, polymers, and fine chemicals.[1] Their reactivity is dictated by the substitution pattern and stereochemistry of the hydroxyl groups. This guide provides an in-depth technical comparison of the reactivity of two such diols: 1-methylcyclohexane-1,4-diol and 1,4-cyclohexanediol. The presence of a tertiary alcohol in the former and only secondary alcohols in the latter introduces significant differences in their chemical behavior, particularly in oxidation, dehydration, and esterification reactions. Understanding these nuances is critical for reaction design and optimization.

Structural and Physicochemical Comparison

The fundamental difference between this compound and 1,4-cyclohexanediol lies in the substitution at the C1 and C4 positions. 1,4-cyclohexanediol possesses two secondary hydroxyl groups.[2] In contrast, this compound features a tertiary hydroxyl group at C1, due to the presence of a methyl group, and a secondary hydroxyl group at C4.[3] This structural variance profoundly influences the electronic and steric environment of the hydroxyl groups, thereby dictating their reactivity.

PropertyThis compound1,4-cyclohexanediolSource(s)
Molecular Formula C₇H₁₄O₂C₆H₁₂O₂[3],[2]
Molar Mass 130.18 g/mol 116.16 g/mol [3],[2]
Hydroxyl Group Types 1 x Tertiary, 1 x Secondary2 x SecondaryN/A
Boiling Point Not readily available~150 °C at 20 mmHg[4]
Hydrogen Bond Donors 22[3],[2]
Hydrogen Bond Acceptors 22[3],[2]

Comparative Reactivity Analysis

The differing reactivity of these two diols can be systematically examined through three common classes of alcohol reactions: oxidation, dehydration, and esterification.

Oxidation: A Tale of Two Alcohols

The oxidation of alcohols is a cornerstone of organic synthesis, allowing for the conversion of hydroxyl groups to carbonyl functionalities. The structural differences between our two subject molecules lead to markedly different outcomes in this reaction class.

1,4-Cyclohexanediol: As it contains two secondary alcohols, 1,4-cyclohexanediol can be oxidized to 4-hydroxycyclohexanone and subsequently to cyclohexane-1,4-dione. Stronger oxidizing agents or harsher conditions can lead to C-C bond cleavage and the formation of dicarboxylic acids.

This compound: The tertiary alcohol at the C1 position is resistant to oxidation under standard conditions because it lacks a hydrogen atom on the carbinol carbon.[5] Consequently, selective oxidation of the secondary alcohol at the C4 position is readily achievable, yielding 4-hydroxy-4-methylcyclohexanone. This chemoselectivity is a valuable synthetic tool.

Experimental Evidence: While direct comparative kinetic studies are scarce, the principles of alcohol oxidation are well-established. Secondary alcohols are readily oxidized by a variety of reagents, including those based on chromium (e.g., PCC) and dimethyl sulfoxide (e.g., Swern oxidation).[6] Tertiary alcohols, conversely, do not react under these conditions.[5]

Experimental Protocol: Selective Oxidation of this compound using Pyridinium Chlorochromate (PCC)

This protocol describes the selective oxidation of the secondary alcohol in this compound.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Celite® or silica gel

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add PCC (1.5 equivalents) and a layer of Celite® or silica gel in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirred PCC suspension.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the chromium salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 4-hydroxy-4-methylcyclohexanone.

  • Purify the product by column chromatography on silica gel.

Diagram: Experimental Workflow for Selective Oxidation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Suspend PCC and Celite® in anhydrous DCM B Cool to 0 °C A->B C Add this compound solution dropwise B->C D Stir at room temperature for 2-4 hours C->D E Monitor by TLC D->E F Dilute with diethyl ether E->F G Filter through Celite® F->G H Wash with water and brine G->H I Dry over MgSO₄ H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K

Caption: Workflow for the selective oxidation of this compound.

Dehydration: The Role of Carbocation Stability

Acid-catalyzed dehydration of alcohols to form alkenes is a classic elimination reaction. The mechanism and rate of this reaction are highly dependent on the structure of the alcohol.

1,4-Cyclohexanediol: Dehydration of 1,4-cyclohexanediol, which contains secondary alcohols, proceeds through a carbocation intermediate. However, studies have shown that its dehydration is generally slower and more complex than that of simple cyclohexanol.[7][8][9][10][11] This is attributed to the electronic effects of the second hydroxyl group and potential intramolecular hydrogen bonding.

This compound: The tertiary alcohol at C1 of this diol is significantly more reactive towards dehydration. The reaction proceeds via an E1 mechanism, where the protonated tertiary alcohol departs to form a stable tertiary carbocation. This intermediate is stabilized by the electron-donating inductive effect of the methyl group. Consequently, this compound will undergo dehydration under much milder conditions and at a faster rate than 1,4-cyclohexanediol. The resulting product will be a mixture of alkenes, with the major product being the most stable alkene (Zaitsev's rule), likely 1-methylcyclohex-1-en-4-ol and/or 4-methylcyclohex-3-en-1-ol.

Experimental Evidence: The rate of acid-catalyzed dehydration of alcohols follows the order: tertiary > secondary > primary. This is a direct consequence of the stability of the carbocation intermediate formed during the rate-determining step.

Diagram: Dehydration Mechanism Comparison

G cluster_1 This compound (Faster, E1) cluster_2 1,4-cyclohexanediol (Slower) A Tertiary Alcohol B Protonation A->B H⁺ C Loss of H₂O B->C D Stable Tertiary Carbocation C->D E Deprotonation D->E -H⁺ F Alkene Product E->F G Secondary Alcohol H Protonation G->H H⁺ I Loss of H₂O H->I J Less Stable Secondary Carbocation I->J K Deprotonation J->K -H⁺ L Alkene Product K->L

Caption: Comparative dehydration pathways of the two diols.

Esterification: A Matter of Steric Hindrance

Esterification, the reaction of an alcohol with a carboxylic acid or its derivative, is sensitive to steric hindrance around the hydroxyl group.

1,4-Cyclohexanediol: Both secondary hydroxyl groups are relatively accessible and will undergo esterification under standard conditions, such as the Fischer esterification. It is possible to achieve mono- or di-esterification depending on the stoichiometry of the reagents.

This compound: The tertiary alcohol at C1 is highly sterically hindered by the adjacent methyl group and the cyclohexane ring. This makes it significantly less reactive towards esterification via nucleophilic acyl substitution. The secondary alcohol at C4, being less hindered, can be selectively esterified. Achieving esterification at the tertiary position often requires more reactive acylating agents and forcing conditions.

Experimental Evidence: The reactivity of alcohols in Fischer esterification generally follows the order: primary > secondary >> tertiary. The bulky nature of tertiary alcohols impedes the approach of the carboxylic acid, thus increasing the activation energy of the reaction. Studies on sterically hindered diols have shown a marked decrease in reactivity.[12][13][14]

Summary of Reactivity

ReactionThis compound1,4-cyclohexanediolRationale
Oxidation Selective oxidation of the secondary -OH. Tertiary -OH is unreactive.Both secondary -OH groups are readily oxidized.Tertiary alcohols lack a C-H bond on the carbinol carbon.
Dehydration The tertiary -OH dehydrates rapidly under acidic conditions.Dehydration is slower and requires more forcing conditions.Formation of a stable tertiary carbocation intermediate.
Esterification Selective esterification of the secondary -OH is favored. Tertiary -OH is sterically hindered and less reactive.Both secondary -OH groups are reactive.Steric hindrance around the tertiary alcohol impedes nucleophilic attack.

Conclusion

The presence of a methyl group at the C1 position of 1,4-cyclohexanediol fundamentally alters its chemical reactivity. This compound offers opportunities for chemoselective reactions that are not possible with its non-methylated counterpart. The tertiary alcohol's high propensity for dehydration and resistance to oxidation and esterification, in contrast to the reactivity of the secondary alcohol, allows for regioselective modifications of the cyclohexane scaffold. For the synthetic chemist, a clear understanding of these structure-activity relationships is essential for the strategic design of synthetic routes and the efficient construction of complex molecules.

References

  • Bockisch, C., Lorance, E. D., Hartnett, H. E., Shock, E. L., & Gould, I. R. (2022). Kinetics and Mechanisms of Hydrothermal Dehydration of Cyclic 1,2- and 1,4-Diols. The Journal of Organic Chemistry, 87(21), 14299–14307. [Link]
  • Bockisch, C., Lorance, E. D., Hartnett, H. E., Shock, E. L., & Gould, I. R. (2022). Kinetics and Mechanisms of Hydrothermal Dehydration of Cyclic 1,2- and 1,4-Diols.
  • Bockisch, C., Lorance, E. D., Hartnett, H. E., Shock, E. L., & Gould, I. R. (2022). Kinetics and Mechanisms of Hydrothermal Dehydration of Cyclic 1,2- and 1,4-Diols.
  • Bockisch, C., Lorance, E. D., Hartnett, H. E., Shock, E. L., & Gould, I. R. (2022). Kinetics and Mechanisms of Hydrothermal Dehydration of Cyclic 1,2- and 1,4-Diols. The Journal of Organic Chemistry. [Link]
  • Bockisch, C., Lorance, E. D., Hartnett, H. E., Shock, E. L., & Gould, I. R. (2022). Kinetics and Mechanisms of Hydrothermal Dehydration of Cyclic 1,2- and 1,4-Diols. Europe PMC. [Link]
  • (n.d.). Synthesis of 2-iodo-3-methylcyclohex-2-en-1-one. [Link]
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  • van der Ende, M. Y., et al. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Research Square. [Link]
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  • Mirzoyeva, G. A., & Eyvazova, S. M. (2025). Synthesis of Cyclohex-3-en(ane)-, 1-Methylcyclohex-3-en(ane)-, and 5-Alkylphenyl-substituted Dodecacarboxylic Acids. Russian Journal of Organic Chemistry, 61(2), 212-216. [Link]
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  • Alexakis, A., et al. (1998). Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. Tetrahedron: Asymmetry, 9(21), 3985-3988. [Link]
  • Google Patents. (n.d.). CN107759446B - A kind of synthetic method of cis-1,4-cyclohexanediol.
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  • Google Patents. (n.d.). DE10308350B4 - Process for preparing the enantiomeric forms of cis-configured 1,3-cyclohexanediol derivatives.
  • ResearchGate. (n.d.). Kinetics of Esterification of P-tert.butyl cyclohexanol with Acetic acid over Ion Exchange Resin Catalyst.
  • Mincheva, R., et al. (2013). Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. Polymer, 54(21), 5675-5685. [Link]
  • PubChem. (n.d.). 1,4-Cyclohexanediol.
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A Senior Application Scientist’s Guide to the Spectroscopic Validation of 1-Methylcyclohexane-1,4-diol Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the realms of pharmaceutical development and materials science, the precise control and validation of molecular stereochemistry are not merely academic exercises; they are fundamental to ensuring product efficacy, safety, and performance. The subtle yet profound differences between stereoisomers can dictate biological activity or a polymer's physical properties. The cis and trans isomers of 1-methylcyclohexane-1,4-diol serve as an excellent case study for this principle. While sharing the same molecular formula and connectivity, their distinct three-dimensional arrangements give rise to unique physical properties and, critically, distinguishable spectroscopic signatures.

This guide provides an in-depth, experience-driven comparison of the spectroscopic data for cis- and trans-1-methylcyclohexane-1,4-diol. We will move beyond a simple recitation of data, focusing instead on the underlying conformational principles that dictate the observed spectral differences. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for unambiguous isomer identification.

The Conformational Imperative: Why Isomers Behave Differently

The key to differentiating the cis and trans isomers of this compound lies in their preferred conformational states. The cyclohexane ring is not planar; it predominantly adopts a stable "chair" conformation.

  • Trans-1-methylcyclohexane-1,4-diol: This isomer can adopt a conformation where both the C1-methyl group and the C4-hydroxyl group occupy equatorial positions. This diequatorial arrangement is highly stable, minimizing steric strain and locking the molecule into a relatively rigid conformation. An alternative diaxial conformation is energetically very unfavorable due to severe 1,3-diaxial interactions.[1]

  • Cis-1-methylcyclohexane-1,4-diol: In the cis isomer, one substituent must be axial while the other is equatorial. This results in a dynamic equilibrium between two chair conformers of equal energy. This conformational flexibility, and the persistent presence of an axial substituent, is the primary source of its distinct spectroscopic properties compared to the trans isomer. In some cases, to alleviate steric strain, the molecule may even adopt a twist-boat conformation.[2][3]

This fundamental difference in conformational stability and geometry is the causal factor behind the variations we observe in NMR, IR, and other spectroscopic techniques.

G cluster_trans trans-Isomer cluster_cis cis-Isomer trans_ee Diequatorial (Stable) trans_aa Diaxial (Unstable) trans_ee->trans_aa Ring Flip cis_ae Axial-Equatorial cis_ea Equatorial-Axial cis_ae->cis_ea Ring Flip (Dynamic Equilibrium) start This compound start->trans_ee start->cis_ae G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis start Reduction of 4-hydroxy-4-methylcyclohexanone sep Silica Gel Column Chromatography start->sep cis Isolate cis-Isomer sep->cis trans Isolate trans-Isomer sep->trans nmr NMR (¹H, ¹³C, DEPT, COSY) cis->nmr ir FT-IR cis->ir ms GC-MS cis->ms trans->nmr trans->ir trans->ms

Sources

A Comparative Guide to the Stereochemical Confirmation of 1-Methylcyclohexane-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical analysis. The stereochemistry of a molecule, particularly the relative and absolute configuration of its stereocenters, profoundly influences its biological activity and physical properties. This guide provides an in-depth comparison of modern analytical techniques for confirming the stereochemistry of 1-methylcyclohexane-1,4-diol, a molecule presenting the common challenge of distinguishing between cis and trans diastereomers.

This compound possesses two stereocenters at the C1 and C4 positions. This gives rise to two diastereomers: a cis isomer, which is a meso compound due to an internal plane of symmetry, and a trans isomer, which exists as a pair of enantiomers.[1][2] The core analytical challenge lies in differentiating the spatial orientation of the methyl and hydroxyl groups relative to the cyclohexane ring. This guide will dissect the capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC) in tackling this challenge, offering field-proven insights and detailed experimental protocols.

Visualizing the Stereochemical Challenge

Figure 1. The stereoisomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Proximity

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and connectivity of a molecule in solution. For distinguishing between the cis and trans isomers of this compound, specific NMR experiments, particularly those leveraging the Nuclear Overhauser Effect (NOE), are invaluable.

The Causality Behind the Choice: NOE for Spatial Relationships

The NOE is a phenomenon where the magnetization of a nucleus is transferred to a spatially close, but not necessarily bonded, nucleus. This effect is distance-dependent, with stronger enhancements observed for protons that are closer in space. In the context of this compound, the key is to probe the proximity between the methyl protons and the proton on the carbon bearing the second hydroxyl group (H4).

  • In the cis isomer , the methyl group and the hydroxyl group at C4 are on the same face of the cyclohexane ring. In the more stable chair conformation, one will be axial and the other equatorial. Ring flipping will interchange these positions. However, in either conformation, the methyl protons will be in relatively close proximity to the axial proton at C4.

  • In the trans isomer , the methyl group and the C4-hydroxyl group are on opposite faces of the ring. Consequently, the distance between the methyl protons and the proton at C4 is significantly greater than in the cis isomer.

Therefore, a significant NOE enhancement between the methyl protons and the H4 proton is a definitive indicator of the cis configuration.

Experimental Protocol: 1D and 2D NOE Experiments

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is free of paramagnetic impurities which can interfere with NOE measurements.

  • Initial ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify and assign the chemical shifts of all relevant protons, particularly the methyl singlet and the multiplet corresponding to the H4 proton.

  • 1D NOE (Difference Spectroscopy):

    • Selectively irradiate the methyl proton singlet.

    • Acquire a spectrum and subtract it from a control spectrum where an off-resonance frequency was irradiated.

    • Observe for a positive enhancement of the H4 proton signal. A clear enhancement indicates spatial proximity and thus the cis isomer.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • For more complex molecules or for unambiguous confirmation, a 2D NOESY experiment is recommended.

    • This experiment generates a contour plot showing cross-peaks between protons that are spatially close.

    • A cross-peak between the methyl protons and the H4 proton provides strong evidence for the cis configuration.[3]

Data Presentation: Interpreting the Results
IsomerExpected NOE between CH₃ and H4Rationale
cisStrongProtons are in close spatial proximity on the same face of the ring.
transWeak or AbsentProtons are on opposite faces of the ring, leading to a large internuclear distance.

G

Figure 2. Workflow for NMR-based stereochemical confirmation.

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

Single-crystal X-ray crystallography is the most powerful method for determining the three-dimensional structure of a molecule, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.[4] If a suitable single crystal of the compound can be obtained, this technique provides definitive and unambiguous stereochemical assignment.

The Causality Behind the Choice: Direct Visualization of Molecular Structure

X-ray crystallography works by diffracting X-rays off the electron clouds of atoms in a crystalline lattice. The resulting diffraction pattern can be mathematically reconstructed to generate a three-dimensional model of the molecule. This allows for direct visualization of the relative positions of the methyl and hydroxyl groups, leaving no ambiguity in the assignment of cis or trans stereochemistry. For the trans isomer, which is chiral, X-ray crystallography can also determine the absolute configuration (R or S at each stereocenter) if a heavy atom is present in the molecule or by using anomalous dispersion effects.[5][6]

Experimental Protocol: From Crystal to Structure

Step-by-Step Methodology:

  • Crystallization: The most critical and often most challenging step is to grow a single crystal of high quality. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound, or by vapor diffusion techniques. A variety of solvents and solvent mixtures should be screened.

  • Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer and cooled in a stream of cold nitrogen gas. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined to best fit the experimental data.

  • Stereochemical Assignment: The final refined structure provides a clear three-dimensional model of the molecule, from which the cis or trans relationship of the substituents can be directly observed. For chiral molecules, the Flack parameter is calculated to determine the absolute configuration.[5]

Data Presentation: Key Crystallographic Parameters
ParameterSignificance for Stereochemistry
3D Molecular Structure Directly visualizes the relative orientation of substituents, confirming cis or trans isomerism.
Flack Parameter For the chiral trans isomer, a value close to 0 indicates the correct absolute configuration has been determined. A value close to 1 suggests the inverted configuration.

G

Figure 3. Workflow for X-ray crystallography.

Chiral High-Performance Liquid Chromatography (HPLC): Separation of Enantiomers

For the trans isomer of this compound, which exists as a pair of enantiomers, chiral HPLC is an essential technique for both analytical separation and preparative isolation of the individual enantiomers.[7] While this method does not directly provide the absolute configuration, it is crucial for determining enantiomeric purity and for separating the enantiomers for further analysis by other techniques.

The Causality Behind the Choice: Enantioselective Interactions

Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a chiral molecule.[8] This differential interaction leads to different retention times for the two enantiomers, allowing for their separation. The choice of the CSP is critical and is often determined empirically based on the structure of the analyte.

Experimental Protocol: Enantiomeric Separation

Step-by-Step Methodology:

  • Column Selection: Choose a suitable chiral column. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or synthetic chiral polymers.

  • Mobile Phase Optimization: Develop a mobile phase that provides good resolution of the enantiomers. This typically involves a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The composition of the mobile phase is optimized to achieve baseline separation of the two enantiomeric peaks.

  • Analysis: Inject the sample of the trans-1-methylcyclohexane-1,4-diol onto the chiral HPLC system. The two enantiomers will elute at different times, and the ratio of their peak areas can be used to determine the enantiomeric excess (ee) of the sample.

  • Preparative Separation (Optional): For isolation of individual enantiomers, a larger-scale preparative chiral HPLC system can be used to collect the fractions corresponding to each enantiomer.

Data Presentation: Chromatographic Data
ParameterSignificance
Retention Times (t_R1, t_R2) Different retention times for the two peaks confirm the presence of enantiomers.
Resolution (R_s) A measure of the degree of separation between the two enantiomeric peaks. A value > 1.5 indicates baseline separation.
Enantiomeric Excess (ee) Calculated from the peak areas of the two enantiomers, this quantifies the purity of a single enantiomer in a mixture.

G

Figure 4. Workflow for chiral HPLC analysis.

Comparison of Methods

FeatureNMR Spectroscopy (NOE)X-ray CrystallographyChiral HPLC
Primary Application Determination of relative stereochemistry (cis vs. trans)Unambiguous determination of relative and absolute stereochemistrySeparation and quantification of enantiomers
Sample Requirement 5-10 mg, in solutionHigh-quality single crystalSmall amount for analytical, larger for preparative
Conclusiveness High for cis/trans determinationDefinitiveHigh for enantiomeric purity, does not give absolute configuration
Key Advantage Non-destructive, provides information in solution stateProvides a complete 3D structureExcellent for purity assessment and preparative separation
Main Limitation Does not provide absolute configurationRequires a suitable single crystal, which can be difficult to obtainDoes not provide structural information

Conclusion

The stereochemical confirmation of this compound requires a multi-faceted analytical approach. NMR spectroscopy, particularly through the use of NOE experiments, provides a robust method for distinguishing between the cis and trans diastereomers in solution. For unambiguous and definitive structural elucidation, including the absolute configuration of the trans enantiomers, X-ray crystallography is the unparalleled gold standard, provided a suitable crystal can be grown. Chiral HPLC is an indispensable tool for the analysis and separation of the trans enantiomers, enabling the determination of enantiomeric purity and the isolation of individual enantiomers for further study. The selection of the most appropriate technique or combination of techniques will depend on the specific research question, the amount of sample available, and the physical properties of the compound.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]
  • Freire, F., Seco, J. M., & Riguera, R. (2005). Determining the absolute stereochemistry of secondary/secondary diols by 1H NMR: basis and applications. The Journal of organic chemistry, 70(10), 3778–3790. [Link]
  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules (Basel, Switzerland), 21(10), 1328. [Link]
  • Laurence, A. N. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules.
  • Phenomenex Inc. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Trost, B. M., & Mino, T. (2003). Desymmetrization of Meso 1,3- and 1,4-Diols with a Dinuclear Zinc Asymmetric Catalyst. Journal of the American Chemical Society, 125(9), 2410–2411. [Link]
  • Flack, H. D., & Bernardinelli, G. (2008).

Sources

A Researcher's Guide to Navigating NMR Chemical Shifts for Diols: Experimental vs. Computational Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool, offering profound insights into the three-dimensional architecture of molecules. For diols—compounds bearing two hydroxyl groups—this analysis is particularly critical, as their conformational flexibility and capacity for intra- and intermolecular hydrogen bonding introduce layers of complexity. Determining the precise chemical environment of each nucleus is paramount for applications ranging from natural product identification to the design of novel pharmaceuticals.

This guide provides a comprehensive comparison of the two primary methodologies for determining NMR chemical shifts in diols: direct experimental measurement and first-principles computational prediction. As a Senior Application Scientist, my goal is not merely to present protocols, but to delve into the causality behind our choices, empowering researchers to select and integrate these techniques for robust, unambiguous structural assignment. We will explore the strengths, limitations, and synergistic potential of both approaches, grounded in authoritative data and field-proven insights.

Part I: The Gold Standard - Experimental NMR Spectroscopy

Experimental NMR remains the definitive method for observing the magnetic properties of nuclei within a real-world sample. The resulting spectrum is a direct measurement of how the electronic environment, shaped by bonding, conformation, and solvent interactions, shields or deshields each nucleus from the external magnetic field.

The Causality Behind Experimental Conditions

The chemical shifts of diols are exquisitely sensitive to their environment. The hydroxyl protons, in particular, are dynamic reporters of hydrogen bonding.

  • Solvent: The choice of solvent is the most critical experimental parameter. Protic solvents (like D₂O or CD₃OD) can engage in hydrogen bonding with the diol's hydroxyl groups, disrupting intramolecular H-bonds and altering the molecule's preferred conformation. Aprotic solvents (like CDCl₃ or DMSO-d₆) interact differently; DMSO, a strong hydrogen bond acceptor, can significantly shift OH proton resonances downfield.[1][2][3] This choice is not arbitrary; it is a tool to probe the conformational landscape of the diol.

  • Concentration: At high concentrations, intermolecular hydrogen bonding between diol molecules can become significant, leading to broadened signals and concentration-dependent chemical shifts. Dilute solutions (e.g., <10 mM) are therefore preferred to favor the observation of intramolecular interactions.[4]

  • Temperature: Variable temperature (VT) NMR experiments can provide thermodynamic information about conformational equilibria. Changes in chemical shifts or coupling constants with temperature can reveal the presence of multiple, rapidly interconverting conformers.

Detailed Protocol: Acquiring a High-Resolution ¹H NMR Spectrum of a Diol

This protocol represents a self-validating system, designed to ensure reproducibility and accuracy.[5]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified diol sample. Rationale: This mass ensures sufficient concentration for a good signal-to-noise ratio in a standard 5 mm NMR tube without excessive acquisition time.

    • Dissolve the sample in ~0.6-0.75 mL of a deuterated solvent (e.g., CDCl₃, 99.8% D) in a clean vial.[6] Rationale: Deuterated solvents prevent a large, overwhelming solvent signal in the ¹H spectrum. High isotopic purity is essential.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. Rationale: TMS is chemically inert and its protons resonate at a defined 0.0 ppm, providing a universal reference point for the chemical shift scale.[5]

    • Transfer the solution to a 5 mm NMR tube. The filling height should be at least 6 cm to ensure it is within the homogeneous region of the spectrometer's magnetic field.[6]

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the field onto the deuterium signal of the solvent. Rationale: The lock signal compensates for any drift in the magnetic field strength, ensuring spectral stability over time.

    • Shim the magnetic field. Rationale: Shimming adjusts the homogeneity of the magnetic field across the sample volume. A well-shimmed sample results in sharp, symmetrical peaks, which is critical for accurate resolution and integration.[5]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

    • Process the raw data by applying a Fourier transform, followed by phase and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

Part II: The In Silico Approach - Computational NMR Prediction

The in silico prediction of NMR chemical shifts, primarily using Density Functional Theory (DFT), has become an indispensable tool for structural validation.[7][8][9] This approach calculates the magnetic shielding tensor for each nucleus in a modeled structure, which can then be converted into a chemical shift. For flexible molecules like diols, this process is far from a "black box" calculation; it requires a careful and logical workflow to yield accurate results.

Theoretical Pillars of Accurate Prediction

The accuracy of a calculated NMR shift is fundamentally dependent on how well the computational model represents the molecule's reality in solution.

  • Conformational Complexity: Diols rarely exist as a single static structure. They exist as a dynamic ensemble of interconverting conformers.[10][11] Intramolecular hydrogen bonds between the two hydroxyl groups or between a hydroxyl group and another acceptor site create a complex potential energy surface. Therefore, a thorough conformational search is the most critical step. The final predicted chemical shifts must be a Boltzmann-weighted average of the shifts calculated for all low-energy conformers.[12][13]

  • Level of Theory: The choice of the DFT functional and basis set significantly impacts accuracy.[14]

    • Geometry Optimization: A functional like B3LYP with a dispersion correction (e.g., B3LYP-D3) and a basis set like 6-311G(d,p) provides a robust and efficient level for optimizing the geometries of the conformers.[8]

    • NMR Calculation: The subsequent NMR calculation often benefits from a different level of theory. The Gauge-Including Atomic Orbital (GIAO) method is the standard for reliable results.[12][15] Functionals like mPW1PW91 or long-range corrected functionals such as ωB97X-D, often paired with larger basis sets like 6-311+G(2d,p) or def2-SVP, have shown excellent performance for predicting both ¹H and ¹³C chemical shifts.[8][16]

  • Solvation Modeling: A molecule in the gas phase is a poor approximation for a sample in an NMR tube. Solvent effects must be included. The Polarizable Continuum Model (PCM) is a widely used and effective implicit model that treats the solvent as a continuous dielectric medium.[8][15][17] For systems dominated by strong, specific hydrogen bonds, a hybrid approach including a few explicit solvent molecules in the PCM cavity can yield even greater accuracy.[18][19][20]

Detailed Protocol: Calculating ¹³C NMR Shifts for a Diol

This workflow ensures that the conformational flexibility and solvent effects, both critical for diols, are properly accounted for.

  • Initial Structure & Conformational Search:

    • Generate a 3D structure of the diol using molecular modeling software.

    • Perform a systematic or stochastic conformational search (e.g., using a molecular mechanics force field like MMFF94) to identify all potential low-energy conformers within a reasonable energy window (e.g., 12 kJ/mol).[13]

  • Geometry Optimization:

    • For each identified conformer, perform a full geometry optimization using DFT. A recommended level is B3LYP-D3/6-311G(d,p) including a PCM solvent model (e.g., for chloroform).[8]

    • Verify that each structure is a true energy minimum by performing a frequency calculation and ensuring no imaginary frequencies are present.

  • NMR Shielding Calculation:

    • Using the optimized geometry of each conformer, perform a single-point GIAO NMR calculation at a higher level of theory (e.g., mPW1PW91/6-31+G(d,p) or ωB97X-D/def2-SVP) with the same PCM solvent model.[8][16] This will generate the absolute magnetic shielding tensor (σ) for each nucleus.

  • Boltzmann Averaging & Referencing:

    • Calculate the relative Gibbs free energy (ΔG) of each conformer from the frequency calculations.

    • Use these energies to calculate the Boltzmann population of each conformer at the experimental temperature.

    • Compute the final predicted shielding for each nucleus by taking the Boltzmann-weighted average of the shieldings from all conformers.

    • Convert the averaged absolute shieldings (σ_iso) to chemical shifts (δ) by referencing against a calculated TMS shielding value (σ_ref) obtained at the identical level of theory: δ = σ_ref - σ_iso.

Part III: A Head-to-Head Comparison

FeatureExperimental NMRComputational NMR (DFT/GIAO)
Primary Output A spectrum of frequencies (chemical shifts, coupling constants) representing a time- and ensemble-averaged state of the molecule in solution.A set of nuclear shielding tensors for a specific, optimized 3D geometry in a simulated solvent.
Sample Requirement Requires a purified physical sample (typically >1 mg).Requires only the molecular structure; can be used for hypothetical or unstable molecules.
Time Investment Minutes to hours for sample prep and data acquisition.Hours to days of computational time, depending on molecular size and conformational complexity.
Cost High initial cost for spectrometer purchase and maintenance. Moderate per-sample cost (solvents, consumables).Cost of high-performance computing resources and software licenses. Can be significant but is often more accessible than instrumentation.
Key Strengths Provides definitive, real-world data. Directly measures J-couplings, which are invaluable for stereochemical analysis. Sensitive to dynamic processes.Provides atom-level structural insight for each conformer. Can distinguish between and predict spectra for isomers that are difficult to separate physically. Allows for "what-if" scenarios.
Sources of Error Sample impurities, poor instrument calibration (shimming, referencing), concentration/temperature effects.[5]Incomplete conformational search, inadequate level of theory (functional/basis set), inaccurate solvent model, neglect of vibrational or relativistic effects.[14][21][22]
Quantitative Accuracy

Modern DFT methods, when applied correctly, can achieve remarkable accuracy. Several studies have benchmarked computational methods against experimental data for alcohols and diols.

NucleusTypical Root-Mean-Square Deviation (RMSD)Reference
¹H (CH protons) 0.07 - 0.19 ppm[8]
¹H (OH protons) Generally higher error due to extreme sensitivity to H-bonding and solvent exchange. Correlation is often less robust.[12][23]
¹³C 0.5 - 2.9 ppm[8]

One study on 1,4-diols found that computed CH proton shifts correlated very well with experimental values, though they were systematically high.[12][23] This highlights the common practice of applying a linear scaling factor to calculated shifts to improve the match with experiment. The correlation for OH protons was found to be less reliable, underscoring the computational challenge of perfectly modeling the nuanced hydrogen-bonding environment.[12][23]

Part IV: A Synergistic Workflow for Unambiguous Results

The most powerful approach does not treat experimental and computational methods as competitors, but as complementary partners in a synergistic workflow.[7][24] Computation is not merely for predicting spectra; it is for understanding them.

A common scenario: A natural product containing a diol moiety is isolated. The experimental NMR spectrum is complex, and several possible diastereomers could match the data.

  • Hypothesize: Propose all possible stereoisomers.

  • Compute: For each candidate isomer, perform the full computational workflow described in Part II. This will generate a unique, predicted ¹³C and ¹H NMR spectrum for each possibility.

  • Compare: Correlate the experimental chemical shifts with the predicted shifts for each candidate. Statistical metrics like the Mean Absolute Error (MAE) or the DP4+ probability can provide a quantitative measure of confidence in the assignment.[13]

  • Validate: The isomer with the best statistical fit between its calculated spectrum and the experimental data is identified as the correct structure. This integrated approach has become the new standard for resolving complex stereochemical ambiguities.[25][26]

Visualization of Workflows

The logical flows for both experimental and computational approaches can be visualized as follows:

ExperimentalWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition Purify Purify Diol Dissolve Dissolve in Deuterated Solvent Purify->Dissolve Reference Add TMS Standard Dissolve->Reference Transfer Transfer to NMR Tube Reference->Transfer Lock Lock & Shim Transfer->Lock Acquire Acquire FID Lock->Acquire Process Process Data (FT) Acquire->Process Calibrate Calibrate Spectrum Process->Calibrate FinalSpectrum Final Experimental Spectrum Calibrate->FinalSpectrum

Caption: Workflow for Experimental NMR Analysis.

ComputationalWorkflow cluster_geom Geometry & Conformation cluster_nmr NMR Calculation ConfSearch Conformational Search Optimize DFT Geometry Optimization (PCM) ConfSearch->Optimize Energies Calculate Free Energies Optimize->Energies GIAO GIAO NMR Calculation (PCM, Higher Level) Optimize->GIAO Boltzmann Boltzmann Averaging Energies->Boltzmann GIAO->Boltzmann Reference Reference vs. TMS Boltzmann->Reference FinalSpectrum Predicted Spectrum Reference->FinalSpectrum

Caption: Workflow for Computational NMR Prediction.

Conclusion

For researchers working with diols, navigating the complexities of their conformational behavior is essential for accurate structural analysis. Experimental NMR provides the undeniable ground truth, capturing the molecule's behavior in the tangible world of the solution. Computational NMR, in turn, offers an unparalleled view into the underlying reasons for that behavior, allowing us to dissect the contributions of individual conformers and validate structural hypotheses with high confidence.

Ultimately, the choice is not computational versus experimental, but rather how to intelligently integrate both. By leveraging the strengths of each—the definitive data of experiment and the profound insight of theory—we can achieve a level of structural understanding that is robust, reliable, and authoritative.

References

  • Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. Vertex AI Search.
  • Conformational analysis of diols: Role of the linker on the relative orientation of hydroxyl groups. OSTI.GOV. [Link]
  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. NSF Public Access Repository. [Link]
  • 1H NMR spectra of alcohols and diols in chloroform: DFT/GIAO calculation of chemical shifts.
  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI. [Link]
  • 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. PubMed. [Link]
  • 1H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. PubMed. [Link]
  • How NMR Enhances Chemical Analysis Accuracy?
  • Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer.
  • Calculated and Experimental NMR Chemical Shifts of p-Menthane-3,9-diols. A Combination of Molecular Dynamics and Quantum Mechanics to Determine the Structure and the Solvent Effects.
  • Conformational Ensembles in Solution Studied by NMR and Computational Methods. University of Gothenburg. [Link]
  • Calculated and experimental NMR chemical shifts of p-menthane-3,9-diols. A combination of molecular dynamics and quantum mechanics to determine the structure and the solvent effects. PubMed. [Link]
  • First-Principles Calculation of 1H NMR Chemical Shifts of Complex Metal Polyhydrides: The Essential Inclusion of Relativity and Dynamics. Inorganic Chemistry. [Link]
  • Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. National Institutes of Health (NIH). [Link]
  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. National Institutes of Health (NIH). [Link]
  • H-1 NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants.
  • Calculated and Experimental NMR Chemical Shifts of p-Menthane-3,9-diols. A Combination of Molecular Dynamics and Quantum Mechanics to Determine the Structure and the Solvent Effects.
  • Application of Computational Chemistry in the Calculation of 13 C NMR Chemical Shifts of Organic Molecules.
  • Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol.
  • Part 22-Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conforma. Modgraph. [Link]
  • What Most Affects the Accuracy of 125Te NMR Chemical Shift Calculations.
  • Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13C NMR Chemical Shifts.
  • Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. National Institutes of Health (NIH). [Link]
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A Comparative Guide to Purity Analysis of 1-Methylcyclohexane-1,4-diol: GC-FID vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Development

1-Methylcyclohexane-1,4-diol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods for purity assessment are essential for regulatory compliance and ensuring patient safety. This guide will dissect the methodologies available, focusing on their principles, advantages, and limitations.

The Workhorse: Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[1] When coupled with a Flame Ionization Detector (FID), it offers high sensitivity for organic molecules. However, the analysis of polar compounds like diols presents unique challenges.

The Challenge of Analyzing Diols by GC

The hydroxyl (-OH) groups in this compound make it a polar molecule. This polarity can lead to several issues during GC analysis:

  • Peak Tailing: Strong interactions between the polar analyte and active sites on the column can cause asymmetrical peak shapes, making accurate quantification difficult.

  • Low Volatility: The hydrogen bonding between diol molecules reduces their volatility, requiring higher temperatures for analysis, which can risk thermal degradation.[2]

  • Column Bleed: High analysis temperatures can cause the stationary phase of the GC column to degrade and "bleed," leading to a rising baseline and interfering peaks.

To Derivatize or Not to Derivatize?

To overcome these challenges, a common strategy is derivatization . This process chemically modifies the analyte to make it more suitable for GC analysis.[3]

Silylation , the most prevalent derivatization method, replaces the active hydrogen in the hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[3][4] This transformation:

  • Increases Volatility: By eliminating hydrogen bonding, the derivative becomes more volatile.[2][5]

  • Reduces Polarity: The non-polar TMS group minimizes interactions with the column, resulting in sharper, more symmetrical peaks.[5]

  • Improves Thermal Stability: The resulting derivative is often more stable at high temperatures.[2]

While derivatization adds a step to the sample preparation process, the significant improvement in chromatographic performance often justifies the extra effort.

GC-FID Methodologies: A Head-to-Head Comparison
Parameter Direct Injection (Underivatized) Silylation Derivatization
Principle Direct analysis of the diol.Chemical modification to form a less polar, more volatile TMS-ether.
Advantages - Simpler sample preparation- Faster analysis time (fewer steps)- Improved peak shape (symmetrical)- Increased sensitivity and resolution- Reduced column degradation
Disadvantages - Significant peak tailing- Lower sensitivity- Potential for thermal degradation- Additional sample preparation step- Potential for incomplete derivatization or side reactions
Recommended Column Polar, such as a wax-type polyethylene glycol (PEG) stationary phase.[6] A modified PEG phase with acidic functional groups can help inhibit tailing.Non-polar, such as a poly(dimethylsiloxane) phase (e.g., DB-1 or DB-5 type).[7]

GC_FID_Workflow cluster_0 Direct Injection cluster_1 Derivatization Workflow A1 Sample Preparation (Dilution in appropriate solvent) A2 GC-FID Analysis (Polar Column) A1->A2 A3 Data Analysis (Area Percent Calculation) A2->A3 B1 Sample Preparation (Dissolve in aprotic solvent, e.g., DMF) B2 Derivatization (Add silylating agent, e.g., BSTFA + TMCS) B1->B2 B3 Reaction (Heat if necessary) B2->B3 B4 GC-FID Analysis (Non-Polar Column) B3->B4 B5 Data Analysis (Area Percent Calculation) B4->B5

Beyond GC-FID: Alternative and Complementary Techniques

While GC-FID is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods that rely on different separation and detection principles.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[8] Since this compound lacks a UV chromophore, conventional UV detection is not feasible.[9][10] However, several universal detection methods can be employed.

  • HPLC with Refractive Index Detection (HPLC-RID): This technique measures the change in the refractive index of the mobile phase as the analyte elutes.[11][12] It is a universal detector but is sensitive to changes in temperature and mobile phase composition, making it incompatible with gradient elution.[13]

  • HPLC with Evaporative Light Scattering Detection (HPLC-ELSD): ELSD is another universal detector suitable for non-volatile and semi-volatile compounds.[13] It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining analyte particles.[14] ELSD is generally more sensitive than RID and is compatible with gradient elution, offering greater flexibility in method development.[13]

Karl Fischer Titration: The Gold Standard for Water Content

Water is a common and critical impurity in many pharmaceutical raw materials. Karl Fischer titration is a highly specific and accurate method for determining water content.[15][16] It is based on a chemical reaction between iodine and water in the presence of sulfur dioxide and a base.[16] This technique is essential for obtaining a complete purity profile, as water is not detected by FID and can be challenging to separate from the solvent front in GC.

Analytical_Methods_Comparison cluster_GC Gas Chromatography cluster_HPLC High-Performance Liquid Chromatography cluster_Other Specific Impurity Analysis Analyte This compound Purity GC_FID GC-FID Analyte->GC_FID HPLC_RID HPLC-RID Analyte->HPLC_RID HPLC_ELSD HPLC-ELSD Analyte->HPLC_ELSD Karl_Fischer Karl Fischer Titration (Water Content) Analyte->Karl_Fischer Derivatization Derivatization Required (for optimal performance) GC_FID->Derivatization

Method Comparison: A Data-Driven Summary

Technique Principle Analytes Detected Advantages Limitations
GC-FID (with Derivatization) Separation based on volatility and polarity; detection by flame ionization.Volatile organic impurities.High resolution and sensitivity for organic compounds.Requires derivatization for polar analytes; not suitable for non-volatile impurities or water.
HPLC-RID Separation based on polarity; detection by refractive index changes.Non-volatile organic impurities.Universal detection; no derivatization needed.Lower sensitivity; not compatible with gradient elution; sensitive to temperature fluctuations.[13]
HPLC-ELSD Separation based on polarity; detection by light scattering.Non-volatile and semi-volatile impurities.Universal detection; more sensitive than RID; compatible with gradient elution.[13]Non-linear response may require calibration curves for accurate quantification.[13]
Karl Fischer Titration Chemical titration specific to water.Water content.Highly specific, accurate, and precise for water determination.[15]Only measures water content.

Experimental Protocols

Protocol 1: Purity by GC-FID with Silylation

This protocol is grounded in standard practices for the analysis of diols and is consistent with guidelines from authorities like the USP.[8][17]

  • Standard and Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound reference standard and sample into separate vials.

    • Add 1.0 mL of a suitable aprotic solvent, such as N,N-Dimethylformamide (DMF) or Pyridine, and vortex to dissolve.

    • Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to each vial.

    • Cap the vials tightly and heat at 60 °C for 30 minutes to ensure complete derivatization.

    • Allow the vials to cool to room temperature before analysis.

  • Chromatographic Conditions:

    • GC System: Agilent 8890 or equivalent with FID.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase (e.g., HP-5ms, DB-1).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

    • Inlet: Split mode (e.g., 50:1 split ratio) at 250 °C.

    • Injection Volume: 1 µL.

    • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • Detector: FID at 300 °C.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound based on the retention time from the reference standard chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of main peak / Total area of all peaks) x 100.[18]

Protocol 2: Purity by HPLC-ELSD

This method provides an orthogonal approach for confirming purity and detecting non-volatile impurities.

  • Mobile Phase Preparation:

    • Prepare a suitable mobile phase, such as a mixture of acetonitrile and water. The exact ratio may need to be optimized for best separation.

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the reference standard and sample into separate volumetric flasks.

    • Dissolve and dilute to volume with the mobile phase to achieve a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with ELSD.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • ELSD Conditions: Nebulizer temperature 40 °C, Evaporator temperature 60 °C, Gas flow (Nitrogen) 1.5 SLM.

  • Data Analysis:

    • Calculate the purity using the area percent method as described for GC-FID.

Conclusion and Recommendations

For a comprehensive purity analysis of this compound, a multi-faceted approach is recommended.

  • Primary Purity Assay: GC-FID with silylation derivatization is the preferred method for quantifying the main component and related volatile organic impurities. It offers superior resolution and sensitivity for this class of compounds.

  • Orthogonal Confirmation: HPLC with a universal detector like ELSD should be used as a complementary technique. This will confirm the purity value obtained by GC and is crucial for detecting any non-volatile impurities that would be missed by GC analysis.

  • Water Content: Karl Fischer titration is non-negotiable for accurately determining the water content, which is a critical component of the overall purity profile.

By integrating these methods, researchers and drug development professionals can build a robust, self-validating system for the purity analysis of this compound, ensuring the quality and consistency required for pharmaceutical applications. This approach aligns with the principles of scientific integrity and provides the authoritative data needed to support regulatory submissions.

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Navigating the Spectral Maze: A Researcher's Guide to Cross-Referencing 1-methylcyclohexane-1,4-diol Spectra When the NIST Database Draws a Blank

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the structural elucidation of a molecule is a critical first step in understanding its function and potential applications. Spectroscopic analysis is the cornerstone of this process, and the National Institute of Standards and Technology (NIST) Chemistry WebBook is often the first port of call for reference spectra. But what happens when this invaluable resource yields no results for your compound of interest? This guide provides a comprehensive, in-depth technical workflow for navigating this common challenge, using 1-methylcyclohexane-1,4-diol (CAS No. 89794-52-5) as a practical case study.

This guide is not a rigid protocol but a strategic framework. We will explore a multi-pronged approach that leverages alternative databases, predictive software, and deep dives into chemical literature to confidently characterize your molecule.

The Initial Roadblock: No NIST Data for this compound

A preliminary search of the NIST Chemistry WebBook for this compound reveals a conspicuous absence of its spectral data. This is not an uncommon scenario for less common or novel compounds. However, this is not a dead end. It is an opportunity to employ a more comprehensive and investigative approach to spectral cross-referencing.

Our strategy is built on three pillars: expanding our search to other spectral databases, utilizing in silico prediction tools, and mining the scientific literature for experimental data.

Spectral_Cross_Referencing_Workflow cluster_0 Initial Analysis cluster_1 Alternative Strategies cluster_2 Data Consolidation & Verification start Compound of Interest: This compound nist_search Search NIST Database start->nist_search no_data No Direct Match Found nist_search->no_data alt_db Search Alternative Databases (e.g., SDBS) no_data->alt_db Broaden Search predictive_tools Utilize Predictive Software (NMR, IR, MS) no_data->predictive_tools In Silico Approach lit_search Conduct Literature Search (SciFinder, Reaxys) no_data->lit_search Historical Data consolidate Consolidate Predicted & Found Spectra alt_db->consolidate predictive_tools->consolidate compare Compare with Experimental Data (if available from literature) lit_search->compare consolidate->compare characterize Structural Characterization compare->characterize

Caption: Workflow for spectral cross-referencing when NIST data is unavailable.

Pillar 1: Expanding the Database Search

While NIST is a primary resource, several other excellent spectral databases are available to researchers. One of the most comprehensive is the Spectral Database for Organic Compounds (SDBS) , maintained by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan.[1][2]

Step-by-Step Protocol for Searching SDBS:

  • Navigate to the SDBS website. [3]

  • Utilize the search functions. You can search by compound name, CAS number (89794-52-5 for this compound), or molecular formula (C7H14O2).[4]

  • Analyze the results. SDBS provides various spectra, including ¹H NMR, ¹³C NMR, MS, and IR.

In the case of this compound, a direct search on SDBS may also not yield a complete set of experimental spectra. However, it is a critical step to exhaust all major database options before moving to predictive methods. Other databases to consider include:

  • PubChem: Provides compound information, including links to literature and sometimes spectral data.[5]

  • ChemSpider: A chemical structure database that provides access to a wide range of properties, spectra, and associated publications.

Pillar 2: The Power of Prediction – In Silico Spectral Generation

When experimental data is elusive, in silico prediction tools become invaluable. These software packages use algorithms based on vast datasets of known spectra to predict the spectral features of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectra Prediction

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Several software packages and online tools can provide reliable predictions of ¹H and ¹³C NMR spectra.

Recommended Tools:

  • Mnova NMRPredict: A commercially available software that uses multiple prediction engines for high accuracy.[6]

  • NMR DB: A free-to-use website that predicts ¹H and ¹³C NMR spectra.[2][7]

  • ChemDraw: Includes a ¹H and ¹³C NMR prediction tool.

Step-by-Step Protocol for NMR Prediction (using a generic online tool):

  • Draw the structure of this compound. Be mindful of stereochemistry (cis/trans isomers will have different spectra).

  • Submit the structure to the prediction engine.

  • Analyze the predicted spectrum. This will include chemical shifts (ppm), splitting patterns (multiplicity), and integration values for ¹H NMR, and chemical shifts for ¹³C NMR.

Table 1: Predicted ¹H NMR Data for cis-1-methylcyclohexane-1,4-diol

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
CH₃~1.2s3H
CH (on C4)~3.8m1H
CH₂ (axial)~1.5 - 1.7m4H
CH₂ (equatorial)~1.8 - 2.0m4H
OHVariables2H

Note: These are estimated values and can vary between different prediction software.

Infrared (IR) Spectroscopy Prediction

IR spectroscopy is excellent for identifying functional groups. Predictive tools can help to anticipate the key absorption bands.

Recommended Tools:

  • ChemDoodle: Includes an IR spectrum prediction feature.

  • Online prediction services: Several websites offer free IR spectrum prediction based on a drawn structure.[8][9]

Step-by-Step Protocol for IR Prediction:

  • Input the structure of this compound.

  • Generate the predicted IR spectrum.

  • Identify key predicted peaks. For this compound, we would expect to see:

    • A strong, broad peak around 3300-3500 cm⁻¹ corresponding to the O-H stretching of the alcohol groups.

    • Peaks in the 2850-3000 cm⁻¹ region for C-H stretching.

    • A peak around 1050-1150 cm⁻¹ for C-O stretching.

Mass Spectrometry (MS) Prediction

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Recommended Tools:

  • Mass Spec Calculator: Online tools that can predict the mass of fragments.[10]

  • CFM-ID: Predicts MS/MS spectra for small molecules.[11]

Step-by-Step Protocol for MS Fragmentation Prediction:

  • Enter the molecular structure of this compound.

  • The tool will predict the molecular ion peak (M+) and potential fragmentation patterns. For this compound (Molecular Weight: 130.18 g/mol ), we would expect to see a molecular ion peak at m/z = 130.[5]

  • Analyze the predicted fragments. Common fragmentations for cyclic alcohols include the loss of water (M-18), and ring cleavage.

Predictive_Spectroscopy_Workflow cluster_0 Input cluster_1 Prediction Engines cluster_2 Output mol_structure Molecular Structure of This compound nmr_pred NMR Prediction Tool (e.g., NMR DB) mol_structure->nmr_pred ir_pred IR Prediction Tool (e.g., ChemDoodle) mol_structure->ir_pred ms_pred MS Prediction Tool (e.g., CFM-ID) mol_structure->ms_pred pred_nmr Predicted NMR Spectra (¹H and ¹³C) nmr_pred->pred_nmr pred_ir Predicted IR Spectrum ir_pred->pred_ir pred_ms Predicted Mass Spectrum ms_pred->pred_ms

Caption: Workflow for in silico spectral prediction.

Pillar 3: Unearthing Experimental Data from the Literature

The scientific literature is a vast repository of experimental data. Often, the synthesis and characterization of a compound, including its spectral data, are reported in research articles.

Key Literature Databases:

  • SciFinder: A comprehensive database of chemical literature and patents.[12]

  • Reaxys: A database of chemical reactions, substances, and properties.[13][14]

  • Google Scholar: A broad-reaching search engine for scholarly literature.

Step-by-Step Protocol for Literature Searching:

  • Formulate your search query. Use the compound name, CAS number, and keywords like "NMR," "mass spec," "IR," "synthesis," and "characterization."

  • Search the databases. Be prepared to sift through numerous results.

  • Analyze relevant articles. Look for experimental sections that detail the synthesis and provide spectral data for this compound. Pay close attention to articles describing the synthesis of this or structurally similar compounds, as they are likely to contain the characterization data you need.

Synthesizing the Data and Final Verification

The final and most critical step is to consolidate the information from all three pillars.

  • Compare predicted spectra with any experimental data found in the literature. This will help to validate the accuracy of the prediction tools and provide confidence in your structural assignment.

  • Cross-reference the different types of spectra. The information from NMR, IR, and MS should be complementary and consistent with the proposed structure of this compound. For example, the functional groups identified by IR should correspond to the chemical environments observed in the NMR spectra.

  • Document your findings. Maintain a clear record of the databases searched, the prediction tools used, and the literature sources consulted.

Conclusion: A Robust Strategy for Spectral Analysis

The absence of a compound's spectra in the NIST database is not an insurmountable obstacle but rather a call for a more comprehensive and resourceful approach to chemical characterization. By systematically exploring alternative spectral databases, leveraging the power of in silico prediction tools, and diligently searching the scientific literature, researchers can confidently elucidate the structure of compounds like this compound. This multi-faceted strategy not only ensures the scientific integrity of your work but also enhances your expertise as a chemical investigator.

References

  • CD ComputaBio. IR Spectrum Prediction Service. [Link]
  • Bioregistry.
  • DSpace@MIT. Predicting Infrared Spectra with Message Passing Neural Networks. [Link]
  • Chemistry Stack Exchange.
  • ResearchG
  • Mestrelab Research. Download NMR Predict. [Link]
  • Calistry.
  • YouTube. IR Spectra Predicting Tools. [Link]
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  • YouTube. Free NMR Prediction: Your Lab's New Secret Weapon | Organic Chemistry Secret | Dr. Aman Bajpai. [Link]
  • ISIC-EPFL. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. [Link]
  • NMR Predict.
  • Prot pi.
  • CFM-ID. Spectra Prediction. [Link]
  • re3data.org.
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  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]
  • Rotterdam University of Applied Sciences. Reaxys. [Link]
  • Elsevier. Reaxys Fact sheet. [Link]
  • CAS. CAS SciFinder. [Link]
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  • AIST. Spectral Database for Organic Compounds,SDBS. [Link]
  • University of Rochester.
  • PubChem. This compound. [Link]

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comparing catalytic efficiency for alkene to diol conversion

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalytic Efficiency in Alkene-to-Diol Conversion for Synthetic Chemistry

The conversion of alkenes to vicinal diols is a cornerstone transformation in organic synthesis, providing critical chiral building blocks for natural products and pharmaceuticals.[1][2] The efficiency and stereoselectivity of this oxidation are paramount, dictating the viability of a synthetic route. This guide offers a comparative analysis of leading catalytic systems, moving beyond a simple recitation of protocols to explain the causality behind experimental choices and provide a framework for selecting the optimal method. We will delve into the performance of classic osmium-based systems and explore the significant advancements in greener, more sustainable alternatives utilizing manganese, ruthenium, and iron.

The Gold Standard: Osmium-Catalyzed Dihydroxylation

For decades, osmium-based catalysts have been the benchmark for reliability and efficiency in alkene dihydroxylation, proceeding via a syn-addition mechanism.[3] The primary drawback is the high cost and toxicity of the osmium reagent, which has driven the development of catalytic variants that dramatically reduce the amount required.[4][5]

The Upjohn Dihydroxylation: A Foundation for Racemic Diols

Developed in 1976, the Upjohn dihydroxylation was a significant advancement, establishing a robust catalytic cycle.[6] It employs a catalytic quantity of osmium tetroxide (OsO₄) with a stoichiometric amount of N-methylmorpholine N-oxide (NMO) as the re-oxidant to regenerate the active Os(VIII) species.[5][7]

Causality in the Upjohn Method: The choice of NMO is critical. It is an effective oxygen transfer agent that is readily available and whose reduced form, N-methylmorpholine, does not typically interfere with the reaction. This system provides good to excellent yields for a variety of alkenes. However, the reaction can be slow, and it is generally not effective for tetrasubstituted alkenes.[5][6] Furthermore, it produces a racemic mixture of diols when starting from a prochiral alkene.

Sharpless Asymmetric Dihydroxylation (SAD): The Advent of High Enantioselectivity

The development of the Sharpless Asymmetric Dihydroxylation (SAD) was a landmark achievement in organic synthesis, earning K. Barry Sharpless a share of the 2001 Nobel Prize in Chemistry.[4] This method introduces chiral cinchona alkaloid-derived ligands to the osmium-catalyzed reaction, creating a chiral environment that directs the oxidation to one face of the alkene, resulting in exceptionally high enantioselectivity.[4][8]

Expertise in Action—The AD-mix System: The practicality of the SAD is enhanced by commercially available reagent mixtures, known as AD-mix-α and AD-mix-β.[4] These mixtures contain the osmium catalyst (as K₂OsO₂(OH)₄), the re-oxidant (K₃Fe(CN)₆), potassium carbonate, and a chiral ligand—(DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β.[4][8] This pre-packaged formulation ensures reproducibility and simplifies the experimental setup. The choice between AD-mix-α and AD-mix-β predictably determines the absolute configuration of the resulting diol.[8]

The reaction mechanism has been studied extensively. It involves a [3+2] cycloaddition of the alkene to the chiral OsO₄-ligand complex, forming a cyclic osmate ester intermediate.[4] This intermediate is then hydrolyzed to release the diol and the reduced osmium species, which is re-oxidized by potassium ferricyanide to complete the catalytic cycle.[4][9] A potential secondary catalytic cycle, which is less enantioselective, can be suppressed by using a higher concentration of the chiral ligand.[4][10]

Osmium-Free Alternatives: Addressing Cost and Toxicity

While highly effective, the issues of cost and toxicity associated with osmium have spurred the development of catalysts based on more abundant and less hazardous first-row transition metals.[1][11][12]

Manganese-Based Systems

Manganese is an attractive alternative to osmium.[5] The classic reagent, potassium permanganate (KMnO₄), is inexpensive but often suffers from poor yields due to over-oxidation of the diol product.[3][5] Modern approaches utilize well-defined manganese complexes with co-oxidants like hydrogen peroxide (H₂O₂) or Oxone to achieve controlled and efficient dihydroxylation.[13][14]

Mechanistic Rationale: These reactions are believed to proceed through a high-valent cis-dioxomanganese(V) intermediate.[13] Significant progress has been made in developing chiral ligand systems for manganese that can induce high enantioselectivity, particularly for electron-deficient alkenes, with reported yields and ee values up to 95% and 96%, respectively.[13] Some advanced dinuclear manganese complexes have achieved turnover numbers (TONs) greater than 2000, showcasing their high efficiency.[15][16]

Ruthenium-Based Systems

Ruthenium tetroxide (RuO₄) is a potent oxidizing agent, often more aggressive than OsO₄. This high reactivity frequently leads to the oxidative cleavage of the initially formed diol, yielding aldehydes or carboxylic acids.[17] However, by carefully controlling the reaction conditions—typically using catalytic RuCl₃ with sodium periodate (NaIO₄) as the co-oxidant in a buffered solvent system—the reaction can be stopped at the diol stage.[18] This "flash dihydroxylation" is rapid and efficient for a range of alkenes, though it is less effective for sterically hindered or strained substrates and can still produce cleavage products as minor byproducts.[18]

Iron-Based Systems: The "Green" Frontier

Iron is an ideal metal for sustainable catalysis due to its low cost, low toxicity, and high natural abundance.[1] Research in this area is often inspired by iron-containing enzymes like Rieske dioxygenases, which catalyze the syn-dihydroxylation of arenes in nature.[1][19]

Trustworthiness Through Biomimicry: Synthetic iron catalysts typically feature a non-heme iron center supported by a tetradentate nitrogen-based ligand.[19][20] Using aqueous hydrogen peroxide as the terminal oxidant, these systems can achieve excellent yields of syn-diols under mild conditions.[19][21] The development of chiral ligands has enabled highly enantioselective iron-catalyzed dihydroxylations, with some systems providing chiral diols in up to 98% yield and >99% ee for specific classes of alkenes, such as trisubstituted electron-deficient alkenes.[22][23] These results position iron-based catalysts as a viable and environmentally benign alternative to the classical osmium-based methods.[22]

Performance Comparison of Catalytic Systems

The selection of a catalytic system is a trade-off between efficiency, selectivity, cost, and substrate scope. The following table summarizes the key performance characteristics of the discussed methods.

Catalytic SystemTypical Catalyst / PrecursorCommon Co-oxidantStereoselectivityTypical YieldsEnantiomeric Excess (ee)Key AdvantagesKey Limitations
Upjohn Dihydroxylation OsO₄ or K₂OsO₂(OH)₄NMO[6]syn (racemic)[6]Good to ExcellentN/AReliable, good functional group tolerance.[5]Slow, can form ketone byproducts, not for tetrasubstituted alkenes.[6]
Sharpless Asymmetric Dihydroxylation AD-mix (Os catalyst + ligand)[4]K₃Fe(CN)₆[4]syn (enantioselective)[4]Excellent (>90%)[24]Excellent (>95%)[8]High reliability, predictability, and enantioselectivity; broad scope.[2][4]High cost and toxicity of osmium; large amount of inorganic waste.[1]
Manganese-Catalyzed Mn complexes[13]H₂O₂, Oxone[13][15]syn[15]Good to ExcellentUp to 96%[13]Low cost, low toxicity, high turnover numbers possible.[15]Can be prone to over-oxidation; substrate scope can be limited.[5]
Ruthenium-Catalyzed RuCl₃[18]NaIO₄[18]syn[18]GoodN/A (typically racemic)Rapid reaction times ("flash").[18]Prone to oxidative cleavage; limited scope for hindered alkenes.[18]
Iron-Catalyzed Fe(II) complexes[19]H₂O₂[19]syn[19]Good to ExcellentUp to >99%[22]Low cost, non-toxic, environmentally benign oxidant (H₂O₂).[20][22]Catalyst development is ongoing; substrate scope may be narrower than SAD.[1]

Visualizing the Catalysis and Workflow

Understanding the mechanism and experimental procedure is key to successful execution. The following diagrams illustrate the widely accepted catalytic cycle for the Sharpless Asymmetric Dihydroxylation and a general workflow applicable to these reactions.

Sharpless_Catalytic_Cycle Os(VIII) [L]OsO₄ (Active Catalyst) Cycloaddition [3+2] Cycloaddition Os(VIII)->Cycloaddition Reoxidant_out Reduced Oxidant Alkene Alkene (R₂C=CR₂) OsmateEster Osmate(VI) Ester Intermediate Cycloaddition->OsmateEster Hydrolysis Hydrolysis (2 H₂O) OsmateEster->Hydrolysis Diol cis-Diol Product Hydrolysis->Diol Os(VI) [L]OsO₂(OH)₂ (Reduced Catalyst) Hydrolysis->Os(VI) Os(VI)->Os(VIII) Oxidation Os(VI)->Os(VIII) Reoxidant_in Re-oxidant (e.g., K₃Fe(CN)₆)

Caption: Catalytic cycle for the Sharpless Asymmetric Dihydroxylation.

Experimental_Workflow A 1. Reaction Setup - Dissolve alkene in solvent - Add catalyst, ligand, & co-oxidant - Stir at specified temperature B 2. Reaction Monitoring - Track consumption of starting material (e.g., by TLC or GC) A->B C 3. Quenching - Add quenching agent (e.g., Na₂SO₃ for Os/Ru) B->C D 4. Workup - Phase separation (e.g., add EtOAc) - Wash organic layer - Dry over Na₂SO₄ C->D E 5. Purification - Concentrate in vacuo - Purify by column chromatography D->E F 6. Analysis - Characterize product (NMR, MS) - Determine yield and ee% (chiral HPLC/GC) E->F

Caption: General experimental workflow for catalytic dihydroxylation.

Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for conducting both a classic and a modern dihydroxylation reaction.

Protocol 1: Sharpless Asymmetric Dihydroxylation of Styrene

This protocol is an adaptation of the well-established procedure using AD-mix-β for the synthesis of (R)-1-phenyl-1,2-ethanediol.[24]

Materials:

  • AD-mix-β (commercially available)

  • Styrene

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, prepare a solvent mixture of tert-butanol and water (1:1, 40 mL).

  • Add AD-mix-β (5.6 g, ~1.4 g per mmol of alkene) and methanesulfonamide (0.38 g, 4.0 mmol) to the solvent mixture. Stir at room temperature until both phases are clear and the mixture turns a pale yellow-green.

  • Cool the mixture to 0 °C in an ice bath.

  • Add styrene (0.42 g, 4.0 mmol) to the vigorously stirred solution.

  • Reaction Monitoring: Continue stirring at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours, indicated by the disappearance of the styrene spot.

  • Quenching: While the solution is still at 0 °C, add solid sodium sulfite (6.0 g) portion-wise and allow the mixture to warm to room temperature. Stir for 1 hour.

  • Workup: Add ethyl acetate (50 mL) and stir. Transfer the mixture to a separatory funnel. The layers may be difficult to separate; adding a small amount of brine can help.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with 2 M NaOH, then with brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification & Analysis: Filter and concentrate the solution under reduced pressure. The crude product can be purified by silica gel chromatography to yield (R)-1-phenyl-1,2-ethanediol. Determine enantiomeric excess via chiral HPLC analysis. Expected Outcome: High yield (typically >90%) and high enantiomeric excess (typically >97% ee).[24]

Protocol 2: Iron-Catalyzed syn-Dihydroxylation of trans-Stilbene

This protocol is a representative example of a "green" dihydroxylation using an earth-abundant metal catalyst. It is based on procedures developed by Costas and others.[19][20]

Materials:

  • Iron(II) trifluoromethanesulfonate (Fe(OTf)₂)

  • Tris(2-pyridylmethyl)amine (TPA) ligand (or a suitable chiral N4 ligand for asymmetric versions)

  • trans-Stilbene

  • Ethyl acetate / Propylene carbonate (as green solvents)[20][21]

  • Aqueous hydrogen peroxide (H₂O₂, 30 wt%)

  • Sodium sulfite (Na₂SO₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Preparation (in situ): In a 50 mL round-bottom flask, dissolve Fe(OTf)₂ (0.02 mmol, 2 mol%) and the TPA ligand (0.022 mmol, 2.2 mol%) in a mixture of ethyl acetate (2 mL) and propylene carbonate (2 mL). Stir for 15 minutes at room temperature.

  • Reaction Setup: Add trans-stilbene (1.0 mmol) to the catalyst solution.

  • Place the flask in a water bath at 25 °C.

  • Addition of Oxidant: Add aqueous H₂O₂ (1.5 mmol, 1.5 equivalents) dropwise to the stirred reaction mixture over 5 minutes.

  • Reaction Monitoring: Stir the reaction at 25 °C. Monitor the disappearance of stilbene by TLC or GC analysis. The reaction is typically complete in 1-4 hours.

  • Quenching: Cool the reaction to 0 °C and slowly add a saturated aqueous solution of Na₂SO₃ (10 mL) to quench any remaining peroxide. Stir for 30 minutes.

  • Workup: Add ethyl acetate (20 mL) and water (10 mL). Separate the layers in a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous Na₂SO₄.

  • Purification & Analysis: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield meso-1,2-diphenyl-1,2-ethanediol. Expected Outcome: Good to excellent yields (often >90%).[19]

Conclusion

The catalytic dihydroxylation of alkenes remains a vital tool in modern organic synthesis. While the Sharpless Asymmetric Dihydroxylation continues to be the benchmark for high enantioselectivity and broad applicability, significant concerns over the cost and toxicity of osmium persist. The field has responded with remarkable innovation, leading to highly efficient catalytic systems based on manganese, ruthenium, and, most promisingly, iron. These osmium-free methods, particularly iron-catalyzed systems using benign oxidants like H₂O₂, represent the future of sustainable chemical synthesis. For researchers, the choice of catalyst will depend on the specific substrate, desired stereochemistry, and considerations of cost and environmental impact. A thorough understanding of the mechanisms and practical considerations outlined in this guide will empower scientists to make informed decisions and achieve optimal efficiency in their synthetic endeavors.

References

  • Sharpless asymmetric dihydroxyl
  • Dihydroxyl
  • Catalytic Asymmetric Osmium-Free Dihydroxylation of Alkenes. Thieme Chemistry. [Link]
  • Mechanism of cis-dihydroxylation and epoxidation of alkenes by highly H(2)O(2)
  • Ruthenium-Catalyzed Oxidation of Alkenes at Room Temperature: A Practical and Concise Approach to α-Diketones.
  • Sharpless Dihydroxylation (Bishydroxyl
  • Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes.
  • Mechanism of Cis-Dihydroxylation and Epoxidation of Alkenes by Highly H2O2 Efficient Dinuclear Manganese Catalysts.
  • An iron catalyst for selective syn-dihydroxyl
  • Sharpless asymmetric dihydroxyl
  • Upjohn dihydroxyl
  • Ruthenium Tetroxide and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species. MDPI. [Link]
  • Ruthenium-Catalyzed cis-Dihydroxylation of Alkenes: Scope and Limitations.
  • Practical manganese-catalysed highly enantioselective cis-dihydroxylation of electron-deficient alkenes and detection of a cis-dioxomanganese(v) intermediate by high resolution ESI-MS analysis. Royal Society of Chemistry. [Link]
  • Greening Oxidation Catalysis: Iron Catalyzed Alkene syn-Dihydroxylation with Aqueous Hydrogen Peroxide in Green Solvents. Figshare. [Link]
  • Manganese-Catalyzed Dihydroxylation and Epoxid
  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review.
  • Greening Oxidation Catalysis: Iron Catalyzed Alkene syn-Dihydroxylation with Aqueous Hydrogen Peroxide in Green Solvents.
  • Iron-Catalyzed Highly Enantioselective cis-Dihydroxylation of Trisubstituted Alkenes with Aqueous H2 O2. PubMed. [Link]
  • Highly Enantioselective Iron-Catalyzed cis-Dihydroxylation of Alkenes with Hydrogen Peroxide Oxidant via an Fe(III)
  • 9.13: Dihydroxylation of Alkenes. Chemistry LibreTexts. [Link]
  • Upjohn Dihydroxyl
  • Osmium-free direct syn-dihydroxylation of alkenes. Royal Society of Chemistry. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Methylcyclohexane-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our responsibility extends beyond discovery and innovation to include the safe and compliant management of the chemical resources we utilize. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Methylcyclohexane-1,4-diol, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety principles and regulatory frameworks, designed to provide a self-validating system for waste management in a professional laboratory setting.

Hazard Assessment and Immediate Safety Protocols

Before handling any waste, a thorough understanding of the substance's intrinsic hazards is paramount. This dictates the necessary precautions to prevent exposure and mitigate risks.

1.1. GHS Hazard Profile

This compound is classified under the Globally Harmonized System (GHS) with several key hazard warnings.[1] Understanding these is the first step in safe handling:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The causality behind these classifications relates to the molecule's chemical properties and its interaction with biological tissues. The hydroxyl (-OH) groups and the alkyl structure can lead to irritation of mucous membranes and skin upon direct contact.

1.2. Required Personal Protective Equipment (PPE)

Based on the hazard profile, a specific suite of PPE is mandatory to prevent accidental exposure during handling and disposal operations.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, which can cause irritation.[1] Always check glove manufacturer data for compatibility.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.To prevent splashes from causing serious eye irritation.[1]
Skin/Body Protection A standard laboratory coat. Long pants and closed-toe shoes are required as a baseline for all lab activities.[2]To protect skin on the arms and body from incidental contact and splashes.
Respiratory Protection Not typically required for small-scale transfers in a well-ventilated area. Use in a fume hood if possible.[2]To minimize inhalation of any vapors or aerosols that could cause respiratory tract irritation.[1] Good ventilation is a primary engineering control.[2]

Waste Characterization and Regulatory Framework

Proper disposal is not merely a matter of procedure but of regulatory compliance. In the United States, chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

2.1. Is this compound a Hazardous Waste?

Yes. Based on its properties as an organic alcohol, it falls under the category of hazardous chemical waste. While not specifically a "listed" waste, it would be classified based on its characteristics. Wastes containing greater than 10% alcohol are typically regarded as ignitable material and must be disposed of as hazardous waste.[3] Therefore, pure or concentrated solutions of this compound must be managed as such.

Key Prohibitions:

  • DO NOT dispose of this compound down the drain.[2] This is illegal and environmentally harmful, as it can disrupt wastewater treatment processes.

  • DO NOT allow the waste to evaporate in a fume hood as a means of disposal.[2] This is also an illegal disposal method.

2.2. Laboratory Waste Regulations

Your laboratory's status as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG) affects accumulation time limits and documentation requirements.[4] Furthermore, academic labs may operate under the EPA's Subpart K rules, which provide specific guidelines for managing waste within a laboratory setting, emphasizing that hazardous waste determinations must be made by trained professionals.[5][6]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow from the point of generation to the point of collection.

3.1. Waste Collection and Segregation

  • Step 1: Designate a Waste Stream. this compound waste should be collected in a container designated for non-halogenated organic solvent waste.

  • Step 2: Segregate Incompatibles. It is critical to keep this alcohol-based waste stream separate from incompatible chemicals, particularly strong oxidizing agents, acids, and bases, to prevent dangerous reactions.

3.2. Container Selection and Labeling

  • Step 1: Choose an Appropriate Container. Use a clean, sealable container made of a material compatible with the chemical (e.g., High-Density Polyethylene - HDPE, or a safety-coated glass bottle). The container must be in good condition with no leaks.

  • Step 2: Label the Container Immediately. The moment the first drop of waste enters the container, it must be labeled.[7] Use a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.

  • Step 3: Complete the Label. The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound". List all other components and their approximate percentages.

    • The relevant hazard characteristics (e.g., Irritant).

    • The date the waste was first added to the container.

3.3. Storage in a Satellite Accumulation Area (SAA)

  • Step 1: Identify the SAA. The SAA is a designated location at or near the point of waste generation.[3][7] This prevents the unnecessary transport of hazardous materials through the facility.

  • Step 2: Ensure Secure Storage. Keep the waste container tightly sealed except when adding waste.[7][8] Store it in a secondary containment bin to catch any potential leaks.

  • Step 3: Adhere to Volume and Time Limits. A maximum of 55 gallons of hazardous waste may be stored in an SAA.[4][7] Once a container is full, it must be moved to the central accumulation area within three days.[3] Partially filled containers can remain in the SAA for up to one year.[3]

3.4. Arranging for Final Disposal

  • Step 1: Request a Pickup. Once the waste container is full or approaching its time limit, contact your institution's EH&S department to schedule a waste pickup.

  • Step 2: Professional Disposal. The EH&S department will work with a licensed hazardous waste disposal contractor.[9] This ensures the waste is transported, treated, and disposed of in a manner that complies with all federal, state, and local regulations.[8][10]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pad).

    • Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it through the chemical waste stream.[10]

    • Clean the spill area with soap and water.

  • Large Spills (>100 mL):

    • Evacuate the immediate area and alert others.

    • If the substance is volatile or the spill is in a poorly ventilated area, evacuate the entire lab and prevent re-entry.

    • Contact your institution's emergency number and the EH&S department immediately.[11] Do not attempt to clean up a large spill unless you are specifically trained to do so.

Visualization and Data Summary

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound characterize Characterize as Hazardous Waste (Non-Halogenated Organic) start->characterize select_container Select & Label Appropriate Waste Container characterize->select_container store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) select_container->store_saa add_waste Add Waste to Container store_saa->add_waste is_full Container Full? add_waste->is_full is_time Storage > 1 Year? is_full->is_time No request_pickup Contact EH&S for Waste Pickup is_full->request_pickup Yes is_time->add_waste No is_time->request_pickup Yes end Professional Disposal request_pickup->end

Caption: Decision workflow for this compound waste management.

References

  • This compound Page, PubChem, National Center for Biotechnology Inform
  • Regulations for Hazardous Waste Generated at Academic Laboratories, U.S. Environmental Protection Agency. [Link]
  • Ethanol Disposal In Labor
  • Regulation of Laboratory Waste, American Chemical Society. [Link]
  • Laboratory Waste Management: The New Regul
  • Laboratory Hazardous Waste Disposal Guidelines, Central Washington University. [Link]
  • Ethanol Factsheet, Stanford Environmental Health & Safety. [Link]
  • Ethanol - Standard Operating Procedure, University of California, Santa Barbara. [Link]
  • Does the EPA Alcohol Exemption Apply to Your Business?, Hazardous Waste Experts. [Link]
  • Laboratory Environmental Sample Disposal Information Document, U.S. Environmental Protection Agency. [Link]
  • Laboratory Chemical Waste Management Guidelines, University of Pennsylvania EHRS. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methylcyclohexane-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to discovery. The correct handling of chemical reagents is the bedrock of a safe and effective laboratory environment. This guide provides essential, in-depth procedural information for the safe handling of 1-Methylcyclohexane-1,4-diol, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The causality behind each recommendation is explained to empower you with the knowledge to work safely and confidently.

Hazard Identification and Foundational Risk Assessment

Understanding the intrinsic hazards of a chemical is the first step in creating a safe operational plan. This compound is a compound that demands respect and careful handling due to its specific toxicological profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several key hazards.[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications form the logical basis for all subsequent PPE and handling protocols. The primary objective is to establish effective barriers to prevent the chemical from coming into contact with your eyes, skin, and respiratory system.

Property / Hazard Identifier / Classification Significance for Handling
GHS Hazard Statements H302, H315, H319, H335[1]Dictates the need for eye, skin, and potential respiratory protection. Prohibits ingestion and mandates thorough hand washing.
Physical State Solid (at standard conditions)Reduces the risk of vapor inhalation compared to a liquid, but creates a risk of airborne dust/particulates during handling.
Incompatibilities Strong oxidizing agents, strong acids[2]Requires segregated storage and prevents co-use with these materials to avoid hazardous reactions.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic response to the assessed risk. For this compound, the following multi-layered barrier protection is mandatory.

Eye and Face Protection: The First Line of Defense

Given its classification as a serious eye irritant (H319), non-negotiable eye protection is required.[1]

  • Mandatory: Chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations must be worn at all times when handling the solid or its solutions.[2][3] These provide a 360-degree seal around the eyes, protecting from splashes and airborne particulates.

  • Recommended for High-Risk Operations: When handling larger quantities (>50g) or performing operations with a high splash potential (e.g., dissolution in a heated solvent), a full-face shield should be worn in addition to chemical splash goggles.[3][4] This provides a secondary layer of protection for the entire face.

Hand Protection: Preventing Dermal Exposure

The compound's ability to cause skin irritation (H315) necessitates the use of appropriate chemical-resistant gloves.[1][5]

  • Required: Nitrile or neoprene gloves are the standard recommendation. Always inspect gloves for tears, pinholes, or signs of degradation before each use.[6]

  • Best Practice: Double-gloving can be employed during procedures with a higher risk of contamination. Contaminated gloves should be removed immediately using a technique that avoids skin contact, and hands should be washed thoroughly.[7] Reusable gloves must be washed and inspected before and after each use.[3]

Body Protection: Shielding Against Contamination

To protect against incidental contact and spills, appropriate body protection is essential.

  • Standard Protocol: A clean, buttoned lab coat should be worn to protect skin and personal clothing.[6]

  • For Larger Quantities: When handling significant quantities where dust or splash generation is likely, an impervious or chemical-resistant apron should be worn over the lab coat.[8]

Respiratory Protection: Mitigating Inhalation Risk

While the solid form has low volatility, the risk of inhaling irritating dust (H335) is a primary concern during weighing and transfer operations.[1]

  • Primary Control: All handling of this compound powder must be conducted within a certified chemical fume hood to control airborne particulates at the source.[6]

  • Secondary Control: If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required.[2][8] The need for respiratory protection must be determined by a formal risk assessment.

Operational and Disposal Workflow

A self-validating protocol ensures safety at every stage, from preparation to disposal. The following workflow provides a systematic approach to handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase prep_area 1. Prepare Work Area (Fume Hood, Spill Kit) gather_ppe 2. Gather & Inspect PPE prep_area->gather_ppe don_ppe 3. Don PPE (Coat, Goggles, Gloves) gather_ppe->don_ppe handle 4. Handle Chemical (Weigh, Transfer in Hood) don_ppe->handle collect_waste 5. Collect Waste (Labeled, Sealed Container) handle->collect_waste doff_ppe 6. Doff & Dispose PPE collect_waste->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash dispose 8. Dispose via Approved Facility wash->dispose

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol
  • Preparation and Area Setup:

    • Designate a specific area for handling, preferably within a chemical fume hood.[6]

    • Ensure an eyewash station and safety shower are unobstructed and accessible.[2][9]

    • Have a chemical spill kit readily available that is appropriate for solid reagents.

    • Verify the chemical's identity by cross-referencing the container label with your experimental plan.[5]

  • Donning PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Don chemical splash goggles.

    • Put on the first pair of nitrile gloves. If double-gloving, put on the second pair.

  • Handling the Chemical:

    • Perform all manipulations that may generate dust, such as weighing or transferring, inside the fume hood with the sash at the lowest practical height.[5]

    • Use a spatula for transfers. Avoid scooping in a manner that creates airborne dust.

    • When dissolving, add the solid to the solvent slowly to prevent splashing.

    • Keep containers closed when not in use.

  • Decontamination and Waste Disposal:

    • All materials contaminated with this compound (e.g., weigh boats, contaminated paper towels, gloves) are considered chemical waste.

    • Collect all waste in a clearly labeled, sealed, and chemically compatible container.[8][9]

    • Never dispose of this chemical or its waste down the sink or in general trash.[5][6]

    • Arrange for disposal through your institution's approved hazardous waste disposal program, adhering to all local, state, and federal regulations.[8][10]

  • Doffing and Personal Hygiene:

    • To remove PPE, first remove the outer gloves (if double-gloved).

    • Remove the lab coat, turning it inside out to contain any surface contamination.

    • Remove goggles.

    • Remove the inner gloves, peeling them off without touching the outer surface.

    • Immediately wash hands and forearms thoroughly with soap and water.[7][11]

Emergency Response

Preparedness is key to mitigating the impact of an accidental exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[10][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]

  • Spill: Evacuate the immediate area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for hazardous waste disposal. Clean the spill area thoroughly.[2]

By integrating this expert guidance into your standard operating procedures, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

  • Title: this compound | C7H14O2 Source: PubChem, National Center for Biotechnology Inform
  • Title: SAFETY DATA SHEET - METHYLCYCLOHEXANE Source: RCI Labscan Limited URL:[Link]
  • Title: Methylcyclohexane; 1..
  • Title: Personal Protective Equipment (PPE) Source: Chemical Hazards Emergency Medical Management (CHEMM) URL:[Link]
  • Title: Personal protective equipment in your pharmacy Source: Alberta College of Pharmacy URL:[Link]
  • Title: Guidance for Selection of Personal Protective Equipment for MDI Users Source: American Chemistry Council URL:[Link]
  • Title: Personal Protective Equipment and Chemistry Source: ChemicalSafetyFacts.org URL:[Link]
  • Title: Safety Data Sheet: Methylcyclohexane D 14 Source: Carl ROTH URL:[Link]
  • Title: RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY Source: Utah St
  • Title: School Chemistry Laboratory Safety Guide Source: Centers for Disease Control and Prevention (CDC) URL:[Link]
  • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH) URL:[Link]
  • Title: METHYL CYCLOHEXANE FOR SYNTHESIS - Safety D
  • Title: Lab Safety Rules and Guidelines Source: Lab Manager URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.